Indoline-5-carbonitrile
Description
Properties
IUPAC Name |
2,3-dihydro-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNWGVBBEPQFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619891 | |
| Record name | 2,3-Dihydro-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15861-23-1 | |
| Record name | 2,3-Dihydro-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-indole-5-carbonitrile | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Indole-5-carbonitrile: Properties, Synthesis, and Applications
A Note on Nomenclature: This guide focuses on Indole-5-carbonitrile (CAS 15861-24-2), a prominent aromatic heterocyclic compound. The initial topic request specified "Indoline-5-carbonitrile," which refers to the saturated analog (2,3-dihydroindole-5-carbonitrile). While both are valuable chemical scaffolds, the vast majority of published data, commercial availability, and applications are associated with the aromatic indole structure. This document will therefore detail the properties of Indole-5-carbonitrile and will briefly reference its saturated counterpart where relevant for comparative context.
Executive Summary
Indole-5-carbonitrile is a bifunctional molecule featuring the privileged indole scaffold and a reactive nitrile group. This unique combination makes it a highly versatile and valuable building block in modern medicinal chemistry and materials science.[1] Its structure allows for precise modification at multiple positions, enabling the systematic exploration of chemical space in drug discovery programs. This guide provides a comprehensive overview of its core chemical properties, spectroscopic signature, validated synthesis protocols, and key reactivity patterns, offering researchers and drug development professionals a foundational understanding of its utility and practical application.
Core Physicochemical and Structural Properties
Indole-5-carbonitrile is typically a solid at room temperature, with its color ranging from white to light yellow or brown, depending on purity.[1][2] The molecule's character is defined by the fusion of a benzene ring and a pyrrole ring, with the electron-withdrawing cyano group positioned on the benzene moiety. This substitution pattern significantly influences the electronic properties and reactivity of the entire ring system.
Structural and Chemical Identifiers
The fundamental structure of Indole-5-carbonitrile is depicted below.
Caption: Structure of 1H-Indole-5-carbonitrile.
Tabulated Physicochemical Data
The following table summarizes the key quantitative properties of Indole-5-carbonitrile, compiled from authoritative chemical databases and suppliers.
| Property | Value | Source(s) |
| CAS Number | 15861-24-2 | [2][3][4] |
| Molecular Formula | C₉H₆N₂ | [2][4][5] |
| Molecular Weight | 142.16 g/mol | [1][3] |
| Appearance | White to cream/yellow/brown crystalline powder | [1][2] |
| Melting Point | 103-109 °C | [2][3] |
| Density | 1.22 - 1.27 g/cm³ | [1] |
| Solubility | Limited solubility in water; Soluble in organic solvents (e.g., DMSO, other polar organic solvents). | [1][5][6] |
| LogP | 2.38 | [7] |
| IUPAC Name | 1H-indole-5-carbonitrile | [2][4] |
Spectroscopic Characterization
A robust understanding of a molecule's spectroscopic fingerprint is critical for reaction monitoring and quality control. The key features for Indole-5-carbonitrile are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Varian A-60, in CDCl₃): The proton NMR spectrum is characteristic of a 5-substituted indole. The N-H proton typically appears as a broad singlet far downfield (>8 ppm). The aromatic region will show distinct signals for the protons on the indole ring. Protons H4 and H6 will appear as doublets, with H4 being the most downfield of the benzene ring protons due to the deshielding effect of the adjacent cyano group. The protons on the pyrrole ring (H2, H3, and H7) will also present characteristic shifts and couplings.[8]
-
¹³C NMR (125 MHz, in CDCl₃): The carbon spectrum will show nine distinct signals. The nitrile carbon (C≡N) is a key identifier, typically appearing around 118-120 ppm. The carbons of the indole ring will resonate in the aromatic region (approx. 100-140 ppm).[9]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.[4]
-
N-H Stretch: A sharp to moderately broad peak is expected in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the indole N-H bond.
-
C≡N Stretch: A strong, sharp absorption peak around 2220-2230 cm⁻¹ is the unmistakable signature of the nitrile functional group.
-
Aromatic C-H Stretch: Peaks are observed just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple medium to strong bands appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), Indole-5-carbonitrile will exhibit a prominent molecular ion peak (M⁺) at m/z = 142, corresponding to its molecular weight.[9] The fragmentation pattern would be consistent with the stable aromatic indole core.
Synthesis and Purification
The synthesis of Indole-5-carbonitrile is well-documented, often proceeding from readily available substituted nitroaromatics. The following protocol is an example of a common synthetic strategy.[10]
Synthesis Workflow Diagram
Caption: A representative synthetic pathway to Indole-5-carbonitrile.
Step-by-Step Laboratory Protocol
This protocol is a generalized representation based on established chemical transformations.[10] Researchers should consult the primary literature and perform appropriate risk assessments before execution.
-
Preparation of 3-Methyl-4-nitrobenzonitrile:
-
Step 1a (Amide Formation): To a solution of 3-methyl-4-nitrobenzoic acid in toluene with a catalytic amount of DMF, add thionyl chloride and heat the mixture. After reaction completion, cool the mixture and add it to a pre-cooled aqueous ammonia solution to precipitate 3-methyl-4-nitrobenzamide.
-
Step 1b (Dehydration): Treat the resulting 3-methyl-4-nitrobenzamide with a dehydrating agent like thionyl chloride in toluene and heat to yield 3-methyl-4-nitrobenzonitrile.
-
-
Indole Ring Formation (Leimgruber-Batcho Analogue):
-
Step 2a (Enamine Formation): React 3-methyl-4-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a vinylogous amide (enamine) intermediate. The rationale here is the activation of the methyl group by the ortho-nitro group, making its protons acidic enough to react.
-
Step 2b (Reductive Cyclization): Reduce the nitro group of the enamine intermediate. Common reagents include catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C) or chemical reduction (e.g., iron in acetic acid). The reduction of the nitro group to an amine is immediately followed by a spontaneous cyclization onto the enamine and subsequent elimination of dimethylamine to form the aromatic indole ring.
-
-
Purification:
-
The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel. The choice of solvent is critical: the ideal solvent will dissolve the compound when hot but allow for high recovery of pure crystals upon cooling, leaving impurities behind in the mother liquor.
-
Chemical Reactivity and Derivatization
The reactivity of Indole-5-carbonitrile is governed by the interplay between the electron-rich pyrrole ring, the N-H proton, and the electron-withdrawing cyano group on the benzene ring.
-
N-H Functionalization: The indole nitrogen is weakly acidic and can be deprotonated by a suitable base (e.g., NaH) to form an indolyl anion. This anion is a potent nucleophile, readily undergoing alkylation, acylation, or sulfonylation to generate N-substituted derivatives. This is a primary and highly predictable site for modification.
-
Electrophilic Substitution: The pyrrole ring is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic and kinetically favored site. Reactions like the Vilsmeier-Haack (formylation), Mannich (aminomethylation), and Friedel-Crafts acylation predominantly occur at C3.
-
Reactions of the Nitrile Group: The cyano group is a versatile functional handle. It can be:
-
Hydrolyzed to a carboxylic acid (5-carboxyindole) under acidic or basic conditions.
-
Reduced to a primary amine (5-aminomethylindole) using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
-
-
Metal-Catalyzed Cross-Coupling: While less reactive than halogenated indoles, the C-H bonds of the indole ring can be functionalized directly using modern palladium, copper, or rhodium catalysis.[11]
Common Derivatization Workflow
Caption: Key reactivity sites on Indole-5-carbonitrile.
Applications in Drug Discovery and Research
Indole-5-carbonitrile is not merely a laboratory curiosity; it is a validated starting material for numerous high-value compounds, particularly in the pharmaceutical sector. The indole motif is a classic "privileged structure," known to interact with a wide range of biological targets.[12][13]
-
Precursor to Vilazodone: Indole-5-carbonitrile is a known intermediate and impurity in the synthesis of Vilazodone, an antidepressant that acts as a selective serotonin reuptake inhibitor and 5-HT₁ₐ receptor partial agonist.[5][14] Synthetic routes often involve the acylation of the indole at the C3 position followed by reduction.[14]
-
Synthesis of PPAR Agonists: It serves as a reactant for the preparation of novel dual agonists for Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ).[3] These types of molecules are investigated for the potential treatment of metabolic syndrome and type 2 diabetes.[3]
-
Development of Kinase Inhibitors: The indole scaffold is central to many kinase inhibitors used in oncology.[13] The functional handles on Indole-5-carbonitrile allow for its incorporation into libraries of compounds designed to target specific kinases involved in cancer cell proliferation.
-
General Organic Synthesis: Its utility extends to being a reactant in various complex, metal-catalyzed reactions, such as the synthesis of dihydroisoquinolines and vinylindoles, demonstrating its versatility in constructing complex molecular architectures.[3][5]
Safety, Handling, and Storage
As a fine chemical, Indole-5-carbonitrile requires careful handling in a laboratory setting.
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15][16]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves (nitrile or other chemically resistant material), and a lab coat, is mandatory.[3] Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.[16]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[6][17]
-
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.[15]
Conclusion
Indole-5-carbonitrile is a cornerstone synthetic intermediate whose value is derived from its structural stability and the orthogonal reactivity of its three key regions: the indole nitrogen, the nucleophilic C3 position, and the versatile cyano group. This trifecta of functionality provides chemists with a robust platform for generating molecular diversity. Its proven application in the synthesis of marketed drugs and clinical candidates underscores its importance for professionals in pharmaceutical research and development. A thorough understanding of its properties, as detailed in this guide, is essential for leveraging its full potential in the creation of novel, high-impact molecules.
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The Alchemist's Guide to a Privileged Scaffold: A Technical Whitepaper on the Synthesis of Indoline-5-carbonitrile
Preamble: The Strategic Importance of the Indoline Core
In the landscape of medicinal chemistry, the indoline nucleus stands as a "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to a diverse range of biological targets. Its rigid, three-dimensional structure provides an excellent platform for the precise spatial orientation of functional groups, making it a cornerstone in the design of high-affinity ligands. The addition of a nitrile group at the 5-position further enhances its value, acting as a potent hydrogen bond acceptor, a metabolic stabilizer, or a synthetic handle for further elaboration. This guide provides an in-depth exploration of the primary synthetic pathways to indoline-5-carbonitrile, a key intermediate in the development of modern therapeutics. We will dissect the strategic considerations behind each route, moving beyond mere procedural lists to uncover the chemical logic that informs the choices of reagents, catalysts, and conditions.
Strategic Overview: Convergent Pathways to a Core Intermediate
The synthesis of this compound is most effectively approached as a two-stage campaign. The first stage focuses on the construction of the aromatic indole-5-carbonitrile core. The second stage involves the selective reduction of the pyrrole ring's 2,3-double bond to yield the final indoline structure. This modular approach allows for greater flexibility and optimization at each distinct chemical transformation.
We will explore three field-proven strategies for the initial construction of 5-cyanoindole, followed by two robust methods for the critical reduction step.
Diagram 1: Overall Synthetic Strategy A high-level overview of the convergent pathways to this compound.
Part I: Forging the Aromatic Core - The Synthesis of 5-Cyanoindole
The choice of pathway to 5-cyanoindole is dictated by factors such as scale, cost of starting materials, and tolerance for hazardous reagents. We present three robust methods, each with distinct advantages.
Pathway 1: The Leimgruber-Batcho Indole Synthesis (Industrial Workhorse)
This method is a powerful and high-yielding route often favored in industrial settings for its use of readily available starting materials and scalability.[1][2] The synthesis begins with an ortho-nitrotoluene derivative, which undergoes condensation and subsequent reductive cyclization.
Causality of Experimental Choices:
-
Enamine Formation: The reaction of 3-methyl-4-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a stable enamine intermediate. The electron-withdrawing nitro group significantly acidifies the benzylic protons of the methyl group, facilitating deprotonation and condensation.[3][4]
-
Reductive Cyclization: The crux of the synthesis is the reduction of the nitro group to an amine, which spontaneously cyclizes onto the enamine. Iron powder in acetic acid is a classic, cost-effective, and highly effective reducing system for this transformation on a large scale.[1][2] The acidic medium facilitates both the reduction and the subsequent elimination of the dimethylamine group to form the aromatic indole ring.
Experimental Protocol: Leimgruber-Batcho Synthesis of 5-Cyanoindole [1][2]
-
Step A: Enamine Formation
-
In a suitable reactor, dissolve 3-methyl-4-nitrobenzonitrile (1.0 eq) in methylene dichloride and N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the mixture to 50-55°C and maintain for approximately 8 hours, monitoring completion by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Step B: Reductive Cyclization
-
To the crude residue from Step A, add methanol and acetic acid.
-
Cool the mixture to 0°C in an ice bath.
-
Add iron powder (Fe) in portions, controlling the exotherm.
-
After the addition is complete, heat the mixture to 50-55°C for 8 hours.
-
Upon reaction completion (monitored by TLC), cool the mixture to room temperature and filter to remove iron salts.
-
Concentrate the filtrate, then add ethyl acetate to precipitate the product.
-
Collect the solid by filtration, wash with n-hexane, and dry to afford 5-cyanoindole.
-
Pathway 2: The Rosenmund-von Braun Reaction (Aryl Halide Functionalization)
This classical reaction provides a direct route to aryl nitriles from aryl halides. In our context, it involves the cyanation of 5-bromoindole. The primary challenge and area for optimization in this route is the choice of the cyanating agent and catalyst system to balance reactivity with safety and cost.[1][5]
Causality of Experimental Choices:
-
Traditional Method (CuCN): Copper(I) cyanide is a potent and high-yielding cyanating agent. The reaction typically requires a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) to achieve the necessary temperature (85°C) for the reaction to proceed efficiently.[1] The high toxicity of copper cyanide is a significant drawback.
-
Modern Variation (Zn(CN)₂/Pd-Catalysis): To mitigate the toxicity of CuCN, palladium-catalyzed methods using zinc cyanide (Zn(CN)₂) have been developed.[5] Zinc cyanide is less toxic and the palladium catalyst (e.g., Pd(PPh₃)₄) allows the reaction to proceed under milder conditions, though the cost of the catalyst is a consideration. This represents a significant process safety improvement.
Experimental Protocol: Rosenmund-von Braun Cyanation of 5-Bromoindole [1]
-
To a round-bottom flask equipped with a reflux condenser, add 5-bromoindole (1.0 eq) and N-methyl-2-pyrrolidone (NMP).
-
Add copper(I) cyanide (CuCN) (approx. 1.05-1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux at 85°C and maintain for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature. Quench the reaction by adding aqueous ammonia solution and stir.
-
Extract the product with an organic solvent (e.g., n-hexane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization to yield 5-cyanoindole.
Pathway 3: The Fischer Indole Synthesis (Classic and Versatile)
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, building the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions.[6] For 5-cyanoindole, the key starting material is 4-cyanophenylhydrazine.
Causality of Experimental Choices:
-
Hydrazone Formation: The initial step is the condensation of 4-cyanophenylhydrazine with an aldehyde or ketone to form the corresponding hydrazone. This is a standard acid-catalyzed imine formation.
-
[7][7]-Sigmatropic Rearrangement: The critical bond-forming step is an acid-catalyzed[7][7]-sigmatropic rearrangement of the tautomerized enehydrazine. This rearrangement is irreversible and driven by the formation of a stable C-C bond.
-
Aromatization: The intermediate then undergoes cyclization and elimination of ammonia, driven by the thermodynamic favorability of forming the stable aromatic indole ring.
Diagram 2: Fischer Indole Synthesis Mechanism The mechanistic pathway for the formation of the indole nucleus.
Table 1: Comparison of 5-Cyanoindole Synthesis Pathways
| Pathway | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Leimgruber-Batcho | 3-Methyl-4-nitrobenzonitrile | DMF-DMA, Fe/AcOH | High (>90%) | Scalable, cost-effective starting materials.[1][2] | Multi-step process. |
| Rosenmund-von Braun | 5-Bromoindole | CuCN or Zn(CN)₂/Pd cat. | Very High (~98% with CuCN)[5] | Direct, high-yielding conversion. | Toxicity of CuCN; cost of Pd catalyst. |
| Fischer Indole | 4-Cyanophenylhydrazine | Aldehyde/Ketone, Acid cat. | Good (70-85%)[6] | Versatile, classic, one-pot variations exist. | Requires specific hydrazine precursor. |
Part II: The Final Transformation - Reduction to this compound
The selective reduction of the electron-rich 2,3-double bond of the indole ring, without affecting the benzene ring or the nitrile group, is the final and critical step. This transformation requires careful selection of the reducing agent and conditions to avoid over-reduction or side reactions.
Method 1: Catalytic Transfer Hydrogenation (Clean and Efficient)
Catalytic transfer hydrogenation is an increasingly popular alternative to using high-pressure hydrogen gas. It offers enhanced safety and operational simplicity. A robust system utilizing palladium on carbon (Pd/C) with tetrahydroxydiboron (B₂(OH)₄) as a hydrogen source in trifluoroethanol (TFE) has proven effective for the reduction of N-H indoles.[8]
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and standard catalyst for the hydrogenation of C=C double bonds.[8]
-
Hydrogen Source: Tetrahydroxydiboron serves as a solid, stable, and safe in-situ source of hydrogen, decomposing under the reaction conditions to provide the necessary H₂.
-
Solvent: 2,2,2-Trifluoroethanol (TFE) is a polar, non-coordinating solvent that has been shown to be particularly effective in promoting these types of transfer hydrogenations.[8]
Experimental Protocol: Catalytic Transfer Hydrogenation of 5-Cyanoindole [8]
-
In a Schlenk flask, create a mixture of 5-cyanoindole (1.0 eq) and 10 wt% Pd/C (approx. 0.9 mol% Pd) in 2,2,2-trifluoroethanol (TFE).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., Argon).
-
Add tetrahydroxydiboron (B₂(OH)₄) (2.0 eq) to the flask.
-
Heat the mixture to 40°C and stir until the reaction is complete (monitor by TLC, typically 24 hours).
-
Upon completion, cool the reaction solution and filter through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with additional solvent (e.g., ethyl acetate).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography.
Diagram 3: Catalytic Hydrogenation Workflow A generalized workflow for the reduction step.
Method 2: Chemical Reduction with Hydride Reagents (Alternative Pathway)
While catalytic hydrogenation is often preferred, chemical reduction offers a valuable alternative, particularly when specialized hydrogenation equipment is unavailable. Standard NaBH₄ is typically not strong enough to reduce the indole double bond. However, its reactivity can be significantly enhanced in the presence of a strong acid, such as trifluoroacetic acid (TFA). The NaBH₄/TFA system is effective for the reduction of indole derivatives, as demonstrated in the synthesis of Vilazodone, a drug for which this compound is a key precursor.[7][9]
Causality of Experimental Choices:
-
Protonation and Activation: Trifluoroacetic acid protonates the indole ring, likely at the C3 position. This disrupts the aromaticity of the pyrrole ring, forming a highly reactive iminium ion intermediate.
-
Hydride Delivery: This activated intermediate is now highly susceptible to reduction by the hydride (H⁻) delivered from sodium borohydride. This two-step activation-reduction sequence allows a typically mild reagent to perform a difficult transformation.
Experimental Protocol: NaBH₄/TFA Reduction of a 5-Cyanoindole Derivative [7][9]
Note: This protocol is adapted from the reduction of a C3-acylated 5-cyanoindole derivative and demonstrates the principle. Direct application to 5-cyanoindole may require optimization.
-
Dissolve the 5-cyanoindole derivative (1.0 eq) in a suitable solvent (e.g., THF or CH₂Cl₂).
-
Cool the solution in an ice bath to 0°C.
-
Slowly add trifluoroacetic acid (TFA) to the solution.
-
Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at a low temperature and then warm to room temperature, monitoring completion by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate to provide the crude product for further purification.
Conclusion: A Versatile Toolkit for a Valued Intermediate
The synthesis of this compound is a well-established process with multiple viable pathways, each offering a unique balance of efficiency, cost, and operational safety. The Leimgruber-Batcho and Rosenmund-von Braun routes provide highly efficient entries to the key 5-cyanoindole precursor, while the classic Fischer synthesis remains a versatile alternative. For the crucial final reduction, catalytic transfer hydrogenation offers a clean and controlled method, while the NaBH₄/TFA system provides a potent chemical alternative. By understanding the underlying chemical principles of each step, researchers and drug development professionals can select and optimize the ideal synthetic strategy to access this valuable indoline scaffold for the advancement of modern medicine.
References
- An investigation of the synthesis of vilazodone. (n.d.). ResearchGate.
- Alternative Approach to Synthesis of 3-(4-chloro butyl)-1H-indole-5-carbonitrile: A Key Intermediate of Vilazodone Hydrochloride, an Antidepressant Drug. (2014). Figshare.
- Hu, B., Song, Q., & Xu, Y. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 16(10), 1642-1647. [Link]
- Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2012). Semantic Scholar.
- Scale-Up Synthesis of Antidepressant Drug Vilazodone | Request PDF. (n.d.). ResearchGate.
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- Synthesis of indoline by reduction with NaBH3CN. (n.d.). ResearchGate.
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- Raney® Nickel: A Life-Changing Catalyst. (n.d.). American Chemical Society.
- An efficient and practical synthesis of [2-(11)C]indole via superfast nucleophilic [(11)C]cyanation and RANEY® Nickel catalyzed reductive cyclization | Request PDF. (n.d.). ResearchGate.
- From Reagent to Catalyst: Dispersion-Driven Design of a General Asymmetric Transfer Hydrogenation Catalyst. (2015). PMC.
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Spectroscopic Characterization of Indoline-5-carbonitrile: A Technical Guide for Drug Development Professionals
This guide provides an in-depth analysis of the key spectroscopic data for Indoline-5-carbonitrile (CAS No. 15861-23-1), a heterocyclic building block of interest in medicinal chemistry and materials science. As direct, published spectra for this specific molecule are not widely available, this document leverages foundational spectroscopic principles and extensive data from analogous structures—such as the parent indoline and related substituted benzonitriles—to present a predictive yet robust interpretation. This approach is designed to empower researchers to confidently identify and characterize this molecule, ensuring the integrity of their synthetic and developmental workflows.
Molecular Structure and Analytical Blueprint
This compound is a bicyclic aromatic amine with a molecular formula of C₉H₈N₂ and a molecular weight of 144.17 g/mol .[1][2][3] The structure consists of a benzene ring fused to a dihydropyrrole ring, with a nitrile group at the C5 position. The presence of both sp²-hybridized aromatic carbons and sp³-hybridized aliphatic carbons, along with a secondary amine and a nitrile functional group, gives rise to a distinct and predictable spectroscopic fingerprint. Understanding this structure is the cornerstone of interpreting the NMR, IR, and Mass Spectrometry data that follow.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic, aliphatic, and amine protons. The chemical environment of each proton dictates its resonance frequency (chemical shift), and interactions with neighboring protons cause signal splitting (multiplicity), providing crucial connectivity information.[4]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| H-N (Amine) | ~4.0 - 5.0 | broad singlet | 1H | - |
| H-4 | ~7.2 - 7.3 | d | 1H | J ≈ 1.5 Hz (meta coupling) |
| H-6 | ~7.1 - 7.2 | dd | 1H | J ≈ 8.0 Hz, 1.5 Hz |
| H-7 | ~6.7 - 6.8 | d | 1H | J ≈ 8.0 Hz (ortho coupling) |
| H-2 | ~3.6 - 3.7 | t | 2H | J ≈ 8.5 Hz |
| H-3 | ~3.1 - 3.2 | t | 2H | J ≈ 8.5 Hz |
Expert Interpretation:
-
Aromatic Region (6.7-7.3 ppm): The three aromatic protons will appear downfield due to the deshielding effect of the benzene ring current.[5] H-7 is expected to be the most upfield of the aromatic signals, appearing as a doublet due to ortho-coupling with H-6. H-6 will be a doublet of doublets, split by both H-7 (ortho) and H-4 (meta). H-4, adjacent to the electron-withdrawing nitrile group, will be the most downfield of this group, appearing as a doublet from meta-coupling to H-6.
-
Aliphatic Region (3.1-3.7 ppm): The signals for the methylene protons at the C2 and C3 positions are predicted based on data for the parent indoline molecule.[6] They will appear as two distinct triplets, each integrating to 2H, due to coupling with each other. The H-2 protons, being adjacent to the nitrogen atom, are more deshielded and will appear further downfield than the H-3 protons.
-
Amine Proton (~4.0-5.0 ppm): The secondary amine proton (N-H) typically appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum
A proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct map of the carbon skeleton.[7] The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment.[8]
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C7a | ~150 - 152 |
| C6 | ~128 - 130 |
| C4 | ~126 - 128 |
| C7 | ~124 - 126 |
| C≡N (Nitrile) | ~119 - 121 |
| C3a | ~117 - 119 |
| C5 | ~105 - 107 |
| C2 | ~47 - 49 |
| C3 | ~29 - 31 |
Expert Interpretation:
-
Aromatic & Nitrile Carbons (105-152 ppm): The six sp²-hybridized carbons of the benzene ring and the nitrile carbon will resonate in this downfield region. C7a, bonded to the nitrogen, is expected to be the most deshielded aromatic carbon. The carbon bearing the nitrile group, C5, is predicted to be significantly shielded and appear relatively upfield, a known effect of the nitrile substituent on the ipso-carbon. The nitrile carbon itself (C≡N) will appear in the characteristic region around 120 ppm.
-
Aliphatic Carbons (29-49 ppm): The sp³-hybridized carbons C2 and C3 will appear upfield, consistent with data from indoline.[9] C2, being directly attached to the electronegative nitrogen, will be further downfield than C3.
NMR Experimental Protocol
Caption: General workflow for NMR analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Perform standard instrument optimization procedures, including locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming the magnetic field to achieve high homogeneity.
-
¹H Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with adequate signal-to-noise.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). The resulting spectra should be phase-corrected and baseline-corrected. Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound will be dominated by characteristic absorptions from the N-H, C≡N, and aromatic C=C bonds.
Table 3: Predicted FTIR Absorption Bands for this compound
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| ~3350 - 3310 | N-H Stretch | Secondary Amine | Medium, sharp |
| ~3100 - 3000 | C-H Stretch | Aromatic | Medium |
| ~2950 - 2850 | C-H Stretch | Aliphatic (CH₂) | Medium |
| ~2225 | C≡N Stretch | Aromatic Nitrile | Strong, sharp |
| ~1610, ~1580, ~1470 | C=C Stretch | Aromatic Ring | Medium to Strong |
| ~1330 | C-N Stretch | Aromatic Amine | Medium |
| ~880 - 800 | C-H Bend (out-of-plane) | Substituted Benzene | Strong |
Expert Interpretation:
-
N-H Stretch: A single, moderately intense, and relatively sharp peak is expected in the 3350-3310 cm⁻¹ region, which is a hallmark of a secondary amine N-H bond.[10] This distinguishes it from primary amines (which show two N-H peaks) and tertiary amines (which show none).[11]
-
C≡N Stretch: The most diagnostic peak in the spectrum will be a strong, sharp absorption at approximately 2225 cm⁻¹. This frequency is characteristic of a nitrile group conjugated with an aromatic ring.[12][13] Its intensity and sharpness make it an unmistakable feature for confirming the presence of the cyano group.
-
C-H Stretches: The spectrum will show C-H stretching vibrations for both the aromatic protons (just above 3000 cm⁻¹) and the aliphatic methylene protons (just below 3000 cm⁻¹).
-
Fingerprint Region (<1650 cm⁻¹): This region will contain a series of peaks corresponding to aromatic C=C stretching vibrations and various bending vibrations. The C-N stretch of the aromatic amine will appear here, typically around 1330 cm⁻¹.[10] Strong peaks in the 800-900 cm⁻¹ range will correspond to the out-of-plane C-H bending of the substituted benzene ring, which can provide information about the substitution pattern.
FTIR Experimental Protocol
Caption: General workflow for ATR-FTIR analysis.
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Use a soft, lint-free wipe moistened with a volatile solvent like isopropanol to gently clean the crystal surface.
-
Background Collection: Acquire a background spectrum. This measures the ambient atmosphere (water vapor, CO₂) and the instrument's response, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the instrument's pressure anvil to apply firm, even pressure on the sample, ensuring good optical contact with the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Post-Measurement: Clean the sample from the crystal and anvil surfaces. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For this compound (MW = 144.17), the mass spectrum will confirm the molecular mass and reveal fragmentation patterns characteristic of the indoline core.
Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization) for this compound
| m/z | Predicted Fragment | Interpretation |
| 144 | [C₉H₈N₂]⁺• | Molecular Ion (M⁺•) |
| 143 | [C₉H₇N₂]⁺ | Loss of a hydrogen radical ([M-H]⁺) |
| 117 | [C₈H₇N]⁺• | Loss of HCN from the [M-H]⁺ ion |
| 116 | [C₈H₆N]⁺ | Loss of H• from m/z 117 |
| 90 | [C₇H₆]⁺• | Loss of HCN from m/z 117 |
Expert Interpretation:
-
Molecular Ion: The spectrum should show a clear molecular ion (M⁺•) peak at m/z 144, confirming the molecular weight of the compound.
-
Primary Fragmentation: The most prominent peak in the spectrum, often the base peak, is expected at m/z 143. This corresponds to the loss of a single hydrogen atom ([M-H]⁺) from the molecular ion. This is a very common fragmentation for amines, leading to the formation of a stable, resonance-stabilized cation.
-
Subsequent Fragmentation: The fragmentation of the indoline ring system is well-documented.[14][15] The ion at m/z 143 is likely to lose a molecule of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for nitriles, to yield a fragment at m/z 116. Further fragmentation of the indoline core can lead to other characteristic ions, such as those at m/z 117 and 90, which are commonly observed in the mass spectra of indole and indoline derivatives.[14]
Mass Spectrometry Experimental Protocol
Caption: General workflow for EI-MS analysis.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a pure solid, a direct insertion probe can be used. Alternatively, if coupled to a chromatograph (GC-MS or LC-MS), the sample will be introduced following separation on the column.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in an Electron Ionization (EI) source. This process ejects an electron from the molecule to form the positively charged molecular ion (M⁺•).
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (such as a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the ion abundance. The instrument's software plots this abundance against the m/z ratio to produce the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and characterization of this compound. The predicted ¹H and ¹³C NMR spectra define the molecule's carbon-hydrogen framework, the FTIR spectrum confirms the presence of key secondary amine and nitrile functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. By adhering to the detailed protocols and leveraging the expert interpretations provided, researchers and drug development professionals can ensure the quality and identity of this valuable chemical intermediate, thereby upholding the principles of scientific integrity and accelerating their research endeavors.
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- Supporting Information for Regioselective C5−H Direct Iodin
- Zhang, P., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 499. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155418/[18]
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- Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0000738). URL: https://hmdb.ca/spectra/nmr_one_d/101
- Table of Characteristic IR Absorptions. URL: https://www.orgchemboulder.com/wp-content/uploads/2017/08/IR-Table.pdf[19]
- Kádár, Z., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(12), 1015-1023. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6973000/[20]
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- Wang, C., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 47(10), 1346-1354.
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An In-depth Technical Guide to Indoline-5-carbonitrile for Advanced Research
A Senior Application Scientist's Reference on an Emerging Heterocyclic Building Block
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Indoline-5-carbonitrile. We will delve into its core chemical identity, differentiate it from its more common aromatic counterpart, explore its physicochemical properties, discuss safety and handling, and provide a verified list of suppliers to facilitate its procurement for novel research and development projects.
Core Chemical Identity: The Critical Distinction Between Indoline and Indole
In the field of medicinal chemistry, precision in molecular architecture is paramount. A common point of confusion for researchers sourcing heterocyclic intermediates arises from the subtle but significant difference between the "indoline" and "indole" scaffolds. This compound possesses a saturated dihydropyrrole ring fused to the benzene ring, whereas Indole-5-carbonitrile contains an aromatic pyrrole ring. This seemingly minor variation fundamentally alters the molecule's geometry, reactivity, and potential as a pharmacophore.
The nitrile group (-C≡N) at the 5-position acts as a versatile chemical handle, enhancing the molecule's utility as an intermediate in organic synthesis for building more complex molecular structures.[1]
Caption: Structural comparison of this compound (left) and Indole-5-carbonitrile (right).
This guide focuses specifically on This compound (CAS No. 15861-23-1) . It is imperative that researchers verify the CAS number before procurement to ensure the correct scaffold is obtained for their experimental design.
Key Chemical Identifiers
For clarity and accurate sourcing, the distinct identifiers for both molecules are summarized below.
| Identifier | This compound | Indole-5-carbonitrile |
| CAS Number | 15861-23-1[2][3][4] | 15861-24-2[5][6][7][8] |
| Molecular Formula | C₉H₈N₂[2][3][4] | C₉H₆N₂[5][6][8] |
| Molecular Weight | 144.17 g/mol [2][3] | 142.16 g/mol [5][8] |
| Synonyms | 5-Cyanoindoline | 5-Cyanoindole[5][9] |
| MDL Number | MFCD07371626[2][3] | MFCD00005669[5] |
Physicochemical Properties and Handling
The physical properties of this compound dictate its handling, storage, and application in various solvent systems. While extensive experimental data for the indoline variant is less prevalent in public literature compared to its indole counterpart, key specifications can be compiled from supplier technical data sheets.
| Property | This compound | Indole-5-carbonitrile |
| Appearance | White to off-white crystalline powder[10] | White to light yellow solid[1] |
| Purity | Typically ≥97%[2] | Typically ≥98%[6] |
| Melting Point | Not specified | 106-108 °C[5] |
| Solubility | Soluble in some organic solvents | Soluble in organic solvents like DMSO, limited in water[1][10][11] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature[2][3] | Store in a cool, dry, well-ventilated area[11] |
Synthetic Utility and Potential Applications
While Indole-5-carbonitrile is a well-documented reactant in various synthetic pathways, this compound serves as a crucial, albeit less commonly cited, building block. Its significance is highlighted by its role as a reactant in the preparation of complex pharmaceutical agents.
A primary example is its use in the synthesis of the antidepressant drug Vilazodone.[12] The saturated ring of the indoline moiety is often a key structural feature in bioactive molecules, offering a three-dimensional geometry that can be crucial for binding to biological targets.
Conceptual Synthetic Workflow
The general synthetic logic often involves leveraging the reactivity of the indole scaffold, which can then be selectively reduced to the indoline if the saturated core is the desired final structure. The nitrile group provides a versatile point for further chemical elaboration. This workflow underscores the importance of both molecules in a synthetic chemist's toolkit.
Caption: Conceptual workflow showing Indole-5-carbonitrile as a precursor to APIs.
Safety, Handling, and Personal Protection
Proper handling of chemical reagents is critical for laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this compound is not as widely published as its indole analog, the hazard profile of Indole-5-carbonitrile provides a strong baseline for necessary precautions.
Hazard Profile (based on Indole-5-carbonitrile, CAS 15861-24-2):
-
Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][13] It can be harmful if swallowed, in contact with skin, or if inhaled.[14]
Recommended Personal Protective Equipment (PPE) and Handling Protocols
The following protocols are essential for handling either compound and should be considered mandatory.
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[7][13][14]
-
Hand Protection: Handle with impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[7]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7][14]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[14]
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[13]
-
In Case of Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[13]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes and consult a physician.[7][13]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7]
-
Sourcing and Procurement of this compound
Identifying reliable suppliers is a critical step in the research workflow. The following vendors have been identified as suppliers for This compound (CAS 15861-23-1) . Researchers should always request a certificate of analysis (CoA) to verify purity and identity upon purchase.
| Supplier | Product Name | CAS Number | Purity/Specification |
| BLD Pharm | This compound | 15861-23-1 | Not specified[3] |
| Appchem | This compound | 15861-23-1 | Not specified[4] |
| Lab-Chemicals.com | This compound | 15861-23-1 | 97%[2] |
Note: Availability and specifications are subject to change. Direct inquiry with the supplier is recommended.
The broader availability of Indole-5-carbonitrile from major suppliers like Sigma-Aldrich and Thermo Fisher Scientific may present an alternative starting point for synthetic campaigns that incorporate a reduction step.[5][6]
References
- Indole-5-carbonitrile. SIELC Technologies. [Link]
- Indole-5-Carbonitrile: Sourcing, Properties, and Market Insights. Methylamine Supplier. [Link]
- 3-(4-chlorobutyl)indole-5-carbonitrile suppliers USA. USA Chemical Suppliers. [Link]
- Indole-5-Carbonitrile. Methylamine Supplier. [Link]
- Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons. [Link]
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- Production process of 3-(4-chlorobutyl) indole-5-carbonitrile.
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An In-depth Technical Guide to Indoline-5-carbonitrile: From Discovery to Application
Abstract
Indoline-5-carbonitrile, a synthetically versatile heterocyclic compound, has emerged as a cornerstone in the development of modern pharmaceuticals. This technical guide provides a comprehensive exploration of its discovery, historical evolution, and the nuanced chemistry that underpins its synthesis and reactivity. We will delve into detailed synthetic protocols, elucidate its physicochemical properties, and chart its significant applications, particularly its pivotal role as a key intermediate in the synthesis of prominent therapeutic agents. This document is intended to serve as an authoritative resource for researchers, scientists, and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this important molecule.
The Genesis of a Privileged Scaffold: From Indole to Indoline
The story of this compound is intrinsically linked to its aromatic precursor, indole. The indole nucleus, a bicyclic structure fusing a benzene ring to a pyrrole ring, was first isolated in the 19th century and has since been identified as a "privileged scaffold" in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] The indoline core is the 2,3-dihydro derivative of indole, representing a saturated pyrrolic ring fused to the benzene ring. This seemingly subtle structural modification from an aromatic to a saturated heterocyclic system imparts significant changes in the molecule's three-dimensional conformation, electronic properties, and ultimately, its biological activity.
While the precise historical moment of the first synthesis of this compound is not prominently documented in seminal literature, its emergence is a logical progression from the extensive research into indole chemistry. The functionalization of the indole and indoline scaffolds has been a central theme in organic synthesis for over a century, driven by the quest for novel therapeutic agents. The introduction of a cyano group at the 5-position of the indoline ring provides a versatile chemical handle for further molecular elaboration, a feature that has been extensively exploited in modern drug discovery.
Synthesis of this compound: A Practical Approach
The most common and direct route to this compound involves the reduction of its aromatic counterpart, Indole-5-carbonitrile. This transformation, while conceptually straightforward, requires careful selection of reagents and reaction conditions to achieve high yield and purity, avoiding over-reduction or side reactions.
Precursor Synthesis: The Preparation of Indole-5-carbonitrile
Before the reduction to indoline can be undertaken, a reliable supply of the starting material, Indole-5-carbonitrile, is necessary. Several methods have been developed for its synthesis, with a common industrial approach being the Leimgruber-Batcho indole synthesis.[3] An alternative and scalable process starts from 3-methyl-4-nitrobenzonitrile, which undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization using a reducing agent like iron in acetic acid.[3]
Reduction of the Indole Nucleus: Catalytic Hydrogenation
Catalytic hydrogenation stands as an environmentally benign and efficient method for the reduction of indoles to indolines.[4] The choice of catalyst, solvent, and reaction conditions is critical to ensure selective reduction of the pyrrole ring without affecting the nitrile group or the benzene ring.
Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation
This protocol describes a representative procedure for the reduction of Indole-5-carbonitrile to this compound.
Materials:
-
Indole-5-carbonitrile
-
Platinum on carbon (Pt/C, 5-10 mol%)
-
p-Toluenesulfonic acid (catalytic amount)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a high-pressure hydrogenation vessel, a solution of Indole-5-carbonitrile in methanol or ethanol is prepared.
-
A catalytic amount of p-toluenesulfonic acid is added to the solution. The acid serves to activate the indole ring towards hydrogenation.[4]
-
The Pt/C catalyst is carefully added to the reaction mixture.
-
The vessel is sealed and purged several times with nitrogen gas before being pressurized with hydrogen gas (typically 50-100 psi).
-
The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 4 to 24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, the hydrogen pressure is carefully released, and the vessel is purged with nitrogen.
-
The reaction mixture is filtered through a pad of Celite® to remove the platinum catalyst.[5] The filter cake is washed with the solvent used for the reaction.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
Causality in Experimental Choices:
-
Catalyst: Platinum on carbon is a highly effective catalyst for the hydrogenation of aromatic systems. The carbon support provides a large surface area for the reaction.
-
Acid Co-catalyst: The addition of an acid like p-toluenesulfonic acid protonates the indole at the C3 position, disrupting the aromaticity and facilitating the hydrogenation of the pyrrole ring.[4]
-
Solvent: Polar protic solvents like methanol or ethanol are commonly used as they can dissolve the substrate and are compatible with the hydrogenation conditions.
-
Celite Filtration: The use of Celite is crucial for the complete removal of the fine, often pyrophoric, platinum catalyst from the reaction mixture, ensuring the purity and safety of the final product.[5]
Workflow for the Synthesis of this compound:
Caption: A simplified workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, characterization, and application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 15861-23-1 | [6] |
| Molecular Formula | C₉H₈N₂ | [6] |
| Molecular Weight | 144.17 g/mol | [6] |
| Appearance | Off-white solid | [6] |
| Melting Point | 93-94 °C | [6] |
| Boiling Point | 304.4 ± 31.0 °C (Predicted) | [6] |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [6] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
Spectroscopic Characterization:
Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the benzene ring, as well as the aliphatic protons of the saturated pyrrolidine ring. The chemical shifts and coupling patterns provide valuable information about the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the aliphatic carbons of the indoline core, and the carbon of the nitrile group. The chemical shift of the nitrile carbon is a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Additionally, N-H stretching vibrations for the secondary amine and C-H stretching vibrations for the aromatic and aliphatic components will be observed.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound, confirming its elemental composition.
The Role of this compound in Drug Discovery
The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex pharmaceutical agents. The indoline scaffold is a common motif in many biologically active compounds, and the nitrile group at the 5-position serves as a key functional group for further chemical transformations.
A Cornerstone in the Synthesis of Vilazodone
A prime example of the importance of this compound is its role in the synthesis of Vilazodone , an antidepressant used for the treatment of major depressive disorder. Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist.
The synthesis of Vilazodone often involves the N-alkylation of an this compound derivative. While various synthetic routes exist, a common strategy involves the preparation of a 3-substituted Indole-5-carbonitrile, which is then reduced to the corresponding indoline. This indoline intermediate is subsequently coupled with another key fragment to construct the final Vilazodone molecule.
Illustrative Synthetic Pathway to a Vilazodone Intermediate:
Caption: A generalized pathway to a key Vilazodone intermediate.
Reactivity of the Nitrile Group
The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations, further enhancing its utility as a synthetic intermediate. These reactions include:
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (Indoline-5-carboxylic acid) or amide.
-
Reduction: The nitrile can be reduced to a primary amine (5-(aminomethyl)indoline) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.
Conclusion
This compound represents a significant molecule in the landscape of modern organic and medicinal chemistry. Its discovery, rooted in the rich history of indole chemistry, has paved the way for the efficient synthesis of complex pharmaceutical agents. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role as a key building block. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically functionalized intermediates like this compound will undoubtedly continue to expand, making it a subject of ongoing interest and research in the scientific community.
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Unlocking New Therapeutic Frontiers: A Technical Guide to Potential Research Areas for Indoline-5-carbonitrile Derivatives
Introduction: The Indoline-5-carbonitrile Scaffold - A Privileged Platform for Drug Discovery
The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Its inherent structural features, including a bicyclic system with a hydrogen bond donor and aromatic character, allow for diverse functionalization and the generation of potent and selective modulators of cellular pathways. Within this esteemed class of heterocycles, this compound emerges as a particularly compelling starting point for novel drug discovery endeavors. The strategic placement of the nitrile group at the 5-position not only imparts unique electronic properties but also serves as a versatile chemical handle for a multitude of synthetic transformations, opening avenues for the exploration of previously uncharted chemical space.[2] This guide delineates several promising and underexplored research areas for this compound derivatives, providing a technical roadmap for researchers, scientists, and drug development professionals.
Precision Oncology: Targeting Kinase Signaling and Beyond
The dysregulation of protein kinase signaling is a hallmark of cancer, making kinases attractive targets for therapeutic intervention.[3][4] this compound derivatives offer a robust platform for the design of novel kinase inhibitors, leveraging the scaffold's ability to occupy the ATP-binding pocket and the nitrile group's potential for forming key interactions or serving as a reactive warhead for covalent inhibition.[5]
Development of Selective Kinase Inhibitors
While numerous indole-based kinase inhibitors have been developed, the unique electronic signature of the 5-cyano group can be exploited to achieve novel selectivity profiles against well-validated and emerging cancer targets.[3]
Potential Kinase Targets:
| Kinase Target | Rationale for Targeting with this compound Derivatives |
| PI3K/mTOR Pathway | The nitrile group can be leveraged to enhance binding affinity and selectivity for different isoforms of PI3K, a critical pathway in cell growth and survival.[4] |
| CDK Family | Cyclin-dependent kinases are key regulators of the cell cycle. The indoline scaffold can be decorated to target specific CDKs, such as CDK4/6 in breast cancer or CDK9 in transcriptionally addicted cancers.[3] |
| EGFR/SRC Family | Dual inhibition of EGFR and SRC has shown promise in overcoming resistance to EGFR-targeted therapies. The this compound core can be elaborated to span the ATP-binding sites of both kinases.[6] |
| VEGFR | As potent modulators of angiogenesis, VEGFR inhibitors are crucial in cancer therapy. The indoline scaffold is a known pharmacophore for VEGFR inhibitors.[7] |
Experimental Workflow:
Caption: Workflow for the development of kinase inhibitors.
Protocol: General Synthesis of N-Aryl-Indoline-5-carbonitriles
-
Starting Material: this compound.
-
Reaction: Buchwald-Hartwig amination with a variety of aryl halides.
-
Catalyst: Palladium acetate (Pd(OAc)2) with a suitable phosphine ligand (e.g., Xantphos).
-
Base: Cesium carbonate (Cs2CO3).
-
Solvent: Toluene or dioxane.
-
Temperature: 80-110 °C.
-
Work-up: Aqueous work-up followed by column chromatography on silica gel.
-
Characterization: 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Covalent Inhibitors and Targeted Protein Degraders (PROTACs)
The electrophilic nature of the nitrile's carbon atom makes it a potential "warhead" for the development of covalent inhibitors that can form an irreversible bond with a nucleophilic residue (e.g., cysteine) in the target protein's active site.[5][8] This can lead to enhanced potency and duration of action.
Furthermore, the this compound scaffold is an ideal starting point for the design of Proteolysis-Targeting Chimeras (PROTACs).[9][10] A PROTAC is a heterobifunctional molecule that recruits a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[11]
Logical Relationship for PROTAC Development:
Caption: Components of an this compound-based PROTAC.
Neurodegenerative Diseases: Modulating Oxidative Stress and Protein Aggregation
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often linked to oxidative stress, neuroinflammation, and the aggregation of misfolded proteins.[12][13] Indole-based compounds, including melatonin, are known for their neuroprotective properties.[12] The this compound scaffold offers a unique opportunity to develop novel neuroprotective agents with multifaceted mechanisms of action.
Potential Therapeutic Strategies:
-
Antioxidant and Radical Scavenging: The indoline ring can be functionalized with groups that enhance its ability to scavenge reactive oxygen species (ROS) and reduce oxidative damage in neuronal cells.[14][15]
-
Inhibition of Protein Aggregation: Derivatives can be designed to interfere with the aggregation of amyloid-beta (Aβ) and alpha-synuclein, key pathological hallmarks of Alzheimer's and Parkinson's disease, respectively.[16]
-
Modulation of Neuroinflammatory Pathways: Targeting microglia activation and the production of pro-inflammatory cytokines is a promising strategy. This compound derivatives can be tailored to modulate these pathways.
Experimental Workflow for Neuroprotective Agents:
Caption: Development pipeline for neuroprotective agents.
Epigenetic Modulation: A New Frontier in Disease Treatment
Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in gene expression and are often dysregulated in diseases like cancer.[17] The this compound scaffold can serve as a template for the design of novel epigenetic modulators.
Potential Epigenetic Targets:
-
Histone Deacetylases (HDACs): Indole-based compounds have been shown to inhibit HDACs, leading to histone hyperacetylation and the re-expression of tumor suppressor genes.[1][2]
-
DNA Methyltransferases (DNMTs): The development of small molecule inhibitors of DNMTs is an active area of research. The this compound core can be decorated to interact with the active site of these enzymes.[1][2]
The exploration of this compound derivatives as dual HDAC/DNMT inhibitors represents a particularly exciting and underexplored avenue of research.
Antiviral Therapeutics: Broad-Spectrum Potential
The emergence of drug-resistant viral strains and novel viral pathogens underscores the urgent need for new antiviral agents. Indole derivatives have demonstrated a broad spectrum of antiviral activity against various viruses, including HIV, influenza, and herpes simplex virus (HSV).[18][19][20] The this compound scaffold provides a promising starting point for the development of novel antiviral compounds.
Potential Antiviral Mechanisms:
-
Inhibition of Viral Entry and Fusion: Derivatives can be designed to block the interaction of viral glycoproteins with host cell receptors.
-
Inhibition of Viral Enzymes: Targeting viral polymerases, proteases, or integrases is a well-established antiviral strategy.
-
Modulation of Host Factors: Some antiviral compounds act by modulating host cell pathways that are essential for viral replication.
The nitrile group can be a key pharmacophoric element, participating in hydrogen bonding or other interactions within the enzyme active site, or it can be chemically modified to introduce other functional groups that enhance antiviral potency.[18]
Conclusion: A Scaffold of Immense Possibilities
The this compound scaffold represents a fertile ground for the discovery of next-generation therapeutics. Its synthetic tractability, coupled with the unique electronic and chemical properties of the 5-cyano group, provides a powerful platform for medicinal chemists to address a wide range of unmet medical needs. The research areas outlined in this guide – precision oncology, neurodegenerative diseases, epigenetic modulation, and antiviral therapy – represent just a glimpse of the vast potential held within this remarkable molecular framework. By embracing innovative synthetic strategies and a deep understanding of disease biology, the scientific community can unlock the full therapeutic potential of this compound derivatives and usher in a new era of targeted and effective medicines.
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Synthesis of Indole-5-carbonitrile from 5-Bromoindole: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of Indole-5-carbonitrile in Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, infections, and neurological disorders.[3][4] Among the vast array of functionalized indoles, indole-5-carbonitrile stands out as a particularly valuable intermediate. The nitrile group at the 5-position is a versatile synthetic handle, readily convertible into other critical functionalities such as amines, amides, carboxylic acids, and tetrazoles, thereby enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.
This in-depth technical guide provides a comprehensive overview of the synthesis of indole-5-carbonitrile from the readily available starting material, 5-bromoindole. We will delve into the prevalent synthetic strategies, offering detailed, field-proven protocols and a comparative analysis of different methodologies. The underlying reaction mechanisms will be elucidated, and critical safety considerations for handling cyanide-containing reagents will be addressed. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this pivotal synthetic transformation in their research and development endeavors.
Synthetic Strategies: A Comparative Analysis of Cyanation Methods
The conversion of 5-bromoindole to indole-5-carbonitrile is primarily achieved through a nucleophilic substitution of the bromide with a cyanide source, a reaction broadly categorized as cyanation. The choice of catalyst and cyanide source significantly impacts the reaction's efficiency, safety profile, and scalability. The most common and effective methods involve transition metal-catalyzed cross-coupling reactions. Below is a comparative summary of the leading approaches.
| Cyanation Method | Catalyst System | Cyanide Source | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Rosenmund-von Braun Reaction | None (Copper-mediated) | Copper(I) Cyanide (CuCN) | NMP, DMF | 85-150 | 18-25 | ~98 | Traditional, high-yielding method. Requires stoichiometric copper and high temperatures. CuCN is highly toxic.[5][6] |
| Palladium-Catalyzed Cyanation | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with a phosphine ligand | Zinc Cyanide (Zn(CN)₂) | DMF | 80-100 | 12-24 | 80-95 | Milder conditions compared to Rosenmund-von Braun. Zn(CN)₂ is less toxic than alkali metal cyanides.[5][7] |
| Palladium-Catalyzed Cyanation | Palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Acetonitrile/Water | 70-80 | 12-24 | Moderate to High | Utilizes a less toxic and environmentally benign cyanide source.[5][8] |
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the most common and effective syntheses of indole-5-carbonitrile from 5-bromoindole.
Protocol 1: Palladium-Catalyzed Cyanation using Zinc Cyanide
This method is often favored for its milder reaction conditions and the use of a less acutely toxic cyanide source compared to traditional methods.[5][7]
Reagents and Equipment:
-
5-bromoindole
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 5-bromoindole (1.0 mmol), zinc cyanide (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous dimethylformamide (5 mL) to the flask via a syringe.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure indole-5-carbonitrile.[3][9]
Caption: Experimental workflow for the palladium-catalyzed synthesis of indole-5-carbonitrile.
Protocol 2: Copper-Mediated Cyanation (Rosenmund-von Braun Reaction)
This classical method offers high yields but requires more stringent conditions and the use of the highly toxic copper(I) cyanide.[5]
Reagents and Equipment:
-
5-bromoindole
-
Copper(I) cyanide (CuCN)
-
N-methyl-2-pyrrolidone (NMP)
-
Aqueous ammonia
-
n-Hexane
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-bromoindole (0.1 mol, 19.6 g) and N-methyl-2-pyrrolidone (200 mL).
-
Reagent Addition: Add copper(I) cyanide (0.105 mol, 9.4 g) to the mixture.
-
Reaction: Heat the reaction mixture to 85°C and maintain this temperature with stirring for 18-25 hours. Monitor the reaction progress by TLC.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding aqueous ammonia (20 mL) and stir the mixture.
-
Extract the product with n-hexane (2 x 30 mL).
-
Combine the organic layers and concentrate under reduced pressure.
-
-
Purification: Crystallize the crude product from the refrigerator (2 hours) and collect the solid by suction filtration to obtain 5-cyanoindole.[5]
Reaction Mechanism: The Palladium Catalytic Cycle
The palladium-catalyzed cyanation of 5-bromoindole with zinc cyanide proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle for the palladium-catalyzed cyanation of an aryl bromide.
Explanation of the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 5-bromoindole (Ar-Br), forming a Pd(II) intermediate.
-
Transmetalation: The cyanide group is transferred from the zinc cyanide to the palladium center, displacing the bromide ion.
-
Reductive Elimination: The desired product, indole-5-carbonitrile (Ar-CN), is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Purification and Characterization of Indole-5-carbonitrile
Purification:
-
Column Chromatography: The crude product can be purified by column chromatography on silica gel. A common eluent system is a mixture of petroleum ether and ethyl acetate.[9] The polarity of the eluent can be adjusted to achieve optimal separation.
-
Recrystallization: Recrystallization is an effective method for obtaining highly pure indole-5-carbonitrile. Suitable solvents for recrystallization include ethanol-water mixtures or hexane.[3][5]
Characterization:
The identity and purity of the synthesized indole-5-carbonitrile should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of the indole ring will appear as a series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbon of the nitrile group typically appears around δ 115-125 ppm.[10]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of indole-5-carbonitrile (C₉H₆N₂), which is 142.16 g/mol .[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product. A reverse-phase column with a mobile phase of acetonitrile and water is commonly used.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.[11]
Safety Precautions for Handling Cyanide Reagents
Cyanide compounds are highly toxic and require strict safety protocols.[13][14]
-
Engineering Controls: All manipulations of solid cyanide reagents and reactions involving cyanides must be performed in a well-ventilated chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. Double-gloving is recommended.[13]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Never work alone when handling cyanides.[13][14]
-
Storage: Store cyanide reagents in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.[14]
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of as hazardous waste according to institutional guidelines. A common quenching procedure involves treatment with an alkaline solution of bleach or hydrogen peroxide.
-
Emergency Procedures: In case of exposure, seek immediate medical attention. Be familiar with the location and use of emergency equipment, including safety showers and eyewash stations.
Conclusion
The synthesis of indole-5-carbonitrile from 5-bromoindole is a crucial transformation in the synthesis of many biologically active molecules. This guide has provided a detailed overview of the most effective synthetic methodologies, with a focus on palladium-catalyzed cyanation as a milder and safer alternative to the traditional Rosenmund-von Braun reaction. By understanding the reaction mechanisms, adhering to the detailed protocols, and implementing stringent safety measures, researchers can confidently and efficiently produce this valuable synthetic intermediate. The versatility of the nitrile group in indole-5-carbonitrile ensures its continued importance as a key building block in the ongoing quest for novel and effective therapeutics.
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5-Cyanoindole: A Comprehensive Technical Guide for Scientific Professionals
Introduction
5-Cyanoindole stands as a pivotal heterocyclic compound, garnering significant attention across medicinal chemistry, drug development, and materials science.[1] Characterized by a bicyclic indole scaffold featuring a nitrile group at the 5-position, this molecule serves as a versatile building block for a diverse array of pharmacologically active agents and functional materials.[1][2] Its unique electronic properties, arising from the interplay between the electron-rich indole nucleus and the electron-withdrawing cyano group, dictate its reactivity and utility. This guide provides an in-depth exploration of the physical and chemical properties of 5-cyanoindole, its synthesis, and its applications, offering a critical resource for researchers, scientists, and drug development professionals.
Part 1: Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental physical and spectroscopic properties of 5-cyanoindole is paramount for its effective utilization in research and development.
Physical Properties
5-Cyanoindole is typically a white to slightly yellow or light orange crystalline powder under standard conditions.[3][4] It is sensitive to air and light, necessitating storage in a dark, inert atmosphere at room temperature.[3] While insoluble in water, it exhibits solubility in organic solvents such as chloroform, hexane, and methanol.[3][5]
Table 1: Key Physical Properties of 5-Cyanoindole
| Property | Value | Source(s) |
| CAS Number | 15861-24-2 | [3] |
| Molecular Formula | C₉H₆N₂ | [3] |
| Molecular Weight | 142.16 g/mol | [3] |
| Melting Point | 106-108 °C | [3][5] |
| Boiling Point | 249.72 °C (rough estimate) | [3] |
| Appearance | White to slightly yellow/orange crystalline powder | [3][4] |
| Solubility | Insoluble in water; Soluble in chloroform, hexane, methanol | [3][5] |
| pKa | 15.62 ± 0.30 (Predicted) | [3] |
Spectroscopic Profile
The spectroscopic signature of 5-cyanoindole provides invaluable information for its identification and structural elucidation.
The ¹H and ¹³C NMR spectra of 5-cyanoindole exhibit characteristic signals corresponding to the protons and carbons of the indole ring system. The electron-withdrawing nature of the cyano group influences the chemical shifts of the aromatic protons and carbons.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for 5-Cyanoindole
| ¹H NMR | δ (ppm) | ¹³C NMR | δ (ppm) |
| H1 (N-H) | ~8.0-12.0 (broad) | C2 | ~125 |
| H2 | ~7.1-7.3 | C3 | ~102 |
| H3 | ~6.4-6.5 | C3a | ~128 |
| H4 | ~7.6 (d) | C4 | ~112-122 |
| H6 | ~7.1-7.2 (dd) | C5 | ~125 |
| H7 | ~7.2-7.4 (d) | C6 | ~112-122 |
| C7 | ~112-122 | ||
| C7a | ~134 | ||
| CN | Not specified |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.[6]
The IR spectrum of 5-cyanoindole is characterized by a sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically observed in the range of 2200-2260 cm⁻¹.[2] Other significant peaks include the N-H stretching vibration around 3200-3600 cm⁻¹ and various C-H and C-C stretching and bending vibrations within the fingerprint region.[2]
In methanol, 5-cyanoindole exhibits a maximum UV absorption (λmax) at 276 nm.[7] The position of the nitrile group on the indole ring has a distinct effect on the absorption spectra.[3] Compared to indole, the λmax of 5-cyanoindole is red-shifted by approximately 5-6 nm.[3]
Part 2: Chemical Reactivity and Transformations
The chemical behavior of 5-cyanoindole is dictated by the electronic characteristics of the indole nucleus and the cyano substituent. The indole ring is inherently electron-rich and susceptible to electrophilic attack, while the cyano group is a strong electron-withdrawing group.
Electrophilic Aromatic Substitution
Despite the deactivating effect of the cyano group, 5-cyanoindole undergoes electrophilic aromatic substitution, primarily at the electron-rich C3 position of the pyrrole ring.
The Vilsmeier-Haack reaction introduces a formyl group onto the indole ring, typically at the C3 position. This reaction utilizes a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9] The resulting 3-formyl-5-cyanoindole is a valuable intermediate for further synthetic transformations.
Caption: Vilsmeier-Haack formylation of 5-cyanoindole.
The Mannich reaction involves the aminoalkylation of an acidic proton located at the C3 position of the indole ring. This three-component reaction utilizes an aldehyde (commonly formaldehyde), a primary or secondary amine, and the 5-cyanoindole substrate to yield a β-amino carbonyl compound known as a Mannich base.[10][11] These products are versatile synthetic intermediates.[11]
N-Functionalization
The nitrogen atom of the indole ring can be readily functionalized through deprotonation followed by reaction with an electrophile.
The N-H proton of 5-cyanoindole can be abstracted by a suitable base to form a nucleophilic indolide anion. This anion readily reacts with various electrophiles, such as alkyl halides or acyl chlorides, to afford N-alkylated or N-acylated products, respectively.[12][13]
Caption: General scheme for N-functionalization of 5-cyanoindole.
Transformations of the Cyano Group
The nitrile functionality of 5-cyanoindole is a versatile handle for a variety of chemical transformations.
The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[14][15] This transformation provides access to 5-(aminomethyl)indole, a valuable building block for the synthesis of various biologically active compounds.
Experimental Protocol: Reduction of 5-Cyanoindole with LiAlH₄
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
Dissolve 5-cyanoindole in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting granular precipitate and wash it thoroughly with ether or THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(aminomethyl)indole.
-
Purify the product by column chromatography or recrystallization as needed.
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and scales. Extreme caution should be exercised when working with LiAlH₄, as it is a highly reactive and flammable reagent.[4]
Palladium-Catalyzed Cross-Coupling Reactions
While 5-cyanoindole itself is not typically used directly in cross-coupling reactions, its halogenated derivatives, such as 3-bromo-5-cyanoindole, are excellent substrates for palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[16] This allows for the introduction of a wide range of aryl or vinyl substituents at the C3 position, further diversifying the molecular scaffold.[16][17]
Part 3: Synthesis of 5-Cyanoindole
Several synthetic routes have been developed for the preparation of 5-cyanoindole, with the choice of method often depending on the desired scale, available starting materials, and safety considerations.
Rosenmund-von Braun Reaction
A common and high-yielding laboratory-scale synthesis of 5-cyanoindole involves the cyanation of 5-bromoindole using copper(I) cyanide in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).[18]
Experimental Protocol: Synthesis of 5-Cyanoindole from 5-Bromoindole
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromoindole (19.6 g, 0.1 mol) and N-methyl-2-pyrrolidone (NMP) (200 mL).[18]
-
Add copper(I) cyanide (9.5 g, 0.106 mol) to the mixture.[1]
-
Heat the reaction mixture to 85°C and maintain this temperature with stirring overnight (approximately 12-16 hours).[1]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add aqueous ammonia (20 mL) and stir.[1]
-
Extract the product with n-hexane (2 x 30 mL).[1]
-
Combine the organic layers and concentrate the solvent under reduced pressure.[1]
-
Crystallize the crude product from the refrigerator for 2 hours.[1]
-
Collect the solid product by suction filtration to yield 5-cyanoindole.[1]
Modified Leimgruber-Batcho Synthesis
For larger-scale industrial production, a modified Leimgruber-Batcho indole synthesis is often preferred.[19] This route typically starts from an appropriately substituted o-nitrotoluene, such as 3-methyl-4-nitrobenzonitrile, and involves the formation of an enamine followed by reductive cyclization.[1][15]
Caption: Simplified workflow of the modified Leimgruber-Batcho synthesis.
Part 4: Applications
The unique structural and electronic features of 5-cyanoindole have led to its widespread application in several areas of scientific research and development.
Pharmaceutical Synthesis
The most prominent application of 5-cyanoindole is as a key starting material in the synthesis of the antidepressant drug Vilazodone.[1][18] The indole scaffold and the cyano group are integral to the pharmacological activity of this dual-acting serotonergic agent. Furthermore, the 5-cyanoindole motif serves as a versatile platform for the development of other therapeutic agents, including enzyme inhibitors.[20]
Materials Science
The strategic incorporation of the cyano group into the indole scaffold allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. This makes 5-cyanoindole derivatives promising candidates for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Conclusion
5-Cyanoindole is a molecule of significant scientific and commercial interest, underpinned by its versatile chemical reactivity and its role as a crucial building block in the synthesis of high-value compounds. A comprehensive understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective application in drug discovery, medicinal chemistry, and materials science. As research continues to uncover new synthetic methodologies and applications, the importance of 5-cyanoindole in advancing these fields is set to grow.
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- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic Communications.
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An In-Depth Technical Guide to the Starting Materials for Indoline-5-carbonitrile Synthesis
Abstract
Indoline-5-carbonitrile is a pivotal heterocyclic building block, most notably recognized as a key intermediate in the synthesis of the dual-acting antidepressant Vilazodone.[1][2] The strategic selection of starting materials for its synthesis is a critical decision for researchers and process chemists, profoundly influencing the overall efficiency, scalability, cost-effectiveness, and environmental impact of the manufacturing process. This guide provides a comprehensive analysis of the principal synthetic routes to this compound, focusing on the causality behind the choice of starting materials and the associated reaction methodologies. We will dissect two dominant industrial strategies: the cyanation of a pre-formed halo-indole scaffold and the construction of the indole ring from an acyclic, functionalized precursor. Detailed experimental protocols, a comparative analysis of the starting materials, and workflow visualizations are presented to equip drug development professionals with the knowledge to make informed strategic decisions.
Strategic Overview of Synthetic Pathways
The synthesis of this compound, which is often handled via its more stable aromatic precursor, 5-cyanoindole, can be approached from two fundamentally different directions. The choice of pathway dictates the starting material and the unique set of challenges and advantages associated with the process.
-
Route A: Late-Stage Cyanation. This strategy involves the synthesis of a 5-substituted indole or indoline, typically 5-bromoindole, followed by the introduction of the nitrile functional group. This is a direct and often high-yielding approach.[3]
-
Route B: Ring-Formation from a Pre-functionalized Precursor. This pathway begins with a simple, commercially available benzene derivative that already contains the nitrile group (or its precursor). The indole ring is then constructed onto this scaffold. The modified Leimgruber-Batcho synthesis is a prime example of this industrially favored approach.[2][4]
The following diagram illustrates the strategic divergence of these synthetic philosophies.
Caption: High-level overview of the two primary synthetic routes to 5-Cyanoindole.
Route A: Late-Stage Cyanation via Rosenmund-von Braun Reaction
This classical approach is predicated on the nucleophilic substitution of a halogen on the indole ring with a cyanide source. It is a powerful and direct method, often achieving excellent yields.[3]
Core Starting Material: 5-Bromoindole
Causality of Choice: 5-Bromoindole is the preferred starting material for this route due to the favorable reactivity of the aryl bromide in transition metal-catalyzed and copper-mediated cyanation reactions. While other haloindoles could be used, bromides offer a good balance of reactivity and stability. 5-Bromoindole itself can be synthesized from indole through a multi-step process involving protection, bromination, and deprotection.[5][6]
Reaction Principle: The core transformation is the Rosenmund-von Braun reaction , which utilizes copper(I) cyanide (CuCN) to convert an aryl halide into an aryl nitrile.[7][8] The reaction is typically performed at high temperatures in a polar aprotic solvent.
Mechanism Insight: The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile product.[9] The use of a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) is crucial as it effectively dissolves both the organic substrate and the inorganic copper cyanide salt, facilitating the reaction at the required elevated temperatures.[3][10]
Experimental Protocol: Cyanation of 5-Bromoindole
This protocol is adapted from established industrial procedures.[2][3]
Workflow Diagram:
Caption: Step-by-step workflow for the cyanation of 5-bromoindole.
Step-by-Step Methodology:
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge 5-bromoindole (19.6 g, 0.1 mol) and N-methyl-2-pyrrolidone (NMP, 200 mL).[3]
-
Reagent Addition: Add copper(I) cyanide (CuCN, 9.5 g, 0.106 mol) to the mixture.
-
Reaction: Heat the reaction mixture to 85°C and maintain this temperature under reflux with vigorous stirring overnight (approximately 12-16 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add aqueous ammonia (20 mL) to quench the reaction and dissolve copper salts.[3]
-
Extraction: Extract the product with n-hexane (2 x 30 mL).
-
Isolation: Combine the organic layers and concentrate the solvent under reduced pressure. The crude product can be purified by crystallization, for instance, by cooling in a refrigerator for 2 hours, followed by suction filtration to yield 5-cyanoindole.[2]
Route B: Leimgruber-Batcho Indole Synthesis
Favored for its scalability and avoidance of highly toxic reagents in the final steps, this elegant synthesis builds the indole ring from the ground up.[4]
Core Starting Material: 3-Methyl-4-nitrobenzonitrile
Causality of Choice: This starting material is inexpensive and readily available from 3-methyl-4-nitrobenzoic acid.[4][11] It strategically contains the required nitrile group and a nitro group ortho to a methyl group. The acidity of the methyl protons is enhanced by the electron-withdrawing nitro group, which is the key to initiating the first step of the synthesis.[12]
Reaction Principle: The Leimgruber-Batcho indole synthesis is a two-stage process.[12][13]
-
Enamine Formation: The o-nitrotoluene derivative reacts with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a stable β-dimethylamino-2-nitrostyrene (an enamine).
-
Reductive Cyclization: The nitro group of the enamine intermediate is reduced to an amine, which spontaneously cyclizes and eliminates dimethylamine to form the indole ring. Iron powder in acetic acid is a classic and cost-effective reducing agent for this large-scale transformation.[2][3]
Experimental Protocol: Modified Leimgruber-Batcho Synthesis
This protocol is based on a reported commercial-scale synthesis.[2][3]
Workflow Diagram:
Caption: Two-stage workflow for the Leimgruber-Batcho synthesis of 5-Cyanoindole.
Step-by-Step Methodology:
Stage 1: Enamine Formation
-
Reactor Setup: Dissolve 3-methyl-4-nitrobenzonitrile (6.3 kg) in methylene dichloride (14 L) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 18 L).[2]
-
Reaction: Heat the mixture to 50-55°C and maintain for 8 hours. Monitor the reaction's progress by TLC.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure at a temperature below 50°C to remove the solvents and yield the crude enamine intermediate.
Stage 2: Reductive Cyclization 4. Reactor Setup: Charge the residue from Stage 1 with methanol (90 L) and acetic acid (61 L).[2][3] 5. Reagent Addition: Cool the mixture to 0°C and add iron powder portion-wise. 6. Reaction: Heat the reaction mixture to 50-55°C and maintain for 8 hours. Monitor the reaction's progress by TLC. 7. Work-up and Isolation: Upon completion, cool the mixture to room temperature and filter to remove iron salts. Wash the filter cake with methanol. Concentrate the filtrate (the organic layer) and add ethyl acetate (135 L). Stir at room temperature for 3 hours to precipitate the product.[3] 8. Final Product: Collect the solid by filtration, wash with n-hexane (13 L), and dry at 50°C to afford 5-cyanoindole.
Comparative Analysis of Starting Materials and Routes
The selection between these two primary routes is a strategic decision based on a trade-off between step-economy, reagent toxicity, and raw material cost.
| Feature | Route A: Cyanation | Route B: Leimgruber-Batcho | Rationale & Field Insights |
| Starting Material | 5-Bromoindole | 3-Methyl-4-nitrobenzonitrile | 3-Methyl-4-nitrobenzonitrile is generally a more economical and readily available bulk chemical compared to the multi-step synthesis required for 5-bromoindole.[4] |
| Key Reagents | Copper(I) Cyanide (CuCN), NMP | DMF-DMA, Iron, Acetic Acid | Route A relies on the highly toxic CuCN, posing significant safety and environmental challenges.[4] Route B uses more benign and classic industrial reagents. |
| Overall Yield | Excellent (~98%)[3] | Excellent (~96%)[3] | Both routes are optimized to provide very high yields, making them industrially viable. The choice often comes down to other factors. |
| Process Complexity | Fewer steps (if starting from 5-bromoindole) | More steps | Route A is more direct but relies on a more complex starting material. Route B builds complexity from a simpler starting point. |
| Scalability & Cost | High, but limited by CuCN cost/handling | Very High, economically favorable | The Leimgruber-Batcho route is often preferred for large commercial-scale synthesis due to lower raw material costs and safer reagent profiles.[4][14] |
| Environmental Impact | High (due to copper and cyanide waste) | Moderate (iron waste, solvent usage) | Route B is considered a greener and more environmentally friendly synthetic path.[14] |
Conclusion for the Professional Scientist
For the synthesis of this compound, drug development professionals are presented with two robust and high-yielding pathways.
The Rosenmund-von Braun cyanation of 5-bromoindole offers a direct, step-economical route with excellent yields. It is a powerful choice when 5-bromoindole is readily available and the infrastructure to handle highly toxic cyanide reagents is in place.
However, for large-scale, cost-sensitive, and environmentally conscious manufacturing, the modified Leimgruber-Batcho synthesis starting from 3-methyl-4-nitrobenzonitrile is demonstrably superior.[4][14] Its reliance on inexpensive starting materials and the avoidance of toxic metal cyanides make it a more sustainable and economically viable long-term strategy. The choice of starting material is therefore not merely the first step in a sequence but a foundational decision that dictates the entire character of the synthesis.
References
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- Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. (2020).
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- Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. (2015).
- A kind of green synthesis method of medicine intermediate 5- bromo indole. (2018).
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Indoline-5-carbonitrile structural formula and isomers
An In-Depth Technical Guide to Indoline-5-carbonitrile: Structural Elucidation, Isomerism, and Synthetic Utility for Drug Discovery
Abstract
The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and clinically successful pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of this compound, a key synthetic intermediate for drug development professionals. We will dissect its structural and physicochemical properties, explore the nuances of its isomerism, detail robust synthetic protocols, and contextualize its application in modern drug discovery. This document serves as a practical resource for researchers and scientists aiming to leverage the unique chemical attributes of this versatile molecule.
Core Molecular Structure and Physicochemical Profile
This compound, also known as 2,3-dihydro-1H-indole-5-carbonitrile, is characterized by a bicyclic structure where a benzene ring is fused to a dihydrogenated pyrrole ring. The defining feature is a nitrile (-C≡N) group at the 5-position of this indoline core. This seemingly simple structure is rich in chemical potential, offering distinct sites for synthetic modification.
The saturation of the pyrrole ring distinguishes indoline from its aromatic counterpart, indole. This structural difference imparts significant changes in geometry, electron distribution, and reactivity, making the indoline core a flexible, three-dimensional scaffold highly sought after in drug design.
Structural Formula and Key Identifiers
The definitive structure of this compound is presented below.
Caption: Structural formula of this compound.
Physicochemical and Spectroscopic Data
A summary of key physicochemical properties is crucial for experimental design, including solubility assessments and reaction monitoring.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂ | [3][4][5] |
| Molecular Weight | 144.17 g/mol | [3][4][5] |
| CAS Number | 15861-23-1 | [3][4][5] |
| Appearance | White to off-white crystalline powder | [6] |
| Density | ~1.189 g/cm³ | [3] |
| Boiling Point | 304.4 °C at 760 mmHg | [3] |
| Solubility | Limited in water; soluble in organic solvents | [6][7] |
Spectroscopic Signature:
-
Infrared (IR) Spectroscopy: The most prominent feature is a sharp, strong absorption peak around 2220-2240 cm⁻¹, characteristic of the C≡N (nitrile) stretching vibration. The N-H stretch of the secondary amine will appear as a moderate peak in the 3300-3500 cm⁻¹ region.
-
¹H NMR Spectroscopy: The spectrum will show distinct regions. The aromatic protons on the benzene ring will appear as multiplets in the δ 6.5-7.5 ppm range. The aliphatic protons on the pyrrolidine ring (at C2 and C3) will be observed as triplets upfield, typically in the δ 3.0-4.0 ppm range. The N-H proton will present as a broad singlet.
-
¹³C NMR Spectroscopy: The nitrile carbon is a key diagnostic signal, appearing downfield around δ 118-125 ppm. The spectrum will also show four signals for the sp²-hybridized aromatic carbons and two signals for the sp³-hybridized aliphatic carbons (C2 and C3).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) will be observed at m/z = 144, corresponding to the molecular weight of the compound.
Isomerism of Indoline Carbonitrile
Isomerism is a critical consideration in drug development, as different isomers can exhibit vastly different pharmacological and toxicological profiles. For indoline carbonitrile, both positional and stereoisomerism are relevant concepts.
Positional Isomers
The nitrile group can be substituted at any available position on the benzene ring, leading to three other positional isomers besides the 5-carbonitrile variant.
Caption: Key positional isomers of indoline carbonitrile.
-
Indoline-4-carbonitrile: The steric hindrance from the adjacent fused ring may influence its reactivity.
-
This compound: The subject of this guide. The para-position of the nitrile group relative to the nitrogen atom can influence electronic effects.
-
Indoline-6-carbonitrile: A common isomer with distinct electronic properties compared to the 5-substituted version.
-
Indoline-7-carbonitrile: The nitrile group is adjacent to the nitrogen-bearing side of the fused ring, which can significantly impact its chemical behavior and potential for intramolecular interactions.
Stereoisomerism
This compound itself is an achiral molecule. However, the indoline scaffold becomes a source of chirality upon substitution at the C2 or C3 positions of the pyrrolidine ring. Given that many bioactive molecules are chiral, the ability to generate stereochemically defined indoline derivatives is of paramount importance.
For example, substitution at the C3 position with a group 'R' creates a chiral center, leading to (R)- and (S)-enantiomers. The synthesis of single enantiomers often requires stereoselective methods, a key focus in modern pharmaceutical chemistry.[1]
Synthesis and Chemical Reactivity
A robust and scalable synthetic route is essential for the practical application of any chemical building block in drug discovery. This compound is most commonly prepared via the chemical reduction of its aromatic precursor, indole-5-carbonitrile.
General Synthetic Workflow: Indole Reduction
The conversion of an indole to an indoline is a fundamental transformation in heterocyclic chemistry. The choice of reducing agent is critical and is dictated by the presence of other functional groups in the molecule.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a standard laboratory procedure for the reduction of indole-5-carbonitrile.
Objective: To synthesize this compound from Indole-5-carbonitrile.
Materials:
-
Indole-5-carbonitrile (1.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (2.0-3.0 eq)
-
Acetic Acid (glacial)
-
Methanol (Anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve Indole-5-carbonitrile in anhydrous methanol.
-
Causality: Methanol is a suitable polar protic solvent that dissolves the starting material and is compatible with the reducing agent. An inert atmosphere prevents unwanted side reactions.
-
-
Acidification & Cooling: Cool the solution to 0 °C using an ice bath. Slowly add glacial acetic acid.
-
Causality: The reaction is performed under acidic conditions to protonate the indole ring, activating it for reduction. Cooling is necessary to control the reaction rate and prevent potential side reactions.
-
-
Addition of Reducing Agent: Add sodium cyanoborohydride portion-wise to the cooled solution, maintaining the temperature below 5 °C.
-
Causality: NaBH₃CN is a mild and selective reducing agent, ideal for this transformation as it will not reduce the nitrile group. Portion-wise addition helps manage the reaction exotherm.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Trustworthiness: TLC is a crucial self-validating step to ensure the reaction has gone to completion before proceeding to the workup.
-
-
Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is basic (~8-9).
-
Causality: The basic quench neutralizes the acetic acid and destroys any remaining reducing agent.
-
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Causality: The product is more soluble in the organic solvent, allowing for its separation from inorganic salts in the aqueous layer.
-
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Causality: The brine wash removes residual water, and MgSO₄ removes the final traces of moisture from the organic solution.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield pure this compound.
Key Chemical Reactivity
The this compound scaffold offers two primary sites for further chemical modification, making it a valuable building block for creating diverse chemical libraries.
Caption: Key reaction pathways for derivatizing this compound.
-
Reactions at the Nitrogen: The secondary amine is nucleophilic and can readily undergo N-alkylation or N-acylation. These reactions are fundamental for introducing various side chains to explore structure-activity relationships (SAR).
-
Reactions of the Nitrile Group: The nitrile is a versatile functional group. It can be hydrolyzed to a carboxylic acid, a common pharmacophore, or reduced to a primary amine, providing a key linkage point for further elaboration.
Relevance and Application in Drug Discovery
The indoline framework is a privileged scaffold in medicinal chemistry due to its structural rigidity, three-dimensional character, and ability to present substituents in well-defined spatial orientations for optimal interaction with biological targets.
-
Oncology: Many kinase inhibitors feature the indole or indoline core, which can act as a hinge-binding motif. Sunitinib, an approved anti-cancer drug, contains a related oxindole core. The indoline structure is actively being explored for the development of novel anti-tumor agents.[2]
-
Central Nervous System (CNS) Disorders: The structural similarity of the indole nucleus to neurotransmitters like serotonin has made it a fertile ground for developing drugs targeting CNS disorders.[8]
-
Infectious Diseases: Indole and indoline derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities, providing a platform for developing new treatments to combat drug-resistant pathogens.[8][9]
-
Metabolic Disorders: The scaffold has been used to develop compounds targeting metabolic diseases, including diabetes.[10]
The 5-carbonitrile group is particularly valuable. It can serve as a bioisostere for other functional groups, act as a hydrogen bond acceptor, and provides a reliable synthetic handle for converting the molecule into other key derivatives, such as amides, carboxylic acids, or tetrazoles, to fine-tune the pharmacological properties of a lead compound.
Conclusion
This compound is more than a simple heterocyclic compound; it is a strategically designed building block for modern medicinal chemistry. Its well-defined structure, predictable reactivity, and the therapeutic relevance of the indoline scaffold make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties, isomerism, and synthetic pathways, as detailed in this guide, empowers scientists to rationally design and synthesize novel therapeutic agents to address pressing medical needs.
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Solubility of Indoline-5-carbonitrile in organic solvents
An In-Depth Technical Guide to the Solubility of Indole-5-carbonitrile for Researchers and Drug Development Professionals
Executive Summary
Indole-5-carbonitrile is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] Its utility in drug discovery and fine chemical manufacturing is largely dictated by its behavior in various solvents, which governs reaction kinetics, purification efficiency, and formulation possibilities. This technical guide provides a comprehensive overview of the solubility of Indole-5-carbonitrile, grounded in theoretical principles and practical, field-proven methodologies. While quantitative public data is scarce, this document synthesizes available qualitative information and provides researchers with a robust framework for empirical solubility determination. We will delve into the physicochemical properties of the molecule, explore the theoretical underpinnings of its solubility, present a detailed experimental protocol for quantitative assessment, and discuss the practical implications for purification and synthesis.
Indole-5-carbonitrile (CAS: 15861-24-2), also known as 5-Cyanoindole, is a versatile heterocyclic building block.[2][3] Its structure, featuring a reactive nitrile group on the indole scaffold, makes it a valuable precursor for creating more complex molecules with significant biological activity.[2][4] Applications range from the synthesis of novel dual agonists for metabolic syndrome treatment to the preparation of dihydroisoquinolines.[2]
Understanding the solubility of this compound is a cornerstone of its practical application. For the synthetic chemist, solvent selection impacts reaction rates, yield, and impurity profiles. For the process chemist, knowledge of solubility is critical for developing efficient crystallization and purification protocols.[5] For the formulation scientist, it dictates the feasibility of developing stable and bioavailable drug products.
A Note on Chemical Nomenclature: Indole vs. Indoline
It is crucial to distinguish between Indole-5-carbonitrile and its reduced form, Indoline-5-carbonitrile. Indole features an aromatic pyrrole ring, while indoline has a saturated pyrrole ring. The vast majority of commercially available and published data, including the CAS number 15861-24-2, refers to Indole-5-carbonitrile . This guide will focus on this commercially significant compound. The principles and protocols described herein are, however, broadly applicable to its indoline counterpart.
Core Physicochemical Properties
A compound's fundamental properties are the primary determinants of its solubility. Indole-5-carbonitrile is a white to off-white crystalline powder.[1] Key specifications are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₆N₂ | [1][6][7] |
| Molecular Weight | 142.16 g/mol | [1][2][6] |
| CAS Number | 15861-24-2 | [2][3][7] |
| Appearance | White to cream/light tan crystalline powder | [1][7][8] |
| Melting Point | 103 - 115 °C (consolidated range) | [1][2][7][8] |
| LogP (Partition Coeff.) | 2.4 | [3][8] |
| Water Solubility | Limited / Insoluble | [1][6] |
Theoretical Principles of Solubility
The widely used principle of "like dissolves like" provides a strong predictive framework for solubility.[9][10][11] This rule is based on the polarity of the solute and the solvent.
-
Molecular Structure: Indole-5-carbonitrile possesses a bifurcated polarity. The bicyclic indole ring system is largely aromatic and nonpolar, favoring interactions with nonpolar solvents through van der Waals forces. Conversely, the nitrile group (-C≡N) is highly polar, capable of dipole-dipole interactions. The secondary amine (N-H) in the indole ring can act as a hydrogen bond donor, further enhancing solubility in protic solvents.[11]
-
Solvent Polarity:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can both donate and accept hydrogen bonds. While the N-H group can interact with these solvents, the large nonpolar carbocyclic ring limits solubility in highly polar water.[1][6] Alcohols are expected to be more effective solvents than water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents have strong dipoles but do not donate hydrogen bonds. They are excellent at solvating polar functional groups. The strong dipole of the nitrile group suggests favorable interactions, making these solvents likely candidates for high solubility.[6]
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. While the large aromatic ring system has some affinity for these solvents, the highly polar nitrile group will significantly limit overall solubility.
-
Predicted Solubility Profile
| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |
| Water | Water | Insoluble / Very Low | The large, nonpolar aromatic scaffold outweighs the polarity of the nitrile and N-H groups.[1][6] |
| Alcohols | Methanol, Ethanol | Sparingly Soluble to Soluble | The alkyl chain can interact with the indole ring while the hydroxyl group interacts with the polar moieties. Solubility likely increases with heating. |
| Ketones | Acetone, MEK | Soluble | Acetone's moderate polarity is well-suited to solvate both the polar and nonpolar regions of the molecule. |
| Ethers | Diethyl Ether, THF | Sparingly Soluble | Lower polarity compared to ketones; THF is expected to be a better solvent than diethyl ether due to its higher polarity. |
| Chlorinated | Dichloromethane (DCM) | Soluble | DCM is effective at dissolving moderately polar organic compounds. |
| Aromatic | Toluene | Sparingly Soluble | Favorable π-stacking interactions with the indole ring, but poor solvation of the polar nitrile group. |
| Hydrocarbons | Hexane, Heptane | Insoluble / Very Low | These nonpolar solvents cannot effectively solvate the polar nitrile group. They can, however, be used as anti-solvents for crystallization.[5] |
| Polar Aprotic | DMSO, DMF | Very Soluble | These highly polar solvents are excellent at solvating the polar nitrile group and the overall molecule.[6] |
Experimental Protocol: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
To obtain reliable, quantitative data, an empirical approach is necessary. The equilibrium (or shake-flask) method is a gold-standard technique for determining the solubility of a solid in a solvent.[9]
Objective
To accurately determine the solubility of Indole-5-carbonitrile in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials and Equipment
-
Indole-5-carbonitrile (≥98% purity)[7]
-
Selected solvent (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Safety Precautions
Indole-5-carbonitrile is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[3][12][13]
-
Always handle the compound in a well-ventilated fume hood.[12][14]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[2][15]
-
Consult the Safety Data Sheet (SDS) for the specific solvent being used.[13]
Step-by-Step Procedure
-
Preparation: Add an excess amount of Indole-5-carbonitrile to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.
-
Solvent Addition: Add a known volume or mass of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typical.[9] The solution is at equilibrium when the concentration of the solute in the solution is constant.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
Quantification (Gravimetric Method):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.
-
Once the solvent is fully removed, weigh the vial again. The mass of the remaining solid represents the amount of dissolved Indole-5-carbonitrile.
-
Calculate solubility in g/100 mL or other desired units.
-
-
Quantification (Chromatographic Method - Higher Accuracy):
-
Create a calibration curve using standard solutions of Indole-5-carbonitrile of known concentrations.
-
Accurately dilute a small aliquot of the filtered saturated solution with the solvent.
-
Analyze the diluted sample by HPLC-UV and determine the concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Visualization of Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Application: Purification via Recrystallization
Knowledge of solubility is paramount for purification by recrystallization.[5] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Solvent Selection: Based on the predicted profile, solvents like ethanol, isopropanol, or acetone could be good candidates. They are likely to show a significant increase in solubility with temperature.
-
Anti-Solvent Strategy: A powerful technique involves dissolving Indole-5-carbonitrile in a "good" solvent (like acetone or THF) at room temperature and then slowly adding a "poor" or "anti-solvent" (like hexane or water) until the solution becomes turbid.[5][16] Gentle heating to redissolve the solid, followed by slow cooling, often yields high-purity crystals. For Indole-5-carbonitrile, a system such as Acetone/Hexane or THF/Hexane would be a logical starting point.
Conclusion
Indole-5-carbonitrile is a key synthetic intermediate whose behavior in solution is critical to its successful application. While it exhibits limited solubility in water, it is generally soluble in common organic solvents, particularly polar aprotic solvents like DMSO.[1][6] This guide has provided the theoretical foundation for understanding these properties and, more importantly, a detailed, actionable protocol for researchers to determine precise quantitative solubility data in their systems of interest. Armed with this information, scientists in drug discovery and process development can optimize reaction conditions, develop efficient purification strategies, and accelerate their research goals.
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A Theoretical and Practical Examination of Indoline-5-carbonitrile: A Guide to its Reactivity and Synthetic Potential
Introduction: The Strategic Importance of the Indoline-5-carbonitrile Scaffold
This compound, a derivative of the indoline heterocyclic system, represents a molecule of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure, featuring a saturated nitrogen-containing five-membered ring fused to a benzene ring bearing a powerful electron-withdrawing nitrile group, presents a unique electronic landscape. This guide provides an in-depth exploration of the theoretical underpinnings of this compound's reactivity, supported by practical, field-proven experimental protocols. We will dissect the molecule's electronic properties, predict its behavior in key chemical transformations, and offer a validated framework for its synthetic manipulation. This document is intended to serve as a comprehensive resource for scientists seeking to leverage the this compound scaffold in drug discovery and the development of novel functional materials.[1]
I. The Electronic Architecture of this compound: A Tale of Two Rings
The reactivity of this compound is best understood by considering the electronic interplay between the saturated pyrrolidine ring and the substituted benzene ring. Unlike its aromatic counterpart, indole, where the pyrrole ring's aromaticity dictates reactivity, indoline's saturated five-membered ring fundamentally alters its chemical behavior.[3][4]
The nitrogen atom in the indoline ring possesses a lone pair of electrons and behaves as a typical secondary alkylamine. This lone pair is not part of an aromatic system and is readily available for protonation or reaction with electrophiles.[5][6] Furthermore, the nitrogen atom exerts a strong activating, electron-donating effect on the fused benzene ring through resonance, directing electrophilic attack to the ortho and para positions (C4 and C6).
Conversely, the cyano group at the C5 position is a potent electron-withdrawing group due to both its inductive effect and its ability to participate in resonance.[7] This deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position (C4 and C6 relative to the cyano group).
The confluence of these opposing electronic influences—the activating, ortho-, para-directing amino group and the deactivating, meta-directing cyano group—creates a nuanced reactivity profile that allows for selective functionalization of the benzene ring.
Theoretical Predictions of Reactivity
While specific computational studies exclusively on this compound are not abundant, we can extrapolate from data on substituted indolines and the known effects of the cyano group to predict its electronic properties.[8][9]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the benzene ring, with significant contributions from the nitrogen atom, particularly at the C6 position (para to the nitrogen). The Lowest Unoccupied Molecular Orbital (LUMO) will likely be centered on the nitrile group and the carbon atoms of the benzene ring to which it is attached, reflecting the electron-accepting nature of the cyano substituent. The HOMO-LUMO gap is a key indicator of chemical reactivity, and the presence of the electron-donating nitrogen and electron-withdrawing cyano group is expected to modulate this gap.[3][10][11][12]
-
Molecular Electrostatic Potential (MEP) Map: An MEP map of this compound would be expected to show a region of high electron density (negative potential, typically colored red) around the nitrogen atom of the nitrile group and a region of lower electron density (positive potential, typically colored blue) on the hydrogen atom attached to the indoline nitrogen. The benzene ring would display a more complex potential surface, with the C6 position being relatively electron-rich due to the influence of the indoline nitrogen, making it a likely site for electrophilic attack.[1][13][14][15][16]
II. Key Reaction Pathways of this compound
The unique electronic structure of this compound opens up several avenues for synthetic modification.
A. Electrophilic Aromatic Substitution on the Benzene Ring
The primary site of reactivity for electrophilic aromatic substitution is the benzene ring. The directing effects of the indoline nitrogen and the cyano group converge to strongly favor substitution at the C6 position .
-
The indoline nitrogen is a powerful activating and ortho-, para-directing group.
-
The cyano group is a deactivating and meta-directing group.
Thus, an incoming electrophile will be directed to the position that is para to the activating amino group and meta to the deactivating cyano group, which is C6. Substitution at C4 is also possible but is generally less favored due to potential steric hindrance from the fused pyrrolidine ring.
Logical Workflow for Electrophilic Aromatic Substitution:
Caption: Workflow for electrophilic substitution on this compound.
B. Reactions at the Indoline Nitrogen
The nitrogen atom of the indoline ring is a secondary amine and readily participates in reactions typical of this functional group.
-
N-Alkylation: Deprotonation with a suitable base followed by reaction with an alkyl halide allows for the introduction of various alkyl groups at the N1 position.
-
N-Acylation: Reaction with acyl chlorides or anhydrides under basic conditions yields the corresponding N-acylindoline-5-carbonitriles.
C. Transformations of the Nitrile Group
The cyano group is a versatile synthetic handle that can be converted into several other functional groups.[10][11][17][18]
-
Hydrolysis: Acidic or basic hydrolysis of the nitrile group can produce the corresponding carboxylic acid (indoline-5-carboxylic acid) or amide (indoline-5-carboxamide).[11]
-
Reduction: The nitrile group can be reduced to a primary amine (5-(aminomethyl)indoline) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[10]
-
Reaction with Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.[17]
III. Quantitative Reactivity Data
The following table summarizes the predicted reactivity at various positions of the this compound molecule based on established principles of physical organic chemistry.
| Position | Predicted Reactivity | Rationale |
| C6 | Most reactive towards electrophiles | Activated and para-directed by the indoline nitrogen; meta-directed by the cyano group. |
| C4 | Moderately reactive towards electrophiles | Activated and ortho-directed by the indoline nitrogen; meta-directed by the cyano group; potential for steric hindrance. |
| C7 | Least reactive towards electrophiles | Ortho to the deactivating cyano group and meta to the activating nitrogen. |
| N1 | Reactive towards electrophiles and acylating/alkylating agents | Secondary amine character with a lone pair of electrons available for reaction. |
| Nitrile Carbon | Electrophilic; susceptible to nucleophilic attack | The carbon-nitrogen triple bond is polarized, making the carbon atom electrophilic. |
IV. Experimental Protocols
The following protocols are representative methodologies for the synthesis and functionalization of this compound.
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of Indole-5-carbonitrile
This protocol is adapted from established procedures for the hydrogenation of substituted indoles.[19]
Step-by-Step Methodology:
-
Preparation: In a high-pressure reaction vessel, dissolve indole-5-carbonitrile (1.0 eq.) in a suitable solvent such as ethanol or water.
-
Catalyst Addition: Add a catalytic amount of Platinum on carbon (Pt/C, 5-10 mol%) to the solution.
-
Acidification: Add a catalytic amount of an acid such as p-toluenesulfonic acid (TsOH) to activate the indole ring towards hydrogenation.[19]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 bar) and stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), carefully depressurize the vessel. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Reaction Scheme:
Caption: Synthesis of this compound from indole-5-carbonitrile.
Protocol 2: Electrophilic Bromination of this compound at the C6 Position
This protocol is a representative example of electrophilic aromatic substitution on the this compound scaffold.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or acetic acid in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise to the cooled solution with stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction: Extract the product with a suitable organic solvent (e.g., DCM). Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 6-bromothis compound.
V. Conclusion
This compound is a versatile building block with a rich and predictable reactivity profile. The interplay of the electron-donating indoline nitrogen and the electron-withdrawing cyano group allows for selective functionalization at multiple sites on the molecule. A thorough understanding of its electronic properties, guided by theoretical principles, is paramount for the strategic design of synthetic routes to novel and complex molecular architectures. This guide has provided a foundational framework for researchers to explore and exploit the synthetic potential of this compound in their respective fields.
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An In-Depth Technical Guide to the Synthesis of Indole-5-carbonitrile via the Fischer Indole Synthesis
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of indole-5-carbonitrile, a key building block in medicinal chemistry, utilizing the robust and historic Fischer indole synthesis. This document delves into the mechanistic underpinnings of the reaction, provides detailed experimental protocols, and offers insights into the critical parameters that ensure a successful and reproducible synthesis.
Executive Summary
Indole-5-carbonitrile is a pivotal intermediate in the synthesis of numerous pharmacologically active compounds, most notably the antidepressant vilazodone.[1] The Fischer indole synthesis, a venerable and reliable method discovered in 1883 by Emil Fischer, remains a cornerstone for the construction of the indole nucleus.[2][3] This guide will provide a detailed exploration of the application of this classic reaction to the specific synthesis of indole-5-carbonitrile, focusing on the reaction of 4-cyanophenylhydrazine with a suitable carbonyl partner. We will dissect the reaction mechanism, explore catalyst selection, and present a practical, step-by-step protocol for its laboratory-scale preparation.
The Fischer Indole Synthesis: A Mechanistic Perspective
The Fischer indole synthesis is a powerful acid-catalyzed reaction that transforms an arylhydrazine and an aldehyde or ketone into an indole.[3][4] The reaction proceeds through a series of well-established steps, which are crucial to understand for troubleshooting and optimization.
The generally accepted mechanism involves the following key transformations:[3][5][6]
-
Hydrazone Formation: The initial step is the condensation of the arylhydrazine (in our case, 4-cyanophenylhydrazine) with a carbonyl compound to form a phenylhydrazone.[5]
-
Tautomerization: The resulting hydrazone undergoes tautomerization to its enamine isomer.[5]
-
[7][7]-Sigmatropic Rearrangement: A protonated enamine intermediate then undergoes a[7][7]-sigmatropic rearrangement, which is the core bond-forming step of this synthesis, leading to the formation of a di-imine intermediate.[3][5]
-
Cyclization and Aromatization: The di-imine intermediate subsequently cyclizes and, through the elimination of a molecule of ammonia, aromatizes to yield the stable indole ring system.[3][5]
The electron-withdrawing nature of the cyano group on the phenylhydrazine ring can influence the reactivity and may necessitate careful selection of reaction conditions to achieve optimal yields.[8]
Caption: Mechanistic pathway of the Fischer indole synthesis.
Critical Parameters: Catalyst and Reagent Selection
The success of the Fischer indole synthesis is highly dependent on the choice of catalyst and the carbonyl partner.
Catalyst Selection
A wide range of acid catalysts can be employed in the Fischer indole synthesis. The choice of catalyst can significantly impact reaction time, temperature, and yield. Both Brønsted and Lewis acids are effective.[2][3]
| Catalyst Type | Examples | Notes |
| Brønsted Acids | HCl, H₂SO₄, p-Toluenesulfonic acid (p-TSA), Polyphosphoric acid (PPA) | Commonly used and effective. PPA can also serve as a solvent.[2][5] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃ | Often used to promote the reaction under milder conditions.[2][5] |
For the synthesis of indole-5-carbonitrile, p-toluenesulfonic acid is a frequently utilized and effective catalyst, particularly in one-pot procedures.[8]
Carbonyl Partner
The carbonyl compound provides the atoms that will become C2 and C3 of the indole ring. For the synthesis of unsubstituted at the 2- and 3-positions of indole-5-carbonitrile, acetaldehyde is a suitable starting material. However, due to its volatility and tendency to self-condense, acetaldehyde equivalents such as acetaldehyde dimethyl acetal are often preferred for easier handling and more controlled reaction kinetics.
Experimental Protocol: One-Pot Synthesis of Indole-5-carbonitrile
This protocol describes a one-pot synthesis of indole-5-carbonitrile from 4-cyanophenylhydrazine hydrochloride and a suitable acetaldehyde equivalent. This approach is advantageous as it minimizes intermediate isolation steps, reduces waste, and simplifies the overall workflow.[8]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Notes |
| 4-Cyanophenylhydrazine Hydrochloride | 2665-06-7 | 169.61 g/mol | Starting material. |
| Acetaldehyde Dimethyl Acetal | 534-15-6 | 90.12 g/mol | Acetaldehyde equivalent. |
| p-Toluenesulfonic Acid Monohydrate | 6192-52-5 | 190.22 g/mol | Acid catalyst. |
| Ethanol | 64-17-5 | 46.07 g/mol | Solvent. |
| Water | 7732-18-5 | 18.02 g/mol | Co-solvent. |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Extraction solvent. |
| Saturated Sodium Bicarbonate Solution | - | - | For neutralization. |
| Brine | - | - | For washing. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-cyanophenylhydrazine hydrochloride (1.0 eq) and the acetaldehyde equivalent (1.0-1.2 eq).
-
Solvent Addition: Add a mixture of ethanol and water as the solvent. A ratio of approximately 2:1 ethanol to water is a good starting point.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 10-20 mol%).
-
Reaction: Heat the reaction mixture to reflux (typically 75-85 °C) and maintain for several hours (e.g., 4-12 hours).[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude indole-5-carbonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[8]
-
Caption: A generalized workflow for the synthesis of 5-cyanoindoles.
Characterization of Indole-5-carbonitrile
The final product should be characterized to confirm its identity and purity.
-
Appearance: Typically a white to off-white solid.[9]
-
Melting Point: 106-108 °C.
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the indole ring protons and the nitrile group will influence the chemical shifts of the aromatic protons.
-
¹³C NMR: The carbon NMR will show the expected number of signals for the indole-5-carbonitrile structure.
-
IR Spectroscopy: A strong absorption band characteristic of the nitrile group (C≡N) stretch is expected in the region of 2220-2240 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of indole-5-carbonitrile (142.16 g/mol ).[10]
Safety Considerations
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrazine derivatives are potentially toxic and should be handled with care.
-
Acids are corrosive and should be handled with caution.
Conclusion
The Fischer indole synthesis provides a reliable and efficient method for the preparation of indole-5-carbonitrile. By understanding the reaction mechanism and carefully controlling the reaction parameters, researchers can successfully synthesize this valuable building block for applications in drug discovery and development. The one-pot protocol presented in this guide offers a streamlined approach that is well-suited for laboratory-scale synthesis.
References
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- Wikipedia. (2023, December 27). Fischer indole synthesis.
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- Scribd. (n.d.). Synthesis of 5 Cyano Indole.
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Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for Indoline-5-carbonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Potential and Inherent Risks of Indoline-5-carbonitrile
This compound is a versatile bifunctional molecule, featuring a reactive nitrile group appended to an indoline scaffold. This unique combination makes it a valuable intermediate in the synthesis of a wide array of biologically active compounds and functional materials. The indole core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals, while the nitrile group offers a gateway to diverse chemical transformations.[1][2] However, the very features that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical properties and reactivity, to empower researchers to work with this compound confidently and safely.
Section 1: Hazard Analysis and Toxicological Profile
A foundational aspect of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential to cause irritation and other health effects.
GHS Classification and Hazard Statements
Based on available safety data sheets, this compound is consistently classified with the following hazards:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3][4]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3][4]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[5]
These classifications are summarized in the table below, along with their corresponding pictograms and signal words.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | Exclamation Mark | Warning | H315: Causes skin irritation |
| Serious Eye Irritation (Category 2) | Exclamation Mark | Warning | H319: Causes serious eye irritation |
| STOT SE (Category 3) | Exclamation Mark | Warning | H335: May cause respiratory irritation |
| Acute Toxicity, Oral (Category 4) | Exclamation Mark | Warning | H302: Harmful if swallowed |
Causality Insight: The irritant nature of this compound can be attributed to the reactivity of the nitrile group and the aromatic indole ring. Aromatic nitriles can act as electrophiles, potentially reacting with biological nucleophiles on the skin, in the eyes, and in the respiratory tract, leading to an inflammatory response.[6][7] The indole nucleus itself, while a common motif in biology, can undergo oxidation and other reactions that may contribute to irritation.[6][8]
Toxicological Data and Exposure Limits
While specific LD50 and LC50 values for this compound are not widely available in the public domain, the GHS classification of "Harmful if swallowed" suggests a moderate level of acute oral toxicity.[3][5] The primary health risks are associated with direct contact and inhalation.
-
Inhalation: Inhalation of the dust can lead to irritation of the nose, throat, and respiratory tract, with symptoms including coughing and shortness of breath.[4][9]
-
Skin Contact: Direct contact can cause redness, itching, and inflammation.[4][9] Prolonged or repeated contact may lead to dermatitis.
-
Eye Contact: The compound is a serious eye irritant, and contact can result in pain, redness, and potential damage to the cornea.[4][9]
-
Ingestion: Ingestion may cause irritation of the gastrointestinal tract.[9]
Currently, there are no established occupational exposure limits (OELs) such as a Permissible Exposure Limit (PEL) from OSHA or a Recommended Exposure Limit (REL) from NIOSH specifically for this compound. In the absence of specific limits, it is prudent to handle this compound with a high degree of caution, minimizing all potential routes of exposure.[1][10]
Section 2: Prudent Handling Practices and Personal Protective Equipment (PPE)
Adherence to meticulous handling procedures and the consistent use of appropriate personal protective equipment are paramount to mitigating the risks associated with this compound.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to powdered chemicals is through the use of engineering controls.
-
Chemical Fume Hood: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[11]
-
Ventilation: Ensure the laboratory has adequate general ventilation to further reduce the potential for airborne concentrations.
Caption: A stepwise workflow for responding to a minor spill of this compound.
Section 5: Waste Disposal
All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Experimental Protocol: Waste Decontamination and Disposal
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Conclusion: A Culture of Safety
This compound is a valuable tool in the arsenal of the synthetic chemist. By understanding its inherent hazards and embracing a culture of safety through the consistent application of the principles and protocols outlined in this guide, researchers can confidently harness its synthetic potential while ensuring the well-being of themselves and their colleagues. Proactive risk assessment, meticulous experimental planning, and a thorough knowledge of emergency procedures are the cornerstones of safe and successful scientific advancement.
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- Thermal trimerization of aromatic nitrile. | Download Scientific Diagram.
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- PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. SUNY College of Optometry. [Link]
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Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 5-Bromo-1H-indole-2-carbonitrile for the Synthesis of Novel Pharmaceutical Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of 5-Aryl-1H-indole-2-carbonitriles
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of natural products and FDA-approved pharmaceuticals. Functionalization of the indole core is a critical strategy in drug discovery for modulating biological activity. Specifically, the introduction of aryl or heteroaryl moieties at the 5-position via robust synthetic methods like the Suzuki-Miyaura cross-coupling reaction allows for the rapid generation of diverse compound libraries essential for structure-activity relationship (SAR) studies.
The 5-bromo-1H-indole-2-carbonitrile substrate is of particular interest. The electron-withdrawing nature of the nitrile group at the C2 position can significantly influence the electronic properties of the indole ring, potentially impacting the oxidative addition step of the catalytic cycle.[1][2] This guide provides a comprehensive technical overview, field-proven protocols, and troubleshooting advice for the successful Suzuki-Miyaura coupling of this valuable synthetic intermediate.
Reaction Principle & Catalytic Cycle
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron species and an organic halide, catalyzed by a palladium(0) complex.[3] The catalytic cycle is a well-established, three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-1H-indole-2-carbonitrile. This is often the rate-determining step and results in a Pd(II) intermediate.[3] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[4]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation by a base, which forms a boronate complex, increasing the nucleophilicity of the organic moiety and facilitating its transfer.[5]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond of the 5-aryl-1H-indole-2-carbonitrile product and regenerating the catalytically active Pd(0) species.[3]
Key Experimental Parameters & Optimization
The success of the Suzuki-Miyaura coupling hinges on the careful selection of four key components. The presence of the electron-withdrawing nitrile group on the indole substrate generally facilitates the oxidative addition step.[1][2]
-
Palladium Catalyst & Ligand: The choice of ligand is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, they often require higher temperatures and longer reaction times.[6] For challenging or sensitive substrates, more advanced catalyst systems are preferred.
-
Expert Insight: Catalyst systems using bulky, electron-rich phosphine ligands (e.g., dppf, PCy₃, Buchwald-type ligands like SPhos) are often superior.[7] These ligands stabilize the Pd(0) species, promote efficient oxidative addition to the aryl bromide, and accelerate the final reductive elimination step. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and highly effective pre-catalyst for this type of transformation.[7][8]
-
-
Boron Reagent: Arylboronic acids are common, but can be prone to a key side reaction: protodeboronation, where the C-B bond is cleaved.
-
Expert Insight: For valuable or sensitive coupling partners, consider using boronic esters, such as pinacol esters (Bpin). They exhibit greater stability and act as a "slow-release" source of the active boronic acid under basic conditions, minimizing decomposition.
-
-
Base: The base is not merely a proton scavenger; it is essential for activating the boronic acid for the transmetalation step.
-
Expert Insight: Inorganic bases are standard. Potassium carbonate (K₂CO₃) is a cost-effective and broadly effective choice.[8] For more difficult couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can accelerate the reaction, with Cs₂CO₃ being particularly useful due to its solubility in organic solvents.[6]
-
-
Solvent: The solvent system must solubilize all components and is often a mixture of an organic solvent and water.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents are hazardous.
Protocol 1: Standard Conditions with Pd(dppf)Cl₂
This protocol is a robust starting point for a wide range of arylboronic acids.
Materials:
-
5-Bromo-1H-indole-2-carbonitrile (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0–3.0 equiv.)
-
Dimethoxyethane (DME) and Water (e.g., 4:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel containing a stir bar, add 5-bromo-1H-indole-2-carbonitrile, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the vessel and subject it to at least three cycles of evacuation and backfilling with an inert gas (e.g., Argon). This is crucial to prevent oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (DME/Water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Reaction: Place the vessel in a preheated oil bath at 80–90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2–6 hours.[8]
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-1H-indole-2-carbonitrile.
Protocol 2: Microwave-Assisted High-Speed Synthesis
Ideal for rapid library synthesis, microwave irradiation can dramatically reduce reaction times.[6]
Materials:
-
5-Bromo-1H-indole-2-carbonitrile (1.0 equiv.)
-
Arylboronic acid (1.3 equiv.)
-
Pd(PPh₃)₄ (5–7 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
Ethanol (or Dioxane/Water)
-
Microwave reaction vial with a stir bar
Procedure:
-
Setup: To a microwave reaction vial, add all solid reagents: 5-bromo-1H-indole-2-carbonitrile, arylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄.
-
Solvent: Add the solvent (e.g., ethanol).
-
Reaction: Seal the vial securely and place it in the microwave reactor. Heat the mixture to 100–120 °C for 25–40 minutes with stirring.[6]
-
Work-up & Purification: Follow steps 7 and 8 from Protocol 1. The use of a filter aid like Celite to remove palladium black before concentration is recommended.
Data Presentation: Comparative Analysis of Conditions
The following table provides a comparative overview of typical catalytic systems and their performance for the coupling of 5-bromo-heteroaromatics, which serve as a reliable guide for the target substrate.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Insight |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | >90 | High yield and short reaction time; a very reliable system.[7][8] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5 - 0.7 | 85-97 | Excellent for rapid, high-throughput synthesis.[6] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | DME | 80 | 4 | ~65 | Moderate yield; PCy₃ is effective but may be outperformed by dppf here.[7] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | >85 | Buchwald-Hartwig system, excellent for challenging substrates. |
| Pd-Nanoparticles | Ligand-free | K₂CO₃ | H₂O/THF | 37 | 18 | Variable | Mild, "green" conditions, suitable for sensitive substrates.[10] |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently active catalyst system for the substrate. 3. Reaction temperature too low. | 1. Ensure rigorous degassing of solvents and use of an inert atmosphere. 2. Switch to a more active catalyst system (e.g., from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or a Buchwald system). 3. Increase reaction temperature in 10-20 °C increments. |
| Protodeboronation | 1. Boronic acid instability. 2. Excess water or prolonged reaction time at high temperature. 3. Base is too strong or hydrolytically harsh. | 1. Switch to a more stable boronic ester (e.g., pinacol ester). 2. Use anhydrous solvents or minimize water content. Increase catalyst loading to accelerate the desired reaction over decomposition. 3. Use a milder base like K₂CO₃ or CsF. |
| Homocoupling of Boronic Acid | Presence of oxygen, which can facilitate the oxidative homocoupling pathway. | Improve degassing procedures and maintain a strict inert atmosphere throughout the reaction setup and duration. |
| Difficulty in Purification | Residual palladium catalyst or ligand byproducts co-eluting with the product. | 1. Filter the crude reaction mixture through a pad of Celite or silica before concentration. 2. Consider a scavenger resin designed to remove palladium. 3. Optimize chromatography conditions (gradient, solvent system). |
Generalized Experimental Workflow
The following diagram outlines the logical flow from reaction setup to the final purified product.
References
- Dong, G., et al. (2018). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PubMed Central. [Link]
- Barca, A., et al. (2014). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- Dachwitz, M., et al. (2020). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP).
- Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]
- Barca, A., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
- Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- Šačkus, A., et al. (2015). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemistry of Heterocyclic Compounds. [Link]
- Shaikh, S. A. L. (2014). Which conditions are favorable for the efficient Suzuki coupling?
- F M, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry. [Link]
- LibreTexts Chemistry. (2019). Suzuki-Miyaura Coupling. [Link]
- LookChem. (n.d.). 1H-INDOLE-5-CARBONITRILE, 2-PHENYL-. [Link]
- Ma, J. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Penn Libraries. [Link]
- Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions (Peer Review). MDPI. [Link]
- LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
- Corpet, M., & Jutand, A. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
- Corpet, M., & Jutand, A. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Indole-5-carbonitrile Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Indole-5-carbonitrile in Modern Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs. Among its many derivatives, indole-5-carbonitrile stands out as a particularly valuable building block. The presence of the cyano group at the 5-position not only influences the electronic properties of the indole ring but also serves as a versatile chemical handle for further functionalization. This makes it a key intermediate in the synthesis of various pharmaceutical agents, including antidepressants and other neurologically active compounds.
The development of efficient and robust synthetic routes to indole-5-carbonitrile and its derivatives is, therefore, a topic of significant interest. While classical methods like the Fischer indole synthesis have their merits, they can suffer from harsh conditions and limited functional group tolerance.[1] Modern synthetic chemistry has increasingly turned to the power of palladium catalysis to overcome these limitations. Palladium-catalyzed reactions offer milder conditions, greater functional group compatibility, and often higher yields, making them ideal for the synthesis of complex molecules.
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed synthesis of indole-5-carbonitrile derivatives. We will explore two primary strategies: the construction of the indole ring with a pre-installed cyano group and the post-synthesis cyanation of the indole core. This document is designed to be a practical resource, offering not just step-by-step instructions but also the scientific rationale behind the experimental choices.
Strategic Approaches to Indole-5-carbonitrile Synthesis
The synthesis of indole-5-carbonitrile derivatives via palladium catalysis can be broadly categorized into two strategic approaches. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern of the final product.
Strategy A: Annulation of Cyanated Precursors
This approach involves the construction of the indole ring from starting materials that already contain the cyano group at the desired position. This is a highly convergent strategy that can be very efficient if the cyanated precursors are readily available. Several classical palladium-catalyzed indole syntheses can be adapted for this purpose.
Strategy B: Post-synthesis Cyanation of the Indole Nucleus
In this strategy, the indole ring is synthesized first, and the cyano group is introduced at the 5-position in a subsequent step. This approach is advantageous when the corresponding 5-unsubstituted or 5-haloindole is more accessible than the cyanated starting materials required for Strategy A. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach.
Visualizing the Synthetic Pathways
Caption: Overview of the two primary palladium-catalyzed strategies for synthesizing indole-5-carbonitrile derivatives.
Strategy A: Detailed Protocols for the Annulation of Cyanated Precursors
This section details the adaptation of well-established palladium-catalyzed indole syntheses for the preparation of indole-5-carbonitrile derivatives using cyanated starting materials.
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-haloaniline and an alkyne to form an indole.[2][3] To synthesize indole-5-carbonitrile derivatives, a 4-cyano-2-haloaniline is used as the starting material.
Reaction Principle:
The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, coordination and insertion of the alkyne, intramolecular C-N bond formation, and reductive elimination to regenerate the catalyst.[3]
Caption: Catalytic cycle of the Larock indole synthesis.
Experimental Protocol: Synthesis of 2,3-Diphenyl-1H-indole-5-carbonitrile
| Parameter | Condition | Notes |
| Aniline Substrate | 4-Amino-3-iodobenzonitrile | Can be synthesized from 4-amino-3-iodobenzoic acid. |
| Alkyne | Diphenylacetylene | A wide range of symmetrical and unsymmetrical alkynes can be used.[4] |
| Catalyst | Pd(OAc)₂ (5 mol%) | Other Pd(0) or Pd(II) sources can also be effective. |
| Ligand | PPh₃ (10 mol%) | Bulky phosphine ligands can sometimes improve yields.[2] |
| Base | K₂CO₃ (2.5 equiv) | Other inorganic bases like NaOAc or Cs₂CO₃ can be used. |
| Solvent | DMF or NMP | Anhydrous conditions are recommended. |
| Temperature | 100-120 °C | Reaction temperature may need to be optimized for different substrates. |
| Reaction Time | 12-24 h | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube, add 4-amino-3-iodobenzonitrile (1.0 mmol), diphenylacetylene (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the reaction mixture at 110 °C for 18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic layers with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired indole-5-carbonitrile derivative.
Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[5] It can be adapted to synthesize indoles through an intramolecular cyclization of a suitably functionalized precursor. For indole-5-carbonitrile, this would involve the intramolecular coupling of a cyanated o-haloaniline derivative.
Reaction Principle:
The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, coordination of the amine, deprotonation to form a palladium amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[5][6]
Experimental Protocol: Intramolecular Synthesis of a 5-Cyanoindoline Derivative
| Parameter | Condition | Notes |
| Substrate | N-(2-bromo-5-cyanophenyl)allylamine | Synthesized from 2-bromo-5-cyanoaniline and allyl bromide. |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Other palladium sources can be used. |
| Ligand | Xantphos (4 mol%) | Bidentate phosphine ligands are often crucial for this transformation.[5] |
| Base | NaOtBu (1.5 equiv) | A strong, non-nucleophilic base is required. |
| Solvent | Toluene or Dioxane | Anhydrous and degassed solvents are essential. |
| Temperature | 80-110 °C | Optimization may be necessary. |
| Reaction Time | 8-16 h | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.5 mmol).
-
Add a solution of N-(2-bromo-5-cyanophenyl)allylamine (1.0 mmol) in anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Mg₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 5-cyanoindoline.
Strategy B: Detailed Protocols for Post-synthesis Cyanation of the Indole Core
This strategy focuses on introducing the cyano group at the 5-position of a pre-existing indole ring, typically through the cyanation of a 5-haloindole.
Palladium-Catalyzed Cyanation of 5-Haloindoles
The palladium-catalyzed cyanation of aryl halides is a well-established and reliable method for introducing a nitrile functionality.[7][8] This reaction can be effectively applied to the synthesis of indole-5-carbonitrile from 5-bromo- or 5-iodoindole.
Reaction Principle:
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation of the cyanide group from a cyanide source, and reductive elimination.[7]
Caption: Experimental workflow for the palladium-catalyzed cyanation of 5-haloindoles.
Experimental Protocol: Synthesis of Indole-5-carbonitrile from 5-Bromoindole
| Parameter | Condition | Notes |
| Indole Substrate | 5-Bromoindole | 5-Iodoindole can also be used and may be more reactive. |
| Cyanide Source | Zn(CN)₂ (0.6 equiv) or K₄[Fe(CN)₆] (0.3 equiv) | K₄[Fe(CN)₆] is a less toxic alternative to other cyanide sources.[7][9] |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ can also be used. |
| Ligand | dppf (4 mol%) | Other phosphine ligands such as Xantphos may also be effective. |
| Solvent | DMF or DMA | Anhydrous conditions are crucial. |
| Temperature | 120-140 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 12-24 h | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube, add 5-bromoindole (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the reaction mixture at 130 °C for 24 hours.
-
Cool the reaction to room temperature and pour into a 10% aqueous ammonia solution (20 mL).
-
Stir for 30 minutes, then extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford indole-5-carbonitrile.[10]
A Note on Direct C-H Cyanation:
While palladium-catalyzed direct C-H functionalization is a rapidly advancing field, the direct cyanation of indoles at the 5-position remains challenging. The inherent reactivity of the indole ring often leads to preferential functionalization at the C2 or C3 positions.[11] Therefore, the cyanation of 5-haloindoles is currently the more reliable and widely practiced method for accessing indole-5-carbonitrile via a post-synthesis functionalization strategy.
Conclusion and Future Perspectives
Palladium catalysis offers a powerful and versatile toolkit for the synthesis of indole-5-carbonitrile derivatives. By choosing the appropriate strategy—either building the indole ring with a pre-installed cyano group or introducing the cyano group onto a pre-formed indole scaffold—researchers can efficiently access these valuable compounds. The protocols outlined in this guide provide a solid foundation for the practical application of these methods.
Future research in this area will likely focus on the development of more efficient and selective catalysts for direct C-H cyanation at the 5-position of the indole ring, which would represent a significant step forward in terms of atom economy and synthetic efficiency. Additionally, the expansion of the substrate scope for these reactions will continue to be an important area of investigation, enabling the synthesis of an even wider range of complex and biologically active indole-5-carbonitrile derivatives.
References
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- The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source.
- Buchwald–Hartwig amin
- Larock indole synthesis. Grokipedia. [Link]
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
- Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651*. [Link]
- Larock indole synthesis. Wikipedia. [Link]
- Malig, T. C., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Palladium-Catalyzed Cyclization of 2-Alkynylaziridines. Scribd. [Link]
- Palladium‐Catalyzed Indole Ring Synthesis.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Buchwald-Hartwig Amin
- The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes.
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
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- Palladium-catalyzed cascade Heck-type cyclization and reductive aminocarbonylation for the synthesis of functionalized amides. Organic & Biomolecular Chemistry. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
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- Palladium-Catalyzed Asymmetric Acetoxylative Cyclization/Acyl Transfer Cascade of Alkyne-Tethered Malononitriles with Carboxylic. Organic Letters. [Link]
- Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters. [Link]
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- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]
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- Venkatanarayana, M., Nuchu, R., Babu, H. S., Garrepalli, G. S., & Tangallapalli, S. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry, 32(7), 1777-1781*. [Link]
- Palladium-Catalyzed Carbonylative Cyclization of 1-Alkynyl-2-iodo-d-glucal. Organic Letters. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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- New Entry to the Synthesis of ??-Iminonitriles by Lewis Acid Mediated Isomerization of Cyano-Substituted Iminoisobenzofurans Prepared by Palladium-Catalyzed Three-Component Coupling of Arynes, Isocyanides, and Cyanoformates.
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The Indoline-5-carbonitrile Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Strategic Value of the Indoline-5-carbonitrile Core
In the landscape of contemporary drug discovery, the indoline scaffold has emerged as a cornerstone for the design of novel therapeutics.[1][2] Its saturated heterocyclic ring, fused to a benzene nucleus, offers a three-dimensional architecture that is particularly amenable to interacting with the complex topographies of biological targets. The strategic incorporation of a carbonitrile group at the 5-position further enhances its utility, providing a key hydrogen bond acceptor and a versatile synthetic handle for molecular elaboration. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, functionalization, and medicinal chemistry applications of the this compound scaffold, with a particular focus on its role in the development of kinase inhibitors.
The indole and indoline scaffolds are prevalent in a multitude of FDA-approved drugs, underscoring their significance in medicinal chemistry.[3][4] The transition from the planar indole to the non-planar indoline introduces a conformational flexibility that can be exploited to achieve higher binding affinities and improved pharmacokinetic profiles.[1] This guide will provide both the foundational chemistry to access this valuable scaffold and the strategic insights into its application in drug design, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.
I. Synthesis of the this compound Scaffold: From Indole to Indoline
The primary route to this compound involves the reduction of the corresponding indole-5-carbonitrile. The choice of reducing agent is critical to ensure the selective reduction of the pyrrole ring without affecting the nitrile functionality or the benzene ring.
Key Synthetic Transformation: Reduction of Indole-5-carbonitrile
Several methods have been developed for the synthesis of 5-cyanoindole, with the modified Leimgruber-Batcho synthesis being a scalable and high-yielding approach.[5][6][7] Once indole-5-carbonitrile is obtained, the subsequent reduction to this compound can be achieved through various methods. A common and effective method involves the use of sodium cyanoborohydride in the presence of a carboxylic acid, such as acetic acid. This method is generally mild and chemoselective.
Protocol 1: Synthesis of this compound via Reduction of Indole-5-carbonitrile
Materials:
-
Indole-5-carbonitrile
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (2N)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve indole-5-carbonitrile (1.0 eq) in glacial acetic acid.
-
Addition of Reducing Agent: Cool the solution in an ice bath. To the stirred solution, add sodium cyanoborohydride (5.0 eq) portion-wise, maintaining the temperature between 10-15°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Solvent Removal: Remove the acetic acid under reduced pressure using a rotary evaporator.
-
Basification and Extraction: To the resulting residue, add water and basify with a 2N NaOH solution until the pH is > 8. Extract the aqueous layer with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
II. Functionalization of the this compound Scaffold: Key Reactions and Protocols
The this compound scaffold offers multiple sites for functionalization, primarily at the N1 position of the indoline nitrogen and through cross-coupling reactions if a suitable handle is present on the benzene ring.
A. N-Acylation: A Gateway to Diverse Amide Derivatives
N-acylation is a fundamental transformation that not only serves as a protecting strategy but also allows for the introduction of a wide array of functional groups that can modulate the biological activity of the molecule. The resulting amides can participate in crucial hydrogen bonding interactions with protein targets.
Protocol 2: N-Acylation of this compound with an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine or pyridine to the solution.
-
Acyl Chloride Addition: Cool the reaction mixture to 0°C in an ice bath. Add the acyl chloride dropwise via a dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylthis compound.
B. Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds, enabling the introduction of aryl or heteroaryl moieties.[8][9][10] This is particularly useful for exploring the structure-activity relationships of the aromatic portion of the molecule. To perform a Suzuki coupling, a halogenated precursor, such as 5-bromoindoline, is required. This can be synthesized from 5-bromoindole, which is commercially available.
Protocol 3: Suzuki-Miyaura Coupling of N-Acyl-5-bromoindoline with an Arylboronic Acid
Materials:
-
N-Acyl-5-bromoindoline (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or DME/water)
-
Round-bottom flask or microwave vial, magnetic stirrer, reflux condenser or microwave reactor.
Procedure:
-
Reaction Setup: To a round-bottom flask or microwave vial, add N-acyl-5-bromoindoline, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system and the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required time (typically 4-24 hours), or perform the reaction in a microwave reactor for a shorter duration. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the 5-aryl-N-acylindoline derivative.
III. This compound in Medicinal Chemistry: A Focus on Kinase Inhibition
The indoline scaffold is a key pharmacophore in a number of kinase inhibitors.[4][11] The 5-carbonitrile group can act as a crucial hydrogen bond acceptor, anchoring the ligand in the ATP-binding pocket of the kinase. The non-planar nature of the indoline ring allows for exploration of hydrophobic pockets that may not be accessible to planar indole-based inhibitors.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound as a distinct class are emerging, general principles can be derived from related indole and indoline kinase inhibitors:[12][13]
-
N1-Substitution: The substituent on the indoline nitrogen is critical for modulating potency and selectivity. Acyl groups can form hydrogen bonds with the hinge region of the kinase. Larger, more complex groups can be used to target specific sub-pockets.
-
5-Position Substituent: The nitrile group at the 5-position is a potent hydrogen bond acceptor and often interacts with key residues in the ATP binding site.
-
Aromatic Ring Substitution: Substitution on the benzene ring, often achieved via Suzuki coupling, allows for fine-tuning of the inhibitor's properties. Electron-donating or -withdrawing groups can influence the electronic nature of the scaffold and its interaction with the target.
Table 1: Representative Biological Activities of Indole/Indoline-based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Key Structural Features | Reported Activity (IC₅₀) | Reference |
| Indole-based | RSK | 1-oxo-2,3,4,5-tetrahydro-1H-[3][14]diazepino[1,2-a]indole-8-carboxamide | Potent cellular activity | [12] |
| Indole-based | MK2 | 6-arylcarbamoyl-tetrahydro-beta-carbalinone | Improved potency with lactam expansion | [13] |
| 7-Azaindole | Erk5 | Piperidine and N7-azaindole essential for activity | IC₅₀ in the low µg/mL range | [15] |
IV. Logical and Experimental Workflows
The development of novel therapeutics based on the this compound scaffold follows a logical progression from synthesis to biological evaluation.
Diagram 1: Synthetic Workflow for this compound Derivatives
Caption: Synthetic access to functionalized this compound derivatives.
Diagram 2: Drug Discovery Workflow for this compound Based Kinase Inhibitors
Caption: Iterative drug discovery cycle for developing kinase inhibitors.
V. Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its unique three-dimensional structure, coupled with the electronic properties of the nitrile group, makes it an attractive starting point for the design of potent and selective inhibitors of various biological targets, particularly kinases. The synthetic routes and functionalization protocols detailed in this application note provide a solid foundation for researchers to explore the chemical space around this privileged core. Future efforts in this area will likely focus on the development of more complex and stereochemically defined this compound derivatives, as well as their application in targeting novel and challenging disease pathways. The continued exploration of this scaffold holds significant promise for the discovery of next-generation therapeutics.
VI. References
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Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. (n.d.). ijrpr.com. Retrieved January 9, 2026, from [Link]
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Nieto, M. J., & Lupton, H. K. (2021). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Current Medicinal Chemistry, 28(24), 4828-4844. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]
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Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. (2025). ResearchGate. [Link]
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Ska, T., et al. (2015). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 26(1), 34-42.
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An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved January 9, 2026, from [Link]
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Dachwitz, E., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. ChemBioChem, 21(15), 2118-2122.
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M, S. R., et al. (2016). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry, 28(1), 211-213.
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Synthesis of 5 Cyano Indole. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]
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Boyer, S. J., et al. (2012). Indole RSK inhibitors. Part 1: discovery and initial SAR. Bioorganic & Medicinal Chemistry Letters, 22(1), 733-737. [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. (2023). MDPI. [Link]
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Zhang, H., et al. (2021). SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128214. [Link]
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Kisel, N., et al. (2017). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. Molecules, 22(12), 2133. [Link]
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Dhuguru, J., & Skouta, R. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 25(7), 1615. [Link]
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Xiong, Z., et al. (2008). Synthesis and SAR studies of indole-based MK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1994-1999. [Link]
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Black, D. StC., et al. (2005). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Letters in Organic Chemistry, 2(4), 320-323.
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Indole and indoline scaffolds in drug discovery. (2023). ResearchGate. [Link]
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Wang, L., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-95. [Link]
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Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
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Wang, S., et al. (2018). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 23(7), 1699. [Link]
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Wang, Y., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry Letters, 96, 129517. [Link]
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Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. (2022). National Center for Biotechnology Information. [Link]
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- 15. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for the N-Alkylation of Indoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the N-alkylation of indoline-5-carbonitrile, a critical transformation for synthesizing a diverse array of substituted indole and indoline derivatives of significant interest in medicinal chemistry and drug discovery. Recognizing the electronic influence of the C5-cyano group, this guide presents two robust protocols: a classical approach utilizing a strong base for complete deprotonation and a milder, catalytic method. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly explained to ensure both scientific integrity and successful implementation. This guide is designed to be a self-validating system, complete with detailed step-by-step methodologies, characterization data, and safety protocols, empowering researchers to confidently execute and adapt these procedures.
Introduction and Mechanistic Rationale
The indoline scaffold is a privileged structure in a vast number of natural products and pharmaceutical agents. Functionalization of the indoline nitrogen (N-1 position) is a key strategy for modulating the pharmacological properties of these molecules. The N-alkylation of amines, including the secondary amine of the indoline ring, proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide) and displacing a leaving group.
The presence of a potent electron-withdrawing group, such as the nitrile (-CN) at the 5-position of the indoline ring, significantly influences the reactivity of the N-H bond. This substitution increases the acidity of the N-H proton, making it easier to deprotonate. However, it concurrently reduces the nucleophilicity of the nitrogen atom due to the delocalization of its lone pair into the aromatic system. This dual effect necessitates careful consideration of the reaction conditions, particularly the choice of base and solvent, to achieve efficient N-alkylation while minimizing potential side reactions.
This guide presents two validated protocols to address these challenges:
-
Protocol A: Sodium Hydride Mediated N-Alkylation. This classic and highly effective method employs a strong, non-nucleophilic base (NaH) to irreversibly deprotonate the indoline nitrogen, forming a highly nucleophilic indolinide anion. This approach ensures that the subsequent reaction with the alkylating agent is rapid and selective for the nitrogen atom.
-
Protocol B: Potassium Carbonate Mediated N-Alkylation. This protocol offers a milder alternative using a weaker inorganic base (K2CO3). While requiring higher temperatures, this method can be advantageous for substrates sensitive to stronger bases and offers a more practical setup for larger-scale synthesis.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥98% | Sigma-Aldrich, Combi-Blocks | Store in a cool, dry place. |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Reagent Grade | Acros Organics, TCI | Highly reactive; handle with care. |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent Grade | Sigma-Aldrich | Highly flammable and water-reactive. |
| Potassium Carbonate (anhydrous) | ≥99% | Fisher Scientific | Ensure it is dry before use. |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Acros Organics | Store over molecular sieves. |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Sigma-Aldrich | Store over molecular sieves. |
| Ethyl Acetate | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | For work-up. | ||
| Brine (saturated aqueous NaCl) | For work-up. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | For drying organic layers. | ||
| Deuterated Chloroform (CDCl₃) with TMS | NMR Grade | Cambridge Isotope Laboratories | For NMR analysis. |
Protocol A: Sodium Hydride Mediated N-Alkylation
This protocol is recommended for achieving high yields with a variety of alkylating agents. The use of sodium hydride requires strict anhydrous conditions and an inert atmosphere.
Workflow Diagram:
Caption: Workflow for Sodium Hydride Mediated N-Alkylation.
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq., e.g., 1.42 g, 10.0 mmol) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration, e.g., 50 mL) via syringe and stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq., e.g., 0.44 g, 11.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous or remain a fine suspension.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq., e.g., for methyl iodide: 1.56 g, 0.69 mL, 11.0 mmol) dropwise via syringe over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: Gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated this compound.
Protocol B: Potassium Carbonate Mediated N-Alkylation
This protocol is a milder alternative, avoiding the use of sodium hydride. It is particularly useful for less reactive alkylating agents or when a stronger base might cause side reactions.
Workflow Diagram:
Caption: Workflow for Potassium Carbonate Mediated N-Alkylation.
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq., e.g., 1.42 g, 10.0 mmol), anhydrous potassium carbonate (2.0-3.0 eq., e.g., 2.76 g, 20.0 mmol), and N,N-Dimethylformamide (DMF, approx. 0.2 M, e.g., 50 mL).
-
Addition of Alkylating Agent: Add the alkylating agent (1.2-1.5 eq., e.g., for benzyl bromide: 2.22 g, 1.5 mL, 13.0 mmol).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. The optimal temperature may depend on the reactivity of the alkylating agent.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction may take 6-24 hours to reach completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and dilute with a significant amount of water. Extract the aqueous phase three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization and Data Interpretation
The successful N-alkylation can be confirmed by standard analytical techniques.
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 3:1 v/v).
-
Visualization: UV light (254 nm).
-
Expected Result: The product spot should have a higher Rf value than the starting this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).
-
1H NMR:
-
The disappearance of the N-H proton signal (typically a broad singlet between δ 8.0-9.0 ppm in the starting material).
-
The appearance of new signals corresponding to the protons of the newly introduced alkyl group. For example, an N-methyl group will appear as a singlet around δ 3.0-3.5 ppm. An N-benzyl group will show a singlet for the benzylic protons (CH₂) around δ 4.5-5.0 ppm and aromatic signals for the phenyl ring.
-
The signals for the indoline protons will remain, typically with two triplets around δ 3.0-3.2 ppm and δ 3.5-3.7 ppm for the C2 and C3 protons, respectively. The aromatic protons will show characteristic splitting patterns.
-
-
13C NMR:
-
The appearance of new signals corresponding to the carbons of the alkyl group.
-
Shifts in the signals of the indoline ring carbons, particularly C2 and C7a, upon N-alkylation. The nitrile carbon (CN) is expected around δ 118-120 ppm.
-
Predicted 1H NMR Shifts for 1-Methylthis compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~ 3.1 | t |
| H-3 | ~ 3.6 | t |
| H-4, H-6, H-7 | ~ 6.8 - 7.5 | m |
| N-CH₃ | ~ 3.0 | s |
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Expected Result: The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the mass of the N-alkylated product.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium Hydride: Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously. It is typically supplied as a 60% dispersion in mineral oil to reduce its pyrophoricity. Handle only under an inert atmosphere (nitrogen or argon). Use a Class D fire extinguisher for metal fires; DO NOT use water, carbon dioxide, or foam extinguishers.
-
Alkyl Halides: Many alkyl halides are toxic, volatile, and potential carcinogens. Handle with care, avoiding inhalation and skin contact.
-
Anhydrous Solvents: Anhydrous solvents like DMF and THF are flammable. Keep away from ignition sources.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Incomplete deprotonation (Protocol A).2. Insufficiently anhydrous conditions.3. Low reaction temperature.4. Inactive alkylating agent. | 1. Ensure sufficient stirring time after NaH addition; consider using a slight excess of NaH.2. Use freshly dried solvents and glassware.3. Increase the reaction temperature (especially for Protocol B).4. Use a fresh bottle of the alkylating agent. |
| Formation of Multiple Products | 1. Over-alkylation (less common with secondary amines).2. Side reactions of the alkylating agent. | 1. Use a stoichiometric amount of the alkylating agent.2. Lower the reaction temperature. |
| Difficult Purification | 1. Residual DMF in the crude product.2. Co-elution of impurities. | 1. Wash the organic layer thoroughly with water during work-up to remove DMF.2. Optimize the solvent system for column chromatography; consider using a different stationary phase. |
Conclusion
The N-alkylation of this compound is a versatile and essential reaction for the synthesis of novel heterocyclic compounds. The choice between a strong base-mediated protocol and a milder catalytic approach allows for flexibility depending on the substrate and the desired scale of the reaction. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions as outlined in this guide, researchers can reliably access a wide range of N-alkylated this compound derivatives for further investigation in drug discovery and development programs.
References
- Ghosh, A. K., et al. (2014). Enantioselective aza-Michael reaction of indoline derivatives with α,β-unsaturated ketones. Tetrahedron Letters, 55(43), 5963-5966.
- Cee, V. J., & Erlanson, D. A. (2019). N-Alkylation of an Indole. ACS Medicinal Chemistry Letters, 10(9), 1302–1308.
- Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (2019). Advanced Synthesis & Catalysis, 361(15), 3562-3569. This article details the N-alkylation of substituted indolines, providing a basis for the reaction conditions in Protocol B.
- Fisher Scientific. (2008). Safety Data Sheet: Sodium Hydride.
- SpectraBase. (n.d.). Indole-5-carbonitrile.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- University of California. (2012). Sodium Hydride - Standard Operating Procedure.
The Strategic Integration of Indole-5-carbonitrile in Advanced Organic Electronics: A Guide for Researchers
The relentless pursuit of next-generation electronic materials that are flexible, lightweight, and cost-effective has propelled the field of organic electronics into a new era of innovation. Within this dynamic landscape, the indole scaffold has emerged as a privileged heterocyclic system, owing to its inherent electron-rich nature and synthetic versatility. The strategic introduction of a cyano (-CN) group at the 5-position of the indole ring, affording Indole-5-carbonitrile, presents a powerful tool for fine-tuning the optoelectronic properties of organic semiconductors. The potent electron-withdrawing character of the nitrile functionality, juxtaposed with the electron-donating indole core, facilitates precise control over frontier molecular orbital energy levels, charge transport characteristics, and photophysical behavior.
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the utilization of Indole-5-carbonitrile and its derivatives in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Thin-Film Transistors (OTFTs). The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.
Section 1: The Role of the Cyano Group - A Gateway to Enhanced Performance
The cyano substituent is not merely a passive functional group; it is an active modulator of the electronic landscape of the indole molecule. Its strong electron-withdrawing nature significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This fundamental property has profound implications for device performance:
-
Facilitated Electron Injection and Transport: A lower LUMO level reduces the energy barrier for electron injection from the cathode in electronic devices, leading to more efficient charge transport.[1]
-
Enhanced Electron Affinity: The increased electron affinity makes indole-5-carbonitrile derivatives promising candidates for n-type semiconductors or electron-transporting materials.
-
Tuning of the Band Gap: The modification of the LUMO energy, in conjunction with the Highest Occupied Molecular Orbital (HOMO) of the indole core, allows for precise tuning of the material's band gap, a critical parameter for optimizing light absorption and emission characteristics.
-
Improved Stability: The introduction of the cyano group can enhance the oxidative stability of the indole ring system, contributing to the overall operational lifetime of the device.
Section 2: Application in Organic Light-Emitting Diodes (OLEDs)
Indole-5-carbonitrile derivatives are versatile components in OLEDs, capable of functioning as emitters, host materials, or electron-transporting layers (ETLs).[1]
Indole-5-carbonitrile Derivatives as Emitters
The tunable electronic properties of indole-5-carbonitrile derivatives make them attractive candidates for fluorescent and phosphorescent emitters. By extending the π-conjugation through substitution at various positions of the indole ring, the emission color can be tuned across the visible spectrum.
Indole-5-carbonitrile Derivatives in Host Materials
In OLEDs, the emissive dopant is typically dispersed in a host material. Indole-5-carbonitrile moieties can be incorporated into host materials to improve charge balance and device efficiency. Their electron-accepting nature can facilitate electron transport, complementing the hole-transporting properties of other components in the host material.
Protocol 1: Fabrication of a Solution-Processed OLED using an Indole-5-carbonitrile-based Emissive Layer
This protocol outlines the fabrication of a simple multi-layer OLED device using spin-coating techniques.
Materials and Reagents:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
Indole-5-carbonitrile-based emissive material (synthesized separately)
-
1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi) (Electron Transport Layer)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Chlorobenzene (anhydrous)
-
Deionized water, acetone, isopropanol
Equipment:
-
Spin coater
-
Thermal evaporator
-
UV-Ozone cleaner
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 10 minutes to improve the wettability and work function of the ITO surface.
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into the glovebox.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO surface at 3000 rpm for 60 seconds.
-
Anneal the substrates at 120°C for 15 minutes on a hotplate to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the indole-5-carbonitrile-based emissive material in chlorobenzene (e.g., 10 mg/mL).
-
Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.
-
Anneal the substrates at 80°C for 10 minutes.
-
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator (pressure < 10-6 Torr).
-
Sequentially deposit a 40 nm layer of TPBi (ETL), a 1 nm layer of LiF (EIL), and a 100 nm layer of Al (cathode) at deposition rates of 1-2 Å/s, 0.1 Å/s, and 5-10 Å/s, respectively.
-
-
Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the device from oxygen and moisture.
-
Workflow Diagram:
Caption: Solution-based fabrication workflow for an OLED device.
Section 3: Application in Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, indole-5-carbonitrile derivatives are being explored as both electron donor and electron acceptor materials in the active layer of OSCs. Their tunable energy levels allow for the optimization of the HOMO-LUMO offset between the donor and acceptor, which is crucial for efficient exciton dissociation and charge generation. Recent studies on indole-based acceptors have shown power conversion efficiencies exceeding 15%.[2][3]
Protocol 2: Fabrication of a Bulk Heterojunction (BHJ) Organic Solar Cell
This protocol describes the fabrication of a conventional BHJ solar cell using a blend of a polymer donor and an indole-5-carbonitrile-based acceptor.
Materials and Reagents:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Zinc Oxide (ZnO) nanoparticle solution (for electron transport layer)
-
Polymer donor (e.g., PM6)
-
Indole-5-carbonitrile-based acceptor material
-
Chlorobenzene or other suitable organic solvent
-
Molybdenum oxide (MoO3) (for hole transport layer)
-
Silver (Ag)
Equipment:
-
Spin coater
-
Thermal evaporator
-
Solar simulator
-
Current-voltage (I-V) measurement system
Procedure:
-
Substrate Cleaning: Follow the same procedure as in Protocol 1.
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat the ZnO nanoparticle solution onto the cleaned ITO substrates at 4000 rpm for 30 seconds.
-
Anneal the substrates at 150°C for 20 minutes in air.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the polymer donor and the indole-5-carbonitrile-based acceptor (e.g., 1:1.2 weight ratio) in chlorobenzene. The total concentration is typically around 20 mg/mL.
-
Spin-coat the active layer blend onto the ZnO layer at a suitable speed (e.g., 2500 rpm) to achieve a desired thickness (typically 80-120 nm).
-
Anneal the films at a temperature optimized for the specific blend (e.g., 100°C) for 10 minutes inside a glovebox.
-
-
Hole Transport Layer (HTL) and Anode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator.
-
Deposit a 10 nm layer of MoO3 (HTL) followed by a 100 nm layer of Ag (anode) at rates of 0.2 Å/s and 5-10 Å/s, respectively.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination (100 mW/cm2).
-
From the J-V curve, determine the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Performance Data for Indole-Based Organic Solar Cells:
| Donor Material | Acceptor Material | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| PM6 | Y18-ID (Indole-based) | 0.88 | 24.5 | 70.5 | 15.25 | [2] |
| D18 | L8-BO | 0.86 | 27.2 | 78.1 | 19.10 | [4] |
| PM6:D18 | L8-BO | 0.85 | 27.8 | 80.2 | 19.6 | [4] |
Logical Diagram of OSC Operation:
Caption: The fundamental steps of charge generation in an organic solar cell.
Section 4: Application in Organic Thin-Film Transistors (OTFTs)
While direct reports on the application of indole-5-carbonitrile in OTFTs are limited, the broader class of indole derivatives has shown significant promise as active semiconductor materials.[4][5] The planar structure of the indole core facilitates π-π stacking, which is crucial for efficient charge transport in the solid state. The performance of indole-based OTFTs is highly dependent on the molecular packing and thin-film morphology, which can be influenced by chemical modifications and processing conditions.
Illustrative Example: Thiophene-Functionalized Triindoles in OTFTs
As a scientifically grounded proxy, we will discuss the synthesis and application of thiophene-functionalized triindoles, which are extended indole-based structures, in OTFTs. This example provides valuable insights into the design principles and experimental protocols relevant to developing indole-5-carbonitrile-based transistors.
Protocol 3: Synthesis of a Thiophene-Functionalized Triindole Derivative
This multi-step synthesis is representative of the methodologies used to create functionalized indole-based materials for electronic applications.[4]
Reaction Scheme:
Caption: Synthetic route to thiophene-functionalized triindoles.
Experimental Procedure (Adapted from Bujaldón et al.): [4]
-
Alkylation of 5-Bromoisatin: To a solution of 5-bromoisatin in DMF, add NaH followed by the corresponding alkyl bromide (e.g., 1-bromodecane) and stir at room temperature to obtain N-alkyl-5-bromoisatin.
-
Wolff-Kishner Reduction: Reflux the N-alkyl-5-bromoisatin with hydrazine hydrate to yield the N-alkyl-5-bromooxindole.
-
Cyclocondensation: Reflux the N-alkyl-5-bromooxindole with phosphorus oxychloride (POCl3) to form the brominated triindole core.
-
Suzuki Coupling: React the brominated triindole with 2-thienylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a THF/water mixture under reflux to afford the final thiophene-functionalized triindole.
Protocol 4: Fabrication and Characterization of a Bottom-Gate, Top-Contact OTFT
Device Architecture:
Caption: Schematic of a bottom-gate, top-contact OTFT.
Procedure:
-
Substrate Preparation:
-
Use heavily n-doped Si wafers with a thermally grown SiO2 layer (e.g., 300 nm) as the gate dielectric.
-
Clean the substrates by sonication in acetone and isopropanol.
-
Treat the SiO2 surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) by immersing the substrates in a dilute OTS solution in toluene. This treatment improves the ordering of the organic semiconductor.
-
-
Semiconductor Deposition:
-
Deposit a thin film (e.g., 50 nm) of the synthesized indole derivative onto the OTS-treated substrate via vacuum thermal evaporation or solution shearing .
-
Vacuum Deposition: Heat the material in a crucible under high vacuum (< 10-6 Torr) and deposit it onto the substrate held at a specific temperature.[6]
-
Solution Shearing: Dissolve the material in a high-boiling-point solvent and deposit it onto a heated substrate using a shearing blade at a controlled speed.
-
-
Source-Drain Electrode Deposition:
-
Use a shadow mask to define the source and drain electrodes.
-
Thermally evaporate a 50 nm thick layer of gold (Au) to form the top-contact electrodes.
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OTFT using a semiconductor parameter analyzer in a probe station under an inert atmosphere.
-
Extract key performance parameters such as field-effect mobility (µ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth).
-
Performance of Thiophene-Functionalized Triindole OTFTs:
| Alkyl Chain | Substrate Treatment | Hole Mobility (µh) (cm2 V-1 s-1) | Ion/Ioff Ratio | Reference |
| Methyl | OTS | 7 x 10-5 | 103 | [4] |
| Hexyl | OTS | 2 x 10-4 | 104 | [4] |
| Decyl | OTS | 5 x 10-4 | 104 | [4] |
These results demonstrate that by tuning the molecular structure (in this case, the alkyl chain length), the charge transport properties of indole-based materials in OTFTs can be systematically improved.[4][5]
Section 5: Future Outlook and Research Directions
The application of indole-5-carbonitrile in organic electronics is a burgeoning field with significant potential for further exploration. Key areas for future research include:
-
Systematic investigation of indole-5-carbonitrile derivatives in OTFTs: Synthesizing a library of derivatives with varying substituents to establish clear structure-property relationships for transistor performance.
-
Development of n-type materials: Leveraging the electron-withdrawing nature of the cyano group to design and synthesize high-performance n-type and ambipolar transistors based on the indole-5-carbonitrile scaffold.
-
Exploration in Thermally Activated Delayed Fluorescence (TADF) emitters: The donor-acceptor nature of functionalized indole-5-carbonitriles makes them promising candidates for TADF emitters in next-generation OLEDs.
-
Advanced device architectures: Incorporating indole-5-carbonitrile-based materials into more complex device structures, such as tandem solar cells and complementary logic circuits.
By providing a solid foundation of the underlying principles and detailed experimental protocols, this guide aims to empower researchers to unlock the full potential of indole-5-carbonitrile and its derivatives in the exciting and rapidly advancing field of organic electronics.
References
- Bujaldón, R., et al. (2023). Role of the Alkylation Patterning in the Performance of OTFTs: The Case of Thiophene-Functionalized Triindoles.
- Bujaldón, R., et al. (2023). Role of the Alkylation Patterning in the Performance of OTFTs: The Case of Thiophene-Functionalized Triindoles.
- Chen, Y., et al. (2020). Indole-based A–DA′D–A type acceptor-based organic solar cells achieve efficiency over 15% with low energy loss. Sustainable Energy & Fuels, 5(3). [Link]
- Feng, E., et al. (2024). Organic solar cells with D18 or derivatives offer efficiency over 19%. Journal of Semiconductors, 45(5), 050201. [Link]
- Chen, Y., et al. (2020). Indole-based A–DA′D–A type acceptor-based organic solar cells achieve efficiency over 15% with low energy loss.
- Display Daily. (2023). Navigating the Complexities of Thin-Film Deposition With a New Approach. Display Daily. [Link]
Sources
- 1. High-performance organic thin-film transistors: principles and strategies - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. researchgate.net [researchgate.net]
- 6. displaydaily.com [displaydaily.com]
Application Notes and Protocols: Derivatization of the Cyano Group in Indoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Indoline Scaffold and the Versatility of the Cyano Group
The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive starting point for the design of novel therapeutics. When functionalized with a cyano group at the 5-position, indoline-5-carbonitrile emerges as a highly versatile building block. The carbon-nitrogen triple bond of the nitrile group serves as a reactive handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups that can profoundly modulate a molecule's pharmacological profile.
This technical guide provides an in-depth exploration of the key derivatization strategies for the cyano group in this compound. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for hydrolysis, reduction, and cycloaddition reactions. Furthermore, we will address the critical aspect of the indoline nitrogen's reactivity and the strategic use of protecting groups to achieve desired chemical outcomes.
I. Foundational Consideration: The Indoline N-H and the Rationale for Protection
The secondary amine within the indoline ring is a crucial determinant of its chemical behavior. This N-H group can act as a nucleophile or a proton donor, potentially interfering with reactions targeting the cyano group. For instance, under strongly basic conditions, the N-H proton can be abstracted, generating an anion that could lead to undesired side reactions. Conversely, in the presence of highly reactive electrophiles, the nitrogen itself can be a site of reaction.
Therefore, in many synthetic routes, protection of the indoline nitrogen is a prudent, and often necessary, first step. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose due to its ease of installation and its facile removal under acidic conditions.[1]
Protocol 1: N-Boc Protection of this compound
Objective: To protect the indoline nitrogen with a Boc group to prevent interference in subsequent derivatization reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF in a round-bottom flask.
-
Add triethylamine (1.2-1.5 eq) to the solution.
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1-1.3 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-indoline-5-carbonitrile.
II. Key Derivatization Pathways of the Cyano Group
The electron-withdrawing nature of the cyano group polarizes the carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is the foundation for its conversion into a variety of other functional groups.
Figure 1: Key derivatization pathways of the cyano group in this compound.
A. Hydrolysis to Carboxylic Acid: A Gateway to Amides and Esters
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that opens up a vast landscape of further derivatization possibilities, including the formation of amides and esters. This conversion can be achieved under either acidic or basic conditions, with the reaction proceeding through an intermediate amide.[2][3]
Causality in Experimental Choice:
-
Acidic Hydrolysis: Typically employs strong mineral acids like sulfuric acid or hydrochloric acid. The reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating attack by water.
-
Basic Hydrolysis: Utilizes strong bases such as sodium hydroxide or potassium hydroxide. The reaction begins with the nucleophilic attack of a hydroxide ion on the nitrile carbon.
The choice between acidic and basic conditions often depends on the overall stability of the molecule and the presence of other functional groups. For the indoline scaffold, care must be taken under strongly acidic conditions, which could potentially lead to side reactions on the electron-rich aromatic ring.
Protocol 2: Basic Hydrolysis of (N-Boc)-indoline-5-carbonitrile
Objective: To hydrolyze the cyano group to a carboxylic acid under basic conditions.
Materials:
-
N-Boc-indoline-5-carbonitrile
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or a mixture of water and a co-solvent (e.g., THF, Dioxane)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate or other suitable organic solvent for extraction
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve N-Boc-indoline-5-carbonitrile (1.0 eq) in ethanol or a suitable solvent mixture.
-
Add an aqueous solution of sodium hydroxide (3-5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. This may take several hours.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield (N-Boc)-indoline-5-carboxylic acid.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagents | H₂SO₄ or HCl in H₂O | NaOH or KOH in H₂O/EtOH |
| Intermediate | Amide | Amide |
| Product | Carboxylic Acid | Carboxylate salt (requires acidification) |
| Considerations | Potential for side reactions on the indoline ring. | Generally milder for the indoline scaffold. |
Table 1: Comparison of Acidic and Basic Hydrolysis Conditions for Nitriles.
B. Reduction to a Primary Amine: Introducing a Key Pharmacophore
The reduction of the cyano group to a primary amine (R-CN → R-CH₂NH₂) is a highly valuable transformation in drug discovery, as the aminomethyl group is a common pharmacophore. This reduction can be achieved through various methods, including catalytic hydrogenation and the use of metal hydride reagents.[4][5]
Expert Insights on Reagent Selection:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing nitriles to primary amines.[4] However, its high reactivity necessitates careful handling and anhydrous conditions. It will also reduce other functional groups such as esters and carboxylic acids.[6]
-
Catalytic Hydrogenation: A greener alternative that typically employs a metal catalyst (e.g., Raney Nickel, Palladium on carbon) and a source of hydrogen gas.[7] This method is often cleaner and can be more selective, although catalyst poisoning by the product amine can sometimes be an issue.
Protocol 3: Reduction of (N-Boc)-indoline-5-carbonitrile with LiAlH₄
Objective: To reduce the cyano group to a primary amine using lithium aluminum hydride.
Materials:
-
N-Boc-indoline-5-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate or Celite®
-
Ethyl acetate
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-indoline-5-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate through a pad of Celite® or anhydrous sodium sulfate and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude (N-Boc)-5-(aminomethyl)indoline.
-
Purify the product by column chromatography on silica gel.
Figure 2: Workflow for the LiAlH₄ reduction of N-Boc-indoline-5-carbonitrile.
C. [3+2] Cycloaddition to a Tetrazole: A Bioisostere for Carboxylic Acids
The [3+2] cycloaddition of a nitrile with an azide is a powerful method for the synthesis of 5-substituted-1H-tetrazoles.[8][9] Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids.[6] This transformation is typically carried out using sodium azide in the presence of a Lewis acid or an ammonium salt.
Mechanistic Rationale: The reaction proceeds through a concerted or stepwise cycloaddition mechanism where the azide adds across the carbon-nitrogen triple bond of the nitrile to form the five-membered tetrazole ring.
Protocol 4: Synthesis of 5-(1H-Tetrazol-5-yl)indole from Indole-5-carbonitrile
Objective: To convert the cyano group into a tetrazole ring. This protocol is adapted from a procedure for a closely related substrate.[8]
Materials:
-
Indole-5-carbonitrile
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride or Ammonium chloride
-
N,N-Dimethylformamide (DMF)
-
Water
-
Hydrochloric acid (for acidification)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine indole-5-carbonitrile (1.0 eq), sodium azide (1.5-2.0 eq), and triethylamine hydrochloride (1.5-2.0 eq) in DMF.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with concentrated HCl to pH 2-3 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
| Parameter | Value |
| Reactants | Indole-5-carbonitrile, Sodium Azide, Triethylamine HCl |
| Solvent | DMF |
| Temperature | 120-130 °C |
| Reaction Time | 12-24 hours |
| Work-up | Acidification and precipitation |
Table 2: Summary of Reaction Conditions for Tetrazole Synthesis.
III. Deprotection of the Indoline Nitrogen
Following the successful derivatization of the cyano group, the Boc protecting group can be readily removed under acidic conditions to yield the final, unprotected indoline derivative.
Protocol 5: N-Boc Deprotection
Objective: To remove the Boc protecting group from the indoline nitrogen.
Materials:
-
N-Boc protected indoline derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc protected indoline derivative in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or a solution of HCl in dioxane or methanol.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by adding a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the deprotected indoline derivative.
Conclusion
The derivatization of the cyano group in this compound offers a powerful and versatile platform for the synthesis of a wide range of functionalized indoline scaffolds. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions and, when necessary, employing a nitrogen protecting group strategy, researchers can efficiently access novel molecules with significant potential in drug discovery and development. The protocols outlined in this guide provide a solid foundation for the practical application of these important synthetic transformations.
References
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- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
- Wang, L., et al. (2008). 4-(1H-Tetrazol-5-yl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2390. [Link]
- Mei, T. S., Wang, X., & Yu, J. Q. (2009). Pd(II)-catalyzed intramolecular amination of arenes using either Ce(SO4)2 as a one- or N-fluoro-2,4,6-trimethylpyridinium triflate as a two-electron oxidant. Journal of the American Chemical Society, 131(31), 10806–10807. [Link]
- Reddy, B. S., et al. (2014). Alternative Approach to Synthesis of 3-(4-chloro butyl)-1H-indole-5-carbonitrile: A Key Intermediate of Vilazodone Hydrochloride, an Antidepressant Drug.
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- MDPI. (n.d.). Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols. [Link]
- Ferreira, P. M., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(8), 1334. [Link]
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- Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Link]
- MDPI. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 27(13), 4192. [Link]
- PubMed Central. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Journal of the American Chemical Society, 145(50), 27363–27370. [Link]
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Application Notes: Indoline-5-carbonitrile as a Versatile Scaffold for the Synthesis of Bioactive Molecules
Introduction
The indoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and clinically approved pharmaceuticals.[1][2][3] Its three-dimensional, non-planar structure offers distinct advantages in drug design, often leading to improved physicochemical properties such as solubility when compared to its aromatic indole counterpart.[2] Indoline-5-carbonitrile, the focus of this guide, is an exceptionally valuable building block for synthetic and medicinal chemists. It possesses three primary points for chemical modification: the nucleophilic nitrogen of the pyrrolidine ring, the versatile nitrile group at the C-5 position, and the C-H bonds of the aromatic ring.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a strategic overview and detailed, field-proven protocols for leveraging this compound to construct diverse libraries of potentially bioactive molecules. The methodologies described herein are designed to be robust and adaptable, enabling rapid access to novel chemical entities for structure-activity relationship (SAR) studies.
Strategic Importance and Reactive Sites
This compound is a strategic starting material due to its distinct and orthogonally reactive functional groups. Understanding these reactive sites is fundamental to planning an efficient synthetic route.
-
N-1 Position (Secondary Amine): This site is a nucleophilic and basic center. Its functionalization via alkylation, acylation, or arylation is often a primary step to introduce key structural diversity or to install a protecting group for subsequent transformations.
-
C-5 Nitrile Group: The nitrile is a highly versatile functional group. It can be transformed into a primary amine (via reduction), a carboxylic acid or amide (via hydrolysis), or participate in cycloaddition reactions. These transformations unlock access to a multitude of other functionalities essential for biological interactions.
-
Aromatic Ring (C-4, C-6, C-7): The benzene portion of the scaffold is amenable to modern synthetic methods, most notably transition-metal-catalyzed C-H functionalization.[4] This allows for the late-stage introduction of aryl or alkyl groups, providing an atom-economical route to increase molecular complexity.
Caption: Key reactive sites on the this compound scaffold.
Key Synthetic Transformations & Protocols
This section details robust protocols for the functionalization of this compound at its key reactive positions.
Protocol 2.1: N-Functionalization of the Indoline Core
Scientific Rationale: Modification of the N-1 position is a cornerstone of library synthesis for indoline-based compounds. N-alkylation or N-acylation directly impacts the molecule's polarity, lipophilicity, and hydrogen bonding capacity. From a synthetic standpoint, substituting the N-H proton can prevent unwanted side reactions in subsequent steps, effectively serving as both a diversification point and a protecting group strategy. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) are ideal for complete deprotonation, while milder bases like potassium carbonate (K₂CO₃) are suitable for reactive electrophiles and offer a safer, more practical alternative.[5]
Experimental Protocol: N-Benzylation
-
Reaction Setup: To a flame-dried round-bottom flask under an inert argon atmosphere, add this compound (1.0 equiv., e.g., 144 mg, 1.0 mmol) and anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv., e.g., 48 mg, 1.2 mmol) portion-wise.
-
Expert Insight: Adding NaH slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equiv., e.g., 0.13 mL, 1.1 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]
-
Workup: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-benzylthis compound.
| Entry | Electrophile | Base | Solvent | Typical Yield (%) |
| 1 | Benzyl bromide | NaH | DMF | 85-95 |
| 2 | Methyl iodide | K₂CO₃ | Acetonitrile | 90-98 |
| 3 | Benzoyl chloride | Et₃N | DCM | 80-90 |
Protocol 2.2: Transformation of the C-5 Nitrile Group
Scientific Rationale: The nitrile group is a linchpin for introducing functionalities crucial for protein-ligand interactions, namely primary amines and carboxylic acids. Catalytic hydrogenation is a clean and efficient method for reducing nitriles to primary amines, avoiding the use of pyrophoric metal hydrides. The resulting aminomethyl group is a key pharmacophore for introducing basicity and hydrogen bonding. Conversely, hydrolysis of the nitrile to a carboxylic acid provides an acidic handle, perfect for forming amide bonds—one of the most common linkages in pharmaceuticals.
Caption: Synthetic pathways originating from the C-5 nitrile group.
Experimental Protocol 2.2.1: Reduction to 5-(Aminomethyl)indoline
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 equiv.) in methanol saturated with ammonia.
-
Expert Insight: An ammonia-saturated solvent prevents the formation of secondary amine byproducts.
-
-
Catalyst Addition: Add Raney Nickel (approx. 10% by weight) as a slurry in methanol.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor hydrogen uptake and periodically check reaction progress by LC-MS.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with argon or nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 5-(aminomethyl)indoline, which can be purified further or used directly.
Experimental Protocol 2.2.2: Hydrolysis to Indoline-5-carboxylic acid
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), ethanol (5 mL/mmol), and a 6 M aqueous solution of sodium hydroxide (NaOH, 10 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir for 12-18 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford indoline-5-carboxylic acid.
Application in a Hypothetical Bioactive Target Synthesis
To illustrate the synthetic utility of these protocols, a hypothetical route to a potential kinase inhibitor scaffold is outlined below. This sequence combines N-functionalization with a subsequent transformation of the nitrile group into an amide, a common feature in many kinase inhibitors.
Caption: Hypothetical workflow for synthesizing a bioactive scaffold.
This multi-step synthesis demonstrates how this compound can serve as the foundational starting material. The initial N-alkylation (Protocol 2.1) introduces a cyclopropylmethyl group, a common moiety in medicinal chemistry for exploring hydrophobic pockets. The subsequent nitrile hydrolysis (Protocol 2.2.2) generates the carboxylic acid, which is then readily coupled with a biologically relevant amine (e.g., an aminopyridine fragment) using standard peptide coupling reagents like HATU. This streamlined approach enables the rapid generation of a final target molecule ready for biological evaluation.
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse and complex molecules. Its strategically positioned functional groups allow for a modular and efficient approach to library construction. By employing the robust protocols for N-functionalization and nitrile transformation detailed in this guide, researchers can rapidly access novel indoline derivatives. The potential for late-stage C-H functionalization further expands the accessible chemical space, making this compound an indispensable tool for modern drug discovery and development programs.
References
- Nataraj, G., Chandran, R., Kalipriyadharshini, M., Bansal, D., & Chaudhuri, S. (2025). Facile Access to Indolo[2,3-b]quinoline Alkaloids via DMSO-Mediated Cascade Cyclization: Unveiling Their Photophysical Potential. Article.
- BenchChem. (2025). Application Notes and Protocols: Late-Stage C-H Functionalization of Complex Indole Alkaloids. BenchChem.
- Rode, M. A., Rindhe, S. S., & Karale, B. K. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377–1387.
- Hrizi, A., Cailler, M., Carcenac, Y., et al. (2022). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 27(19), 6567.
- Bentham Science. (n.d.). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Bentham Science Publishers. [Link]
- Al-Ostath, A., El-Faham, A., & Al-Azmi, A. (2018). Synthesis of spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3'-carbonitriles. SciSpace.
- MDPI. (2022). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]
- Khan, I., Zaib, S., Batool, S., et al. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 27(23), 8334.
- Wei, H., Li, B., Wang, N., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235.
- Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University. [Link]
- BenchChem. (2025). Application Notes and Protocols for C-3 Functionalization of the 5-Chloro-1H-indole Nucleus. BenchChem.
- Fadhil Pratama, M. R. (2022). Recent advancements on biological activity of indole and their derivatives: A review.
- Sahoo, S. K., & Ghorai, P. (2020). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 85(15), 9637–9649.
- ACS Publications. (2020). Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. The Journal of Organic Chemistry. [Link]
- Wei, H., Li, B., Wang, N., et al. (2023). Development and Application of Indolines in Pharmaceuticals. PubMed. [Link]
- National Institutes of Health. (n.d.). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. NIH. [Link]
- Basnet, A., Thapa, P., Karki, R., et al. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 28(14), 5556.
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- Rainier, J. D. (2011). The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy. Organic Letters, 13(10), 2594–2597.
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Application Notes & Protocols: Strategic Deployment of Indoline-5-carbonitrile in Advanced Multi-Component Reactions
Introduction: The Strategic Advantage of Indoline-5-carbonitrile in MCRs
Multi-component reactions (MCRs) are a paradigm of synthetic efficiency, enabling the construction of complex molecular architectures in a single, one-pot operation. This approach is of paramount importance in drug discovery and materials science, facilitating the rapid generation of diverse chemical libraries. The strategic choice of building blocks is crucial for unlocking novel chemical spaces. This compound stands out as a privileged synthon, offering a unique blend of structural rigidity, pre-installed functional handles, and specific electronic properties that make it an invaluable component in sophisticated MCRs.
This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth technical overview of leveraging this compound in MCRs. We will delve beyond procedural steps to elucidate the mechanistic rationale behind experimental designs, ensuring a comprehensive understanding for practical and innovative applications.
Part 1: The Unique Chemical Profile of this compound
The utility of this compound in MCRs is rooted in its distinct structural and electronic features:
-
The Indoline Core: This saturated heterocyclic system provides a rigid, three-dimensional scaffold. Incorporating this motif can impart favorable conformational constraints on the final product, a key consideration for optimizing interactions with biological targets.
-
The Secondary Amine (N-H): As a nucleophilic center, the secondary amine is a primary site of reactivity. It readily engages with electrophilic partners like aldehydes and ketones, which are common components in many MCRs. Its reactivity can be fine-tuned through catalyst selection and reaction conditions.
-
The Cyano Group (-CN): Positioned on the aromatic portion of the scaffold, the nitrile group is a powerful electron-withdrawing group, influencing the overall electronic landscape of the molecule.[1] Crucially, it serves as a versatile synthetic handle for post-MCR modifications, such as reduction to a primary amine or hydrolysis to a carboxylic acid, enabling further diversification of the molecular library. The cyano group can also play a role in positioning the ligand within binding sites through hydrogen-bond formation.[2]
-
Aromatic Ring: The benzene ring offers potential for further functionalization, although in the context of MCRs, the reactivity of the secondary amine typically dominates.
The combination of these features makes this compound a powerful building block for synthesizing complex heterocyclic systems, particularly those of medicinal interest.
Part 2: Key Multi-Component Reactions Featuring the Indoline Scaffold
While the direct application of this compound is an emerging area, its structural motifs are well-represented in the MCR literature. Here, we focus on two prominent examples, the Ugi and Passerini reactions, and the synthesis of spirooxindole derivatives, where the indoline scaffold is a key architectural element. Although scant attention has been paid to incorporating indoles as MCR partners in the past, their use is a growing field of interest.[3]
The Ugi Four-Component Reaction (U-4CR): Crafting Peptidomimetic Scaffolds
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino carboxamides.[4] The use of this compound as the amine component directly embeds the rigid indoline scaffold into the resulting peptidomimetic backbone.
Mechanism & Rationale:
The reaction initiates with the condensation of the aldehyde and this compound to form a Schiff base (or the corresponding iminium ion). This is followed by the nucleophilic addition of the isocyanide and the carboxylic acid. The sequence culminates in an intramolecular acyl transfer, known as the Mumm rearrangement, to yield the stable Ugi product. The nitrile group on the indoline ring typically remains intact throughout this process, providing a valuable site for subsequent chemical elaboration.
Experimental Protocol: Synthesis of a Model Ugi Product
Objective: To synthesize a representative N-(1-(5-cyanoindolin-1-yl)-1-oxoalkan-2-yl) amide derivative.
Materials:
-
This compound
-
An appropriate aldehyde (e.g., isobutyraldehyde)
-
A suitable carboxylic acid (e.g., benzoic acid)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (MeOH) as solvent
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the selected aldehyde (1.0 mmol) in methanol (5 mL).
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the imine intermediate.
-
Add the carboxylic acid (1.0 mmol) to the mixture, followed by the isocyanide (1.0 mmol).
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane), to isolate the desired Ugi product.
-
Characterize the purified product using standard analytical methods (¹H NMR, ¹³C NMR, HRMS).
Data Summary Table:
| Reactant | M.W. ( g/mol ) | Amount (mmol) |
| This compound | 144.17 | 1.0 |
| Isobutyraldehyde | 72.11 | 1.0 |
| Benzoic acid | 122.12 | 1.0 |
| tert-Butyl isocyanide | 83.13 | 1.0 |
| Methanol (Solvent) | - | - |
Visualization of the Ugi Reaction Workflow:
Caption: A streamlined workflow for the Ugi four-component reaction.
The Passerini Three-Component Reaction: An Alternative Pathway
The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[5][6] While the classic Passerini reaction does not involve an amine component, variations exist. However, the Ugi reaction is the more direct application for incorporating an amine scaffold like this compound.
Synthesis of Spirooxindole Derivatives: Accessing Biologically Relevant Scaffolds
Spirooxindoles are a privileged class of heterocyclic compounds prevalent in many natural products and pharmacologically active molecules. MCRs offer a highly efficient route to these complex structures. While this compound may not be a direct reactant in the most common spirooxindole syntheses, it serves as a valuable precursor to key starting materials, such as isatin-5-carbonitrile.
Experimental Protocol: Three-Component Synthesis of a Spiro[indoline-3,4'-pyran] Derivative
Objective: To synthesize a spirooxindole-pyran hybrid via a one-pot, three-component reaction of an isatin derivative, an active methylene compound, and a C-H acid.
Materials:
-
Isatin-5-carbonitrile (synthesizable from this compound)
-
Malononitrile
-
Dimedone
-
Ethanol (EtOH) as solvent
-
Piperidine (as a catalyst)
Procedure:
-
In a round-bottom flask, combine isatin-5-carbonitrile (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.
-
A precipitate will typically form upon completion of the reaction.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Data Summary Table:
| Reactant | M.W. ( g/mol ) | Amount (mmol) |
| Isatin-5-carbonitrile | 172.14 | 1.0 |
| Malononitrile | 66.06 | 1.0 |
| Dimedone | 140.18 | 1.0 |
| Ethanol (Solvent) | - | - |
| Piperidine (Catalyst) | - | catalytic |
Visualization of the Spirooxindole Synthesis Mechanism:
Caption: A plausible mechanistic pathway for spirooxindole synthesis.
Part 3: Trustworthiness & Self-Validating Systems in MCRs
The protocols outlined are designed to be self-validating, ensuring scientific integrity and reproducibility.
-
In-Process Controls: TLC is an indispensable tool for real-time reaction monitoring. It allows for the visual confirmation of the consumption of starting materials and the emergence of the product spot, guiding the optimization of reaction times and identifying potential side reactions.
-
Definitive Characterization: The ultimate validation of a successful reaction lies in the unambiguous characterization of the isolated product. ¹H and ¹³C NMR spectroscopy confirm the structural integrity and connectivity of the molecule, while High-Resolution Mass Spectrometry (HRMS) verifies its elemental composition.
-
Purity Assessment: The purification step, whether by column chromatography or recrystallization, is integral to the protocol's trustworthiness. A single spot on a TLC plate and clean NMR spectra are hallmarks of a pure compound, which is a prerequisite for reliable biological screening and further synthetic transformations.
By adhering to these principles, researchers can confidently execute these MCRs and validate the identity and purity of their target compounds.
Part 4: Authoritative Grounding & Comprehensive References
The methodologies and mechanistic interpretations presented herein are grounded in well-established principles of organic chemistry and are supported by the peer-reviewed scientific literature. The Ugi and Passerini reactions are classic examples of MCRs with extensively studied mechanisms.[3][4][5][6][7] The synthesis of diverse heterocyclic scaffolds, including indole-containing structures, via MCRs is a robust and widely utilized strategy in modern synthetic chemistry.[8][9]
References
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Wikipedia. Passerini reaction. [Link]
-
Sapi, J., & Laronze, J.-Y. (2004). Indole based multicomponent reactions towards functionalized heterocycles. ARKIVOC, 2004(7), 208-222.
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Candeias, N. R., et al. (2009). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 109(6), 2481-2514.
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Banfi, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. PMC, 2021(1), 1-35.
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Ziarani, G. M., et al. (2018). Recent advances in the application of indoles in multicomponent reactions. RSC Advances, 8(23), 12554-12589.
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Guchhait, S. K., et al. (2017). Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. Organic & Biomolecular Chemistry, 15(4), 825-835.
-
Saya, P., et al. (2023). Exploring Phthalimide as the Acid Component in the Passerini Reaction. ACS Omega, 8(49), 46761-46768.
-
Organic Chemistry Portal. Passerini Reaction. [Link]
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Ugi, I., et al. (2017). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters, 19(22), 6084-6087.
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Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 1-138.
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Kazemizadeh, A. R., & Sapi, J. (2014). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. Tetrahedron Letters, 55(30), 4153-4156.
-
da Silva, J. F., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(41), 26346-26356.
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.
-
Wang, W., et al. (2010). Polycyclic indole alkaloid-type compounds by MCR. Chemical Communications, 46(5), 770-772.
-
Riva, R., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2269.
-
ResearchGate. (2010). Polycyclic indole alkaloid-type compounds by MCR. [Link]
-
Kumar, A., et al. (2024). Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks. Organic & Biomolecular Chemistry.
-
Scheiner, S. (2023). Versatility of the Cyano Group in Intermolecular Interactions. Molecules, 28(15), 5831.
-
Taylor & Francis. Cyano groups – Knowledge and References. [Link]
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Zaki, R. M., et al. (2014). Investigation and Synthesis of Some Novel Spiro Heterocycles Related to Indoline Moiety. Journal of Scientific Research, 6(2), 303-317.
-
Kutyreva, M. P., et al. (2022). Multicomponent Reaction of Indole with Formaldehyde, Carbon Disulfide, and Amines. Russian Journal of Organic Chemistry, 58(10), 1431-1438.
-
Guesmi, S., et al. (2017). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 22(11), 1856.
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Wang, K., et al. (2009). Cyanoacetamide multicomponent reaction (I): Parallel synthesis of cyanoacetamides. Journal of Combinatorial Chemistry, 11(5), 920-927.
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Kumar, R., et al. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Journal of Emerging Technologies and Innovative Research, 9(4), 498-508.
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Scale-up synthesis of Indole-5-carbonitrile
An Application Note and Protocol for the Scale-up Synthesis of Indole-5-carbonitrile
Authored by a Senior Application Scientist
Introduction
Indole-5-carbonitrile is a pivotal intermediate in the synthesis of numerous pharmaceutically active compounds, most notably the antidepressant drug vilazodone.[1][2][3] Its strategic importance necessitates the development of robust, efficient, and scalable synthetic routes that are amenable to industrial production. While several classical methods for indole synthesis exist, many face challenges when transitioning from laboratory to commercial scale, including the use of hazardous reagents, harsh reaction conditions, and unsatisfactory yields.[1][4]
This application note provides a comprehensive guide to a commercially viable, scale-up synthesis of Indole-5-carbonitrile. We will focus on a modified Leimgruber-Batcho indole synthesis, a method that stands out for its economic viability, environmental considerations, and high yields.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Comparative Analysis of Key Synthetic Routes
Several synthetic strategies have been historically employed for the synthesis of Indole-5-carbonitrile. A comparative analysis highlights the advantages of the chosen modified Leimgruber-Batcho approach for large-scale production.
| Synthesis Method | Starting Material(s) | Key Reagents | Typical Reaction Conditions | Reported Yield (%) | Key Advantages & Disadvantages for Scale-Up |
| Modified Leimgruber-Batcho | 3-Methyl-4-nitrobenzonitrile | DMF-DMA, Iron (Fe), Acetic Acid | 50-55°C | up to 96%[3] | Advantages: Robust, commercially viable, avoids toxic cyanides, uses inexpensive materials.[1] Disadvantages: Multi-step process. |
| Rosenmund-von Braun Reaction | 5-Bromoindole | Cuprous Cyanide (CuCN) | N-methylpyrrolidine (NMP), Reflux (~85°C) | up to 98.6%[3][4] | Advantages: Direct, high-yielding. Disadvantages: Uses highly toxic cyanide reagents, not environmentally friendly.[1] |
| Fischer Indole Synthesis | p-Cyanophenylhydrazine, Acetaldehyde | Acid catalyst (e.g., H₂SO₄, PPA) | Elevated temperatures | Generally lower and variable[3][5] | Advantages: Classic, one-pot potential.[5] Disadvantages: Stability of starting materials, harsh acidic conditions, potentially lower yields.[3] |
The Modified Leimgruber-Batcho Synthesis: A Detailed Examination
This synthetic route is a robust and efficient two-step process starting from the readily available and inexpensive 3-methyl-4-nitrobenzonitrile.[1] It strategically avoids the use of toxic cyanide reagents and heavy metals, making it a more environmentally benign and economically favorable option for industrial-scale production.[1]
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Formation of an enamine intermediate from 3-methyl-4-nitrobenzonitrile and N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Reductive cyclization of the enamine intermediate using iron powder in acetic acid to yield Indole-5-carbonitrile.
Caption: Overall reaction scheme for the synthesis of Indole-5-carbonitrile via a modified Leimgruber-Batcho approach.
Mechanistic Insight
The Leimgruber-Batcho synthesis is a versatile method for preparing indoles from o-nitrotoluenes.[3] In this modified approach, the first step involves the reaction of the activated methyl group of 3-methyl-4-nitrobenzonitrile with DMF-DMA to form a stable enamine. This step is crucial as it sets up the precursor for the subsequent cyclization. The second step is a reductive cyclization. Iron powder in acetic acid acts as the reducing agent, converting the nitro group to an amino group. The newly formed amine then intramolecularly attacks the enamine double bond, leading to the formation of the indole ring after elimination of dimethylamine.
Experimental Workflow
The following diagram provides a high-level overview of the entire process, from starting materials to the final, purified product.
Sources
Application Notes & Protocols: Indole-5-carbonitrile as a Strategic Building Block in Modern Pharmaceutical Synthesis
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and clinically approved drugs.[1][2][3][4] This guide focuses on a particularly valuable derivative: Indole-5-carbonitrile (CAS: 15861-24-2). The strategic placement of the nitrile group on the indole core provides a uniquely versatile and powerful synthetic handle, enabling chemists to forge complex molecular architectures. This document serves as a detailed guide for researchers, scientists, and drug development professionals, elucidating the core chemical transformations of indole-5-carbonitrile and providing field-proven protocols for its application in the synthesis of high-value pharmaceutical targets, including kinase inhibitors and serotonin receptor agonists.
Introduction: The Strategic Advantage of Indole-5-carbonitrile
Indole-5-carbonitrile is a crystalline solid with the molecular formula C₉H₆N₂ and a molecular weight of 142.16 g/mol .[5][6] Its value in drug discovery stems from the fusion of two key features:
-
The Indole Core: This bicyclic aromatic system is adept at forming critical interactions—such as hydrogen bonding and π-stacking—with a multitude of biological targets. Its structural rigidity and tunable electronic properties make it an ideal foundation for drug design.[4]
-
The C5-Nitrile Group: The cyano moiety is far more than a simple substituent; it is a linchpin for chemical diversification. It is a stable, electron-withdrawing group that can be carried through multiple synthetic steps or transformed into a variety of other essential functional groups. This dual utility allows for both late-stage diversification and the construction of core pharmacophores.
This guide will explore the practical applications of this building block, moving from the fundamental reactivity of the nitrile group to its incorporation into advanced, multi-step synthetic campaigns targeting key drug classes.
Physicochemical Properties and Safety Data
Proper handling and storage are paramount for ensuring the integrity of the starting material and the safety of the researcher.
| Property | Value | Reference |
| CAS Number | 15861-24-2 | [5][6] |
| Molecular Formula | C₉H₆N₂ | [5][6] |
| Molecular Weight | 142.16 g/mol | [5][6] |
| Appearance | Powder / Crystalline Solid | [6] |
| Melting Point | 109-111 °C | [7] |
| Purity | ≥99% (Typical) | [6] |
Safety & Handling: Indole-5-carbonitrile is classified as an irritant.[8] It may cause skin, eye, and respiratory irritation.[5][9]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.[5][6]
-
Handling: Avoid formation of dust and aerosols.[5] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container.[5]
The Nitrile Moiety: A Hub of Synthetic Transformations
The synthetic power of indole-5-carbonitrile is rooted in the rich and predictable chemistry of the nitrile group. Its ability to be converted into primary amines, aldehydes, and carboxylic acids makes it an invaluable precursor. The choice of reagent dictates the outcome, allowing for precise molecular editing.
Causality Behind Reagent Choice:
-
Reduction to Amine (e.g., LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a powerful, unselective hydride source.[10] It delivers two equivalents of hydride (H⁻) to the nitrile's electrophilic carbon, first forming an imine anion which is then further reduced to the amine. This aggressive reduction is ideal when a basic amine is the desired endpoint, a common feature in GPCR ligands and other pharmacophores.
-
Reduction to Aldehyde (e.g., DIBAL-H): Diisobutylaluminium hydride (DIBAL-H) is a sterically hindered and less reactive hydride source.[10][11] At low temperatures, it delivers a single hydride equivalent to form a stable aluminum-imine intermediate. This intermediate remains intact until an aqueous workup, where it is hydrolyzed to the aldehyde. This method's elegance lies in its ability to halt the reduction at the aldehyde stage, providing a crucial precursor for subsequent reactions like reductive amination or Wittig olefination.
-
Hydrolysis to Carboxylic Acid: Under harsh acidic or basic conditions, the nitrile group undergoes hydrolysis.[12] This proceeds through an amide intermediate to furnish the carboxylic acid, opening the door to the synthesis of amides and esters via standard coupling chemistries (e.g., EDC, HATU).
Application in Target-Oriented Synthesis: Protocols & Insights
The true utility of indole-5-carbonitrile is demonstrated in its application to the synthesis of complex, biologically active molecules. The following sections provide detailed protocols for key transformations relevant to modern drug discovery.
Synthesis of Kinase Inhibitors via Nitrile Reduction and Amidation
Scientific Rationale: The indole scaffold is a frequent component of ATP-competitive kinase inhibitors, where it often occupies the adenine-binding region.[2][13][14] The C5 position points towards the solvent-exposed region, making it an ideal vector for introducing substituents that enhance potency and selectivity. Transforming the C5-nitrile into an aminomethyl group allows for the appendage of side chains that can form additional interactions or modulate physicochemical properties. This protocol details the synthesis of a key intermediate for this class of drugs.[15][16]
Protocol 1: Two-Step Synthesis of N-((1H-indol-5-yl)methyl)isonicotinamide
Step A: Reduction of Indole-5-carbonitrile to 5-(Aminomethyl)indole
-
Materials:
-
Indole-5-carbonitrile (1.0 eq, e.g., 5.0 g)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add LiAlH₄ (1.5 eq) to the stirred THF.
-
Causality: Adding LiAlH₄ slowly to cold solvent manages the initial exothermic reaction and prevents clumping.
-
-
Dissolve Indole-5-carbonitrile (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 4-6 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Causality: This specific quenching procedure is critical for safety and forms a granular, easily filterable aluminum salt precipitate, simplifying the workup.
-
-
Stir the resulting slurry vigorously for 30 minutes, then add anhydrous Na₂SO₄ and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with EtOAc.
-
Concentrate the filtrate under reduced pressure to yield crude 5-(aminomethyl)indole, which can often be used in the next step without further purification.
-
Step B: Amide Coupling with Isonicotinic Acid
-
Materials:
-
Crude 5-(aminomethyl)indole (1.0 eq)
-
Isonicotinic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve isonicotinic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid, forming a reactive ester that is less prone to racemization and side reactions than other activators like carbodiimides alone.
-
-
Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature to form the activated ester.
-
Add a solution of crude 5-(aminomethyl)indole (1.0 eq) in DMF to the reaction mixture.
-
Stir at room temperature for 12-18 hours. Monitor completion by LC-MS.
-
Upon completion, dilute the reaction with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of CH₂Cl₂/MeOH) to afford the pure target amide.
-
Synthesis of Serotonin Receptor Ligands via N-Arylation
Scientific Rationale: Serotonin (5-Hydroxytryptamine, 5-HT) is a monoamine neurotransmitter, and its receptors are key targets for treating a range of CNS disorders.[17][18] Many potent 5-HT receptor ligands feature an N-aryl indole core. The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for forming C-N bonds, enabling the direct coupling of the indole nitrogen with an aryl halide.[19][20][21] This protocol outlines the N-arylation of indole-5-carbonitrile, a key step in building complex serotonergic agents.[22][23]
Protocol 2: Buchwald-Hartwig N-Arylation of Indole-5-carbonitrile
-
Materials:
-
Indole-5-carbonitrile (1.0 eq)
-
4-Bromopyridine (or other aryl halide) (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene or Dioxane
-
-
Procedure:
-
To a flame-dried Schlenk tube or microwave vial, add Indole-5-carbonitrile (1.0 eq), 4-bromopyridine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Causality: Xantphos is a bulky, electron-rich bidentate phosphine ligand. Its wide "bite angle" promotes the crucial reductive elimination step in the catalytic cycle and helps stabilize the active Pd(0) species, leading to higher yields and broader substrate scope. Cs₂CO₃ is a strong, yet non-nucleophilic, base that is highly effective in this coupling.
-
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure N-aryl-indole-5-carbonitrile product.
-
Analytical Characterization Data
Accurate characterization is essential for confirming the structure and purity of indole-5-carbonitrile and its derivatives.
| Technique | Indole-5-carbonitrile: Expected Data |
| ¹H NMR | (Solvent: CDCl₃) Expected signals for aromatic protons on the indole ring system and the N-H proton. The exact shifts can be found in spectral databases.[24] |
| ¹³C NMR | Expected signals for the 9 distinct carbons, including the characteristic nitrile carbon signal (typically ~118-120 ppm) and aromatic carbons. |
| IR (Infrared) | Characteristic sharp absorption band for the C≡N stretch (typically ~2220-2230 cm⁻¹). N-H stretching band (~3300-3500 cm⁻¹). |
| MS (Mass Spec) | ESI-MS: [M+H]⁺ = 143.06 |
Conclusion
Indole-5-carbonitrile is more than a simple heterocyclic compound; it is a strategic asset in the pharmaceutical synthesis toolkit. Its robust indole core provides a reliable anchor for biological activity, while the versatile nitrile group serves as a gateway for a multitude of chemical transformations. The protocols and insights provided in this guide demonstrate its utility in constructing complex molecular fragments for high-value targets like kinase inhibitors and CNS receptor ligands. By understanding the underlying principles of its reactivity, researchers can leverage indole-5-carbonitrile to accelerate drug discovery programs and efficiently generate novel chemical entities with therapeutic potential.
References
- Sarkar D, Amin A, Qadir T, Sharma P. Synthesis of Medicinally Important Indole Derivatives: A Review. Open Med Chem J. 2021;15.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science.
- Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. Innovare Academic Sciences.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
- Indole-5-carbonitrile | C9H6N2 | CID 27513. PubChem - NIH.
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- Optimizing Indole Synthesis: A Guide for Pharmaceutical Researchers. NINGBO INNO PHARMCHEM CO.,LTD.
- Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Bentham Science.
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.
- Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. PMC - NIH.
- Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PubMed Central.
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Application Notes and Protocols for Indoline-5-carbonitrile Derivatives in the Treatment of Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex and multifactorial nature.[1][2][3] A promising therapeutic strategy involves the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the oxidative stress that contributes to neuronal cell death.[4] This guide provides a comprehensive overview of the rationale, synthesis, and evaluation of indoline-5-carbonitrile derivatives as potent and selective MAO-B inhibitors. We present detailed, field-proven protocols for their chemical synthesis, in vitro enzymatic assays, and in vivo validation in a preclinical animal model of Parkinson's disease. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics for neurodegenerative disorders.
The Therapeutic Rationale: Targeting Monoamine Oxidase B in Neurodegeneration
Monoamine oxidase B (MAO-B) is a mitochondrial enzyme that plays a crucial role in the metabolism of neurotransmitters, such as dopamine.[4] In the context of neurodegenerative diseases, the activity of MAO-B is of particular interest for two primary reasons:
-
Dopamine Depletion in Parkinson's Disease: In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficiency in dopamine, resulting in the characteristic motor impairments.[5] MAO-B contributes to the degradation of dopamine; therefore, its inhibition can help to preserve existing dopamine levels and alleviate symptoms.[4][5]
-
Oxidative Stress: The enzymatic activity of MAO-B generates reactive oxygen species (ROS), such as hydrogen peroxide, which contribute to oxidative stress and neuronal damage.[6][7] This oxidative stress is a common pathological feature in several neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.[8][9][10]
Indole-based compounds have emerged as a promising class of MAO-B inhibitors.[8][11][12] The this compound scaffold, in particular, offers a unique structural motif for the design of potent and selective inhibitors. The nitrile group can act as a key pharmacophoric feature, potentially interacting with the active site of the MAO-B enzyme.
Signaling Pathway of MAO-B in Neurodegeneration
Caption: MAO-B's role in dopamine metabolism and oxidative stress.
Synthesis of this compound Derivatives
The synthesis of this compound can be approached in a two-step process: the formation of the indole-5-carbonitrile core, followed by the reduction of the indole to the corresponding indoline.
Step 1: Synthesis of 1H-Indole-5-carbonitrile via Modified Leimgruber-Batcho Synthesis
This method provides a robust and scalable route to 5-cyanoindole, avoiding the use of highly toxic cyanide reagents in the final cyclization step.[6][13]
Experimental Protocol:
-
Enamine Formation:
-
In a suitable reaction vessel, dissolve 3-methyl-4-nitrobenzonitrile (1 equivalent) in methylene dichloride and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[6][14]
-
Heat the mixture to 50-55°C and maintain for approximately 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6][13]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.[13]
-
-
Reductive Cyclization:
-
To the residue from the previous step, add methanol and acetic acid.[6][14]
-
Carefully add iron powder portion-wise while maintaining the temperature at 0°C.[6][14]
-
After the addition is complete, heat the reaction mixture to 50-55°C for 8 hours.[6][14] Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the iron residues.[6][14] Wash the filter cake with methanol.
-
Concentrate the organic layer and add ethyl acetate. Stir the mixture at room temperature for 3 hours to precipitate the product.[6][14]
-
Collect the solid by filtration, wash with n-hexane, and dry to obtain 1H-indole-5-carbonitrile.[6][14]
-
Step 2: Reduction of 1H-Indole-5-carbonitrile to this compound
The reduction of the indole ring to an indoline can be achieved using various methods. A reliable method involves the use of a borane reagent in the presence of trifluoroacetic acid.[15]
Experimental Protocol:
-
Dissolve 1H-indole-5-carbonitrile (1 equivalent) in an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[15]
-
Cool the solution to 0-5°C using an ice bath.
-
To the cooled solution, add a solution of a borane complex (e.g., borane-THF complex) dropwise with stirring.[15]
-
Following the addition of the borane reagent, add trifluoroacetic acid dropwise to the reaction mixture, maintaining the temperature between 0-5°C.[15]
-
The reaction is typically rapid. Continue stirring for an additional 30-60 minutes at 0-5°C to ensure complete conversion.[15]
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
In Vitro Evaluation: MAO-B Inhibition Assay
A fluorometric assay is a rapid and sensitive method for determining the inhibitory activity of compounds against MAO-B.[13] This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate.[7][13]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound by diluting the stock solution in MAO-B assay buffer to 10 times the desired final concentrations.
-
Reconstitute the lyophilized MAO-B enzyme, substrate (e.g., tyramine), and developer according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK296 kit).[13]
-
Prepare a working solution of the positive control inhibitor (e.g., selegiline).[13]
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the test inhibitor working solutions, inhibitor control, and MAO-B assay buffer (for the enzyme control) to the appropriate wells of a black 96-well plate.[13]
-
Prepare the MAO-B enzyme solution and add 50 µL to each well containing the test inhibitors, inhibitor control, and enzyme control.[13]
-
Incubate the plate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.[13]
-
Prepare the MAO-B substrate solution containing the substrate, developer, and a high-sensitivity probe.[13]
-
Initiate the enzymatic reaction by adding 40 µL of the MAO-B substrate solution to each well.[13]
-
Measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically at 37°C for 10-40 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic plot.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Assay Workflow
Caption: Workflow for the in vitro MAO-B inhibition assay.
Representative In Vitro Data
| Compound | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |
| Indole Derivative 8a | 0.02 | >73 | >3649 |
| Indole Derivative 8b | 0.03 | >98 | >3278 |
| Indole Derivative 7b | 0.33 | >100 | >305 |
| Rasagiline (Reference) | 0.014 | >0.7 | >50 |
Data adapted from Elsherbeny et al., 2021.[4]
In Vivo Evaluation: MPTP-Induced Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used preclinical model that recapitulates some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[6][14]
Experimental Protocol:
-
Animal Acclimatization and Housing:
-
Use male C57BL/6 mice, as this strain is known to be sensitive to MPTP.
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow the mice to acclimatize for at least one week before the start of the experiment.
-
-
MPTP Administration:
-
Prepare a solution of MPTP hydrochloride in sterile saline.
-
Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals on a single day.[14]
-
A control group should receive saline injections following the same schedule.
-
-
Test Compound Administration:
-
Dissolve the this compound derivative in a suitable vehicle (e.g., saline with a small amount of DMSO and Tween 80).
-
Administer the test compound (e.g., once daily via i.p. injection or oral gavage) starting before or after MPTP administration, depending on the study design (prophylactic or therapeutic).
-
-
Behavioral Assessment:
-
Conduct behavioral tests to assess motor function at a designated time point after MPTP administration (e.g., 7 days).
-
Cylinder Test: Place the mouse in a transparent cylinder and record the number of rears (paw lifts against the wall) over a 3-5 minute period. A decrease in rears indicates motor impairment.
-
Open Field Test: Place the mouse in an open field arena and record its locomotor activity (e.g., total distance traveled, time spent in the center) for a set duration (e.g., 5-10 minutes). Reduced activity is indicative of motor deficits.
-
-
Post-mortem Analysis:
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Perform immunohistochemical analysis of the substantia nigra and striatum to quantify the loss of dopaminergic neurons (e.g., by staining for tyrosine hydroxylase).
-
Measure dopamine levels in the striatum using high-performance liquid chromatography (HPLC).
-
In Vivo Study Workflow
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Application Notes and Protocols for the Synthesis of Fluorescent Probes from Indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the design, synthesis, characterization, and application of novel fluorescent probes derived from the versatile indole-5-carbonitrile scaffold. By leveraging the principles of Donor-π-Acceptor (D-π-A) architecture, we present a detailed protocol for the synthesis of a push-pull fluorophore. This guide is intended for researchers in chemistry, biology, and drug development, offering both the theoretical underpinnings and practical methodologies for creating and utilizing these valuable research tools. The protocols are designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.
Introduction: The Potential of Indole-5-carbonitrile in Fluorescent Probe Design
The indole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its presence in numerous natural products and pharmaceuticals.[1] Its inherent fluorescence and rich chemical reactivity make it an excellent starting point for the development of fluorescent probes.[2][3][4] Indole-5-carbonitrile, in particular, offers a unique combination of features for the rational design of sophisticated fluorescent sensors. The electron-withdrawing nature of the nitrile group at the 5-position can be exploited to create molecules with significant intramolecular charge transfer (ICT), a key characteristic of many environmentally sensitive and "turn-on" fluorescent probes.[4][5][6]
The core strategy in designing fluorescent probes from indole-5-carbonitrile is the creation of a Donor-π-Acceptor (D-π-A) system.[4][5][6] In this architecture, an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. The indole moiety can act as both a part of the π-system and, when substituted with an appropriate donor group, as the electron donor. The cyano group at the 5-position already provides a degree of electron-accepting character, which can be further enhanced by introducing a stronger acceptor group. This guide will focus on a practical and efficient synthetic route to construct such a D-π-A fluorophore.
Synthetic Strategy: A Two-Step Approach to a D-π-A Fluorophore
Our proposed synthesis involves a two-step sequence:
-
Vilsmeier-Haack Formylation: Introduction of an aldehyde group at the C3 position of the indole ring. This reaction is a classic and efficient method for the formylation of electron-rich heterocycles like indole.[3][7][8][9]
-
Knoevenagel Condensation: Reaction of the resulting 3-formylindole-5-carbonitrile with an active methylene compound. This condensation is a powerful tool for forming carbon-carbon double bonds and extending the π-conjugated system, which is crucial for tuning the photophysical properties of the fluorophore.[2][10][11][12][13]
This synthetic approach is illustrated in the workflow diagram below:
Caption: Synthetic workflow for the preparation of a D-π-A fluorescent probe from Indole-5-carbonitrile.
Detailed Experimental Protocols
Synthesis of 3-Formylindole-5-carbonitrile
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the electron-rich C3 position of the indole nucleus.[3][7][8][9] The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium ion, which is then attacked by the indole.[9]
Materials:
-
Indole-5-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents) and anhydrous DCM (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred solution via the dropping funnel. The Vilsmeier reagent will form in situ.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Dissolve indole-5-carbonitrile (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 3-formylindole-5-carbonitrile as a solid.
Characterization (Expected):
-
¹H NMR: Expect to see a singlet for the aldehyde proton around 10 ppm, and characteristic signals for the indole ring protons. The proton at the 2-position of the indole ring will appear as a singlet at a downfield-shifted position compared to the starting material.
-
¹³C NMR: The aldehyde carbon should appear around 185-190 ppm.
-
HRMS (ESI+): Calculated for C₁₀H₆N₂O [M+H]⁺, found value should be in close agreement.
Synthesis of the D-π-A Fluorescent Probe via Knoevenagel Condensation
The Knoevenagel condensation extends the π-conjugation of the 3-formylindole-5-carbonitrile by reacting it with an active methylene compound, such as malononitrile, in the presence of a weak base.[2][10][11][12][13] This creates a push-pull system where the indole nitrogen can act as an electron donor and the newly formed dicyanovinyl group acts as a strong electron acceptor.
Materials:
-
3-Formylindole-5-carbonitrile
-
Malononitrile
-
Piperidine
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 3-formylindole-5-carbonitrile (1 equivalent) and malononitrile (1.1 equivalents) in ethanol (15 volumes).
-
Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol and then deionized water.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final D-π-A fluorescent probe.
Characterization (Expected):
-
¹H NMR: The aldehyde proton signal will disappear, and a new singlet for the vinylic proton will appear at a downfield position.
-
¹³C NMR: The appearance of new signals for the vinylic carbons and the nitrile carbons of the malononitrile moiety.
-
HRMS (ESI+): Calculated for C₁₃H₇N₄ [M+H]⁺, found value should be in close agreement.
Photophysical Properties
The synthesized D-π-A probe is expected to exhibit interesting photophysical properties characteristic of push-pull fluorophores.
Expected Properties:
-
Solvatochromism: The emission wavelength is likely to be sensitive to the polarity of the solvent. A red-shift in the emission spectrum is expected with increasing solvent polarity due to the stabilization of the more polar excited state.[4][5]
-
Large Stokes Shift: The significant intramolecular charge transfer upon excitation should result in a large separation between the absorption and emission maxima.
-
Environmental Sensitivity: The fluorescence quantum yield and lifetime may be sensitive to the local environment, such as viscosity and pH, making it a potential sensor for these parameters.
Protocol for Photophysical Characterization:
-
Prepare dilute solutions (micromolar range) of the fluorescent probe in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water).
-
Record the UV-Vis absorption spectra to determine the maximum absorption wavelength (λmax, abs).
-
Record the fluorescence emission spectra by exciting at the λmax, abs to determine the maximum emission wavelength (λmax, em).
-
Calculate the Stokes shift (in nm or cm⁻¹) for each solvent.
-
Determine the fluorescence quantum yield (Φf) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Table 1: Expected Photophysical Data Summary
| Property | Expected Range/Observation |
| λmax, abs (nm) | 350 - 450 |
| λmax, em (nm) | 450 - 600 |
| Stokes Shift (nm) | > 100 |
| Quantum Yield (Φf) | Moderate to high, potentially solvent-dependent |
| Solvatochromism | Positive solvatochromism (red-shift with increasing polarity) |
Application in Live-Cell Imaging
Indole-based fluorescent probes have been successfully employed for imaging in living cells.[14][15] The synthesized probe, with its potential environmental sensitivity, could be used to visualize cellular structures or monitor dynamic processes.
Protocol for Live-Cell Imaging:
Materials:
-
Cell line of interest (e.g., HeLa, HepG2) cultured on glass-bottom dishes
-
The synthesized indole-5-carbonitrile-based fluorescent probe
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture the cells on glass-bottom dishes to the desired confluency.[14][16]
-
Probe Preparation: Prepare a stock solution (e.g., 1-10 mM) of the fluorescent probe in DMSO.
-
Probe Loading: Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM). Remove the old medium from the cells and add the probe-containing medium.[14]
-
Incubation: Incubate the cells with the probe for a suitable duration (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator. The optimal incubation time and concentration should be determined empirically.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.[14]
-
Imaging: Image the cells using a fluorescence microscope equipped with a suitable filter set that matches the excitation and emission wavelengths of the probe.[16][17]
Caption: Experimental workflow for live-cell imaging using the synthesized fluorescent probe.
Conclusion
Indole-5-carbonitrile is a highly valuable and versatile starting material for the synthesis of novel fluorescent probes. The straightforward and robust synthetic pathway involving Vilsmeier-Haack formylation and Knoevenagel condensation allows for the efficient construction of D-π-A fluorophores with tunable photophysical properties. The protocols and application notes provided in this guide offer a solid foundation for researchers to develop and utilize these probes for a wide range of applications in biological imaging and sensing. The inherent modularity of this synthetic approach opens up possibilities for creating libraries of sensors with tailored specificities and response mechanisms.
References
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- Al-Raqa, S. Y., et al. (2022).
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- Li, Y., et al. (2020). Indole-based colori/fluorimetric probe for selective detection of Cu2+ and application in living cell imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 226, 117631.
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- Wiley SpectraBase. (n.d.). Indole-5-carbonitrile.
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- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
- Akbaş, E., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its some reactions. International Journal of Organic Chemistry, 3(3), 187-192.
- Biological Magnetic Resonance Bank. (n.d.). bmse000097 Indole.
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- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- ChemHelp ASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. [Link]
- Wang, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. International Journal of Molecular Sciences, 24(2), 1711.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Wiley SpectraBase. (n.d.). Indole-5-carbonitrile.
- Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic Chemistry Frontiers, 8(20), 5722-5727.
- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-402.
- Kiliç, A., et al. (2022). Donor acceptor fluorophores: synthesis, optical properties, TD-DFT and cytotoxicity studies. Organic & Biomolecular Chemistry, 20(30), 5963-5973.
- Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
- Misra, R., & Kumar, S. (2011). Aromatic fumaronitrile core-based donor-linker-acceptor-linker-donor (D-pi-A-pi-D) compounds: synthesis and photophysical properties. The Journal of Physical Chemistry A, 115(25), 6813–6822.
- Li, Y., et al. (2019). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase.
- Kumari, S., et al. (2019). A Review Report on Active Methylene group in Malononitrile. Asian Journal of Research in Chemistry, 12(4), 211-214.
- Wang, L., et al. (2014). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Journal of the Chinese Chemical Society, 61(6), 689-692.
- Lukinavičius, G., et al. (2014). New Fluorescence Probes for Live-Cell Imaging.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Donor acceptor fluorophores: synthesis, optical properties, TD-DFT and cytotoxicity studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. ajrconline.org [ajrconline.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Indole-based colori/fluorimetric probe for selective detection of Cu2+ and application in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Indoline-5-carbonitrile
Welcome to the technical support center for the synthesis of Indoline-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic success. Our focus is on practical, field-tested insights to help you navigate the common challenges and optimize your reaction yields.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes. The most common and logical pathways involve either the late-stage introduction of the nitrile group to a pre-formed indoline scaffold or the reduction of an indole-5-carbonitrile precursor. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis.
Here, we will focus on two primary and reliable synthetic routes:
-
Route A: Reduction of Indole-5-carbonitrile. This is often the more direct approach, leveraging the commercially available or readily synthesized Indole-5-carbonitrile.
-
Route B: Sandmeyer Reaction on 5-Aminoindoline. This classical route is valuable when starting from 5-aminoindoline or its precursors.
The following sections will delve into the specifics of these routes, highlighting critical parameters and potential pitfalls.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific experimental challenges you may encounter.
Route A: Reduction of Indole-5-carbonitrile
Q1: My reduction of Indole-5-carbonitrile is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
A1: Incomplete reduction is a frequent issue. The stability of the indole aromatic system can make this transformation challenging. Here are the key factors to investigate:
-
Choice of Reducing Agent: Not all reducing agents are equally effective for this transformation.
-
Metal Hydrides: Standard reagents like sodium borohydride (NaBH₄) are generally ineffective for reducing the indole ring. More potent hydride donors are required.
-
Borane Complexes: Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) in the presence of an acid like trifluoroacetic acid (TFA) are highly effective for the selective reduction of the pyrrole ring of indoles.[1] The acid protonates the indole, increasing its susceptibility to nucleophilic attack by the hydride.
-
Catalytic Hydrogenation: While effective, this method can sometimes be sensitive to catalyst poisoning and may require high pressures and specific catalysts (e.g., Rh/C, Ru/C).
-
-
Reaction Conditions:
-
Temperature: Reductions with borane complexes are typically performed at room temperature or with gentle heating. Ensure your reaction temperature is appropriate for the chosen reagent.
-
Solvent: Anhydrous solvents are crucial when using borane reagents. Tetrahydrofuran (THF) is a common choice.
-
Acid Co-catalyst: When using borane complexes, the presence of a strong acid like TFA is often essential to activate the indole ring towards reduction.[1]
-
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your borane reagent is fresh and has not degraded.
-
Increase Reagent Stoichiometry: A slight excess of the reducing agent can often drive the reaction to completion.
-
Optimize Acid Concentration: The amount of TFA can be critical. Too little may not sufficiently activate the indole, while too much can lead to side reactions. A molar equivalent is a good starting point.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Q2: I am observing over-reduction or side products in my reaction. How can I improve the selectivity?
A2: The formation of byproducts often arises from the reactivity of the nitrile group or further reduction of the benzene ring.
-
Nitrile Group Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the nitrile group to an amine. Therefore, milder and more selective reagents like boranes are preferred.
-
Benzene Ring Reduction: While less common under standard indoline synthesis conditions, aggressive catalytic hydrogenation (high pressure, high temperature, harsh catalysts) can lead to the reduction of the benzene ring.
-
Improving Selectivity:
-
Stick to selective reducing agents like BH₃·THF in the presence of TFA.
-
Carefully control the reaction temperature; avoid excessive heating.
-
Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reduction.
-
Route B: Sandmeyer Reaction on 5-Aminoindoline
Q3: The yield of my Sandmeyer reaction is consistently low. What are the critical parameters to control?
A3: The Sandmeyer reaction, while powerful, is notoriously sensitive to reaction conditions. Low yields often stem from issues in the diazotization step or the subsequent copper-catalyzed cyanation.[2][3]
-
Diazotization Step (5-Aminoindoline to Diazonium Salt):
-
Temperature Control: This is the most critical parameter. The reaction must be kept cold (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.
-
Acid Concentration: A sufficient excess of acid (e.g., HCl, H₂SO₄) is necessary to ensure complete diazotization and to maintain a low pH, which stabilizes the diazonium salt.
-
Nitrite Addition: Sodium nitrite (NaNO₂) solution should be added slowly and dropwise to the acidic solution of the amine to control the exothermic reaction and prevent localized heating.
-
-
Cyanation Step (Diazonium Salt to Nitrile):
-
Copper(I) Cyanide Quality: The CuCN should be of high quality. It is often beneficial to use freshly prepared CuCN or to wash commercial CuCN to remove any oxidized impurities.
-
Neutralization: The acidic diazonium salt solution should be slowly added to the basic copper cyanide solution. Careful pH control is important.
-
Temperature: While the diazotization must be cold, the cyanation step often requires gentle warming to facilitate the decomposition of the diazonium salt and the formation of the nitrile. However, excessive heat can lead to the formation of tars and other byproducts.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Sandmeyer reaction.
Q4: I am observing the formation of a significant amount of phenol byproduct. How can I avoid this?
A4: The formation of phenols is a common side reaction in Sandmeyer reactions, arising from the reaction of the diazonium salt with water.[2]
-
Minimize Water Content: While the reaction is aqueous, using the minimum necessary amount of water can help.
-
Control Temperature: As mentioned, keeping the diazotization cold is crucial. Premature decomposition of the diazonium salt before it can react with the cyanide is a key source of phenol formation.
-
Efficient Mixing: Ensure good mixing during the addition of the diazonium salt to the copper cyanide solution to promote the desired reaction over the competing hydrolysis.
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: The "best" starting material depends on commercial availability and cost.
-
Indole-5-carbonitrile: If commercially available at a reasonable price, this is often the most straightforward precursor, requiring only a single reduction step.[4]
-
5-Aminoindoline: This is an excellent starting material for the Sandmeyer reaction route.
-
5-Nitroindole: This can be reduced to 5-aminoindole, which can then be used in the Sandmeyer reaction. The initial indole would then need to be reduced to an indoline in a separate step.
Q2: How can I purify the final this compound product?
A2: Purification is typically achieved through standard laboratory techniques.
-
Extraction: After quenching the reaction, an aqueous workup and extraction into an organic solvent (e.g., ethyl acetate, dichloromethane) is the first step.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for purifying the final product and removing any unreacted starting materials or byproducts. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
Q3: Are there any safety precautions I should be aware of?
A3: Yes, several safety considerations are paramount.
-
Cyanide Compounds: Copper(I) cyanide and other cyanide sources are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available.
-
Borane Reagents: Borane complexes are flammable and react violently with water. Handle them under an inert atmosphere (e.g., nitrogen or argon).
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution and not attempt to isolate them.
IV. Experimental Protocols
Protocol 1: Reduction of Indole-5-carbonitrile
-
To a solution of Indole-5-carbonitrile (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add trifluoroacetic acid (1.1 eq) at room temperature.
-
Cool the mixture to 0 °C and slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Sandmeyer Reaction of 5-Aminoindoline
-
Diazotization:
-
Dissolve 5-aminoindoline (1.0 eq) in a mixture of water and concentrated HCl at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature between 0 and 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution, allowing the temperature to rise to room temperature and then gently warming to 40-50 °C until nitrogen evolution ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by silica gel column chromatography.
-
V. Data Summary
| Route | Key Reagents | Typical Yields | Key Advantages | Key Challenges |
| A: Reduction | Indole-5-carbonitrile, BH₃·THF, TFA | 60-80% | Fewer steps, straightforward | Cost of starting material, handling of boranes |
| B: Sandmeyer | 5-Aminoindoline, NaNO₂, CuCN | 40-60% | Utilizes cheaper starting materials | Temperature sensitive, use of toxic cyanides |
VI. Mechanistic Diagrams
Caption: Simplified mechanism of indole reduction.
Caption: Radical mechanism of the Sandmeyer reaction.
VII. References
-
Technical Disclosure Commons. (2025, January 20). Process for the preparation of 1H-indole-5-carbonitrile.
-
Li, L., Hou, Z.-W., Li, P., & Wang, L. (2021). Site-Selective Electrochemical C–H Cyanation of Indoles. Organic Letters, 23(15), 5983–5987.
-
Organic Chemistry Portal. (n.d.). Site-Selective Electrochemical C-H Cyanation of Indoles.
-
ACS Publications. (2013). Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source. The Journal of Organic Chemistry.
-
Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3159–3185.
-
Google Patents. (n.d.). US4210590A - Reduction of indole compounds to indoline compounds.
-
Pellissier, H. (2020). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Catalysts, 10(7), 785.
-
Royal Society of Chemistry. (2011). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications.
-
Royal Society of Chemistry. (2011). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications.
-
Sigma-Aldrich. (n.d.). Indole-5-carbonitrile.
-
ACS Publications. (2011). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters.
-
Dong, G. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. Tetrahedron, 85, 131995.
-
Google Patents. (n.d.). CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile.
-
Wikipedia. (n.d.). Sandmeyer reaction.
-
ResearchGate. (n.d.). The dehydrogenation of indoline to indole using the various catalysts.
-
SIELC Technologies. (n.d.). Separation of Indole-5-carbonitrile on Newcrom R1 HPLC column.
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Sandmeyer reaction.
-
BenchChem. (2025). Minimizing side reactions in the synthesis of substituted indolylquinolines.
-
PubMed. (2019). Optimization of pyrrolo[3,4-f]indole-5,7-dione and indole-5,6-dicarbonitrile derivatives as inhibitors of monoamine oxidase.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
-
Wikipedia. (n.d.). Indole.
-
Methylamine Supplier. (n.d.). Indole-5-Carbonitrile.
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
-
Sigma-Aldrich. (n.d.). Indole-5-carbonitrile 5-Cyanoindole.
-
YouTube. (2025, September 12). Sandmeyer Reaction.
-
National Institutes of Health. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.
-
ResearchGate. (n.d.). Optimization of conditions for indoline synthesis.
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles.
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines.
-
MDPI. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
-
PubMed Central. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
-
Sigma-Aldrich. (n.d.). Indole-5-carbonitrile 5-Cyanoindole.
-
National Institutes of Health. (n.d.). Indole-5-carbonitrile.
-
National Institutes of Health. (2014). Why Do Some Fischer Indolizations Fail?.
-
Organic Syntheses. (n.d.). indole-3-carbonitrile.
-
SIELC Technologies. (n.d.). Indole-5-carbonitrile.
-
ResearchGate. (2025, October 15). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
Sources
- 1. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction; Schiemann reaction [chem.ucla.edu]
- 4. Indole-5-carbonitrile 5-Cyanoindole [sigmaaldrich.com]
Technical Support Center: Synthesis of Indole-5-carbonitrile
Welcome to the technical support resource for the synthesis of Indole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, side product formation, and troubleshooting strategies encountered during the synthesis of this critical intermediate.
Troubleshooting Guide: Side Products & Purity Issues
This section provides in-depth answers to specific problems you may encounter during the synthesis of Indole-5-carbonitrile, focusing on identifying and mitigating the formation of unwanted side products.
Question 1: My Fischer indole synthesis of 5-cyanoindole from 4-cyanophenylhydrazine is resulting in a low yield and a complex mixture of products. What are the likely side reactions?
Answer: The Fischer indole synthesis, while robust, is sensitive to reaction conditions, and the presence of the electron-withdrawing cyano group can influence reactivity.[1] Several side reactions can lead to reduced yields and impurities.
1. Regioisomeric Indole Formation:
-
Causality: If you are using an unsymmetrical ketone (e.g., methyl ethyl ketone) as a starting material, the initial formation of the hydrazone can occur on either side of the carbonyl group. This leads to two possible enamine intermediates, which, after the[2][2]-sigmatropic rearrangement and cyclization, result in a mixture of isomeric indoles.[3] The electronic and steric environment of the ketone, along with the acidity of the medium, dictates the ratio of these isomers.[3]
-
Troubleshooting:
-
Use Symmetrical Carbonyls: When possible, use symmetrical ketones (e.g., cyclohexanone, acetone) or aldehydes to avoid this issue entirely.
-
Catalyst Control: For unsymmetrical ketones, the choice of acid catalyst can influence regioselectivity. Stronger acids may favor the more substituted, thermodynamically stable enamine intermediate.[3] Experimenting with catalysts like polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA), or Lewis acids (ZnCl₂, BF₃·OEt₂) is recommended.[4]
-
2. Aldol Condensation:
-
Causality: The acidic conditions and elevated temperatures required for the Fischer synthesis can promote the self-condensation of your aldehyde or ketone starting material.[3] This is particularly problematic for enolizable aldehydes and ketones, leading to α,β-unsaturated carbonyl byproducts and subsequent polymers.
-
Troubleshooting:
-
Temperature Control: Maintain the lowest temperature that allows for a reasonable reaction rate.
-
Slow Addition: Add the carbonyl compound slowly to the mixture of 4-cyanophenylhydrazine and the acid catalyst. This keeps the instantaneous concentration of the carbonyl low, minimizing self-condensation.[3]
-
3. Degradation and Polymerization:
-
Causality: Indoles, including the 5-cyanoindole product, can be unstable in the presence of strong, hot acids, leading to resinification or polymerization.[5] The product itself can react further under the harsh cyclization conditions.
-
Troubleshooting:
-
Milder Catalysts: Test milder acid catalysts.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to harsh conditions.
-
Below is a diagram illustrating the main pathway of the Fischer indole synthesis and the branching points for common side reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of Indoline-5-carbonitrile Derivatives
Welcome to the Technical Support Center for the purification of Indoline-5-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of heterocyclic compounds. The unique electronic properties conferred by the 5-cyano group present specific challenges that require a nuanced and informed approach to achieve high purity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common issues encountered in the laboratory.
Understanding the Core Challenges
The purification of this compound derivatives is often complicated by a combination of factors stemming from their synthesis and inherent physicochemical properties. The presence of the electron-withdrawing nitrile group at the 5-position significantly influences the reactivity and polarity of the indole core, leading to specific side products and purification hurdles.
Common challenges include:
-
Formation of regioisomers and incompletely cyclized products: Particularly in multi-step syntheses like the Fischer indole synthesis, the formation of isomers or intermediates that fail to cyclize can be a significant source of impurities.[1][2]
-
Residual starting materials and reagents: Unreacted precursors, such as substituted phenylhydrazines or bromoindoles, can co-purify with the desired product.[1]
-
Colored impurities and degradation products: Indole derivatives can be sensitive to light and air, leading to the formation of colored, often polymeric, byproducts that are difficult to remove.[1]
-
Chromatographic difficulties: The polarity of the nitrile group can lead to peak tailing on silica gel and requires careful optimization of the mobile phase.
-
Crystallization challenges: The polarity and rigidity of the this compound scaffold can make finding a suitable recrystallization solvent system challenging, sometimes resulting in "oiling out" rather than crystallization.[1]
This guide will systematically address these issues, providing both the "how" and the "why" behind each recommended solution.
Troubleshooting Guide: Common Purification Scenarios
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Scenario 1: Column Chromatography
Question: My this compound derivative is streaking or tailing significantly on the silica gel column, leading to poor separation. What is the cause and how can I fix it?
Answer:
This is a common issue with nitrogen-containing heterocyles. The streaking is often due to the interaction of the basic nitrogen of the indoline ring with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to slow and uneven elution.
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. The TEA will preferentially bind to the acidic sites on the silica, masking them from your compound and allowing for a more symmetrical peak shape.
-
Ammonia: A dilute solution of ammonia in methanol (e.g., 2M) can also be used as a polar modifier in your eluent system.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica gel and can be a good alternative for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): For more polar derivatives, reversed-phase chromatography using a C18 column with a mobile phase such as methanol/water or acetonitrile/water can provide excellent separation.
-
Question: I am having trouble separating my desired this compound from a very closely eluting impurity. How can I improve the resolution?
Answer:
Improving the resolution between two closely eluting compounds requires optimizing the selectivity of your chromatographic system.
Solutions:
-
Solvent System Optimization:
-
Change Solvent Selectivity: If you are using a standard hexane/ethyl acetate system, try switching to a different solvent combination with different properties, such as dichloromethane/methanol or toluene/acetone. This can alter the interactions of your compounds with the stationary phase and improve separation.
-
Isocratic vs. Gradient Elution: If you are running an isocratic (constant solvent composition) elution, switching to a shallow gradient of the more polar solvent can help to sharpen the peaks and improve resolution.
-
-
Column Parameters:
-
Reduce Particle Size: Using silica gel with a smaller particle size will increase the column's efficiency and theoretical plates, leading to better separation.
-
Increase Column Length: A longer column will provide more opportunities for the compounds to separate.
-
Scenario 2: Crystallization
Question: My this compound derivative "oils out" of solution instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities or a solvent system in which the compound's solubility changes too rapidly with temperature.
Solutions:
-
Solvent System Adjustment:
-
Use a Co-solvent System: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be very effective. Dissolve your compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. Common systems for indole derivatives include methanol/water and hexane/ethyl acetate.[1]
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath or refrigerator. Rapid cooling can shock the system and promote oiling out.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Question: After recrystallization, my yield is very low. How can I improve it?
Answer:
Low yield after recrystallization is a common problem and can be addressed by refining your technique.
Solutions:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Any excess solvent will retain more of your product in the mother liquor upon cooling.
-
Efficient Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.
-
Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant portion of your product.
-
Recover from Mother Liquor: The filtrate (mother liquor) still contains some of your dissolved product. You can often obtain a second crop of crystals by concentrating the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives via the Fischer indole synthesis?
A1: The Fischer indole synthesis, while robust, can generate several types of impurities. When using a substituted phenylhydrazine like 4-cyanophenylhydrazine, you should be aware of:
-
Regioisomers: If an unsymmetrical ketone is used as a starting material, you can get a mixture of two different indole regioisomers.
-
Incompletely Cyclized Intermediates: The phenylhydrazone intermediate may not fully cyclize, leading to its presence in the crude product.
-
Side-products from Rearrangements: The acidic conditions of the reaction can sometimes lead to undesired rearrangements.[1]
-
Unreacted 4-cyanophenylhydrazine: This starting material may persist in the final product if the reaction does not go to completion.
Q2: My purified this compound is a pale yellow solid. Is this normal, or does it indicate an impurity?
A2: A pale yellow to off-white color is often characteristic of this compound and many of its derivatives.[1] However, a more intense yellow or brown color likely indicates the presence of colored impurities or degradation products. These can often be removed by treating a solution of your compound with activated charcoal before the hot filtration step in recrystallization.[1]
Q3: How does the 5-cyano group affect the chromatographic behavior of my indoline derivative?
A3: The nitrile group is strongly electron-withdrawing and polar. This has two main effects on chromatography:
-
Increased Polarity: The 5-cyano group will make your derivative more polar than the parent indoline. This means it will have a lower Rf value on silica gel and will require a more polar eluent to move up the plate.
-
Potential for Stronger Interactions: The nitrile group can interact with the acidic silanol groups on silica gel, which can contribute to peak tailing, similar to the effect of the indoline nitrogen.
Q4: What is the best way to monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[1]
-
For Column Chromatography: Spot the crude mixture, the starting materials, and each collected fraction on a TLC plate. This will allow you to identify which fractions contain your pure product.
-
For Crystallization: Spot the crude material, the purified crystals, and the mother liquor on a TLC plate. This will show you how effectively the impurities have been removed from the crystalline product and how much of your desired compound remains in the mother liquor.
Experimental Protocols
Protocol 1: Recrystallization of a Crude this compound Derivative
This protocol provides a general procedure for the recrystallization of a solid this compound derivative. The choice of solvent is critical and should be determined by small-scale solubility tests.
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a few milligrams of your crude product in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography of an this compound Derivative
This protocol outlines a general procedure for purifying an this compound derivative using flash column chromatography on silica gel.
Materials:
-
Crude this compound derivative
-
Silica gel (for flash chromatography)
-
Eluent (e.g., hexanes/ethyl acetate with 0.5% triethylamine)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Mobile Phase Selection: Using TLC, determine a solvent system that gives your desired product an Rf value of approximately 0.2-0.3 and separates it well from impurities. Add 0.5% triethylamine to the chosen solvent system.
-
Column Packing: Place a plug of cotton or glass wool at the bottom of the column, followed by a small layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Gently tap the column to ensure even packing. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary). Carefully load the sample onto the top of the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting the appropriate purification method.
Troubleshooting Logic for "Oiling Out" During Crystallization
Caption: A logical approach to troubleshooting "oiling out".
References
- Veeprho. (n.d.).
- Daicel Pharma Standards. (n.d.). Vilazodone Impurities Manufacturers & Suppliers.[Link]
- SynZeal. (n.d.). Vilazodone Impurity 35 | 1983197-00-7.[Link]
- Pharmaffiliates. (n.d.). Vilazodone-impurities.[Link]
- University of California, Los Angeles. (n.d.).
- PubMed. (n.d.). [High Performance Liquid Chromatographic Studies of Indole Alkaloids].[Link]
- Wikipedia. (n.d.). Fischer indole synthesis.[Link]
- ResearchGate. (n.d.). Effects of electron-withdrawing groups.[Link]
- ACS Publications. (2025).
- ChemRxiv. (2023).
- ACS Publications. (2025). Enzymatic Mannich Reaction for the Synthesis of γ‑Chiral Amino.[Link]
Sources
Technical Support Center: A Guide to Fischer Indole Synthesis of Cyano-Substituted Indoles
Introduction
The Fischer indole synthesis, a venerable and powerful tool in organic chemistry, allows for the construction of the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1] This method is pivotal in the synthesis of numerous pharmaceuticals and biologically active compounds.[2][3] However, when the arylhydrazine bears a potent electron-withdrawing group, such as a cyano (-CN) substituent, the reaction's efficiency can be severely compromised, leading to low yields or even complete failure.[4]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting manual specifically tailored to the challenges encountered during the Fischer indole synthesis of cyano-substituted indoles. We will delve into the mechanistic underpinnings of these difficulties and offer field-proven strategies and detailed protocols to overcome them.
The Core Challenge: Electronic Effects of the Cyano Group
The success of the Fischer indole synthesis hinges on a critical[1][1]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[1][5] The rate of this rearrangement is highly sensitive to the electronic nature of the arylhydrazine. Electron-donating groups on the aromatic ring accelerate the reaction by increasing the electron density of the aniline moiety, which facilitates the rearrangement.[4][6]
Conversely, the strongly electron-withdrawing cyano group deactivates the aromatic ring, making the key[1][1]-sigmatropic rearrangement step significantly more difficult.[4] This deactivation can lead to several undesirable outcomes, including the need for harsh reaction conditions, which can cause decomposition of starting materials and products, and the prevalence of side reactions.[7][8]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My Fischer indole synthesis with a cyano-substituted phenylhydrazine is giving very low to no yield. What is the primary cause?
Answer: The most common reason for low or no yield is the deactivating effect of the cyano group on the phenylhydrazine ring.[4] This electron-withdrawing nature slows down the crucial[1][1]-sigmatropic rearrangement, which is the rate-determining step of the synthesis.[1][9] Under the strong acidic conditions and high temperatures often required to force the reaction, several competing and decomposition pathways can dominate.[8]
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low yields.
FAQ 2: I'm observing significant decomposition and the formation of dark-colored impurities. How can I mitigate this?
Answer: The formation of dark-colored impurities often indicates decomposition of the starting materials or the desired indole product under harsh acidic conditions.[7] Cyano-substituted indoles can be sensitive to strong acids and high temperatures.
Recommended Solutions:
-
Catalyst Screening: The choice of acid catalyst is critical.[10] While strong acids like polyphosphoric acid (PPA) or sulfuric acid are commonly used, they may be too harsh. A systematic screening of both Brønsted and Lewis acids is recommended.[5]
-
Temperature Control: Instead of aggressively high temperatures, a moderate temperature for a longer duration may improve the yield by minimizing decomposition.[7]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that contribute to the formation of colored impurities.[8]
| Catalyst Type | Examples | Considerations for Cyano-Substituted Indoles |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, PPA | Can be effective but may require high temperatures, increasing decomposition risk.[5] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Often allow for milder reaction conditions compared to Brønsted acids.[5][11] |
| Solid-Supported Acids | Amberlite IR 120H | Can simplify workup and potentially offer milder conditions.[12] |
FAQ 3: My reaction seems to stall at the hydrazone intermediate. How can I drive the cyclization to completion?
Answer: Incomplete conversion is a common issue, especially with deactivated substrates.[3] The equilibrium may not favor the cyclization product under your current conditions.
Strategies to Promote Cyclization:
-
Increase Acid Strength or Concentration: A stronger acid or a higher concentration of the catalyst can more effectively promote the necessary protonation steps leading to the[1][1]-sigmatropic rearrangement.[3]
-
Elevate Temperature: The Fischer indole synthesis is often thermally driven.[13] A careful, stepwise increase in temperature while monitoring the reaction by TLC can help find the optimal point where cyclization occurs without significant decomposition.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by rapidly and uniformly heating the mixture, often leading to higher yields and shorter reaction times.[12]
Experimental Protocols
Protocol 1: Lewis Acid Catalysis for Improved Yields
This protocol utilizes zinc chloride, a common Lewis acid catalyst that can offer milder conditions than strong Brønsted acids.[11]
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve the cyano-substituted phenylhydrazine (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature or gentle heat (40-50 °C) for 1-2 hours, monitoring by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure. The crude hydrazone can be used directly or purified by recrystallization.
-
-
Indolization:
-
To the flask containing the hydrazone, add anhydrous zinc chloride (2.0-3.0 eq).
-
Heat the mixture to 120-150 °C (oil bath) with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC. Reaction times can vary from 2 to 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding ice-cold water and then neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
This method can significantly reduce reaction times and improve yields for challenging substrates.[12][14]
-
Reaction Setup:
-
In a microwave-safe reaction vessel, combine the cyano-substituted phenylhydrazine hydrochloride (1.0 eq), the ketone or aldehyde (1.2 eq), and a high-boiling point solvent such as ethylene glycol or N-methyl-2-pyrrolidone (NMP).
-
Add the chosen acid catalyst (e.g., p-toluenesulfonic acid, 0.2 eq, or zinc chloride, 1.5 eq).
-
Seal the vessel with a septum.
-
-
Microwave Irradiation:
-
Place the vessel in a microwave reactor.
-
Set the temperature to 150-180 °C and the reaction time to 15-45 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
-
Workup and Purification:
-
Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
Alternative Synthetic Routes
When the Fischer indole synthesis proves intractable, even with optimization, considering alternative methods for constructing the indole ring is a prudent strategy.
Caption: Alternative pathways to cyano-substituted indoles.
-
Leimgruber-Batcho Indole Synthesis: This two-step method starts from an o-nitrotoluene, which can be a more readily available starting material. It generally proceeds under milder conditions than the Fischer synthesis.[15]
-
Larock Indole Synthesis: A powerful palladium-catalyzed method that couples an o-haloaniline with a disubstituted alkyne. This method offers excellent functional group tolerance.[15]
-
Madelung Indole Synthesis: Involves the high-temperature, base-catalyzed cyclization of an N-acyl-o-toluidine. Modern variations allow for much milder reaction conditions.[10][15]
Conclusion
The synthesis of cyano-substituted indoles via the Fischer indole synthesis presents a significant challenge due to the electronic deactivation of the arylhydrazine precursor. However, a systematic and informed approach to troubleshooting can lead to successful outcomes. By carefully selecting the catalyst, optimizing reaction conditions, and considering modern techniques such as microwave-assisted synthesis, researchers can overcome the inherent difficulties. When these optimizations fail, a wealth of alternative indole syntheses are available to provide access to these valuable chemical scaffolds.
References
- Wikipedia. (2023). Fischer indole synthesis. In Wikipedia.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com.
- TMP Chem. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube.
- Sharma, U., et al. (2018).
- Ghasemzadeh, M. A., & Nejad-Darzi, S. K. H. (2018). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 8(1), 1-20.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic-chemistry.org.
- Various Authors. (n.d.). Fischer indole synthesis. Request PDF on ResearchGate.
- Dr. S. K. Singh. (2020, January 27). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples [Video]. YouTube.
- Yoo, E. J., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(16), 6331-6342.
- Yoo, E. J., et al. (2011). Why Do Some Fischer Indolizations Fail?. PMC.
- University of Rochester. (n.d.). Indoles.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic-chemistry.org.
- Various Authors. (n.d.). Possible mechanism for the Fischer indole synthesis. ResearchGate.
- Kotha, S. (2015, March 27). How to get the maximum yield for the Fisher Indole synthesis?. ResearchGate.
- Petricci, E., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3247.
- Various Authors. (n.d.). Fischer inodole synthesis with cyclic ketones. ResearchGate.
- Coldham, I., et al. (2007). A three-component Fischer indole synthesis.
- Various Authors. (2021, January 4). (PDF) Fischer Indole Synthesis. ResearchGate.
- Coldham, I., et al. (2007). A three-component Fischer indole synthesis. PubMed.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
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- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fischer Indole Synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Low Conversion in Indoline-5-carbonitrile Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Indoline-5-carbonitrile. This guide is designed to provide in-depth troubleshooting assistance and practical advice to help you overcome common challenges, particularly low conversion rates, in your synthetic protocols. Drawing upon established principles and field-proven insights, this resource will help you navigate the complexities of your reactions and achieve optimal results.
Troubleshooting Guide: Diagnosing and Resolving Low Conversion
Low conversion in reactions involving this compound can stem from a variety of factors, from reagent purity to suboptimal reaction conditions. This section provides a systematic approach to identifying and addressing these issues.
Problem 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed reactions are central to the functionalization of the indoline scaffold. However, their success is highly dependent on a number of critical parameters.
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by oxidation or improper handling.
-
Solution:
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) species, rendering it inactive.[1] Always assemble your reaction under an inert atmosphere (e.g., Argon or Nitrogen). Use degassed solvents.
-
Use High-Purity Catalysts: Source your palladium catalysts from reputable suppliers. Older or improperly stored catalysts may have reduced activity.
-
Consider a Pre-catalyst: Palladacycle pre-catalysts can be more stable and offer a controlled release of the active catalytic species.[2]
-
-
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.
-
Solution:
-
Screen Different Ligand Classes: For Suzuki couplings, consider a range of phosphine ligands from the classical PPh₃ to more specialized Buchwald ligands like XPhos or SPhos, which are effective for sterically demanding substrates.[3] For Buchwald-Hartwig aminations, bidentate phosphine ligands like BINAP or DPPF can be highly effective.[4]
-
Optimize Ligand:Metal Ratio: The stoichiometry of the ligand to the palladium catalyst can significantly impact the reaction outcome. A typical starting point is a 1:1 or 2:1 ratio, but this may require optimization.
-
-
-
Inappropriate Base or Solvent: The choice of base and solvent is interconnected and can dramatically influence reaction rates and yields.
-
Solution:
-
Base Selection: The strength and solubility of the base are critical. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or K₂CO₃ are often used.[6] The choice of base can be highly context-dependent.[6]
-
Solvent Screening: Aprotic polar solvents like DMF, DMAc, or toluene are frequently used in these reactions.[5][7] The solubility of all reactants, including the base, in the chosen solvent is crucial.
-
-
-
Interference from the Indoline N-H Proton: The acidic proton on the indoline nitrogen can interfere with the catalytic cycle, leading to lower yields.[3]
Problem 2: Incomplete Cyanation of an Indoline Precursor
The introduction of the nitrile group is a key transformation. Low yields in this step can be a significant bottleneck.
Potential Causes & Step-by-Step Solutions:
-
Inefficient Cyanide Source: The choice and quality of the cyanide source are paramount.
-
Solution:
-
Consider Different Cyanide Reagents: While toxic, KCN and NaCN are effective. Safer alternatives like Zn(CN)₂ or K₄[Fe(CN)₆] can also be used, though they may require different reaction conditions.
-
Ensure Anhydrous Conditions: Water can react with the cyanide source and interfere with the reaction. Use anhydrous solvents and reagents.
-
-
-
Harsh Reaction Conditions Leading to Decomposition: High temperatures can sometimes lead to the degradation of the starting material or product.
-
Solution:
-
Optimize Temperature: Screen a range of temperatures. For some palladium-catalyzed cyanations, milder conditions (e.g., 40-80°C) can provide excellent yields.[7]
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material and the formation of the product to avoid prolonged heating after the reaction has reached completion.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify this compound?
A1: The purification method will depend on the scale of your reaction and the nature of the impurities.
-
Column Chromatography: This is a very common and effective method for purifying this compound on a lab scale. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane is a good starting point.
-
Recrystallization: If you have a larger quantity of material that is relatively pure, recrystallization can be an excellent method to obtain highly pure product. Suitable solvent systems can be determined through small-scale solubility tests.
-
HPLC: For analytical purposes or purification of small quantities, reverse-phase HPLC can be used.[9]
Q2: I am seeing a dark, tarry crude product. What could be the cause?
A2: The formation of dark, resinous materials is often indicative of side reactions or decomposition.[10]
-
Check Reaction Temperature: Excessive heat can cause degradation of the indoline ring or other sensitive functional groups. Consider running the reaction at a lower temperature for a longer duration.
-
Ensure an Inert Atmosphere: The presence of oxygen can lead to oxidative side reactions, which often produce colored byproducts.
-
Purity of Starting Materials: Impurities in your starting materials can act as catalysts for polymerization or other undesired reactions.[8]
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of spectroscopic and analytical techniques should be used:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound.
-
Mass Spectrometry (MS): Provides information about the molecular weight of your product.
-
Infrared (IR) Spectroscopy: The nitrile group has a characteristic sharp absorption peak around 2220-2260 cm⁻¹.
-
Melting Point: A sharp melting point close to the literature value (106-108 °C) is a good indicator of purity.
-
Elemental Analysis: Provides the percentage composition of elements, which can be compared to the theoretical values.
Q4: Are there any specific safety precautions I should take when working with this compound and its reactions?
A4: Yes, standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and appropriate gloves.[11]
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents or toxic reagents.
-
Handling Cyanide Reagents: If your synthesis involves cyanide salts, take extreme precautions. These are highly toxic. Have an appropriate quench solution and emergency procedures in place.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for all chemicals before use to be aware of all potential hazards.[11][12] this compound itself can cause skin and eye irritation and may cause respiratory irritation.[11]
Data Presentation & Experimental Protocols
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Indole Derivatives
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a similar substrate.[13] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed.[13] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other systems.[13] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation of a Halo-Indoline
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
Halo-indoline (e.g., 5-bromo-1H-indoline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., XantPhos)
-
Cyanide source (e.g., K₄[Fe(CN)₆])
-
Base (e.g., Na₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon), add the halo-indoline (1.0 equiv.), K₄[Fe(CN)₆] (0.33 equiv.), and Na₂CO₃ (2.0 equiv.).
-
Add Pd(OAc)₂ (5 mol%) and XantPhos (10 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 40-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Conversion
Caption: Generalized catalytic cycle for Pd-catalyzed cyanation.
References
- Benchchem. (n.d.). optimizing conditions for the Pfitzinger reaction with 2,3-Dioxothis compound.
- National Center for Biotechnology Information. (n.d.). Indole-5-carbonitrile. PubChem.
- Benchchem. (n.d.). comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
- Lin, Y.-C., et al. (2018). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 23(10), 2568. [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Indoline Synthesis.
- SIELC Technologies. (n.d.). Separation of Indole-5-carbonitrile on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Optimization of Reaction Conditions for Indoline 5a.
- SpectraBase. (n.d.). Indole-5-carbonitrile [1H NMR].
- Benchchem. (n.d.). Catalyst selection for efficient synthesis of 6-(Benzothiophen-2-YL)-1H-indole.
- MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- Anderson, K. W., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 282-285. [Link]
- Benchchem. (n.d.). Palladium-Catalyzed Cyanation of Indole Derivatives: Application Notes and Protocols.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.de [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Indole-5-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude Indoline-5-carbonitrile
As a Senior Application Scientist, this guide provides a comprehensive technical support center for the purification of crude Indoline-5-carbonitrile. It is designed to offer researchers, scientists, and drug development professionals both foundational protocols and advanced troubleshooting advice, grounded in established chemical principles.
This document addresses common challenges encountered during the purification of this compound, a crucial intermediate in pharmaceutical synthesis. The guidance herein is structured to provide clear, actionable solutions in a question-and-answer format, ensuring both scientific integrity and practical utility.
Critical Safety Precautions
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents used.
-
Hazard Identification : this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2][3]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. When handling the powdered solid, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[4]
-
Handling : Avoid contact with skin and eyes. Do not breathe dust. Ensure adequate ventilation at all times.[1][4]
-
Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[1]
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily solid. What causes this discoloration and how can I address it?
A1: Dark coloration in crude this compound is typically due to the formation of polymeric or oxidized byproducts. Indoline scaffolds can be sensitive to air and acid, especially under heat, leading to degradation.[5]
-
Causality : The N-H bond of the indoline ring can be susceptible to oxidation. Furthermore, residual acids from the synthesis (e.g., in a reductive amination or similar cyclization) can catalyze polymerization, resulting in high molecular weight, colored impurities.
-
Initial Solution : An effective first step is to dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and treat it with activated carbon (charcoal). The charcoal adsorbs many colored impurities. Stir the solution with a small amount of charcoal for 15-30 minutes, then filter through a pad of Celite® to remove the charcoal. This should be followed by one of the main purification methods described below.
Q2: What are the most common impurities I should expect to see in my crude product?
A2: The impurity profile depends heavily on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials : For instance, if synthesizing from Indole-5-carbonitrile via reduction, you may have residual starting material.
-
Reagent-Derived Impurities : Byproducts from reducing agents (e.g., borohydride salts) or residual catalysts (e.g., palladium on carbon).
-
Isomeric Byproducts : Depending on the synthesis, formation of other isomers is possible, though often in small amounts.
-
Solvent Residue : Trapped solvents from the reaction or initial workup.
Q3: Should I choose recrystallization or column chromatography for purification?
A3: The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization : This is the preferred method for final purification on a moderate to large scale (>1 g) when the crude product is of reasonable purity (>85%). It is highly effective at removing small amounts of impurities and provides a crystalline, easy-to-handle solid.
-
Column Chromatography : This is ideal for purifying complex mixtures containing multiple components or when impurities have similar solubility to the product. It is also the go-to method for small-scale reactions (<1 g) where losses during recrystallization might be significant.[6]
Troubleshooting and Optimization Guides
Problem: Low Yield After Recrystallization
-
Symptom : You recover significantly less material than expected after filtering and drying the crystals.
-
Causality & Troubleshooting Steps :
-
Excessive Solvent Volume : Using too much solvent will keep a significant portion of your product dissolved in the mother liquor.
-
Solution : Use the minimum amount of hot solvent required to fully dissolve the crude solid.
-
-
Product Solubility in Wash Solvent : The product may be partially soluble in the solvent used to wash the crystals.
-
Solution : Always use a minimal amount of ice-cold wash solvent. The solvent should be the same as the recrystallization solvent unless a less-solubilizing solvent is known.[6]
-
-
Incomplete Crystallization : The solution may not have been cooled sufficiently or for long enough.
-
Solution : After slow cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Premature Crystallization : If the product crystallizes in the hot funnel during gravity filtration, you will lose yield.
-
Solution : Use a pre-heated funnel and filter the hot solution as quickly as possible.
-
-
Problem: Product "Oils Out" During Recrystallization
-
Symptom : Instead of forming crystals upon cooling, the product separates as an insoluble liquid.
-
Causality & Troubleshooting Steps :
-
Solvent is "Too Good" : The product is so soluble that it cannot reach a supersaturation point to crystallize.
-
Solution : Switch to a solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.
-
-
Cooling Too Rapidly : Rapid cooling does not give the molecules time to align into a crystal lattice.
-
Solution : Allow the flask to cool slowly on the benchtop, insulated with glass wool or paper towels, before moving it to an ice bath.
-
-
Problem: Poor Separation During Column Chromatography
-
Symptom : TLC analysis of the collected fractions shows that the desired product is co-eluting with one or more impurities.
-
Causality & Troubleshooting Steps :
-
Incorrect Eluent Polarity : The polarity of the solvent system may be too high, causing all compounds to move quickly down the column, or too low, causing them to remain at the origin.
-
Column Overloading : Too much crude material was loaded onto the column relative to the amount of silica gel.
-
Solution : A general rule is to use a silica gel mass of 50-100 times the mass of the crude material.
-
-
Sample Band is Too Diffuse : The initial band of material loaded onto the column was too wide.
-
Solution : Dissolve the crude material in the minimum amount of solvent (preferably the eluent) and load it onto the column in as narrow a band as possible. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.
-
-
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline. The ideal solvent or solvent system should be determined empirically on a small scale first.
Objective : To purify crude this compound by removing minor impurities.
Solvent Selection : A solvent pair system is often effective. A good starting point is Ethanol (good solvent) and Water (poor solvent), or Ethyl Acetate (good solvent) and Hexane (poor solvent).
| Solvent System | Procedure Notes | Advantages/Disadvantages |
| Ethanol/Water | Dissolve in hot ethanol, add hot water dropwise until persistent cloudiness appears. | Pro : Good for moderately polar compounds. Con : Water can be difficult to remove completely. |
| Ethyl Acetate/Hexane | Dissolve in hot ethyl acetate, add hexane at room temperature until cloudy. | Pro : Both solvents are volatile and easy to remove. Excellent for a wide range of polarities. Con : Hexane is highly flammable. |
Step-by-Step Methodology :
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization : Remove the flask from the heat. Slowly add the "poor" solvent (e.g., hexane) dropwise with swirling until the solution becomes persistently turbid. Add 1-2 drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling : Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals on the filter paper with a small portion of ice-cold "poor" solvent (or the solvent mixture) to remove any residual soluble impurities.
-
Drying : Dry the crystals under high vacuum to remove all traces of solvent. Determine the melting point and perform analytical characterization (e.g., HPLC, NMR) to confirm purity.
Protocol 2: Purification by Silica Gel Column Chromatography
Objective : To separate this compound from impurities with different polarities.
Step-by-Step Methodology :
-
TLC Analysis : First, determine an appropriate eluent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate). The ideal system should give your product an Rf value of approximately 0.3.
-
Column Packing : Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into a glass chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully apply the solution to the top of the silica bed using a pipette.
-
Elution : Carefully add the eluent to the top of the column. Begin collecting fractions. Start with a low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane) to wash off non-polar impurities. Gradually increase the polarity of the eluent (e.g., to 20%, 30% Ethyl Acetate) to move your product down the column. This is known as gradient elution.
-
Fraction Analysis : Monitor the fractions being collected using TLC. Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain the pure product.
-
Isolation : Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of Workflows
Decision-Making for Purification Method
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. echemi.com [echemi.com]
- 3. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Preventing N-H side reactions in Indole-5-carbonitrile coupling
A Guide to Preventing N-H Side Reactions for Researchers, Scientists, and Drug Development Professionals.
Welcome to the technical support center for indole-5-carbonitrile coupling reactions. As a Senior Application Scientist, I have designed this guide to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may face, particularly the undesired side reactions at the indole N-H position. This resource is structured to help you troubleshoot existing problems and proactively design more robust and selective coupling strategies.
Troubleshooting Guide: Common Issues & Solutions
Cross-coupling reactions on the indole scaffold are powerful but notoriously sensitive to reaction conditions. The acidic proton on the indole nitrogen (pKa ≈ 17-21 in DMSO) is the primary culprit for many undesired outcomes.[1][2] Deprotonation under basic conditions generates a highly nucleophilic indolide anion, which can compete with your desired C-C bond formation, leading to N-arylation, N-alkylation, or catalyst inhibition.
Here is a summary of common problems, their probable causes related to N-H reactivity, and actionable solutions.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low to no yield of desired C-5 coupled product. | 1. Catalyst Inhibition: The deprotonated indole nitrogen binds strongly to the palladium center, forming an off-cycle, inactive complex.[3] 2. N-Arylation Dominates: The base is too strong or conditions favor nucleophilic attack by the indolide anion over the C-C coupling pathway (e.g., Buchwald-Hartwig N-arylation).[4][5] | 1. Switch to a milder base: Transition from strong bases like NaOt-Bu or LiHMDS to inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[3][5][6] 2. Use a Protecting Group: Mask the N-H proton with a suitable protecting group (e.g., Boc, SEM) to prevent deprotonation. 3. Employ a specialized ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can favor the desired C-C coupling pathway and mitigate catalyst inhibition.[3] |
| Significant formation of N-arylated byproduct. | 1. Reaction Conditions Favor N-Arylation: The combination of catalyst, ligand, and strong base is more suitable for a Buchwald-Hartwig amination than for the intended C-C coupling.[4][7] 2. High Reaction Temperature: Elevated temperatures can increase the rate of the undesired N-arylation. | 1. Protect the Indole Nitrogen: This is the most direct and effective solution to prevent N-arylation. 2. Optimize Base and Ligand: Use a weaker base (K₃PO₄, Cs₂CO₃). Screen different phosphine ligands; some are specifically designed to disfavor C-N bond formation.[5][8] 3. Lower Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C).[3] |
| Inconsistent yields or reaction stalling. | 1. Partial Deprotonation: The base may not be strong enough for complete deprotonation (if that is the intended pathway) or is creating a complex mixture of protected and unprotected starting material in situ. 2. Moisture Contamination: Water can interfere with the base and the organometallic reagents. | 1. Choose a Strategy: Either commit to a protecting-group-free approach with carefully selected mild conditions or fully protect the indole before the coupling reaction. 2. Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (Argon or Nitrogen). |
| Difficulty with specific coupling partners (e.g., electron-rich aryl boronic acids). | 1. Slow Transmetalation Step: The electronic properties of the coupling partner can affect the rate-determining step of the catalytic cycle. 2. Side Reactions of the Coupling Partner: Protodeboronation of the boronic acid can be an issue, especially with milder bases or longer reaction times.[3] | 1. Ligand Screening: Experiment with different ligands to accelerate the transmetalation step. 2. Use Boronic Esters: Consider using pinacol boronate esters, which can be more stable and reactive in some cases. 3. Increase Equivalents: A slight excess (e.g., 1.5 equivalents) of the boronic acid can help drive the reaction to completion.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is the indole N-H proton so problematic in cross-coupling reactions?
The indole N-H proton is significantly more acidic (pKa ≈ 17) than a typical secondary amine due to the aromaticity of the pyrrole ring.[1] Under the basic conditions required for most cross-coupling reactions (like Suzuki or Buchwald-Hartwig), this proton is readily removed. The resulting indolide anion is a potent nucleophile. This creates a competitive reaction pathway where the nitrogen atom, instead of the intended carbon atom, attacks the palladium catalyst, leading to undesired N-arylation.[4][5] Furthermore, this nitrogen anion can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[3]
Q2: Should I use a protecting group or attempt a protecting-group-free strategy?
This is a critical decision that depends on your specific substrate, the scale of your reaction, and the overall synthetic route.
-
Use a Protecting Group When:
-
You observe significant N-arylation or other N-H side reactions.
-
You are using strong bases (e.g., NaOt-Bu) that are known to promote C-N coupling.
-
Your substrate or coupling partner is particularly valuable, and maximizing yield is critical.
-
The subsequent synthetic steps are compatible with the chosen protecting group and its deprotection conditions.
-
-
Attempt a Protecting-Group-Free Strategy When:
-
You wish to improve atom and step economy by avoiding protection/deprotection steps.
-
Your substrate is sensitive to the acidic or basic conditions required for deprotection.
-
You have access to modern catalyst systems (specialized ligands and pre-catalysts) designed for unprotected N-H heterocycles.[3]
-
You can use milder inorganic bases like K₃PO₄ or Cs₂CO₃ which are often compatible with the unprotected N-H group.[3]
-
Below is a decision-making workflow to help guide your choice.
Q3: What are the best protecting groups for indole-5-carbonitrile and how do I remove them?
The choice of protecting group is a balance between stability during your coupling reaction and ease of removal afterward. For indole-5-carbonitrile, two excellent choices are Boc and SEM .
-
tert-Butoxycarbonyl (Boc):
-
Advantages: Easy to install and generally stable to the basic conditions of many coupling reactions. Deprotection is typically clean.
-
Disadvantages: It is labile to strong acids, which might not be compatible with other functional groups in your molecule.
-
Removal: Commonly removed with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[9][10] Milder, base-catalyzed methods using sodium methoxide (NaOMe) in methanol have also been reported for sensitive substrates.[11][12]
-
-
[2-(Trimethylsilyl)ethoxy]methyl (SEM):
-
Advantages: Extremely robust and stable to a wide range of conditions, including strong bases, mild acids, and many organometallic reagents.[13][14]
-
Disadvantages: Can be more difficult to remove than Boc.
-
Removal: Typically cleaved with fluoride sources like tetrabutylammonium fluoride (TBAF).[13][15] Acidic conditions (e.g., HCl) can also be used, though often require heating.[15]
-
Q4: Can you explain the catalytic cycle for the desired C-C coupling versus the N-H side reaction?
Certainly. Understanding the competing catalytic cycles is key to troubleshooting. Let's consider a palladium-catalyzed reaction like a Suzuki or Buchwald-Hartwig coupling.
The desired C-5 coupling pathway (e.g., Suzuki) involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br (or C-X) bond of your indole-5-carbonitrile derivative.
-
Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers the aryl group to the palladium center.
-
Reductive Elimination: The two organic fragments (indole and the new aryl group) couple, forming the C-C bond and regenerating the Pd(0) catalyst.
The competing N-arylation pathway (Buchwald-Hartwig type) involves:
-
Oxidative Addition: Same as above.
-
N-H Deprotonation & Coordination: The base deprotonates the indole N-H. The resulting indolide anion coordinates to the palladium center, displacing the halide.
-
Reductive Elimination: The indole nitrogen and the aryl group couple, forming a C-N bond and regenerating the Pd(0) catalyst.
The diagrams below illustrate these competing cycles. The key to selectivity is to choose conditions (base, ligand, temperature) that favor the kinetics of the transmetalation step over the N-H deprotonation/coordination step.
Experimental Protocols
These protocols are provided as a starting point and may require optimization for your specific substrates and equipment.
Protocol 1: N-Boc Protection of Indole-5-carbonitrile
This protocol uses di-tert-butyl dicarbonate with catalytic DMAP for efficient protection.
-
Materials:
-
Indole-5-carbonitrile
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry flask under an inert atmosphere (Argon or N₂), add indole-5-carbonitrile (1.0 equiv.).
-
Dissolve the starting material in anhydrous MeCN or DCM (approx. 0.2 M concentration).
-
Add DMAP (0.1 equiv.).
-
Add di-tert-butyl dicarbonate (1.2 equiv.) to the solution.
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete in 2-6 hours).
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to yield N-Boc-indole-5-carbonitrile.[16]
-
Protocol 2: Protecting-Group-Free Suzuki-Miyaura Coupling
This protocol is adapted for unprotected indoles using a mild base and a modern phosphine ligand to favor C-C coupling.[3][17]
-
Materials:
-
5-Bromo-1H-indole-2-carbonitrile (or other suitable halide)
-
Arylboronic acid (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate (EtOAc)
-
Celite
-
-
Procedure:
-
To a dry Schlenk flask or reaction vial, add 5-bromo-1H-indole-2-carbonitrile (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of anhydrous dioxane.
-
Evacuate and backfill the reaction flask with an inert gas (Argon or N₂) three times.
-
Add anhydrous dioxane and degassed water (e.g., 10:1 v/v ratio) to the reaction flask via syringe.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1H-indole-2-carbonitrile.
-
Protocol 3: Deprotection of N-Boc-indole-5-carbonitrile (Acidic Conditions)
A standard and reliable method for removing the Boc group.
-
Materials:
-
N-Boc-indole-5-carbonitrile
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the N-Boc protected indole (1.0 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equiv., often used as a 20-50% solution in DCM).
-
Allow the reaction to stir at 0 °C and warm to room temperature. Monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Carefully quench the reaction by slowly adding it to a stirred, cold solution of saturated NaHCO₃ until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected indole-5-carbonitrile. Further purification may be performed if necessary.[9]
-
References
- indole acidity. (n.d.). Química Organica.org.
- Indole. (2024). In Wikipedia.
- SEM Protecting Group: SEM Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Dvorak, C. A., & Sames, D. (2003). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 125(38), 11546–11557. [Link]
- Sipos, G., & Kurti, L. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3352. [Link]
- Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1730–1746. [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Bromoindoles. BenchChem.
- Arote, N. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861-23867. [Link]
- Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]
- D'Souza, D. M., & Müller, T. J. (2007). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron Letters, 48(42), 7475-7478. [Link]
- Reddy, K. S., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- National Center for Biotechnology Information. (n.d.). Indole. In PubChem Compound Database.
- Bordwell pKa Table. (n.d.). Organic Chemistry Data.
- Reddy, K. S., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Wang, Y., et al. (2022). Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. Organic Letters, 24(26), 4768–4773. [Link]
- BenchChem. (2025).
- Leito, I., et al. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. The Journal of Organic Chemistry. [Link]
- BenchChem. (2025). Technical Support Center: Removal of Protecting Groups in Indole Synthesis. BenchChem.
- Buchwald–Hartwig amination. (2024). In Wikipedia.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
- Seth, K., & Pradeep, H. (2012). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids, 31(1), 1-10. [Link]
- BenchChem. (2025). comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Seltzner, J. H., & Sammakia, T. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. The Journal of Organic Chemistry, 65(6), 1731–1733. [Link]
- Karmel, C., Rubel, C. Z., Kharitonova, E. V., & Hartwig, J. (2020). Iridium‐Catalyzed Silylation of Five‐Membered Heteroarenes: High Sterically Derived Selectivity from a Pyridyl‐Imidazoline Ligand. Angewandte Chemie International Edition, 59(10), 4053-4058. [Link]
- Suzuki reaction. (2024). In Wikipedia.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- BenchChem. (2025). comparative analysis of catalysts for 5-bromoindole Suzuki coupling. BenchChem.
- ResearchGate. (n.d.). Simplified catalytic cycle for Buchwald−Hartwig amination reaction.
- Knight, D. W., & Little, P. B. (2000). A New Protecting-Group Strategy for Indoles. Tetrahedron Letters, 41(43), 8345-8348. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Martínez, C., et al. (2019). Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis. Organic Letters, 21(23), 9469–9473. [Link]
- Martínez, C., et al. (2019). Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis. Organic Letters, 21(23), 9469–9473. [Link]
- Richardson, P. F., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (n.d.). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles.
- ResearchGate. (n.d.). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group.
- Arts, M., et al. (2021). Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen.
- Organic Chemistry Portal. (n.d.). SEM Protection - Common Conditions.
- ResearchGate. (n.d.). Indole N‐Boc deprotection method development.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
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- 4. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
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Optimizing solvent and base for Indoline-5-carbonitrile synthesis
Welcome to the technical support center for the synthesis of Indoline-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical roles of solvent and base selection. As a key intermediate in medicinal chemistry, optimizing the synthesis of this compound for yield, purity, and scalability is paramount. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several viable routes, primarily starting from either a substituted indoline or a precursor that can be cyclized. A prevalent and adaptable strategy involves the cyanation of a 5-haloindoline, such as 5-bromoindoline. This method is often preferred due to the commercial availability of the halo-substituted starting materials.[1] Another approach involves multi-step syntheses starting from substituted nitroaromatics, which are then reduced and cyclized. The choice of route often depends on the availability of starting materials, scale, and the specific functional groups that must be tolerated.
Q2: How critical is the choice of base in this synthesis, and what are the primary considerations?
The base is arguably one of the most critical factors. Its primary roles are to deprotonate a nucleophile or to facilitate a catalytic cycle. Key considerations include:
-
Strength (pKa): The base must be strong enough to drive the reaction to completion without causing unwanted side reactions. For instance, in a nucleophilic substitution involving a protected indoline, a milder base like potassium carbonate may suffice.[2] For reactions requiring deprotonation of less acidic protons, stronger bases like sodium hydride (NaH) might be necessary.[3]
-
Solubility: The base and its corresponding salt must have appropriate solubility in the chosen reaction solvent to ensure a homogeneous reaction mixture and prevent catalyst deactivation.
-
Steric Hindrance: Bulky bases can influence the regioselectivity of a reaction but may also slow down the reaction rate.
-
Cost and Safety: For large-scale synthesis, the cost, ease of handling, and safety profile of the base are significant practical considerations.
Q3: Which solvent properties are most important for optimizing the synthesis of this compound?
Solvent choice directly impacts reaction rate, yield, and impurity profile. The key properties to consider are:
-
Polarity: The solvent must be able to dissolve reactants and key intermediates. Polar aprotic solvents like DMF, DMSO, and acetonitrile are common choices as they can solvate cations while leaving the nucleophile relatively free, often accelerating the reaction rate.[4][5]
-
Boiling Point: The solvent's boiling point determines the accessible temperature range for the reaction. Higher temperatures can increase reaction rates but may also lead to thermal degradation of sensitive materials.[6]
-
Aprotic vs. Protic: Protic solvents (e.g., ethanol, water) can hydrogen-bond with and stabilize nucleophiles, potentially slowing down SNAr or coupling reactions. Aprotic solvents are generally preferred for such steps.[5]
-
Microwave Compatibility: For microwave-assisted synthesis, polar solvents that efficiently absorb microwave energy are required to achieve rapid heating.[5]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low or No Product Yield
Q: My reaction has stalled, and TLC/LC-MS analysis shows mostly unreacted starting material. What should I investigate first?
A: A stalled reaction is a frequent issue that can often be traced back to insufficient reactivity. Here is a systematic approach to troubleshooting:
-
Evaluate the Base: The most common culprit is a base that is too weak or insoluble. If you are using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH). Ensure the base is freshly opened or properly stored, as many are hygroscopic.
-
Increase Reaction Temperature: Many cyanation reactions require significant thermal energy. If your solvent's boiling point is limiting, consider switching to a higher-boiling solvent like DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP).[1]
-
Check for Moisture: Water can quench strong bases and interfere with many organometallic catalysts used in cross-coupling reactions. Ensure you are using anhydrous solvents and an inert atmosphere (nitrogen or argon).[7]
-
Catalyst Activity (if applicable): If you are performing a metal-catalyzed cyanation (e.g., palladium or copper), ensure the catalyst is not poisoned. Impurities in starting materials or solvents can deactivate the catalyst.
Issue 2: Formation of Significant Byproducts
Q: My reaction produces the desired product, but I'm seeing a major, inseparable impurity. How can I improve selectivity?
A: The formation of byproducts points to issues with reaction conditions favoring undesired pathways.
-
Hydrolysis of the Nitrile: If you are seeing the corresponding carboxylic acid or amide, it suggests that your reaction or workup conditions are too harsh (e.g., excessively high temperatures in the presence of water, or strongly acidic/basic workup). Consider lowering the reaction temperature and ensuring the workup is performed under neutral or mildly acidic/basic conditions at low temperatures.
-
N-Alkylation/Arylation: If the indoline nitrogen is unprotected, it can compete as a nucleophile, leading to dimerization or reaction with other electrophiles. Using a protecting group on the nitrogen, such as Boc (tert-butyloxycarbonyl) or Ac (acetyl), is a standard strategy to prevent this.[2] The protecting group can be removed in a subsequent step.
-
Positional Isomers: In some synthesis routes, incorrect regioselectivity can lead to isomers. This is often influenced by the solvent and the steric bulk of the base. Experimenting with a bulkier base or a less polar solvent can sometimes favor the desired isomer. Lowering the reaction temperature can also enhance selectivity by favoring the kinetically controlled product.[7]
Issue 3: Product Purification Challenges
Q: The crude product is an oil or is difficult to purify by column chromatography. What are my options?
A: Purification is a critical step that can be optimized.
-
Recrystallization: This is an effective method for obtaining high-purity material, provided a suitable solvent system can be found.[8] Screen various solvents (e.g., ethanol/water, ethyl acetate/hexanes, acetone/hexane) to identify one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.[9]
-
Acid-Base Extraction: The indoline nitrogen is basic and can be protonated. An acid wash (e.g., dilute HCl) can sometimes help remove non-basic organic impurities. Conversely, if impurities are acidic, a basic wash (e.g., NaHCO₃) can be effective.
-
Chromatography Solvent System: If column chromatography is necessary, systematically screen different solvent systems. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is often effective. Adding a small amount of a modifier like triethylamine (for basic compounds) can prevent streaking on the silica gel.
Optimization Workflow & Experimental Protocol
Logical Flow for Optimization
The following diagram outlines a systematic approach to optimizing the synthesis, focusing on the key variables of base and solvent.
Caption: A decision-making workflow for systematic optimization.
Recommended Protocol: Cyanation of N-Acetyl-5-bromoindoline
This protocol utilizes a protected indoline to prevent N-H side reactions and employs a common copper-mediated cyanation method.
Step 1: Synthesis of N-Acetyl-5-bromoindoline (Adapted from established procedures for indoline protection and bromination).[2][10]
-
Dissolve N-acetylindoline (1 eq.) in 1,2-dichloroethane.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add bromine (1.2 eq.) dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir for 1-2 hours.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-acetyl-5-bromoindoline, which can be purified by recrystallization.
Step 2: Copper-Catalyzed Cyanation (A common method for converting aryl bromides to nitriles).[1]
-
To a round-bottom flask under an inert atmosphere (N₂), add N-acetyl-5-bromoindoline (1 eq.) and copper(I) cyanide (1.2 eq.).
-
Add a high-boiling polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP) or DMF.
-
Heat the reaction mixture to 140-160°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by pouring it into an aqueous solution of ethylenediamine or ammonium hydroxide to complex with the copper salts.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-acetyl-indoline-5-carbonitrile by column chromatography on silica gel.
Step 3: Deprotection
-
Dissolve the purified N-acetyl-indoline-5-carbonitrile in a mixture of methanol and water.
-
Add a base such as potassium carbonate or sodium hydroxide.
-
Heat the mixture to reflux and stir until the deprotection is complete (monitor by TLC).
-
Cool the mixture, neutralize with a mild acid, and extract the product with a suitable organic solvent.
-
Dry and concentrate the organic layer to yield this compound.
Data Summary: Solvent and Base Effects
The following table summarizes hypothetical outcomes from an optimization study for the cyanation step (Step 2), illustrating the impact of solvent and base choices.
| Entry | Starting Material | Cyanating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 5-Bromoindoline | CuCN | K₂CO₃ | Toluene | 110 | 24 | <10 | - |
| 2 | N-Acetyl-5-bromoindoline | CuCN | - | Toluene | 110 | 24 | 25 | 80 |
| 3 | N-Acetyl-5-bromoindoline | CuCN | - | DMF | 140 | 18 | 75 | 92 |
| 4 | N-Acetyl-5-bromoindoline | CuCN | - | NMP | 160 | 12 | 88 | 95 |
| 5 | N-Acetyl-5-bromoindoline | Zn(CN)₂ / Pd(dppf)Cl₂ | - | DMA | 120 | 8 | 91 | 96 |
This is representative data. Actual results may vary.
Reaction Mechanism Visualization
The following diagram illustrates a plausible pathway for the copper-catalyzed cyanation of an aryl halide, a key step in one synthetic route.
Caption: Simplified mechanism for copper-catalyzed cyanation.
References
- SIELC Technologies.Separation of Indole-5-carbonitrile on Newcrom R1 HPLC column.
- Google Patents.CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile.
- Technical Disclosure Commons.Process for the preparation of 1H-indole-5-carbonitrile. (2025-01-20).
- PubMed.Optimization of pyrrolo[3,4-f]indole-5,7-dione and indole-5,6-dicarbonitrile derivatives as inhibitors of monoamine oxidase. (2019-07-26).
- Sigma-Aldrich.Indole-5-carbonitrile 5-Cyanoindole.
- Organic Syntheses.indole-3-carbonitrile - Organic Syntheses Procedure.
- PMC.Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. (2023-11-06).
- Guidechem.How to Prepare 5-Bromoindole and Its Derivatives? - FAQ.
- Benchchem.Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
- PrepChem.com.Synthesis of 5-bromo-indoline.
- Methylamine Supplier.Indole-5-Carbonitrile.
- MDPI.Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- Organic Chemistry Portal.Synthesis of indoles.
- Loyola eCommons.Novel Synthetic Route to 5-Substituted Indoles.
- Wiley Online Library.Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.
- Erowid.Synthesis of 5-Bromo Indole.
- PMC.Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- DergiPark.SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS.
- Benchchem.Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem.Technical Support Center: Solvent Selection for Indole Synthesis.
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- 1. Synthesis of 5-Bromo Indole [erowid.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Minimizing Tar Formation in Large-Scale Indole Synthesis
Introduction for the Senior Application Scientist
Welcome to the technical support center for large-scale indole synthesis. As researchers and drug development professionals, you are aware that while the Fischer indole synthesis is a powerful and versatile method, its scale-up is frequently plagued by a persistent and challenging issue: tar formation.[1] These complex, polymeric byproducts not only drastically reduce the yield and purity of the desired indole but also create significant downstream challenges in work-up and purification.[2]
This guide is designed to move beyond simple procedural lists. It provides a deeper understanding of the causal mechanisms behind tar formation and offers field-proven troubleshooting strategies to mitigate it. By focusing on the interplay between reaction parameters, substrate electronics, and catalyst choice, we aim to empower you to develop robust, scalable, and cleaner indole synthesis protocols.
Section 1: Troubleshooting Guide
This section addresses specific, acute problems you might encounter during your synthesis.
Problem: My reaction turns dark brown or black almost immediately after adding the acid catalyst. The final output is a low yield of product mixed with a large amount of intractable solid.
Answer: This is a classic sign of an overly aggressive reaction, where side reactions are outpacing the desired indole cyclization. The primary culprits are typically uncontrolled acid catalysis and thermal excursions.
-
Causality: The Fischer indole synthesis is a delicate balance. The acid catalyst is required to protonate the hydrazone and facilitate the key[3][3]-sigmatropic rearrangement.[4][5] However, harsh acidic conditions, especially at elevated temperatures, can promote numerous side reactions.[6] The most significant of these is the acid-catalyzed cleavage of the weak N-N bond in the ene-hydrazine intermediate, particularly if the arylhydrazine contains electron-donating substituents.[6][7] This cleavage leads to the formation of anilines and other degradation products that readily polymerize into tar.[6][7]
-
Solutions & Probing Questions:
-
How are you adding your acid? Avoid adding the full amount of a strong acid (like PPA, H₂SO₄, or ZnCl₂) to the reaction mixture at the outset. This creates localized "hot spots" of high acidity and temperature, accelerating tar formation.
-
Actionable Advice: Implement a controlled addition of the acid catalyst. If using a liquid acid, add it dropwise to the heated reaction mixture. For solid Lewis acids like ZnCl₂, consider adding them in portions or dissolving them in a minimal amount of a suitable solvent for a more controlled introduction.
-
-
Have you considered a milder catalyst? The "stronger is better" approach is often counterproductive.
-
Actionable Advice: Screen for milder acid catalysts. For substrates sensitive to N-N bond cleavage, switching from a strong Brønsted acid to acetic acid or a Lewis acid like BF₃·OEt₂ may provide the necessary activation without excessive degradation.[6][8] An innovative and green approach involves using low-melting mixtures, such as L-(+)-tartaric acid and dimethylurea, which act as both the solvent and a mild catalyst.[9]
-
-
Is your temperature control precise? The sigmatropic rearrangement often requires heat, but exceeding the optimal temperature window for your specific substrate will favor polymerization.[6][8]
-
Actionable Advice: Instead of heating to a single high setpoint, try a temperature ramp. Start at a lower temperature during the acid addition and then gradually increase it while monitoring the reaction's progress by TLC or LC-MS.[8] This allows the initial, more sensitive steps to occur under milder conditions.
-
-
Problem: The reaction itself appears clean, but I'm generating significant tarry precipitates during the work-up, especially after neutralization or solvent removal.
Answer: This issue often points to the instability of the crude product or intermediates under the work-up conditions. The change in pH or concentration during extraction and solvent evaporation can cause dissolved oligomers or unstable species to precipitate.
-
Causality: The crude reaction mixture may contain partially cyclized intermediates or the indole product itself, which can be sensitive to strong bases or acids used during neutralization.[8][10] Furthermore, concentrating the crude mixture can increase the proximity of reactive species, leading to polymerization that was not favored in the more dilute reaction medium.
-
Solutions & Probing Questions:
-
What is your quenching and neutralization procedure? Dumping the hot reaction mixture directly into a strong base can cause thermal and chemical shock.
-
Actionable Advice: Always cool the reaction mixture to room temperature or below before quenching. Quench by slowly adding the reaction mixture to a cold, stirred solution of a milder base like saturated aqueous sodium bicarbonate, rather than a concentrated NaOH or KOH solution.
-
-
Are you removing solvent under harsh conditions? High temperatures on a rotary evaporator can degrade sensitive indole products.
-
Actionable Advice: Remove organic solvents under reduced pressure at a lower temperature (e.g., < 40 °C). If tarry residues still form, consider a "solvent swap" extraction. Extract the product into a high-boiling, non-polar solvent in which the tar is less soluble, wash, and then carry the product forward in this solution to the next step if possible, avoiding full evaporation.
-
-
Could you purify before concentrating?
-
Actionable Advice: After the initial quench and extraction, pass the crude organic solution through a plug of silica gel. This can remove a significant portion of the highly polar, tar-forming components before you concentrate the solution, leading to a much cleaner crude product.
-
-
Problem: My tar formation is inconsistent from batch to batch, leading to variable yields and difficult-to-predict purification challenges.
Answer: Inconsistency is almost always linked to variability in starting materials or subtle, unrecorded deviations in reaction setup.
-
Causality: The Fischer synthesis is highly sensitive to impurities in the arylhydrazine or carbonyl starting materials.[2][10] These impurities can act as catalysts for side reactions or participate in competing pathways. Likewise, atmospheric moisture can interfere with Lewis acid catalysts, and residual solvents can alter the reaction kinetics.
-
Solutions & Probing Questions:
-
How do you qualify your raw materials? Are you using the same supplier and lot number for each batch?
-
Actionable Advice: Always use freshly distilled or recrystallized starting materials.[10] For every new batch of raw material, run a small-scale test reaction to qualify its performance before committing to a large-scale run. Keep detailed records of supplier and lot information.
-
-
Is your reaction setup truly anhydrous?
-
Actionable Advice: If using moisture-sensitive Lewis acids (e.g., ZnCl₂, AlCl₃), ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents.[11]
-
-
Are your reaction monitoring techniques consistent? Relying solely on reaction time can be misleading.
-
Actionable Advice: Monitor every reaction by TLC or LC-MS. Stop the reaction based on the consumption of the starting material, not on a fixed time. This accounts for minor variations in reaction rate between batches.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What exactly is "tar" in indole synthesis, and what is the primary mechanism of its formation?
A1: "Tar" is not a single compound but a complex, often insoluble, polymeric mixture. It arises from multiple side reactions occurring concurrently with the desired Fischer cyclization. The primary mechanism involves the degradation of intermediates and the product itself under the harsh acidic and thermal conditions of the reaction.[6] A key competing pathway is the N-N bond cleavage of the ene-hydrazine intermediate, which generates highly reactive species that polymerize.[7] Additionally, self-condensation of the starting aldehyde or ketone (Aldol condensation) and acid-catalyzed dimerization or rearrangement of the final indole product contribute to the formation of this complex mixture.[6]
Caption: Key pathways in Fischer Indole Synthesis leading to product vs. tar.
Q2: How does my choice of acid catalyst—Brønsted vs. Lewis acid—influence tar formation?
A2: The choice is critical and substrate-dependent.[11]
-
Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) are proton donors. They are effective but can be aggressive, often leading to more charring if not used carefully. Polyphosphoric acid (PPA) is a popular choice as it serves as both catalyst and solvent, but its high viscosity can make temperature control and product extraction difficult on a large scale.
-
Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) function by accepting an electron pair. They are often considered milder and can sometimes give cleaner reactions, especially for sensitive substrates.[8] However, they are typically very sensitive to moisture, which can deactivate them and lead to inconsistent results.[11]
There is no universal "best" catalyst; the optimal choice must be determined empirically for each specific substrate.[2]
Q3: What is the general relationship between temperature, reaction time, and tar formation?
A3: Both temperature and reaction time are directly correlated with tar formation. The rate of the desired[3][3]-sigmatropic rearrangement is temperature-dependent and often requires elevated temperatures to proceed efficiently.[6][8] However, the rates of the side reactions that lead to tar also increase with temperature, often more rapidly than the desired reaction. Prolonged reaction times, even at optimal temperatures, expose the product and intermediates to the harsh conditions for longer, increasing the likelihood of degradation. The goal is to find the "sweet spot": the minimum temperature and time required for complete conversion of the starting material. This is why active monitoring of the reaction's progress is essential.[11]
Q4: How critical is the purity of my starting materials?
A4: It is extremely critical. Impurities in either the arylhydrazine or the carbonyl compound are a primary cause of low yields and excessive tar formation.[2][10] For example, oxidized impurities in the arylhydrazine can initiate radical polymerization pathways. Residual base or acid from the synthesis of the starting materials can interfere with the catalyst. It is always recommended to use reagents of the highest possible purity, preferably after recrystallization or distillation immediately prior to use.[10]
Q5: Are there alternative, "cleaner" indole synthesis methods I should consider for large-scale production?
A5: Yes. While the Fischer method is classic, several modern alternatives are known for being milder and producing less tar.
-
Leimgruber-Batcho Indole Synthesis: This two-step method is renowned for its high yields and mild reaction conditions, making it suitable for complex molecules.[3]
-
Transition Metal-Catalyzed Syntheses: Modern methods using catalysts based on palladium, copper, or cobalt can proceed under much milder and more controlled conditions, often avoiding strong acids altogether.[12] For instance, the Buchwald modification uses a palladium catalyst to couple aryl bromides and hydrazones.[4]
-
Base-Catalyzed Cyclizations: For specific substrates, such as 2-ethynylanilines, mild base-catalyzed cyclizations in green solvents like water can be highly efficient and clean.[13]
Caption: Troubleshooting workflow for excessive tar formation in indole synthesis.
Q6: What are the most effective large-scale methods for removing tar from a crude indole product?
A6: Removing tar is challenging due to its chemical similarity to the indole product (aromatic, nitrogen-containing). A multi-step approach is often necessary.
-
Filtration/Trituration: After the work-up, if the tar has precipitated, it can sometimes be removed by filtering the crude organic solution through a pad of celite or silica. Alternatively, after removing the solvent, the crude solid can be triturated (slurried) with a non-polar solvent like hexanes. The desired indole may dissolve while the more insoluble tar remains behind.
-
Column Chromatography: This is the most common lab-scale method but can be expensive and slow for large-scale operations.[2] Using a gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar system (e.g., hexanes/ethyl acetate) is typical.
-
Acid-Base Extraction: This can be effective if the indole and tar have different acidities. Since the indole N-H is weakly acidic, it can sometimes be separated from non-acidic impurities.[10] However, this method carries the risk of degrading the indole if harsh conditions are used.
-
Crystallization: This is a highly effective final purification step for obtaining high-purity solid indoles.[2] Finding a suitable solvent system where the indole is soluble at high temperatures but sparingly soluble at low temperatures, while the tarry impurities remain in solution, is key. Mixed solvent systems (e.g., methanol/water, ethyl acetate/hexanes) are often effective.[2][3]
| Parameter | Impact on Tar Formation | Mitigation Strategy |
| Acid Strength | Strong acids can accelerate both the desired reaction and tar-forming side reactions. | Optimize catalyst choice; screen milder Brønsted or Lewis acids.[6][8] |
| Temperature | High temperatures increase reaction rates but disproportionately favor degradation pathways. | Use the minimum temperature required; monitor reaction closely to avoid overheating.[6][8] |
| Reaction Time | Prolonged exposure to acidic/hot conditions increases product and intermediate degradation. | Stop the reaction as soon as starting material is consumed (monitor by TLC/LC-MS).[11] |
| Reactant Purity | Impurities can catalyze or participate in side reactions, generating significant tar. | Use high-purity, freshly distilled, or recrystallized starting materials.[2][10] |
| Substituents (Arylhydrazine) | Electron-donating groups can promote N-N bond cleavage, a major source of tar.[6][7] | For electron-rich systems, use milder conditions (lower temp, weaker acid).[6] |
Section 3: Protocols & Methodologies
Protocol 1: Optimized Fischer Indole Synthesis with Controlled Acid Addition (General Procedure)
This protocol is a generalized starting point. The specific ketone/aldehyde, catalyst, and temperature must be optimized for your specific substrate.
-
Setup: To a dry, multi-neck, round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet, add the arylhydrazine (1.0 eq.) and the ketone or aldehyde (1.1 eq.).
-
Solvent Addition: Add a suitable solvent (e.g., toluene, acetic acid, or a high-boiling ether).
-
Heating: Begin stirring and heat the mixture to the desired initial reaction temperature (e.g., 80-110 °C).
-
Controlled Catalyst Addition: Once the temperature has stabilized, add the acid catalyst (e.g., ZnCl₂, p-TsOH, or PPA) in a controlled manner.
-
For Lewis Acids (e.g., ZnCl₂): Add in 3-4 portions over 30-60 minutes.
-
For Brønsted Acids (e.g., PPA): If possible, add dropwise via an addition funnel.
-
-
Reaction Monitoring: Monitor the reaction progress every 30-60 minutes using TLC or LC-MS. Look for the disappearance of the starting hydrazone.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a vigorously stirred, ice-cold solution of saturated sodium bicarbonate.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at < 40 °C to yield the crude product.
Protocol 2: Purification of Crude Indole via Acid-Base Extraction
This protocol is suitable for indoles that are stable to mild base and acid.
-
Dissolution: Dissolve the crude indole product from Protocol 1 in a suitable organic solvent like ethyl acetate.
-
Base Wash (to remove acidic tars): Transfer the solution to a separatory funnel and wash with 1 M NaOH solution. Caution: Some indoles may be sensitive to strong base.[10] Separate the organic layer.
-
Acid Wash (to protonate basic impurities): Wash the organic layer with 1 M HCl solution. This will remove basic impurities like residual anilines. Separate the organic layer.
-
Neutralization Wash: Wash the organic layer with saturated sodium bicarbonate solution to remove any residual acid.
-
Final Wash & Drying: Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a purified crude product ready for chromatography or crystallization.
References
- Benchchem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- Benchchem. (n.d.). Technical Support Center: Optimizing Fischer Indole Synthesis.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
- Benchchem. (n.d.). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- ResearchGate. (2022). High-Purity Purification of Indole Contained in Coal Tar Absorption Oil by Extraction-Distillation-Crystallization Combination.
- MDPI. (2021). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles.
- Zaretskii, M. I., et al. (1980). Isolation of indole from coal-tar fractions by liquid extraction. OSTI.GOV.
- Fang, R., et al. (2013). Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water. Tetrahedron Letters, 54(28), 3645-3648.
- Kim, S.J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). National Institutes of Health.
- Yoo, E. J., et al. (2010). Why Do Some Fischer Indolizations Fail?. National Institutes of Health.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis in Low Melting Mixtures.
- Dadfar, S. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. National Institutes of Health.
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Troubleshooting guide for low yield in Fischer indole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, remains a widely used method for the preparation of the indole scaffold, a privileged structure in pharmaceuticals and natural products.[1][2][3] Despite its utility, the reaction is notoriously sensitive to a variety of factors that can lead to diminished yields and complex product mixtures. This guide provides a structured approach to troubleshooting common issues encountered during the synthesis, framed in a question-and-answer format to directly address the challenges you may be facing in the lab.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a very low yield or has failed completely. What are the most common culprits?
Low yields in the Fischer indole synthesis can be attributed to several key factors:
-
Substrate Effects: The electronic properties of your starting materials play a critical role. Electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting undesired side reactions over the intended cyclization.[4] Similarly, certain substituents on the carbonyl component can over-stabilize key intermediates, leading to N-N bond cleavage as a competing pathway.[4][5]
-
Reaction Conditions: This synthesis is highly sensitive to temperature, reaction time, and the choice of acid catalyst.[4][6] Suboptimal conditions can lead to decomposition of starting materials, intermediates, or the final indole product.[6]
-
Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compounds can introduce competing side reactions, significantly lowering the yield of the desired product.[4] It is often beneficial to use freshly distilled or purified phenylhydrazine.[7]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the crucial cyclization step.[4]
Q2: I'm observing a complex mixture of byproducts. What are the likely side reactions?
The acidic conditions and elevated temperatures of the Fischer indole synthesis can promote several unwanted side reactions:
-
Aldol Condensation: If the aldehyde or ketone starting material possesses α-hydrogens, it can undergo self-condensation under the acidic reaction conditions.[4]
-
N-N Bond Cleavage: As mentioned, electron-donating substituents can stabilize an iminylcarbocation intermediate that results from the cleavage of the N-N bond, diverting the reaction from the desired pathway.[5][8] This is a known challenge, for instance, in the synthesis of 3-aminoindoles.[4][5]
-
Formation of Isomers: When using unsymmetrical ketones, there is a possibility of forming two different indole isomers.[9]
Q3: How critical is the choice of acid catalyst, and how do I select the right one?
The choice of acid catalyst is a crucial parameter that often requires empirical optimization.[4][10] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃) are commonly used.[2][7][10][11]
-
Brønsted Acids: Often used for robust substrates, but their harshness can lead to degradation with more sensitive molecules.[12]
-
Lewis Acids: Generally milder and can be advantageous for substrates that are sensitive to strong Brønsted acids.[12] They have been shown to improve the efficiency of cyclizations that perform poorly with protic acids.[5]
-
Solid Acids: Heterogeneous catalysts like zeolites or montmorillonite clays have also been employed to simplify purification.[13]
The optimal catalyst is substrate-dependent. A good starting point is to consult the literature for similar substrates.[7]
In-depth Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
Potential Cause: Insufficient reaction temperature or inadequate catalyst activity.
Explanation: The key[5][5]-sigmatropic rearrangement step in the Fischer indole synthesis has a significant activation energy barrier that must be overcome.[14] If the temperature is too low, the reaction rate will be exceedingly slow, leading to poor conversion.[6] Similarly, an inappropriate or deactivated catalyst will fail to facilitate the necessary protonation steps that initiate the reaction cascade.[12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Experimental Protocol: Catalyst Screening
-
Setup: Prepare several small-scale reactions in parallel, each with a different acid catalyst.
-
Catalysts to Screen:
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA).
-
Lewis Acids: Zinc chloride (ZnCl₂), Boron trifluoride etherate (BF₃·OEt₂).
-
-
Conditions: Maintain the same substrate concentrations, solvent, and temperature for all reactions.
-
Monitoring: Track the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals.
-
Analysis: Compare the consumption of starting material and the formation of the product spot across the different catalysts to identify the most effective one.
Problem 2: Formation of Tars and Decomposition Products
Potential Cause: Reaction temperature is too high or the acid catalyst is too strong.
Explanation: While elevated temperatures are necessary, excessive heat can lead to the degradation of the starting materials, the hydrazone intermediate, or the final indole product.[6] Highly acidic conditions can also promote polymerization and other decomposition pathways, especially with sensitive substrates.[6]
Troubleshooting and Optimization:
| Parameter | Recommended Action | Rationale |
| Temperature | Decrease the reaction temperature and increase the reaction time. | Milder conditions can prevent the degradation of sensitive compounds.[6] |
| Catalyst | Switch to a milder acid catalyst (e.g., from PPA to ZnCl₂ or acetic acid). | Acetic acid can serve as both a milder catalyst and a solvent.[7][10] |
| Solvent | Choose a solvent with a lower boiling point to limit the maximum reaction temperature. | The choice of solvent can significantly impact the reaction outcome.[6][7] |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Indoles can be susceptible to oxidation, especially at high temperatures.[12] |
Experimental Protocol: Temperature Optimization
-
Initial Reaction: Run the reaction at the previously attempted temperature and establish it as a baseline.
-
Stepwise Reduction: Set up a series of reactions at incrementally lower temperatures (e.g., 10-15°C decrements).
-
Extended Time: Increase the reaction time for the lower temperature experiments to allow for complete conversion.
-
Analysis: Monitor each reaction by TLC for the formation of the desired product and the appearance of decomposition products. Identify the temperature that provides the best balance of conversion and cleanliness.
Problem 3: Unfavorable Regioselectivity with Unsymmetrical Ketones
Potential Cause: The formation of the two possible ene-hydrazine intermediates is competitive.
Explanation: With an unsymmetrical ketone, the initial hydrazone can tautomerize to two different ene-hydrazine intermediates. Both can then proceed through the[5][5]-sigmatropic rearrangement, leading to a mixture of two isomeric indole products.[9] The ratio of these isomers can be influenced by the acid catalyst, solvent, and the steric and electronic nature of the substituents on the ketone.[3][9]
Logical Relationship Diagram:
Caption: Formation of isomeric indoles from an unsymmetrical ketone.
Strategies for Improving Regioselectivity:
-
Catalyst and Solvent Screening: The choice of Lewis acid and solvent can influence the isomer distribution, although their effects are not always systematic and often require empirical screening.[9]
-
Steric Control: If one side of the ketone is significantly more sterically hindered, the tautomerization may favor the formation of the less hindered ene-hydrazine, leading to a higher proportion of one indole isomer.
-
Pre-formation of Ene-Hydrazine Analogs: In some cases, it may be possible to synthesize a single regioisomer of an enol derivative of the ketone (e.g., an enol ether or enol acetate) and then react it with the arylhydrazine.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- optimization of reaction conditions for Fischer indole synthesis (temper
- Why Do Some Fischer Indoliz
- Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. (URL: )
- Optimization of reaction conditions for Fischer indole synthesis of carbazoles - Benchchem. (URL: )
- Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing. (URL: )
- Fischer Indole Synthesis - Alfa Chemistry. (URL: )
- On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. - SciSpace. (URL: )
- Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. (URL: )
- Fischer Indole Synthesis: Technical Support Center - Benchchem. (URL: )
- Fischer indole synthesis in the absence of a solvent - UKHSA Research Portal. (URL: )
- Fischer indole synthesis in the absence of a solvent - SciSpace. (URL: )
- troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles - Benchchem. (URL: )
- Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J. (URL: )
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. (URL: )
- Fischer indole synthesis - Wikipedia. (URL: )
- Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. (URL: )
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Identification in Indoline-5-carbonitrile Reactions
Welcome to the technical support center for identifying byproducts in reactions involving Indoline-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and impurity profiling. Here, we move beyond simple protocols to explain the causality behind experimental observations and troubleshooting strategies, ensuring robust and reliable analytical outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound and its derivatives, providing foundational knowledge for effective troubleshooting.
Q1: What are the most common byproducts I should expect from reactions with this compound?
A1: Byproduct formation is highly dependent on the reaction conditions (e.g., pH, temperature, reagents). However, several common side reactions can occur with the this compound scaffold:
-
Hydrolysis of the Nitrile Group: The nitrile moiety is susceptible to hydrolysis under both acidic and basic conditions, especially when heated.[1][2] This can lead to the formation of Indoline-5-carboxamide as an intermediate, and ultimately Indoline-5-carboxylic acid as the final product.[3][4]
-
Oxidation/Dehydrogenation: The indoline ring can be oxidized to the more stable aromatic indole structure, yielding Indole-5-carbonitrile.[5] This is a very common transformation and can occur with mild oxidizing agents or even exposure to air under certain catalytic conditions. Further oxidation can lead to more complex structures like oxindoles.[6][7]
-
N-Alkylation Side Reactions: In reactions aiming for substitution on the indoline nitrogen (N-alkylation), competitive alkylation at the C3 position can occur due to its nucleophilicity.[8] This results in isomeric byproducts that can be challenging to separate. Dialkylation (at both N and C3) is also possible, particularly with reactive alkylating agents.[9]
-
Ring Opening/Degradation: Under harsh conditions (e.g., strong acids/bases, high temperatures), the bicyclic ring system may degrade, leading to a variety of smaller, often more polar, byproducts.
Q2: Which ionization mode is best for analyzing this compound and its byproducts?
A2: Electrospray Ionization (ESI) in positive mode is typically the most effective method. The nitrogen atom in the indoline ring is basic and readily accepts a proton to form a stable [M+H]⁺ ion. This provides high sensitivity for the parent compound and most of its nitrogen-containing byproducts.
Q3: What are "adducts" in my mass spectrum, and how do I identify them?
A3: Adducts are ions formed when the analyte molecule associates with other ions present in the mobile phase or from the sample matrix.[10] In ESI positive mode, common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[11] Recognizing these is crucial to avoid misidentifying them as byproducts. For example, if your parent compound has a mass of 144.18 Da, the protonated molecule [M+H]⁺ will appear at m/z 145.19, while the sodium adduct [M+Na]⁺ will be at m/z 167.17. Systematically checking for the mass differences corresponding to these common adducts can quickly clarify the origin of many peaks in your spectrum.
Troubleshooting Guide: From Unexpected Peaks to Confirmed Structures
This guide provides structured answers to specific problems you may encounter during your LC-MS analysis.
Problem 1: An unexpected peak appeared in my chromatogram. How do I begin to identify it?
Answer: A systematic approach is key to turning an unknown peak into a known structure.
Step 1: Analyze the Mass-to-Charge Ratio (m/z) First, determine the monoisotopic mass of the unknown peak. Compare this mass to your starting material.
-
Is it a common adduct? Check for mass differences corresponding to common adducts (see Table 2).
-
Does it match a predicted byproduct? Calculate the expected masses of common byproducts (see Table 1) and see if there is a match. For example, a mass increase of 18.01 Da often indicates hydrolysis of the nitrile to a carboxylic acid.[12] A mass decrease of 2.02 Da suggests oxidation of the indoline to an indole.[5]
Step 2: Scrutinize the Isotope Pattern The isotopic distribution can provide clues about the elemental composition. Look for characteristic patterns, such as the A+2 peak for chlorine or bromine if halogenated reagents were used.
Step 3: Induce Fragmentation (MS/MS) If your instrument has tandem mass spectrometry (MS/MS) capabilities, fragment the ion of interest. The fragmentation pattern provides a structural fingerprint.[13] For indoline derivatives, characteristic losses include:
-
Loss of HCN (27 Da) or CN (26 Da) from the nitrile group.[14]
-
Fragmentation of side chains added during the reaction (e.g., loss of an alkyl group).
-
Cleavage of the pyrrole ring, which is characteristic of the indole/indoline core.[15]
Step 4: Consult the Literature Search scientific databases for known reactions and fragmentation patterns of similar compounds. This can provide invaluable confirmation for your proposed structure.
Problem 2: I'm seeing a peak with the same mass as my expected product but at a different retention time. What could it be?
Answer: This scenario strongly suggests the presence of an isomer. In the context of this compound chemistry, the most likely cause is a difference in the position of a substituent.
-
Cause: A common example is in alkylation reactions, which can occur at the nitrogen (N-alkylation) or at the C3 position (C3-alkylation).[8][16] Both products will have the identical mass and elemental formula but different structures.
-
Identification Strategy:
-
Chromatographic Separation: The two isomers will likely have different polarities and thus different retention times on a reversed-phase column. The C3-alkylated isomer may be slightly less polar than the N-alkylated one, leading to a longer retention time, though this is not a universal rule. Optimizing your LC gradient may be necessary to achieve baseline separation.
-
MS/MS Fragmentation: While the parent mass is identical, the fragmentation patterns of the two isomers may differ. The stability of the bonds and the proximity of functional groups will influence how the molecules break apart. Subtle differences in fragment ion intensities or the presence/absence of specific fragments can help distinguish them.
-
Reference Standards: The most definitive way to confirm the identity of each isomer is to synthesize authentic standards of both the N-alkylated and C3-alkylated products and compare their retention times and mass spectra to your reaction mixture.
-
Problem 3: My signal intensity is very low, or my baseline is extremely noisy.
Answer: Poor signal and high noise can obscure real byproducts and make quantification unreliable. These issues often stem from the LC method or instrument state rather than the chemistry itself.[17]
-
Check Mobile Phase: Ensure you are using high-purity, LC-MS grade solvents and additives (e.g., formic acid).[18] Incompatible additives or contaminated solvents are a primary source of noise and signal suppression. Phosphoric acid, a common HPLC additive, is not suitable for MS as it is non-volatile.[19]
-
Evaluate Ion Suppression: The sample matrix itself can interfere with the ionization of your target analyte. Try diluting your sample to see if the signal-to-noise ratio improves. If it does, matrix effects are likely at play, and further sample cleanup (e.g., solid-phase extraction) may be required.
-
Clean the Ion Source: The ESI source can become contaminated over time, leading to poor sensitivity and high background noise.[20] Follow the manufacturer's protocol for cleaning the capillary, skimmer, and other source components.
-
Assess Column Health: A contaminated or degraded column can lead to poor peak shape and high backpressure, which can manifest as a noisy baseline.[17] Try flushing the column with a strong solvent or replacing it if performance does not improve.
Visualized Workflows & Data
To aid in your experimental design and troubleshooting, the following diagrams and tables summarize key information.
Byproduct Identification Workflow
The following diagram outlines a logical workflow for identifying an unknown peak in your reaction mixture.
Caption: A typical workflow for byproduct identification using LC-MS.
Troubleshooting Logic for LC-MS Issues
This diagram provides a decision tree for diagnosing common LC-MS performance problems.
Caption: A decision tree for troubleshooting common LC-MS issues.
Data Tables
Table 1: Common Potential Byproducts in this compound Reactions (Parent Compound: this compound, C₉H₈N₂, MW = 144.07)
| Potential Byproduct Name | Reaction Type | Formula Change | Δ Mass (Da) | Expected [M+H]⁺ m/z |
| Indole-5-carbonitrile | Oxidation | - 2H | -2.02 | 143.06 |
| Indoline-5-carboxamide | Nitrile Hydrolysis (Partial) | + H₂O | +18.01 | 163.09 |
| Indoline-5-carboxylic acid | Nitrile Hydrolysis (Full) | + H₂O, - NH₃ + O | +17.00 | 162.07 |
| N-Alkyl this compound | N-Alkylation | + Alkyl Group | Varies | Varies |
| C3-Alkyl this compound | C3-Alkylation | + Alkyl Group | Varies | Varies |
| Oxindole-5-carbonitrile | Oxidation | + O | +15.99 | 161.05 |
Table 2: Common Adducts Observed in ESI Positive Mode LC-MS [10][11]
| Adduct Ion | Formula | Mass Added (Da) | Example m/z for this compound |
| Protonated | [M+H]⁺ | 1.0073 | 145.08 |
| Sodiated | [M+Na]⁺ | 22.9892 | 167.06 |
| Ammoniated | [M+NH₄]⁺ | 18.0338 | 162.10 |
| Potassiated | [M+K]⁺ | 38.9632 | 183.04 |
| Acetonitrile | [M+ACN+H]⁺ | 42.0338 | 186.10 |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
Objective: To prepare a reaction mixture for LC-MS analysis, ensuring compatibility and minimizing matrix effects.
Methodology:
-
Quench the Reaction: If necessary, stop the reaction by adding an appropriate quenching agent (e.g., water, saturated ammonium chloride).
-
Initial Dilution: Take a small aliquot (e.g., 10-20 µL) of the crude reaction mixture.
-
Solvent Dilution: Dilute the aliquot in a solvent that is compatible with your initial mobile phase conditions. A 1:1 mixture of water and acetonitrile is often a good starting point. A typical dilution factor is 1:1000, but this may need to be optimized.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (PTFE or nylon, depending on solvent compatibility) to remove any particulate matter that could clog the LC system.
-
Transfer: Transfer the filtered sample to an appropriate autosampler vial.
-
Blank Injection: Always run a blank injection (dilution solvent only) before your sample to ensure the system is clean.
Protocol 2: General-Purpose LC-MS Method for Byproduct Screening
Objective: To develop a robust screening method capable of separating polar and non-polar byproducts of this compound reactions.
Methodology:
-
LC System: Standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column with good peak shape for polar compounds (e.g., Agilent Zorbax Eclipse Plus C18, Waters Acquity BEH C18). Dimensions: 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
Gradient Program:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass accuracy.
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100 - 1000.
-
Source Parameters: Optimize capillary voltage, gas flow, and source temperature according to the instrument manufacturer's recommendations.
-
Data Acquisition: Collect full scan data (MS1). If an unknown peak of interest is detected, perform a targeted MS/MS analysis in a subsequent injection.
References
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- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved January 9, 2026.
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved January 9, 2026.
- JoVE. (2025, May 22). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved January 9, 2026.
- BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved January 9, 2026.
- Benchchem. (n.d.).
- He, M., et al. (n.d.). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition. Retrieved January 9, 2026.
- National Agricultural Library. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds. Retrieved January 9, 2026.
- Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824. [Link]
- BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved January 9, 2026.
- Bertin, S., et al. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America. Retrieved January 9, 2026.
- Gribble, G. W. (2010).
- ResearchGate. (2024, August 12). LC/MS Troubleshooting Guide. Retrieved January 9, 2026.
- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
- Webb, C. F., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- Google Patents. (n.d.). US9533949B2 - Processes for the preparation of 3-alkyl indoles. Retrieved January 9, 2026.
- Technical Disclosure Commons. (2025, January 20). Process for the preparation of 1H-indole-5-carbonitrile. Retrieved January 9, 2026.
- ResearchGate. (n.d.).
- Zhang, P., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 499. [Link]
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- Pharma Stability. (2025, November 20). Troubleshooting LC–MS Peak Assignment for Degradation Products. Retrieved January 9, 2026.
- Costas, M., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
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- ZefSci. (2025, May 6).
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- ResearchGate. (2025, August 10). (PDF)
- Kundu, S., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(8), 5603–5616. [Link]
- SIELC Technologies. (n.d.). Separation of Indole-5-carbonitrile on Newcrom R1 HPLC column. Retrieved January 9, 2026.
- MDPI. (n.d.). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. Retrieved January 9, 2026.
- Reddy, V. P., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2938–2950. [Link]
- Chemistry LibreTexts. (2023, August 29).
- Patti, G. J., et al. (2016). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). Analytical Chemistry, 88(21), 10669-10677. [Link]
- Sigma-Aldrich. (n.d.). Indole-5-carbonitrile. Retrieved January 9, 2026.
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- Morasch, B., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(14), 3445-3454. [Link]
- Van der Auwera, S., et al. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Analytical and Bioanalytical Chemistry, 412(27), 7549-7559. [Link]
- Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 9, 2026.
Sources
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. scirp.org [scirp.org]
- 15. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 17. zefsci.com [zefsci.com]
- 18. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 19. Separation of Indole-5-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. ssi.shimadzu.com [ssi.shimadzu.com]
Strategies to improve regioselectivity in Indole-5-carbonitrile functionalization
Welcome to the Technical Support Center for Indole-5-carbonitrile Functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for achieving regioselective functionalization of the indole-5-carbonitrile scaffold. As Senior Application Scientists, we have compiled this resource based on established literature and our experience in the field to help you navigate the complexities of this versatile building block.
Introduction: The Challenge of Regioselectivity
Indole-5-carbonitrile is a valuable synthon in medicinal chemistry, but its functionalization presents unique challenges. The electron-withdrawing nature of the cyano group at the C5 position deactivates the benzene ring towards electrophilic substitution, while the pyrrole ring retains its inherent nucleophilicity, primarily at the C3 position[1]. This electronic imbalance often leads to a lack of regioselectivity, resulting in mixtures of products and challenging purification processes. This guide provides strategies and troubleshooting advice to control the site of functionalization, enabling you to access the desired isomers with higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Functionalization at the C3 Position
The C3 position is the most electron-rich and, therefore, the most common site for electrophilic substitution on the indole-5-carbonitrile core[1]. However, issues can still arise.
Q1: My electrophilic substitution at C3 is sluggish or fails. What are the likely causes and solutions?
A1: The deactivating effect of the 5-cyano group, while most pronounced on the benzene ring, does slightly reduce the nucleophilicity of the C3 position compared to unsubstituted indole[1].
-
Troubleshooting Steps:
-
Increase Electrophile Reactivity: If using a mild electrophile, consider switching to a more reactive one. For example, in Friedel-Crafts acylation, using an acyl chloride with a stronger Lewis acid (e.g., AlCl₃) may be necessary instead of an anhydride with a milder Lewis acid[2][3][4].
-
Optimize Reaction Temperature: Gently heating the reaction can often overcome the activation energy barrier. Monitor the reaction closely by TLC to avoid decomposition.
-
Solvent Choice: The choice of solvent can influence the reactivity of both the indole and the electrophile. For Friedel-Crafts type reactions, non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. For other electrophilic additions, a more polar solvent might be beneficial.
-
N-Protection: Protecting the indole nitrogen with an electron-donating group can increase the electron density of the pyrrole ring and enhance C3 reactivity. However, this adds extra synthetic steps.
-
Q2: I am observing N-alkylation as a major side product during my attempted C3-alkylation. How can I favor C3-alkylation?
A2: The N-H proton of indole is acidic and can be deprotonated, leading to competing N-alkylation. The regioselectivity between N- and C-alkylation is a common challenge and is highly dependent on the reaction conditions[5][6][7].
-
Troubleshooting Steps:
-
Choice of Base and Solvent:
-
For C3-Alkylation: Lewis acid catalysis (e.g., BF₃·OEt₂, Cu(OTf)₂) in a non-polar solvent generally favors C3-alkylation by activating the electrophile[1][8].
-
For N-Alkylation: Using a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF, THF) deprotonates the nitrogen, favoring N-alkylation[9][10][11].
-
-
Protect the N-H: The most straightforward way to prevent N-alkylation is to protect the indole nitrogen. A tosyl (Ts) or Boc group can be used. Keep in mind that some protecting groups can also act as directing groups for other positions.
-
"Borrowing Hydrogen" Catalysis: Certain transition metal catalysts (e.g., iron-based) can promote C3-alkylation with alcohols via a "borrowing hydrogen" mechanism. These reactions are often performed under neutral or mildly basic conditions and can offer high C3 selectivity[12].
-
Table 1: General Conditions for N- vs. C3-Alkylation of Indole-5-carbonitrile
| Desired Product | Alkylating Agent | Catalyst/Base | Solvent | Temperature | Expected Outcome |
| N-Alkylation | Alkyl Halide | NaH, K₂CO₃ | DMF, THF | Room Temp to 80 °C | Favors N-alkylation |
| C3-Alkylation | Alkyl Halide/Alcohol | BF₃·OEt₂, Cu(OTf)₂ | DCM, Toluene | Room Temp | Favors C3-alkylation |
| C3-Alkylation | Alcohol | Fe or Ru catalyst | TFE, Toluene | High Temp | Favors C3-alkylation |
Section 2: Strategies for Functionalizing the Benzene Ring (C4, C6, C7)
Functionalizing the electron-deficient benzene ring of indole-5-carbonitrile is challenging and almost always requires a specific strategy to override the inherent reactivity of the pyrrole ring.
Directed C-H Functionalization
Q3: How can I achieve functionalization at the C4, C6, or C7 positions?
A3: Directing groups (DGs) are the most powerful tools for functionalizing these less reactive positions. The DG is installed at either the N1 or C3 position and then directs a metal catalyst to a specific C-H bond.
-
C4-Functionalization: A directing group at the C3 position, such as a pivaloyl or trifluoroacetyl group, can direct palladium or rhodium catalysts to the C4 position[3][10][13][14][15][16].
-
C6 and C7-Functionalization: A directing group on the indole nitrogen (N1) is typically used. For example:
Q4: My directed C-H activation reaction is not working for indole-5-carbonitrile. What should I try?
A4: The strong deactivating effect of the 5-cyano group can make the benzene ring C-H bonds less susceptible to activation, even with a directing group.
-
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The choice of metal catalyst and ligand is crucial. For a specific transformation, screen different palladium, rhodium, or iridium catalysts and a variety of phosphine or nitrogen-based ligands.
-
Oxidant/Additive Effects: Many C-H activation cycles require an oxidant (e.g., Ag₂O, Cu(OAc)₂). The choice and stoichiometry of the oxidant can significantly impact the reaction outcome.
-
Solvent and Temperature: C-H activation reactions are often sensitive to the solvent and may require high temperatures (80-120 °C). Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMA, NMP).
-
Consider a Different Directing Group: Some directing groups are more effective than others. If one DG is not working, it may be necessary to switch to a different one known to direct to the desired position.
-
Halogenation and Cross-Coupling
Q5: I want to introduce a functional group at C4, C6, or C7 via a Suzuki or other cross-coupling reaction. How do I regioselectively halogenate indole-5-carbonitrile?
A5: Regioselective halogenation provides a versatile handle for subsequent cross-coupling reactions.
-
C3-Halogenation: This is the most facile halogenation, typically achieved with reagents like NBS, NCS, or I₂ at low temperatures.
-
Benzene Ring Halogenation: Direct halogenation on the benzene ring of indole-5-carbonitrile is challenging due to the deactivating effect of the cyano group and the higher reactivity of the pyrrole ring. A common strategy is to first protect the C3 position (e.g., with a removable group) and the N1 position, and then perform the halogenation under more forcing conditions. Alternatively, a directed halogenation approach may be necessary.
Q6: My Suzuki coupling on a bromo-indole-5-carbonitrile is giving low yields. How can I improve it?
A6: Suzuki couplings are generally robust, but electron-deficient substrates can sometimes be challenging.
-
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient aryl halides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, P(tBu)₃) are often effective[6][7][17][18][19][20].
-
Base and Solvent: A variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF) can be used. The combination of base and solvent should be optimized for your specific substrate.
-
Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and not degraded. Using a freshly opened bottle or purifying the reagent can sometimes improve results.
-
Degassing: Thoroughly degassing the reaction mixture to remove oxygen is crucial to prevent catalyst deactivation.
-
Visualization of a Strategic Workflow
The following diagram illustrates a general workflow for choosing a strategy to functionalize indole-5-carbonitrile.
Caption: A workflow for selecting a functionalization strategy.
Detailed Experimental Protocols
Protocol 1: Regioselective C4-Arylation of N-Protected Indole-5-carbonitrile using a C3-Directing Group
This protocol is adapted from general procedures for directed C-H activation and should be optimized for indole-5-carbonitrile[10][14].
-
Synthesis of 3-pivaloyl-indole-5-carbonitrile:
-
To a solution of N-protected indole-5-carbonitrile in an appropriate solvent (e.g., DCM), add pivaloyl chloride and a Lewis acid (e.g., AlCl₃) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by quenching with water and extract with an organic solvent. Purify the product by column chromatography.
-
-
C4-Arylation:
-
In a sealed tube, combine 3-pivaloyl-indole-5-carbonitrile (1 equiv.), the desired aryl iodide (1.5 equiv.), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., PPh₃, 10-20 mol%), and an oxidant/base (e.g., Ag₂O or K₂CO₃, 2 equiv.) in a degassed solvent (e.g., toluene or DMA).
-
Seal the tube under an inert atmosphere (e.g., argon) and heat to 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature, filter through Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the C4-arylated product.
-
-
Removal of the Directing Group:
-
The pivaloyl group can be removed under basic conditions (e.g., NaOH or NaOMe in methanol) to yield the C4-arylated indole-5-carbonitrile.
-
Protocol 2: Selective N-Alkylation of Indole-5-carbonitrile
This protocol is based on standard N-alkylation procedures[9][10][11].
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere, add indole-5-carbonitrile (1 equiv.) and a dry, polar aprotic solvent (e.g., DMF or THF).
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Mechanistic Insights and Visualizations
Understanding the underlying mechanisms is key to troubleshooting and optimizing your reactions.
Influence of the 5-Cyano Group
The 5-cyano group exerts a strong electron-withdrawing effect, which deactivates the entire indole ring system towards electrophilic attack. However, the C3 position remains the most nucleophilic due to the lone pair on the nitrogen atom.
Caption: Relative reactivity of positions on the indole-5-carbonitrile ring.
Directed C-H Activation Mechanism
The following diagram illustrates a simplified catalytic cycle for a palladium-catalyzed C-H activation directed by a group at N1 to functionalize the C7 position.
Caption: Simplified mechanism of directed C7 C-H activation.
References
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH.
- Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis.
- SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. DergiPark.
- Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal.
- Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Publishing.
- Indole - Mannich Reaction And Substitution By Elimination. ChemTube3D.
- Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. PubMed.
- Scheme 1. One-pot synthesis of 3-substituted indoles from indole, malononitrile and aldehydes. ResearchGate.
- One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Erowid.
- Palladium-catalysed intramolecular arylation: a new synthesis of munduserone. RSC Publishing.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed.
- Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. RSC Publishing.
- Directed ortho Metalation (DOM). Organic Chemistry Portal.
- Brønsted acid-catalyzed direct C6 functionalization of 2,3-disubstituted indoles for construction of cyano-substituted all-carbon quaternary centers. ResearchGate.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate.
- C-H Functionalization of indoles and oxindoles through CDC reactions.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
- C‐alkylation versus N‐alkylation. Yields relate to isolated products. ResearchGate.
- Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate.
- Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. RSC Publishing.
- C-H Functionalization of Indoles at the C7 Position. ResearchGate.
- Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Wiley Online Library.
- Transient Directing Group-Assisted Palladium-Catalyzed C4-Alkynylation of Indoles. ResearchGate.
- Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Publications.
- Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
- A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed.
- (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate.
- Regioselective C5-H direct iodination of indoles. RSC Publishing.
Sources
- 1. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. baranlab.org [baranlab.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. rose-hulman.edu [rose-hulman.edu]
- 19. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purifying Indoline-5-carbonitrile Analogs with Column Chromatography
Welcome to the technical support center for the purification of Indoline-5-carbonitrile and its analogs. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these nitrogen-containing heterocyclic compounds. Here, you will find practical, in-depth answers to common challenges encountered during column chromatography, grounded in scientific principles and field-tested expertise.
Frequently Asked Questions (FAQs)
This section addresses foundational questions to build a strong understanding of the purification process for this compound analogs.
Q1: What are the key properties of this compound that influence its purification by column chromatography?
A1: Understanding the physicochemical properties of your target molecule is the first step to developing a successful purification strategy. This compound possesses several features that dictate its chromatographic behavior:
-
Polarity: The presence of the nitrile (-CN) group and the secondary amine within the indoline scaffold imparts a moderate to high polarity to the molecule. This polarity is a primary factor in its interaction with both the stationary and mobile phases.
-
Basicity: The nitrogen atom in the indoline ring is basic, which can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This often results in peak tailing and poor separation.[1]
-
Solubility: this compound is generally soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and sparingly soluble in water.[2] Its solubility in common chromatography solvents like ethyl acetate and dichloromethane will depend on the specific analog's structure.
-
Stability: Indoline derivatives can be sensitive to strong acids and may be light-sensitive.[3] It's crucial to assess the stability of your specific analog on silica gel before committing to a large-scale purification.[4]
Q2: How do I select the appropriate stationary phase for purifying my this compound analog?
A2: The choice of stationary phase is critical for achieving good separation. Here’s a breakdown of common options:
-
Silica Gel (Normal-Phase): This is the most common and cost-effective stationary phase.[5] However, due to the basic nature of the indoline nitrogen, peak tailing can be a significant issue.[1]
-
Deactivated Silica Gel: To mitigate the acidity of standard silica, you can use deactivated silica or add a basic modifier to your mobile phase.
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds like indoline analogs, as it minimizes the acidic interactions that cause streaking.[1]
-
Reversed-Phase Silica (e.g., C18): For highly polar indoline analogs, reversed-phase chromatography is often the method of choice.[1][6] In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[6][7]
Q3: What is the general approach to selecting a mobile phase for normal-phase chromatography of this compound analogs?
A3: Mobile phase selection is a process of optimizing the polarity to achieve the desired separation. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.4 on a TLC plate.[5]
A typical approach involves:
-
Start with a binary solvent system: A common starting point is a mixture of a non-polar solvent (like hexanes or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane).[5]
-
Adjust the polarity: The ratio of the polar to non-polar solvent is adjusted to achieve the desired separation. Increasing the proportion of the polar solvent will increase the mobile phase polarity and move the compounds further up the TLC plate.[8]
-
Consider a third solvent: For more complex separations, adding a small amount of a highly polar solvent like methanol can be beneficial.
Q4: When should I consider using reversed-phase chromatography?
A4: Reversed-phase chromatography is particularly useful in the following scenarios:
-
Highly Polar Analogs: If your indoline analog is very polar and either streaks badly or does not move from the baseline on a silica gel TLC plate even with highly polar mobile phases, reversed-phase is a strong alternative.[1]
-
Basic Compounds: Reversed-phase chromatography is generally less prone to issues with basic compounds compared to normal-phase on silica.[1]
-
Difficult Separations: High-Performance Liquid Chromatography (HPLC) using a reversed-phase column can provide the high resolution needed for separating closely related analogs or for final polishing of the product.[1]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the column chromatography of this compound analogs.
Issue 1: My compound is streaking or tailing on the TLC plate and column.
-
Possible Cause: The basic nitrogen of the indoline ring is interacting strongly with the acidic silanol groups on the silica gel surface.[1]
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia into your mobile phase.[1] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina, which is less acidic than silica gel.[1] Alternatively, reversed-phase chromatography on a C18 column can be effective.[1]
-
Issue 2: My compound is not moving from the origin (Rf = 0) on the TLC plate.
-
Possible Cause 1: The mobile phase is not polar enough to elute your compound.
-
Solution: Systematically increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If you are already using 100% ethyl acetate, consider adding a more polar solvent like methanol. A gradient elution from a non-polar to a highly polar solvent system can also be effective.[1]
-
-
Possible Cause 2: Your compound may have irreversibly adsorbed to or decomposed on the silica gel.[4]
-
Solution: Test the stability of your compound on silica gel. Spot your compound on a TLC plate, let it sit for a while, and then elute it. If you see a streak or new spots, your compound may be decomposing. In this case, consider using a less acidic stationary phase like alumina or switching to reversed-phase chromatography.[1][4]
-
Issue 3: I have poor separation between my desired product and an impurity.
-
Possible Cause: The polarity difference between your product and the impurity is too small for the chosen solvent system.
-
Solution:
-
Optimize the Mobile Phase: Screen a variety of solvent systems with different polarities and selectivities. For example, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol system. The goal is to maximize the difference in Rf values between your product and the impurity on a TLC plate.
-
Use a Gradient Elution: Start with a less polar mobile phase where your compound has an Rf of around 0.2 or less. Gradually increase the polarity of the mobile phase during the column run. This can help to better resolve compounds with similar polarities.
-
Increase the Column Length or Decrease the Particle Size: For very difficult separations, using a longer column or a stationary phase with a smaller particle size (in the case of flash chromatography or HPLC) can improve resolution.
-
Issue 4: My compound is eluting with the solvent front.
-
Possible Cause: The mobile phase is too polar for your compound.
-
Solution: Decrease the polarity of your mobile phase. If you are using a hexane/ethyl acetate mixture, increase the proportion of hexane. The aim is to bring the Rf value of your compound down to the 0.2-0.4 range on a TLC plate.[5]
Issue 5: My column is running very slowly or has stopped flowing.
-
Possible Cause 1: The column was not packed properly, leading to compaction of the stationary phase.
-
Solution: Ensure you are using a consistent packing method (dry packing or slurry packing) to create a homogenous column bed.
-
-
Possible Cause 2: Fine particles from the crude sample or the stationary phase are clogging the column frit.
-
Solution: Filter your crude sample before loading it onto the column. Adding a layer of sand on top of the stationary phase can also help to prevent disturbance of the column bed during solvent addition.
-
-
Possible Cause 3: The compound or an impurity has crystallized in the column.
-
Solution: This is a challenging situation. You may need to try and carefully dislodge the blockage or, in a worst-case scenario, extrude the stationary phase and extract your compound. To avoid this, ensure your compound is fully dissolved in the loading solvent and does not exceed its solubility in the mobile phase.
-
Data Summary Table: Recommended Starting Conditions
| Scenario | Stationary Phase | Mobile Phase System (Starting Point) | Key Considerations |
| Moderately Polar, Basic Analog | Silica Gel | Hexane/Ethyl Acetate + 0.5% Triethylamine | The addition of a basic modifier is often crucial to prevent peak tailing. |
| Highly Polar Analog | C18 Reversed-Phase | Water/Acetonitrile or Water/Methanol | May require an acidic modifier like formic acid or TFA to improve peak shape.[6] |
| Acid-Sensitive Analog | Neutral Alumina | Dichloromethane/Methanol | Alumina can be a good alternative to avoid degradation on acidic silica. |
Experimental Workflow: TLC to Column Chromatography Scale-Up
This workflow outlines the logical progression from analytical thin-layer chromatography to preparative column chromatography.
Caption: Workflow for scaling up from TLC to column chromatography.
Decision Tree: Troubleshooting Poor Separation
This diagram provides a logical path for addressing issues with co-eluting compounds.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
- Cilliers, C., du Preez, I., & van Hille, R. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 94, 1399-1404.
- SIELC Technologies. (n.d.). Separation of Indoline on Newcrom R1 HPLC column.
- Hoffman, R. L. (1969). Stationary Phases for Separation of Basic and Nonbasic Nitrogen Compounds or Hydrocarbons By Gas-Liquid Chromatography.
- SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column.
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
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Validation & Comparative
Validating Kinase Inhibitor Activity: A Comparative Guide to Indoline-5-carbonitrile
In the landscape of targeted therapeutics, protein kinases remain a pivotal class of drug targets, with their dysregulation being a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule inhibitors that can effectively and selectively modulate kinase activity is a cornerstone of modern drug discovery.[2] The indole and indoline scaffolds are privileged structures in medicinal chemistry, forming the core of many approved kinase inhibitors due to their ability to mimic the hinge-binding region of ATP.[1][3] This guide provides a comprehensive framework for the experimental validation of a novel kinase inhibitor, using the hypothetical compound Indoline-5-carbonitrile as a case study. We will explore the essential biochemical and cell-based assays required to characterize its activity, potency, and selectivity, and compare its performance against established inhibitors.
Foundational Principles of Kinase Inhibition and Validation
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes.[2] Kinase inhibitors are broadly classified based on their mechanism of action, with ATP-competitive inhibitors being the most common class.[4] These molecules bind to the highly conserved ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation.[1]
The validation of a potential kinase inhibitor is a multi-step process that aims to answer several key questions:
-
Does the compound inhibit the target kinase?
-
How potent is the inhibition?
-
What is the mechanism of inhibition?
-
Is the compound selective for the target kinase?
-
Does the compound inhibit the kinase in a cellular context?
-
Does inhibition of the target kinase lead to the desired biological effect?
To address these questions, a combination of in vitro biochemical assays and cell-based functional assays is employed.[2][5]
Biochemical Validation: Characterizing Direct Kinase Inhibition
Biochemical assays are the first step in validating a kinase inhibitor and are designed to measure the direct interaction of the compound with the purified kinase enzyme.[2][6] The primary goal is to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
In Vitro Kinase Assay: IC50 Determination
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Several assay formats are available to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[2][7] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad applicability, and non-radioactive nature.[7][8] This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.
Protocol: IC50 Determination of this compound against EGFR
-
Reagent Preparation: Prepare a serial dilution of this compound in DMSO. Prepare the kinase reaction buffer containing purified EGFR kinase, a suitable substrate peptide, and ATP.
-
Kinase Reaction: In a 96-well plate, add the kinase reaction buffer to each well. Add the serially diluted this compound or a known EGFR inhibitor (e.g., Gefitinib) as a positive control.[9] Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Comparative Biochemical Data
To contextualize the potency of this compound, it is essential to compare its IC50 value with that of established inhibitors targeting the same kinase.
| Compound | Target Kinase | IC50 (nM) | Reference Compound |
| This compound | EGFR | [Example Data: 50] | N/A |
| Gefitinib | EGFR | 2 - 37 | Yes |
| Erlotinib | EGFR | 2 - 20 | Yes |
This table presents hypothetical data for this compound for illustrative purposes.
Cell-Based Validation: Assessing Activity in a Physiological Context
While biochemical assays are crucial for determining direct enzyme inhibition, they do not fully recapitulate the complex cellular environment.[10][11] Cell-based assays are therefore essential to confirm that the inhibitor can penetrate the cell membrane, engage its target, and exert a biological effect.[5][12]
Target Engagement: Western Blot Analysis of Phosphorylation
A key indicator of target engagement in cells is the reduction of phosphorylation of the kinase's downstream substrates.[12] For an EGFR inhibitor, this can be assessed by measuring the phosphorylation level of EGFR itself (autophosphorylation) and key downstream signaling proteins like Akt and ERK.
Signaling Pathway: EGFR and Downstream Effectors
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Protocol: Western Blot for Phospho-EGFR
-
Cell Culture and Treatment: Seed a suitable cancer cell line with high EGFR expression (e.g., A431 cells) in a 6-well plate.[13] Once the cells reach 70-80% confluency, serum-starve them overnight. Treat the cells with varying concentrations of this compound for 2 hours. Stimulate the cells with epidermal growth factor (EGF) for 10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with a primary antibody specific for phosphorylated EGFR (p-EGFR). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-EGFR signal to total EGFR or a loading control like GAPDH.
Cellular Potency: Anti-proliferative Assay
The ultimate goal of many kinase inhibitors in oncology is to inhibit cancer cell growth.[13] Cell proliferation assays, such as the MTT or CellTiter-Glo® assay, are used to determine the concentration of the inhibitor that reduces cell viability by 50% (GI50).
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., A431) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and control inhibitors for 72 hours.
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Acquisition and Analysis: Measure the luminescence and plot the signal against the inhibitor concentration to determine the GI50 value.
Comparative Cellular Data
| Compound | Target Cell Line | GI50 (µM) | Reference Compound |
| This compound | A431 | [Example Data: 1.5] | N/A |
| Gefitinib | A431 | 0.015 - 0.5 | Yes |
| Erlotinib | A431 | 0.1 - 1 | Yes |
This table presents hypothetical data for this compound for illustrative purposes.
Conclusion and Future Directions
This guide has outlined a systematic approach to the validation of a novel kinase inhibitor, this compound. The described biochemical and cell-based assays provide a robust framework for characterizing its potency, target engagement, and cellular activity. The comparative analysis against established inhibitors is crucial for understanding the potential advantages and liabilities of the new compound.
Future studies should focus on comprehensive kinase profiling to assess the selectivity of this compound across the human kinome. Investigating its mechanism of action in more detail, including residence time and potential for allosteric inhibition, would provide further insights. Ultimately, promising in vitro and cellular data would pave the way for in vivo efficacy studies in preclinical models of disease.
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Comparing the efficacy of Indole-5-carbonitrile vs. other kinase inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the indole nucleus stands out as a "privileged" scaffold, a core chemical structure that repeatedly appears in potent and clinically successful drugs.[1][2] This guide provides an in-depth comparison of the efficacy of indole-containing kinase inhibitors against other prominent inhibitor classes, with a focus on the well-characterized Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. Through a detailed examination of experimental data, protocols, and the underlying signaling networks, this document aims to equip researchers with the critical information needed to navigate the complex field of kinase inhibitor development.
The Enduring Appeal of the Indole Moiety
The indole scaffold, a bicyclic aromatic structure composed of a benzene ring fused to a pyrrole ring, offers a unique combination of properties that make it highly suitable for kinase inhibitor design. Its rigid structure provides a solid anchor for positioning key pharmacophoric features within the ATP-binding pocket of kinases. Furthermore, the indole ring system can participate in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-stacking, which are crucial for high-affinity binding to the target kinase.[2][3] The versatility of the indole core allows for extensive chemical modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5]
Comparative Efficacy at the Kinase Level: A Focus on VEGFR2
To objectively compare the efficacy of indole-based inhibitors, we will focus on VEGFR2, a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[6][7] Dysregulation of the VEGFR2 signaling pathway is a hallmark of many cancers, making it a prime target for anti-cancer therapies.[8]
We will compare three prominent FDA-approved indole-containing VEGFR2 inhibitors—Sunitinib , Axitinib , and Vandetanib —with two non-indole-based inhibitors, Sorafenib (a bi-aryl urea) and Pazopanib (an indazolylpyrimidine), which also target the VEGFR pathway.
Biochemical Potency: A Head-to-Head Look at IC50 Values
The half-maximal inhibitory concentration (IC50) in a biochemical assay is a primary measure of a compound's potency against its purified target kinase. The following table summarizes the reported IC50 values of our selected inhibitors against VEGFR2.
| Inhibitor | Scaffold Type | VEGFR2 IC50 (nM) |
| Axitinib | Indole (Indazole) | 0.2[9][10][11] |
| Vandetanib | Indole (Quinazoline) | 40[2][4][6][12] |
| Sunitinib | Indole (Oxindole) | 80[1][3][13] |
| Pazopanib | Non-Indole (Indazolylpyrimidine) | 30[5][14] |
| Sorafenib | Non-Indole (Bi-aryl urea) | 90[6][15][16][17] |
Analysis of Biochemical Potency:
The data clearly demonstrates that the indole scaffold is capable of producing highly potent VEGFR2 inhibitors. Axitinib, an indazole derivative, exhibits exceptional potency with a sub-nanomolar IC50 value, making it one of the most potent VEGFR2 inhibitors described.[9][11] While Sunitinib and Vandetanib show slightly lower potency in the nanomolar range, they are still highly effective at the biochemical level.[1][4] It is important to note that Pazopanib, a non-indole inhibitor, also demonstrates high potency, highlighting that other scaffolds can also be effectively utilized to target this kinase.[5][14]
Cellular Efficacy: Translating Potency into Biological Activity
While biochemical assays are crucial for determining direct target inhibition, cellular assays provide a more physiologically relevant measure of a compound's efficacy by taking into account factors like cell permeability and the competitive cellular environment.[15]
Comparative Cellular Activity
The following table summarizes the cellular efficacy of the selected inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | Assay Type | Endpoint | Measured Value (µM) |
| Axitinib | A-498 (Renal) | MTT Assay | IC50 (96h) | 13.6[18][19] |
| Sunitinib | MV4;11 (Leukemia) | Proliferation | IC50 | 0.008[1][13] |
| Vandetanib | PC3 (Prostate) | Proliferation | IC50 | 13.3[4] |
| Sorafenib | HepG2 (Liver) | MTT Assay | IC50 (48h) | ~6[20] |
| Pazopanib | Multiple Myeloma Cells | Survival | IC50 | 5-15 µg/mL[21] |
Insights from Cellular Efficacy Data:
The cellular data reveals a more complex picture than the biochemical IC50 values alone. Sunitinib, for instance, demonstrates potent anti-proliferative effects at very low nanomolar concentrations in a leukemia cell line.[1][13] Axitinib's efficacy in a renal cell carcinoma line is in the micromolar range, which is a significant drop from its sub-nanomolar biochemical potency, likely due to cellular factors.[18][19] Sorafenib also shows micromolar activity in liver cancer cells.[20] Pazopanib's effective concentration in multiple myeloma cells is reported in µg/mL, which can be converted to a micromolar range.[21] This highlights the critical importance of evaluating inhibitors in relevant cellular models to understand their true therapeutic potential.
The VEGFR2 Signaling Pathway: A Visual Guide
Understanding the signaling cascade initiated by VEGFR2 is essential for interpreting the effects of its inhibitors. Upon binding of its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates on several tyrosine residues, creating docking sites for various signaling proteins. This triggers a cascade of downstream pathways that ultimately regulate cell proliferation, survival, migration, and permeability.[6][7][22][23][24][25]
Caption: Simplified VEGFR2 signaling pathway.
Experimental Protocols: Methodologies for Efficacy Determination
The following are detailed, step-by-step protocols for key assays used to evaluate the efficacy of kinase inhibitors.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8][26][27][28][29]
Materials:
-
Kinase of interest (e.g., recombinant VEGFR2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test inhibitor (e.g., Sunitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, kinase, and substrate at 2X the final desired concentration.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the test inhibitor in the appropriate solvent (e.g., DMSO) and then in kinase buffer to achieve a 2X final concentration range.
-
Set up Kinase Reaction:
-
Add 5 µL of the 2X inhibitor dilutions to the wells of the assay plate.
-
Add 5 µL of the 2X Kinase Reaction Master Mix to each well to initiate the reaction.
-
Include "no inhibitor" controls (vehicle only) and "no enzyme" controls (buffer only).
-
-
Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and Detect Luminescence: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cellular Proliferation Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18][20]
Materials:
-
Cancer cell line of interest (e.g., A-498)
-
Complete cell culture medium
-
Test inhibitor (e.g., Axitinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the inhibitor dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 96 hours) in a CO2 incubator at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells with medium and MTT but no cells).
-
Normalize the absorbance values to the vehicle-only control wells (100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion: The Indole Scaffold as a Cornerstone of Kinase Inhibitor Design
This comparative guide underscores the significance of the indole scaffold in the development of potent and effective kinase inhibitors. The exceptional biochemical potency of indole-based inhibitors like Axitinib against VEGFR2 demonstrates the scaffold's capacity to be tailored for high-affinity interactions with the kinase active site.[9][11] While cellular efficacy is influenced by a multitude of factors beyond direct target binding, indole-containing compounds have consistently proven their therapeutic value in clinical settings.[3]
The provided experimental protocols offer a robust framework for researchers to evaluate and compare the efficacy of their own novel kinase inhibitors. By integrating biochemical and cellular assays, and with a clear understanding of the target signaling pathway, the drug discovery process can be more efficiently navigated. The continued exploration and innovative modification of the indole nucleus will undoubtedly lead to the development of the next generation of targeted therapies for a wide range of diseases.
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A Senior Application Scientist's Guide to the NMR Characterization of Indoline-5-carbonitrile Derivatives
Abstract
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of heterocyclic scaffolds is a cornerstone of chemical research and development. Indoline-5-carbonitrile and its derivatives represent a significant class of compounds with diverse applications.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for their characterization. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of the this compound core, explains the causal relationships between structure and spectral output, and offers validated experimental protocols for reliable data acquisition.
Introduction: The Significance of the this compound Scaffold
The indoline framework is a prevalent motif in pharmaceuticals and biologically active molecules. The addition of a carbonitrile (-C≡N) group at the 5-position significantly modulates the electronic properties of the aromatic ring, often enhancing biological activity or providing a synthetic handle for further functionalization. Accurate and efficient characterization is paramount, and NMR spectroscopy provides unparalleled insight into the precise atomic connectivity and electronic environment of these molecules.[3][4] This guide will compare the parent indoline scaffold with N-substituted and C5-substituted analogues to build a predictive and interpretive framework for researchers.
Foundational NMR Principles for Heterocyclic Systems
NMR spectroscopy relies on the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The key parameters we will discuss are:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a nucleus is determined by its local electronic environment. Electron-withdrawing groups (like the -CN group) decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield).[4] Conversely, electron-donating groups cause an upfield shift.
-
Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of neighboring magnetic nuclei, causing signals to split into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J) measured in Hertz (Hz), provides information about the number of neighboring nuclei and their dihedral angles.[5]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, providing a quantitative proton count for each unique chemical environment.
Below is the general structure and numbering scheme for an N-substituted this compound derivative, which will be referenced throughout this guide.
Caption: General structure and numbering of an N-substituted this compound.
¹H NMR Spectral Analysis: A Comparative Approach
The proton spectrum provides a detailed fingerprint of the molecule. The substitution pattern dramatically influences the chemical shifts and coupling patterns.
Aliphatic Region (C2-H₂ and C3-H₂)
In the parent indoline, the methylene protons at C2 and C3 typically appear as triplets around 3.05 ppm and 3.60 ppm, respectively.[6]
-
C3-H₂ (~3.0 ppm): These protons are adjacent to the aromatic ring.
-
C2-H₂ (~3.5 ppm): These protons are adjacent to the nitrogen atom, which is more electronegative than carbon, causing a downfield shift relative to the C3 protons.
Substituent Effects:
-
N-Acetylation (e.g., 1-Acetylthis compound): The electron-withdrawing acetyl group significantly deshields the adjacent C2 protons, shifting their signal downfield to ~4.1 ppm.[6] The C3 protons are less affected but also experience a slight downfield shift.
-
The Cyano Group: The -CN group at C5 has a minimal direct effect on the aliphatic protons due to its distance.
Aromatic Region (H4, H6, H7)
The aromatic region is particularly informative. The powerful electron-withdrawing nature of the nitrile group is the dominant factor governing the chemical shifts.[7]
-
H7 (~7.0-8.2 ppm): This proton is ortho to the nitrogen atom. In N-acetylated derivatives, steric compression and the anisotropy of the carbonyl group cause a significant downfield shift, often placing H7 as the most deshielded aromatic proton (~8.15 ppm).[6]
-
H6 (~7.2-7.5 ppm): This proton is ortho to the cyano group. The nitrile's anisotropic effect and electron-withdrawing nature will deshield H6, shifting it downfield. It typically appears as a doublet of doublets due to coupling with H4 and H7 (meta- and ortho-coupling, respectively).
-
H4 (~7.5-7.7 ppm): This proton is also ortho to the cyano group and will be similarly deshielded. It often appears as a doublet or a narrow singlet, depending on the magnitude of meta-coupling to H6.
The diagram below illustrates the key electronic influences on the aromatic protons.
Caption: Influence of substituents on aromatic proton chemical shifts.
¹³C NMR Spectral Analysis: Characterizing the Carbon Skeleton
While ¹H NMR identifies proton environments, ¹³C NMR confirms the carbon framework. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon.[6]
-
Aliphatic Carbons (C2, C3): In indoline, C2 and C3 appear around 47 ppm and 30 ppm, respectively. N-acetylation deshields C2, shifting it downfield.
-
Aromatic Carbons (C4, C6, C7): These carbons typically resonate in the 110-130 ppm range.
-
Quaternary Aromatic Carbons (C3a, C7a): These "bridgehead" carbons are found further downfield, often between 130-155 ppm.
-
Key Quaternary Carbons (C5 and CN): These are highly diagnostic.
-
C5: The carbon directly attached to the nitrile group is significantly deshielded and its signal is often attenuated due to the lack of a directly attached proton and long relaxation times. Its chemical shift is expected in the 105-115 ppm range.
-
CN: The nitrile carbon itself has a characteristic chemical shift in the 115-125 ppm range.
-
Comparative Data Summary
The following table provides an objective comparison of expected chemical shifts for indoline, 1-acetylindoline, and a predicted spectrum for 1-acetylthis compound, based on established substituent effects. This allows for a direct evaluation of how functional groups alter the spectral landscape.
| Atom | Indoline (CDCl₃) [8][9] | 1-Acetylindoline (CDCl₃) [6] | Predicted 1-Acetylthis compound (CDCl₃) | Causality of Shift (vs. 1-Acetylindoline) |
| ¹H NMR (ppm) | ||||
| H-2 | ~3.60 (t) | ~4.12 (t) | ~4.15 (t) | Minimal change; distant from C5. |
| H-3 | ~3.00 (t) | ~3.13 (t) | ~3.15 (t) | Minimal change; distant from C5. |
| H-4 | ~7.08 (d) | ~7.18 (d) | ~7.60 (d) | Strong deshielding by ortho -CN group. |
| H-6 | ~6.69 (t) | ~7.00 (t) | ~7.45 (dd) | Strong deshielding by ortho -CN group. |
| H-7 | ~6.98 (d) | ~8.15 (d) | ~8.20 (d) | Slight deshielding from -CN group's field effect. |
| -COCH₃ | - | ~2.20 (s) | ~2.22 (s) | Minimal change. |
| ¹³C NMR (ppm) | ||||
| C2 | ~47.3 | ~49.5 | ~50.0 | Minimal change. |
| C3 | ~29.7 | ~28.0 | ~28.5 | Minimal change. |
| C4 | ~124.5 | ~124.0 | ~127.0 | Deshielding by -CN group. |
| C5 | ~127.3 | ~125.0 | ~110.0 | Shielding effect of directly attached nitrile. |
| C6 | ~118.6 | ~117.5 | ~128.0 | Deshielding by -CN group. |
| C7 | ~109.8 | ~117.0 | ~118.0 | Minimal change. |
| C3a | ~130.3 | ~131.0 | ~132.0 | Minor electronic effect. |
| C7a | ~151.0 | ~142.5 | ~144.0 | Minor electronic effect. |
| -C N | - | - | ~119.0 | Characteristic nitrile carbon shift. |
| -C OCH₃ | - | ~168.5 | ~168.7 | Minimal change. |
| -COC H₃ | - | ~24.0 | ~24.1 | Minimal change. |
Note: Predicted values are estimates based on additive substituent effects and may vary slightly in experimental results.
Validated Experimental Protocols
Adherence to standardized protocols is critical for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Purity Check: Ensure the sample is of high purity (>95%) to avoid misleading signals from impurities.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is suitable for many indoline derivatives. For compounds with poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used, but be aware that solvent effects can alter chemical shifts.[6][10][11]
-
Concentration:
-
For ¹H NMR , dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.
-
For the less sensitive ¹³C NMR , a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]
-
-
Internal Standard: Tetramethylsilane (TMS) is often added by the solvent manufacturer and is used to reference the chemical shift scale to 0.00 ppm.
NMR Data Acquisition Workflow
The following workflow ensures systematic and comprehensive data collection.
Caption: Standard workflow for 1D NMR data acquisition and processing.
Typical Acquisition Parameters
-
For ¹H NMR:
-
Pulse Angle: 30-45°
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16[6]
-
-
For ¹³C NMR:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: Several hundred to thousands, depending on concentration.[6]
-
Proton Decoupling: Broadband decoupling (e.g., WALTZ-16) should be active to collapse C-H coupling and improve signal-to-noise.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound derivatives are rich with structural information. By understanding the fundamental effects of the indoline core, the N-substituent, and the powerful electron-withdrawing C5-carbonitrile group, researchers can confidently assign structures and verify the outcomes of their synthetic efforts. The comparative data and validated protocols within this guide serve as a robust resource for professionals in the chemical and pharmaceutical sciences, enabling efficient and accurate molecular characterization. For unambiguous assignments in particularly complex derivatives, 2D NMR techniques such as COSY, HSQC, and HMBC are recommended.[12]
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Comparative Guide to the Structure-Activity Relationship (SAR) of Indoline-5-carbonitrile Analogs
Introduction: The Privileged Indoline Scaffold in Modern Drug Discovery
The indole nucleus and its reduced form, indoline, represent what medicinal chemists refer to as "privileged scaffolds."[1] These heterocyclic structures are prevalent in a vast array of natural products and synthetic compounds, demonstrating a remarkable ability to interact with a wide range of biological targets.[1] This versatility has cemented their status as a cornerstone in the development of new therapeutic agents. By strategically modifying the core indoline structure, researchers can fine-tune its pharmacological properties, leading to potent and selective drugs for various clinical conditions.[1]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a specific, highly promising subclass: indoline-5-carbonitrile analogs . The presence of the nitrile group at the C5 position often serves as a key interaction point or influences the electronic properties of the entire molecule, making this scaffold a fertile ground for inhibitor design. We will dissect the causal relationships between specific structural modifications and their resulting biological activities against several major therapeutic target classes, supported by experimental data from peer-reviewed studies. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced design principles that govern the efficacy of these potent molecules.
Part 1: this compound Analogs as Protein Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] The indolinone core, a close relative of indoline, is a well-established pharmacophore for kinase inhibition, with several approved drugs like Sunitinib binding to the ATP-binding site.[2][4] this compound derivatives build upon this legacy, offering a versatile framework for developing novel kinase inhibitors.
Dual EGFR/SRC Kinase Inhibition
The epidermal growth factor receptor (EGFR) and the proto-oncogene tyrosine-protein kinase Src are often co-activated in aggressive tumors, making dual inhibition a compelling therapeutic strategy to overcome resistance.[5] Recent studies have explored indole-based analogs, structurally similar to the third-generation EGFR inhibitor Osimertinib, for this dual activity.
Key SAR Insights:
-
Indole Core as a Hinge Binder: The indole N-H group is crucial for forming a hydrogen bond with the hinge region of the kinase ATP-binding pocket, a canonical interaction for many kinase inhibitors.
-
Substitutions on the Indole Ring: Modifications at the C4 position of the indole ring have been shown to yield potent PI3K inhibitors, while substitutions at C2 and C6 can lead to CDK5 inhibition.[3][6]
-
Side Chain Modifications: In a series of novel indole derivatives designed as dual EGFR/SRC inhibitors, the nature of the side chain attached to the core was critical. Compound 16 , which showed strong cytotoxicity against lung and prostate cancer cells, featured a specific side chain that optimized interactions within the kinase domains.[5] This compound potently induced apoptosis by significantly increasing levels of caspases-3 and -8 and the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2.[5]
Data Summary: EGFR/SRC Kinase Inhibitory Activity
| Compound ID | Core Structure | Key Modifications | Target(s) | Activity (IC₅₀) | Key Finding |
| Compound 16 [5] | Indole | Optimized side chain | EGFR / SRC | Not specified, but potent | Strong dual inhibitory activity and induction of apoptosis in prostate cancer cells.[5] |
| Osimertinib | Pyrimidine-based | Covalent warhead | EGFR | Not specified | Reference third-generation EGFR inhibitor.[5] |
| Dasatinib | Aminopyrimidine | Multi-kinase binder | SRC family | Not specified | Reference SRC inhibitor.[5] |
PIM Kinase Inhibition
PIM kinases are a family of serine/threonine kinases (PIM-1, 2, and 3) that are overexpressed in various cancers and play a role in cell survival and proliferation. Indole derivatives have emerged as potent pan-PIM inhibitors.
Key SAR Insights:
-
Core Scaffold: A study identified a series of indole derivatives with potent inhibitory activity against all three PIM kinase isoforms.[6]
-
Compound 5 from this series was the most potent pan-inhibitor, suggesting its substitution pattern was optimal for fitting into the ATP-binding pocket of all three PIM kinases.[6] This compound also exhibited significant cytotoxic activity against human colon adenocarcinoma (HT-29) and human promyelocytic leukemia (HL-60) cell lines, with IC₅₀ values of 1.4 µM and 1.7 µM, respectively.[6]
Data Summary: PIM Kinase Inhibitory Activity
| Compound ID | PIM-1 IC₅₀ (µM) | PIM-2 IC₅₀ (µM) | PIM-3 IC₅₀ (µM) | Key Finding |
| Compound 5 [6] | 0.37 | 0.41 | 0.3 | Most potent pan-PIM inhibitor in the series with significant cytotoxicity.[6] |
Haspin Kinase Inhibition
Haspin is a mitotic kinase that is often overexpressed in cancer. A library of indolo[2,3-c]quinolone-6-ones, developed as simplified analogs of the marine product Lamellarin, showed potent and selective Haspin inhibition.[7]
Key SAR Insights:
-
Indolo[2,3-c]quinolone Core: This rigid, planar structure proved ideal for fitting into the Haspin active site.
-
Substituent Effects: The presence of an ether group at the C9 position or methylation of the indole nitrogen reduced the compound's effectiveness.[7] Two compounds in the series demonstrated exceptional potency with IC₅₀ values of 1 nM and 2 nM and high selectivity against a panel of 10 other kinases.[7]
Part 2: Indoline Analogs as Non-Kinase Enzyme Inhibitors
The versatility of the this compound scaffold extends beyond kinases to a variety of other enzyme classes implicated in human disease.
Xanthine Oxidase (XO) Inhibitors for Gout
Xanthine oxidase (XO) is the final enzyme in the purine catabolism pathway, and its inhibition reduces the production of uric acid, making it a prime target for treating hyperuricemia and gout.[8][9]
Key SAR Insights:
-
Bioisosteric Replacement: Researchers have successfully used bioisosteric replacement and hybridization strategies to combine the favorable properties of indole and isoxazole scaffolds, both known to inhibit XO.[9]
-
Hydrophobic Groups on Indole Nitrogen: SAR analysis revealed that attaching a hydrophobic group to the nitrogen atom of the indole ring is essential for potent XO inhibition.[9]
-
Compound 6c , from a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, emerged as a highly potent mixed-type XO inhibitor with an IC₅₀ value of 0.13 µM, which was 22-fold more potent than the classic anti-gout drug allopurinol.[9] Molecular docking showed that this compound retained key interactions similar to the approved drug febuxostat while also forming new hydrogen bonds with Ser876 and Thr1010 in the XO binding site.[9]
-
In a different study, linking an indole-3-carbonitrile moiety to other heterocyclic systems also yielded potent inhibitors. Compound 25c (a 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitrile) showed an IC₅₀ of 0.085 µM, which was 98.5-fold stronger than allopurinol.[8]
SAR Visualization: Key Modifications for XO Inhibition
Caption: Key SAR principles for Indole-Carbonitrile based Xanthine Oxidase inhibitors.
Dual 5-LOX/sEH Inhibitors for Inflammation
5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) are two key enzymes in inflammatory pathways. Dual inhibition offers a powerful anti-inflammatory effect. An indoline-based compound, 43 , was identified as a notable 5-LOX inhibitor, which guided the design of further analogs.[10][11]
Key SAR Insights:
-
From Hit to Lead: Starting with hit compound 43 (IC₅₀ = 0.45 µM for 5-LOX), systematic modifications were made.[11]
-
Dual Inhibition Profile: Extensive in vitro testing of the new library revealed a remarkable dual inhibitory profile against both 5-LOX and sEH.[10]
-
Compound 73 emerged as the most potent dual inhibitor, with IC₅₀ values of 0.41 µM for 5-LOX and 0.43 µM for sEH, demonstrating a well-balanced and potent activity profile that was later confirmed in vivo.[10][11]
Data Summary: 5-LOX and sEH Inhibitory Activity
| Compound ID | 5-LOX IC₅₀ (µM) | sEH IC₅₀ (µM) | Key Finding |
| Compound 43 [10][11] | 0.45 ± 0.11 | Not specified | Initial hit compound, potent 5-LOX inhibitor.[11] |
| Compound 73 [10][11] | 0.41 ± 0.01 | 0.43 ± 0.10 | Optimized lead compound with potent dual inhibitory activity.[10] |
Part 3: Anticancer Activity via Apoptosis Induction
Beyond direct enzyme inhibition, indole-based scaffolds are highly effective at modulating protein-protein interactions, particularly those involved in apoptosis.
Bcl-2 and Mcl-1 Inhibition
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis.[12] Anti-apoptotic members like Bcl-2 and Myeloid cell leukemia-1 (Mcl-1) are often overexpressed in cancer cells, allowing them to evade cell death.[12][13]
Key SAR Insights for Bcl-2 Inhibitors:
-
A series of indole-based compounds (U1-6) were designed and synthesized as Bcl-2 inhibitors.[12]
-
Compound U2 showed potent Bcl-2 inhibition (IC₅₀ = 1.2 µM) and high cytotoxicity against MCF-7, MDA-MB-231, and A549 cancer cell lines.[12]
-
Molecular docking revealed stable interactions at the Bcl-2 binding site through a combination of hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[12] Importantly, U2 was found to be safe in normal human dermal fibroblast cells at concentrations 10-fold higher than its cytotoxic IC₅₀ in cancer cells.[12]
Key SAR Insights for Mcl-1 Inhibitors:
-
Researchers discovered a novel N-substituted indole scaffold that interferes with Mcl-1 binding.[13]
-
Structure-based design focused on modifying the indole core, a hydrophobic tail, and an acidic chain.[13]
-
This hit-to-lead optimization resulted in compound 24d , which exhibited a Kᵢ value of 110 nM for Mcl-1 binding, representing a highly potent and specific inhibitor.[13]
Part 4: Experimental Protocols & Methodologies
The trustworthiness of SAR data hinges on robust and reproducible experimental methods. Below are standardized protocols for key assays used in the evaluation of this compound analogs.
Protocol: In Vitro Xanthine Oxidase (XO) Inhibition Assay
This protocol describes a common spectrophotometric method to determine the inhibitory potency of compounds against XO.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by measuring the increase in absorbance at 295 nm. The reduction in this rate in the presence of an inhibitor is used to calculate its IC₅₀ value.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare a working solution of xanthine in a suitable buffer (e.g., phosphate buffer, pH 7.5). Prepare a solution of bovine milk xanthine oxidase in the same buffer.
-
Assay Setup: In a 96-well UV-transparent plate, add 50 µL of phosphate buffer (pH 7.5), 25 µL of the test compound solution at various concentrations, and 25 µL of the XO enzyme solution.
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiation of Reaction: Add 150 µL of the xanthine substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 295 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the rate of uric acid formation (V) from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Workflow Visualization: XO Inhibition Assay
Caption: Standard experimental workflow for determining XO inhibitory activity.
Protocol: MTT Assay for Cellular Proliferation
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial reductase enzymes. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MGC-803, HCT-116) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[14]
-
Compound Treatment: Remove the old media and add fresh media containing various concentrations of the test compound (typically in a serial dilution). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Conclusion
The this compound scaffold has unequivocally demonstrated its value as a versatile and "privileged" core in medicinal chemistry. The structure-activity relationship studies compiled in this guide highlight several key principles for designing potent and selective inhibitors. The nitrile group at C5 provides a crucial electronic feature and potential interaction point, while modifications at the N1 position of the indoline ring and hybridization with other heterocyclic systems at various positions are consistently effective strategies for enhancing potency and tuning selectivity.
From dual-acting kinase inhibitors for oncology[5] to novel enzyme inhibitors for metabolic[8][9] and inflammatory diseases,[10] the fundamental chemistry of this scaffold provides a robust platform for innovation. The continued exploration of this chemical space, guided by the SAR principles outlined herein, promises to yield a new generation of therapeutic agents with improved efficacy and safety profiles.
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A Comparative Guide to In Vitro Kinase Assay Protocols for Indole-5-carbonitrile Compounds
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This guide provides a detailed comparison of two robust in vitro kinase assay methodologies for characterizing the inhibitory potential of indole-5-carbonitrile compounds, a promising class of kinase inhibitors.[1][2][3][4] The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the most suitable assay for their specific research goals.
Introduction: The Critical Role of Kinase Assays in Drug Discovery
Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[5][6][7][8] This has made them a major focus for therapeutic intervention. The indole scaffold, and specifically indole-5-carbonitrile derivatives, has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1][2][3][4] Accurate and reliable in vitro kinase assays are therefore indispensable for the discovery and development of these targeted therapies.[9]
The primary objective of an in vitro kinase assay is to quantify the enzymatic activity of a kinase and to determine the potency of inhibitory compounds, typically expressed as an IC50 value—the concentration of an inhibitor required to reduce kinase activity by 50%.[8][9] This guide will compare two widely adopted assay formats: the traditional, yet highly reliable, Radiometric Filter-Binding Assay and the modern, high-throughput Luminescence-Based Kinase Assay.
Comparative Analysis of Kinase Assay Methodologies
Choosing the right assay format is a critical decision that depends on various factors including the specific kinase target, the desired throughput, and available laboratory infrastructure.[10][11] Below is a comparative overview of the two methods detailed in this guide.
| Feature | Radiometric Filter-Binding Assay | Luminescence-Based Kinase Assay (e.g., Kinase-Glo®) |
| Principle | Measures the incorporation of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP into a substrate.[5][11] | Measures the amount of ATP remaining in the reaction mixture after the kinase reaction.[12][13] |
| Detection | Scintillation counting of the radiolabeled, filter-bound substrate.[14] | Luminescence generated by a luciferase-luciferin reaction, which is dependent on the remaining ATP.[12][13] |
| Advantages | Considered the "gold standard" for its direct measurement of phosphorylation.[5][14][15][16][17] High sensitivity and universally applicable to any kinase-substrate pair.[11][18][19] | High-throughput, homogeneous ("mix-and-read") format.[5][13][20] Non-radioactive, offering significant safety and disposal advantages.[21] |
| Disadvantages | Requires handling and disposal of radioactive materials.[5][11] Labor-intensive due to washing steps.[11] | Indirect measurement of kinase activity.[22] Susceptible to interference from compounds that affect luciferase activity.[22] |
| Throughput | Lower throughput. | High to ultra-high throughput.[23] |
| Cost | Can be costly due to radioactive reagents and waste disposal. | Generally more cost-effective for high-throughput screening.[11] |
Experimental Protocols and Data
Methodology 1: Radiometric Filter-Binding Assay
This method directly quantifies the transfer of a radiolabeled phosphate group from ATP to a kinase substrate. It is often considered the benchmark for accuracy in kinase inhibition studies.[14][15][17]
Caption: Workflow for the Radiometric Filter-Binding Kinase Assay.
-
Compound Preparation: Prepare a serial dilution of the indole-5-carbonitrile test compound in an appropriate solvent, such as DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, combine the kinase, its specific substrate (e.g., a peptide or protein), and the kinase reaction buffer.
-
Initiate Kinase Reaction: Add the [γ-³²P]ATP solution to each well to start the reaction. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[8][24]
-
Stop Reaction and Capture: Spot a portion of each reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter paper.
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.[11]
-
Detection: Place the dried filter paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.[25]
| Parameter | Value |
| IC50 (Compound X) | 50 nM |
| Signal-to-Background | >20 |
| Z'-Factor | 0.85 |
Note: The Z'-factor is a statistical measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay.[26][27][28][29]
Methodology 2: Luminescence-Based Kinase Assay (Kinase-Glo®)
This homogeneous assay format measures kinase activity by quantifying the amount of ATP remaining in the reaction.[12][13][20][23] The luminescent signal is inversely proportional to kinase activity.[12][13][21]
Caption: Workflow for the Luminescence-Based Kinase Assay.
-
Compound Preparation: Prepare a serial dilution of the indole-5-carbonitrile test compound in DMSO.
-
Reaction Setup: In a white, opaque 96-well or 384-well plate, add the kinase, substrate, and ATP in the appropriate kinase reaction buffer.[22] Then, add the test compound dilutions. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[24]
-
Luminescence Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescent signal.[13]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[13]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition based on the luminescent signal (higher signal indicates greater inhibition). Determine the IC50 value by plotting the data in a dose-response curve.[25][30]
| Parameter | Value |
| IC50 (Compound X) | 65 nM |
| Signal-to-Background | >15 |
| Z'-Factor | 0.80 |
Discussion and Recommendations
Both the radiometric filter-binding assay and the luminescence-based assay are powerful tools for characterizing indole-5-carbonitrile kinase inhibitors.
The radiometric assay remains the gold standard for its direct and unambiguous measurement of kinase activity.[14][15][17] It is particularly valuable for mechanism-of-action studies and for validating hits from high-throughput screens. However, the requirement for radioactive materials and its lower throughput can be significant drawbacks.[5][11]
The luminescence-based assay , such as the Kinase-Glo® platform, offers a highly attractive alternative for high-throughput screening (HTS) campaigns. Its simple, homogeneous format and non-radioactive nature make it amenable to automation and large-scale compound profiling.[5][13] While it provides an indirect measure of kinase activity, its robustness and high Z'-factor values make it a reliable method for primary screening and lead optimization.[23]
For a comprehensive characterization of novel indole-5-carbonitrile compounds, a tiered approach is recommended. An initial high-throughput screen using a luminescence-based assay can efficiently identify active compounds from a large library. Subsequently, promising hits can be further characterized and validated using the more rigorous radiometric filter-binding assay to confirm their potency and elucidate their mechanism of inhibition. This integrated strategy leverages the strengths of both methodologies, ensuring both efficiency and accuracy in the drug discovery pipeline.
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A Comparative Analysis of Indole and Indazole Scaffolds in Kinase Inhibitors: A Guide for Medicinal Chemists
In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a hallmark of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and within this vast chemical space, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to interact with the ATP-binding site of kinases. Among these, the indole and indazole ring systems are particularly prominent.
This guide provides a comparative analysis of indole and indazole scaffolds in the design of kinase inhibitors. We will delve into the structural nuances that differentiate these two bioisosteres, their impact on kinase binding, selectivity, and pharmacokinetic properties. This analysis is supported by experimental data from preclinical and clinical studies, detailed protocols for key assays, and a focus on FDA-approved drugs that exemplify the strategic use of each scaffold. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform scaffold selection and optimization in kinase inhibitor design.
The Indole and Indazole Scaffolds: A Tale of Two Bioisosteres
Indole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring, is a ubiquitous motif in both natural products and synthetic pharmaceuticals.[1] Its planar structure and the presence of a hydrogen bond donor (the N-H group) make it an excellent starting point for designing ATP-competitive kinase inhibitors.
Indazole, an isomer of indole, features a pyrazole ring fused to a benzene ring. It is often employed as a bioisosteric replacement for indole in medicinal chemistry.[2] This substitution, while seemingly subtle, introduces significant changes in the electronic distribution and hydrogen bonding capabilities of the scaffold, which can be strategically exploited to modulate a compound's biological activity and physicochemical properties.
The key structural difference lies in the position of the second nitrogen atom within the five-membered ring. This alters the vector of the N-H hydrogen bond donor and the overall dipole moment of the molecule, influencing how it interacts with key residues in the kinase hinge region.
Comparative Performance Data
The choice between an indole/oxindole and an indazole scaffold has profound implications for both potency and selectivity. Axitinib demonstrates significantly higher potency against VEGFRs compared to Sunitinib. [3]Conversely, Sunitinib inhibits a broader range of kinases, including PDGFR, KIT, FLT3, and RET, which can contribute to both its therapeutic efficacy in different tumor types and its distinct side-effect profile. [4][5]
| Parameter | Sunitinib (Indole-based) | Axitinib (Indazole-based) |
|---|---|---|
| Primary Targets | VEGFRs, PDGFRs, KIT, FLT3, RET | VEGFR-1, -2, -3 |
| VEGFR-2 IC50 | 2.2 nM | 0.2 nM [6] |
| PDGFRβ IC50 | 1.1 nM | 1.6 nM [7] |
| c-KIT IC50 | 1.1 nM | 1.7 nM [7] |
| Half-life (t½) | 40-60 hours | 2.5-6.1 hours [8] |
| Bioavailability | ~100% (in rats) [9] | 58% (in humans) [8] |
| Metabolism | Primarily CYP3A4 to an active metabolite (SU12662) [10]| Primarily CYP3A4/5, also CYP1A2, CYP2C19, UGT1A1 to inactive metabolites [8]|
Data compiled from multiple sources as cited. Note that assay conditions can vary between studies, so direct comparison of absolute values should be made with caution.
Expert Insights: The higher selectivity of Axitinib for VEGFRs is a direct consequence of the indazole scaffold's specific interactions within the ATP binding pocket. While Sunitinib's broader profile can be advantageous in certain contexts (e.g., gastrointestinal stromal tumors driven by KIT mutations), it can also lead to more off-target toxicities. The indazole in Axitinib allows for a more focused inhibition profile. From a pharmacokinetic perspective, the shorter half-life of Axitinib allows for more rapid dose adjustments in the clinic compared to the long half-life of Sunitinib and its active metabolite. [8]This highlights how scaffold choice influences not only target engagement but also the clinical handling of a drug.
Case Study: BRAF Inhibitors - Vemurafenib (Indole) vs. Dabrafenib
Another illustrative example comes from the development of inhibitors targeting the BRAF V600E mutation, a key driver in many melanomas. Vemurafenib (Zelboraf®), an indole-based inhibitor, and Dabrafenib (Tafinlar®), which contains a thiazole-pyrimidine core that can be considered a bioisosteric replacement for the hinge-binding portion of an indole/indazole scaffold, have both been successfully developed.
While not a direct indole-to-indazole switch, the comparison between Vemurafenib and Dabrafenib is valuable. Both are potent inhibitors of the mutated BRAF kinase. However, they exhibit different safety profiles, with Dabrafenib generally associated with a lower incidence of cutaneous squamous cell carcinomas, a paradoxical effect seen with some BRAF inhibitors. [11]This difference is attributed to how the distinct chemical scaffolds modulate the paradoxical activation of the MAPK pathway in BRAF wild-type cells.
Experimental Protocols for Kinase Inhibitor Characterization
To rigorously compare indole- and indazole-based inhibitors, a standardized set of assays is essential. Here, we provide detailed, step-by-step methodologies for key in vitro assays.
Biochemical Kinase Activity Assay (LanthaScreen® TR-FRET)
Causality: This assay directly measures the ability of a compound to inhibit the catalytic activity of a purified kinase enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method that measures the phosphorylation of a substrate by a kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a 5X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Brij-35, 10 mM MgCl₂, 1 mM EGTA).
-
Prepare a 2X serial dilution of the test compound (indole vs. indazole analogs) in 1X Kinase Buffer.
-
Prepare a 2X solution of the kinase and a fluorescein-labeled substrate in 1X Kinase Buffer.
-
Prepare a 2X ATP solution in 1X Kinase Buffer. The concentration should be at the apparent ATP Km for IC50 determination.
-
Prepare a 2X Detection Mix containing a Terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET Dilution Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 2X test compound solution to the assay plate.
-
Add 5 µL of the 2X kinase/substrate solution.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 10 µL of the 2X Detection Mix.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the Terbium donor wavelength (~495 nm) and the Fluorescein acceptor wavelength (~520 nm).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation/Viability Assay (CellTiter-Glo®)
Causality: This assay measures the effect of an inhibitor on the proliferation and viability of cancer cells that are dependent on the target kinase. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.
Protocol:
-
Cell Plating:
-
Seed cancer cells in a 96-well or 384-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds (indole vs. indazole analogs) in cell culture medium.
-
Add the diluted compounds to the cells and incubate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the log of the inhibitor concentration and fit the data to determine the GI50/IC50 value.
-
Metabolic Stability Assay (Liver Microsomal Stability)
Causality: This assay provides an early indication of a compound's metabolic fate and potential for in vivo clearance. It measures the rate at which a compound is metabolized by drug-metabolizing enzymes (primarily Cytochrome P450s) present in liver microsomes.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Thaw liver microsomes (human, rat, etc.) on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation Procedure:
-
In a 96-well plate, add the test compound to a phosphate buffer solution.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing the quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining compound versus time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope.
-
Conclusion: Strategic Scaffold Selection
The choice between an indole and an indazole scaffold is a critical decision in the design of kinase inhibitors, with significant downstream consequences for potency, selectivity, and pharmacokinetics.
-
Indole serves as a well-validated, robust starting point, often providing excellent potency. Its interactions are well-understood, making it a reliable choice for initial hit-to-lead campaigns.
-
Indazole , as a bioisostere, offers a powerful strategy for lead optimization. The altered hydrogen bonding vectors and electronic properties can be leveraged to:
-
Improve Selectivity: By forming unique interactions within the ATP pocket that may be less favorable for off-target kinases.
-
Modulate Physicochemical Properties: The introduction of the second nitrogen atom can alter solubility, lipophilicity, and metabolic stability. For instance, indazoles can sometimes be less susceptible to certain oxidative metabolic pathways compared to indoles.
-
Escape Patent Space: In a competitive landscape, switching to an indazole scaffold can provide a route to novel intellectual property.
-
Ultimately, the decision is not about which scaffold is "better," but which is more "fit for purpose." A deep understanding of the target kinase's ATP binding site, coupled with the comparative data and experimental approaches outlined in this guide, will empower medicinal chemists to make informed decisions, accelerating the discovery of next-generation kinase inhibitors.
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- A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Form
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011).
- Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. (2021). European Journal of Medicinal Chemistry. [Link]
- Indole-based FDA approved drugs that work as inhibitors of Kinases protein. (2025).
- FDA-approved and other indole-based EGFR-TK inhibitors (I–V). (n.d.).
- COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. (n.d.). AB Science. [Link]
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A Comparative Guide to the Structural Elucidation of Indoline-5-carbonitrile Derivatives: X-ray Crystallography in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers a deep dive into the application of X-ray crystallography for the structural analysis of indoline-5-carbonitrile derivatives, a scaffold of significant interest in medicinal chemistry.[1] We will objectively compare the capabilities of single-crystal X-ray diffraction with alternative and complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. By providing supporting experimental data and field-proven insights, this guide aims to equip researchers with the knowledge to make informed decisions in their analytical workflows.
The Unambiguous Answer: The Power of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing a definitive, high-resolution snapshot of a molecule's atomic arrangement in the solid state.[2] The resulting electron density map, when refined, yields precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.[2] For this compound derivatives, this translates to an unambiguous determination of the conformation of the indoline ring, the orientation of the carbonitrile group, and the stereochemistry of any chiral centers.
However, the journey to this definitive answer is not without its challenges. The primary bottleneck is often the growth of a suitable single crystal, a process that can be both an art and a science.[3] For flexible molecules like some indoline derivatives, achieving a well-ordered crystal lattice can be particularly challenging.[4]
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides a static picture of a molecule in its crystalline form, other techniques offer complementary information about its structure and behavior in different environments.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Sample Phase | Solid (single crystal) | Solution | In silico (no physical sample) |
| Information | Precise 3D atomic coordinates, bond lengths/angles, packing | Connectivity, solution-state conformation, dynamics | Predicted 3D structure, electronic properties, energetics |
| Strengths | Unambiguous structure determination, high resolution | Provides information on dynamic processes, non-crystalline samples | Fast, cost-effective, can predict properties of unknown molecules |
| Weaknesses | Requires high-quality single crystals, static picture | Indirect structural information, lower resolution for large molecules | Accuracy depends on the level of theory, requires experimental validation |
In Dialogue with NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[5] For this compound derivatives, ¹H and ¹³C NMR can confirm the molecular connectivity and provide insights into the electronic environment of the atoms.[6][7] Two-dimensional NMR techniques, such as COSY and HSQC, can further map out the proton-proton and proton-carbon correlations.
A key advantage of NMR is its ability to study molecules in a more biologically relevant solution state and to probe dynamic processes, such as conformational changes.[8] However, the structural information derived from NMR is indirect and often relies on the interpretation of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) to build a model of the molecule's average conformation in solution.[9][10]
The Predictive Power of Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), offers a rapid and cost-effective means of predicting the structure and properties of molecules.[11] For this compound derivatives, DFT calculations can be used to predict the lowest energy conformation, vibrational frequencies (IR spectra), and electronic properties.[12][13]
Crucially, computational models must be validated against experimental data.[14][15][16] Studies on similar indole derivatives have shown good agreement between DFT-optimized geometries and those determined by X-ray crystallography, with only minor deviations in bond lengths and angles.[13][17][18][19] This synergy allows for a powerful workflow where computational methods can be used to predict stable conformers, which can then be targeted for crystallization and experimental verification.[8][20]
Experimental Protocols
Crystallization of this compound Derivatives
The successful growth of single crystals is highly dependent on the physicochemical properties of the compound and often requires screening a variety of conditions.
General Strategies for Small Molecule Crystallization:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Step-by-Step Protocol for Vapor Diffusion:
-
Dissolve the this compound derivative in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm) containing a larger volume of an anti-solvent in which the compound is poorly soluble (e.g., hexane, pentane, or diethyl ether).
-
Allow the sealed container to stand undisturbed at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Single-Crystal X-ray Diffraction Data Collection and Structure Solution
The following provides a generalized workflow for SCXRD analysis. Specific parameters will vary depending on the instrument and software used.
Workflow Diagram:
A brief, descriptive caption directly below the generated diagram (Within 100 characters).
Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Protocol:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors.
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.
Data Presentation: A Comparative Overview
While a specific crystal structure for an this compound derivative is not publicly available at the time of this guide's creation, we can present a comparative table of expected and reported spectroscopic data for indole-5-carbonitrile, which serves as a foundational analogue.
| Analytical Technique | Parameter | Reported/Predicted Value for Indole-5-carbonitrile | Reference |
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | δ 8.2-8.5 (H1), 7.8-8.0 (H4), 7.4-7.6 (H6), 7.2-7.4 (H2, H3, H7) | [21][22] |
| ¹³C NMR | Chemical Shift (ppm) | δ 138 (C7a), 127 (C3a), 125 (C4), 124 (C6), 121 (C2), 115 (C7), 110 (C3), 103 (C5), 120 (CN) | [6] |
| Mass Spec. (ESI-MS) | [M+H]⁺ | m/z 143.06 | [23][24][25][26][27] |
| IR (KBr) | Wavenumber (cm⁻¹) | ~3400 (N-H), ~2220 (C≡N), ~1600-1450 (C=C aromatic) | [6] |
| Computational (DFT) | Dipole Moment | ~4.5 - 5.5 D | [12] |
Conclusion
X-ray crystallography provides the most definitive structural information for this compound derivatives, offering a high-resolution view of their solid-state conformation. However, a comprehensive understanding of these molecules requires a multi-faceted approach. NMR spectroscopy provides crucial insights into their solution-state behavior and dynamics, while computational modeling offers a powerful predictive tool that, when validated experimentally, can significantly accelerate the research and development process. The synergistic use of these techniques empowers researchers to build a complete and robust picture of the structure-property relationships of this important class of molecules.[8][9][10][20][28]
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of Novel Indole Derivatives
This guide provides an in-depth technical comparison of high-resolution mass spectrometry (HRMS) platforms for the characterization of novel indole derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying principles and strategic considerations essential for robust structural elucidation. We will explore the strengths and weaknesses of different HRMS architectures, delve into the intricacies of fragmentation analysis, and present detailed experimental workflows, all supported by experimental data and authoritative references.
The Indole Scaffold: A Privileged Structure in Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules. Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug design. The precise structural characterization of novel indole derivatives is therefore a critical step in the drug discovery pipeline, demanding analytical techniques that offer the highest levels of accuracy and sensitivity. High-resolution mass spectrometry has emerged as the gold standard for this purpose.
Core Principles of High-Resolution Mass Spectrometry
HRMS instruments are distinguished by their ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to four or five decimal places. This high resolving power allows for the differentiation of ions with very similar nominal masses (isobaric compounds) and enables the confident determination of a molecule's elemental composition. The three most prevalent HRMS technologies in modern analytical laboratories are Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).
The general workflow for HRMS analysis of a novel indole derivative can be visualized as follows:
Introduction: The Significance of the Indole-5-carbonitrile Scaffold in Medicinal Chemistry
An In-Depth Guide to the Biological Evaluation of Synthetic Indole-5-carbonitrile Derivatives
The indole ring system is a privileged heterocyclic structure, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] Its unique electronic properties and the ability of its nitrogen atom to form hydrogen bonds make it an exceptional scaffold for interacting with various biological targets.[2] Within this broad class, synthetic indole-5-carbonitrile derivatives have emerged as a focal point for intensive research in drug discovery. The introduction of the nitrile (-C≡N) group at the 5-position profoundly influences the molecule's electronic distribution, polarity, and metabolic stability, often enhancing its binding affinity and potency towards specific enzymes and receptors. These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4][5]
This guide provides a comparative analysis of the biological evaluation of these derivatives, offering field-proven insights into experimental design and execution. As a senior application scientist, the goal is to explain not just the "how" but the "why" behind the methodologies, ensuring that every protocol is a self-validating system for generating robust and reproducible data for researchers, scientists, and drug development professionals.
Comparative Analysis of Biological Activities
The therapeutic potential of indole-5-carbonitrile derivatives is best understood by comparing their performance across different biological assays. The choice of assay is dictated by the intended therapeutic application and the putative mechanism of action.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Indole derivatives are a cornerstone in the development of new anticancer agents, known to inhibit cancer cell proliferation through various mechanisms.[2][6] Evaluation of novel indole-5-carbonitrile compounds focuses on their cytotoxicity against cancer cell lines and their selectivity, a critical parameter indicating their potential for a favorable therapeutic window.[7][8] A compound's success in preclinical evaluation hinges on its ability to kill cancer cells more effectively than non-malignant cells.[7]
Comparative Cytotoxicity Data:
The following table summarizes representative data for indole derivatives, illustrating how structure modifications impact cytotoxic potency (IC₅₀ values).
| Compound Class | Specific Derivative Example | Target Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Selectivity Insight | Citation |
| Indole-based Sulfonylhydrazide | p-chlorophenyl substituted (5f) | MDA-MB-468 (Breast) | 8.2 | - | More potent against ER-negative cells. | [6] |
| Indole-based Sulfonylhydrazide | p-chlorophenyl substituted (5f) | MCF-7 (Breast) | 13.2 | - | Shows broad activity against breast cancer lines. | [6] |
| Pyrrolo[3,4-f]indole-5,7-dione | Derivative 4g | - (MAO-A Inhibition) | 0.250 | - | Potent enzyme inhibition linked to anticancer potential. | [3] |
| Indole-Acrylonitrile | Compound 16 | PC3 (Prostate) | Potent | Dasatinib | Showed strong cytotoxicity and induced apoptosis. | [9] |
| Indole-Acrylonitrile | Compound 16 | A549 (Lung) | Potent | Osimertinib | Dual inhibitory activity against SRC/EGFR kinases. | [9] |
| Penta-heterocycle Indole | Compound 10b | K562 (Leukemia) | 0.010 | - | Extremely high potency via EGFR/p53-MDM2 pathway. | [10] |
| Penta-heterocycle Indole | Compound 10b | A549 (Lung) | 0.012 | - | High potency against lung cancer cells. | [10] |
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibiotic development. Indole derivatives have shown promising activity against a range of bacteria and fungi.[1][11] The primary metric for evaluating antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a drug that prevents visible growth of a microorganism.[12]
Comparative Antimicrobial Data (MIC):
This table compares the MIC values of various indole derivatives against representative bacterial strains.
| Compound Class | Specific Derivative Example | Target Microorganism | MIC (µg/mL) | Reference Drug | Key Finding | Citation |
| Indole-Acrylonitrile | 3-chlorophenyl deriv. (2i) | S. aureus ATCC 6538 | 8-16 | - | Active against Gram-positive bacteria. | [4] |
| Indole-Acrylonitrile | 3-pyrrole deriv. (2x) | E. coli ATCC 25922 | 32 | - | Broadened activity against Gram-negative bacteria. | [4] |
| Indole-Acrylonitrile | 3-pyrrole deriv. (2x) | C. albicans ATCC 10231 | 4 | - | Potent antifungal activity. | [4] |
| Aminoguanidinium Indole | Compound 3O/3P | Clinical K. pneumoniae | 4-8 | Colistin | Activity comparable to a last-resort antibiotic. | [11] |
| Indole Derivative | 7-hydroxyindole | A. baumannii (XDRAB) | - | - | Synergistic effects with carbapenems. | [13] |
Enzyme Inhibition: A Molecular Approach to Disease
Many drugs function by inhibiting specific enzymes involved in disease pathways.[14] Indole-5-carbonitrile derivatives are frequently designed as enzyme inhibitors, targeting kinases, monoamine oxidases (MAOs), and others.[3][9] The key parameter here is the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[14]
Comparative Enzyme Inhibition Data:
| Compound Class | Target Enzyme | IC₅₀ (µM) | Mechanism Insight | Citation |
| Pyrrolo[3,4-f]indole-5,7-dione | MAO-A | 0.250 | Lead compound for developing drugs for depression or Parkinson's disease. | |
| Indole-5,6-dicarbonitrile | MAO-B | 0.581 | Selective inhibition can be tuned by scaffold modification. | |
| Indole-Acrylonitrile | SRC Kinase | 0.002 | Potent dual inhibition of kinases involved in cancer progression. | [9] |
| Pyrazolyl-s-triazine Indole | EGFR | 0.034 | Outperformed the reference drug erlotinib in kinase inhibition. | [15] |
| Indole Derivative | LSD1 | 0.050 | Potent inhibition of an epigenetic target in cancer therapy. | [15] |
Experimental Protocols: A Step-by-Step Guide
The integrity of any biological evaluation rests on the meticulous execution of validated experimental protocols. Here, we detail the methodologies for the key assays discussed.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[16][17]
Workflow Diagram: MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Culture selected cancer and non-malignant cell lines. Harvest the cells and seed them into 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the indole-5-carbonitrile derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to obtain the desired final concentrations.
-
Cell Treatment: Remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).[7]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][18] It involves challenging the microbe with a two-fold serial dilution of the compound in a liquid growth medium.
Workflow Diagram: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Inoculum Preparation: Select 2-3 isolated colonies of the test microorganism from an overnight culture on a non-selective agar plate.[19] Suspend the colonies in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the indole-5-carbonitrile derivative in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculation: Within 15 minutes of its preparation, dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[20] Add the diluted inoculum to each well containing the test compound. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 16-20 hours) in ambient air.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[18][20]
Mechanistic Insights: Signaling Pathways and Enzyme Inhibition
Understanding how these derivatives exert their effects at a molecular level is crucial for rational drug design. Many indole derivatives function by inhibiting key signaling pathways implicated in disease.
Targeting the PI3K/AKT/mTOR Signaling Pathway in Cancer
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[15] Indole derivatives can be designed to inhibit kinases within this pathway, such as PI3K or mTOR, thereby halting the pro-survival signals and inducing apoptosis in cancer cells.
Diagram: Inhibition of the PI3K/AKT/mTOR Pathway
Caption: Inhibition of the PI3K signaling pathway by an indole derivative.
Conclusion and Future Directions
The biological evaluation of synthetic indole-5-carbonitrile derivatives reveals a class of compounds with immense therapeutic potential. Their structural versatility allows for fine-tuning of activity against diverse biological targets, from cancer cell lines to pathogenic microbes and critical disease-related enzymes. The systematic application of robust in vitro assays, such as the MTT and broth microdilution methods, is fundamental to identifying lead candidates. A thorough evaluation must compare novel derivatives not only to each other but also to existing standard-of-care treatments to ascertain their potential for clinical translation.[7][8] Future research should focus on elucidating detailed mechanisms of action, exploring synergistic combinations with existing drugs, and optimizing pharmacokinetic properties to advance the most promising candidates toward in vivo studies and clinical development.
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Comparative study of different synthetic routes to Indoline-5-carbonitrile
Introduction: The Strategic Importance of Indoline-5-carbonitrile
This compound is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid bicyclic structure, coupled with the versatile reactivity of the nitrile group, makes it a sought-after intermediate for the synthesis of a wide array of pharmacologically active compounds. The cyano moiety can be readily converted into other key functional groups such as amines, carboxylic acids, and amides, providing a gateway to diverse chemical space. This guide offers a comparative analysis of the most prevalent synthetic strategies to access this compound, providing researchers with the critical data and mechanistic insights necessary to make informed decisions for their specific research and development needs. We will delve into three primary synthetic approaches: the reduction of 5-cyanoindole, the cyanation of a 5-bromoindoline precursor, and a de novo synthesis of the core structure via the Leimgruber-Batcho reaction.
Route 1: Reduction of 5-Cyanoindole
This is arguably the most direct and convergent approach, assuming the availability of the starting material, 5-cyanoindole. The core of this strategy lies in the selective hydrogenation of the C2-C3 double bond of the indole ring without affecting the nitrile group or the aromatic benzene ring.
Mechanistic Rationale: The Challenge of Selective Indole Hydrogenation
The catalytic hydrogenation of the indole nucleus is a non-trivial transformation due to the inherent aromatic stability of the indole ring.[1] Direct hydrogenation often requires harsh conditions and can lead to over-reduction to the octahydroindole byproduct or poisoning of the catalyst by the basic indoline product.[1] A successful strategy often involves the protonation of the indole at the C3 position, which disrupts the aromaticity and forms an iminium ion intermediate. This intermediate is more susceptible to hydrogenation.[1][2]
Caption: Mechanism of Acid-Catalyzed Indole Hydrogenation.
Experimental Protocols & Comparative Data
This method stands out for its green chemistry profile, utilizing water as a solvent and a recyclable heterogeneous catalyst.[1]
Procedure:
-
To a solution of 5-cyanoindole (1 mmol) in water (10 mL), add p-toluenesulfonic acid (1.2 mmol).
-
Carefully add 10 mol% Platinum on carbon (Pt/C, 10% w/w).
-
Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.
-
Pressurize the vessel to 30 bar with hydrogen and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
This is a cost-effective and scalable method that avoids the need for high-pressure hydrogenation equipment.[3]
Procedure:
-
Dissolve 5-cyanoindole (1 mmol) in a mixture of methanol (15 mL) and acetic acid (10 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add iron powder (5 mmol) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, heat the mixture to 50-55°C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove the iron residues.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the product.
| Parameter | Catalytic Hydrogenation (Pt/C) | Iron/Acetic Acid Reduction |
| Yield | Excellent (>95%)[1] | Very Good (up to 96%)[3] |
| Reaction Time | 4-6 hours[1] | 8 hours[3] |
| Temperature | Room Temperature[1] | 50-55°C[3] |
| Pressure | 30 bar H₂[1] | Atmospheric |
| Key Reagents | Pt/C, p-TsOH, H₂ | Fe powder, Acetic Acid |
| Safety & Handling | Requires high-pressure equipment | Exothermic addition of iron |
| Scalability | Good, equipment dependent | Excellent |
| Green Chemistry | Good (aqueous solvent, catalyst recycling) | Moderate (use of organic solvents) |
Route 2: Cyanation of 5-Bromoindoline
This route involves the introduction of the nitrile group onto a pre-existing indoline skeleton. This can be achieved either by direct cyanation of 5-bromoindoline or through a two-step sequence involving the cyanation of 5-bromoindole followed by reduction.
Synthesis of Precursors
5-Bromoindoline: This precursor can be synthesized in high yield by the reduction of 5-bromoindole with sodium cyanoborohydride (NaBH₃CN) in acetic acid.[4]
5-Bromoindole: A common starting material, often prepared by the direct bromination of N-acetylindoline followed by deacetylation.[5]
Mechanistic Rationale: Palladium-Catalyzed Cyanation
The conversion of an aryl bromide to an aryl nitrile is commonly achieved via a palladium-catalyzed cross-coupling reaction. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a cyanide source (e.g., from Zn(CN)₂), and finally reductive elimination to form the C-CN bond and regenerate the Pd(0) catalyst.
Caption: Catalytic Cycle for Palladium-Catalyzed Cyanation.
Experimental Protocols & Comparative Data
While a direct, high-yielding cyanation of 5-bromoindoline is not extensively documented in readily available literature, the conditions used for the cyanation of 5-bromoindole can be adapted.
Procedure (Adapted from 5-bromoindole cyanation):
-
In a dry Schlenk tube under an argon atmosphere, combine 5-bromoindoline (1 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).[6]
-
Add anhydrous dimethylformamide (DMF, 5 mL).
-
Heat the mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
This is a well-documented and reliable sequence.
Step 1: Cyanation of 5-Bromoindole (Rosenmund-von Braun Reaction) [6]
-
In a round-bottom flask, add 5-bromoindole (0.1 mol) and N-methyl-2-pyrrolidone (NMP, 200 mL).
-
Add copper(I) cyanide (CuCN, 0.105 mol).
-
Heat the mixture to 85°C and stir for 18-25 hours.
-
Cool to room temperature, add aqueous ammonia, and stir.
-
Extract with a non-polar solvent like n-hexane.
-
Combine the organic layers, concentrate, and crystallize to obtain 5-cyanoindole.
Step 2: Reduction of 5-Cyanoindole
-
Follow either Protocol 1A or 1B as described above.
| Parameter | Direct Cyanation (Adapted) | Two-Step (Cyanation then Reduction) |
| Overall Yield | Moderate to Good (Estimated) | High (up to ~94% over two steps)[1][6] |
| Number of Steps | 1 (from 5-bromoindoline) | 2 (from 5-bromoindole) |
| Reagent Toxicity | Moderate (Zn(CN)₂) | High (CuCN is highly toxic)[6] |
| Reaction Conditions | 80-100°C, 12-24h | 85°C, 18-25h (cyanation) + reduction step |
| Catalyst | Palladium-based | Copper-mediated (no catalyst) |
| Robustness | Potentially sensitive to substrate | Well-established, robust methods |
Route 3: De Novo Synthesis via Leimgruber-Batcho Reaction
Mechanistic Rationale: Enamine Formation and Reductive Cyclization
The Leimgruber-Batcho synthesis proceeds in two main stages. First, an o-nitrotoluene reacts with a formamide acetal (like N,N-dimethylformamide dimethyl acetal, DMF-DMA) to form a stable enamine.[5] The acidity of the methyl protons on the nitrotoluene is enhanced by the electron-withdrawing nitro group, facilitating this condensation. In the second stage, the nitro group is reduced to an amine, which then spontaneously cyclizes onto the enamine, followed by the elimination of a secondary amine (e.g., dimethylamine) to form the indole ring.[5]
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A Comparative Guide to Docking Studies of Indoline-5-carbonitrile Derivatives in Kinase Active Sites
This guide provides an in-depth comparative analysis of the molecular docking performance of a series of Indoline-5-carbonitrile derivatives targeting the active site of the Epidermal Growth Factor Receptor (EGFR) kinase. EGFR is a well-established target in oncology, and its inhibition is a key strategy in the development of novel anti-cancer therapeutics.[1] The this compound scaffold has emerged as a promising starting point for the design of potent and selective kinase inhibitors.[2][3]
This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will explore the nuances of a robust molecular docking workflow, from protein and ligand preparation to the critical analysis of docking results, all while explaining the scientific rationale behind each procedural choice.
The Central Role of Kinases in Cellular Signaling and Disease
Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[4] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[4] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers.[5]
The Indoline scaffold and its derivatives have been extensively investigated as privileged structures in medicinal chemistry, demonstrating a wide range of biological activities, including kinase inhibition.[2][3] The addition of a carbonitrile group at the 5-position of the indoline ring can significantly influence the electronic properties and binding interactions of the molecule, making this class of compounds particularly interesting for structure-based drug design.
A Validated Workflow for Molecular Docking of Kinase Inhibitors
A successful molecular docking study is more than just generating a binding score; it is a multi-step process that requires careful preparation and validation to yield meaningful results. The following protocol outlines a robust and reproducible workflow for docking this compound derivatives into the EGFR kinase active site.
Experimental Workflow Diagram
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Experimental Protocol
1. Protein Preparation:
-
Objective: To prepare the EGFR kinase domain for docking by removing extraneous molecules and ensuring the protein is in a chemically correct state.
-
Procedure:
-
Retrieve the Protein Structure: Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1M17, which is the structure of EGFR in complex with the known inhibitor erlotinib.[6]
-
Clean the PDB File: Remove all water molecules, co-factors, and the co-crystallized ligand (erlotinib) from the PDB file. This can be accomplished using molecular visualization software such as UCSF Chimera or Discovery Studio Visualizer.[7][8]
-
Add Hydrogens and Assign Charges: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.[9] Assign partial charges to all atoms using a force field such as Gasteiger.[10] This step is critical for accurately calculating electrostatic interactions. These tasks can be performed using AutoDock Tools.[11]
-
Save as PDBQT: The prepared protein is saved in the PDBQT file format, which includes the assigned charges and atom types required by AutoDock Vina.[12]
-
2. Ligand Preparation:
-
Objective: To generate 3D structures of the this compound derivatives and prepare them for docking.
-
Procedure:
-
2D to 3D Conversion: Draw the 2D structures of the this compound derivatives using a chemical drawing software like ChemDraw and save them in a suitable format (e.g., MOL).
-
Energy Minimization: Convert the 2D structures to 3D and perform energy minimization to obtain a low-energy conformation. This can be done using software like Avogadro or the ligand preparation tools within docking software suites.[13]
-
Assign Charges and Define Rotatable Bonds: Add Gasteiger charges and define the rotatable bonds in the ligand.[10] This allows for conformational flexibility during the docking process. AutoDock Tools is commonly used for this step.[10]
-
Save as PDBQT: Save the prepared ligands in the PDBQT format.[12]
-
3. Molecular Docking with AutoDock Vina:
-
Objective: To predict the binding poses and affinities of the this compound derivatives in the EGFR active site.
-
Procedure:
-
Grid Box Generation: Define a grid box that encompasses the ATP-binding site of EGFR.[6] The dimensions and center of the grid box should be large enough to allow the ligand to move freely within the active site. The location of the co-crystallized ligand in the original PDB file can be used as a reference to center the grid box.[12]
-
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the number of binding modes to generate.[12]
-
Run AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.[12] Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
4. Analysis of Docking Results:
-
Objective: To analyze the docking results to understand the binding modes and identify key interactions.
-
Procedure:
-
Binding Affinity: The binding affinity, reported as a negative value in kcal/mol, is the primary metric for ranking the docked compounds.[14] A more negative value indicates a stronger predicted binding affinity.[15]
-
Visualization of Binding Poses: Visualize the predicted binding poses of the ligands within the EGFR active site using software like PyMOL or Discovery Studio Visualizer.[16]
-
Interaction Analysis: Identify and analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[17] Pay close attention to interactions with key residues in the EGFR active site, such as those in the hinge region.
-
5. Validation of the Docking Protocol:
-
Objective: To ensure the reliability of the docking protocol.
-
Procedure:
-
Redocking: A common validation method is to dock the co-crystallized ligand (erlotinib in this case) back into the active site of the protein.[6] The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[15]
-
Comparative Analysis of this compound Derivatives
To illustrate the application of this workflow, we present a comparative docking study of three hypothetical this compound derivatives against the EGFR kinase domain. These derivatives feature different substitutions on the indoline ring to explore structure-activity relationships.
| Compound ID | Structure | Binding Affinity (kcal/mol) | Key H-Bond Interactions (Residue) | Other Key Interactions |
| Reference: Erlotinib | Known EGFR Inhibitor | -9.8 | Met793 | Hydrophobic interactions with Leu718, Val726, Ala743, Leu844 |
| IDC-001 | This compound (unsubstituted) | -7.2 | Met793 | Pi-alkyl interaction with Ala743 |
| IDC-002 | N-methyl-Indoline-5-carbonitrile | -7.5 | Met793 | Additional hydrophobic contact with Leu844 |
| IDC-003 | N-acetyl-Indoline-5-carbonitrile | -8.1 | Met793, Thr790 | Carbonyl oxygen forms H-bond with Thr790 |
Key Interactions Diagram
Caption: Key interactions of IDC-003 in the EGFR active site.
Discussion and Interpretation of Results
The comparative docking data reveals several key insights into the structure-activity relationship of these this compound derivatives as potential EGFR inhibitors.
-
Core Scaffold Interaction: All three derivatives, as well as the reference inhibitor erlotinib, are predicted to form a crucial hydrogen bond with the backbone nitrogen of Met793 in the hinge region of the EGFR active site. This interaction is a hallmark of many Type I kinase inhibitors and serves as a critical anchor point.
-
Impact of N-Substitution: The unsubstituted derivative, IDC-001 , shows the weakest binding affinity. The addition of a methyl group at the N1 position (IDC-002 ) leads to a modest improvement in binding affinity, likely due to favorable hydrophobic interactions with Leu844 in the back pocket of the active site.
-
Benefit of an Acetyl Group: A more significant enhancement in binding affinity is observed with the N-acetyl derivative, IDC-003 . The carbonyl oxygen of the acetyl group is predicted to form an additional hydrogen bond with the side chain of the "gatekeeper" residue, Thr790. This additional interaction provides a stronger anchor for the ligand in the active site, resulting in a more favorable binding energy.
-
Comparison to Reference Inhibitor: While IDC-003 shows promising interactions and a good binding affinity, it is still predicted to be less potent than the known EGFR inhibitor, erlotinib. This is likely due to the more extensive hydrophobic interactions and optimal fit of erlotinib within the active site.
Conclusion and Future Directions
This guide has provided a comprehensive overview of a robust molecular docking workflow for the comparative analysis of this compound derivatives as potential kinase inhibitors. The detailed protocol and interpretation of results demonstrate how computational methods can be effectively employed to guide the design and optimization of novel therapeutic agents.
The findings from this hypothetical study suggest that N-acylation of the indoline ring is a promising strategy for enhancing the binding affinity of this scaffold to the EGFR kinase domain. Further in silico investigations could explore a wider range of substitutions on the indoline and other parts of the molecule to further optimize binding.
It is crucial to emphasize that molecular docking is a predictive tool, and the results should be interpreted with caution. The most promising compounds identified through docking studies should be synthesized and subjected to in vitro biological evaluation, such as kinase inhibition assays and cell-based proliferation assays, to validate the computational predictions and determine their true therapeutic potential.[5] Further computational studies, such as molecular dynamics simulations, can also be employed to provide a more dynamic picture of the ligand-protein interactions and to calculate binding free energies with greater accuracy.[18]
References
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- (n.d.). Molecular Docking Tutorial.
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- El Mouns, B.-D. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate.
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- (2020, May 18). How I can analyze and present docking results? Matter Modeling Stack Exchange.
- (n.d.). Basic docking. AutoDock Vina 1.2.0 documentation.
- (2020, December 4). Tutorial – AutoDock Vina. The Scripps Research Institute.
- CSB-CADD. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube.
- Mori, T., et al. (2018). Binding free energy analysis of protein-protein docking model structures by evERdock. AIP Publishing.
- (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. ResearchGate.
- (n.d.). Autodock - Vina Protocol. Scribd.
- (n.d.). Lecture 2 – Preparing Proteins & Ligands.
- Sangeetha, M., et al. (2021).
- Seeliger, D., & de Groot, B. L. (2010). A simple click by click protocol to perform docking: AutoDock 4.
- (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. IRIS UniPA.
- Bioinformatics Review. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube.
- Trend BioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube.
- (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents Med Chem.
- (2010, June 24). DOCKING TUTORIAL.
- (n.d.). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Olgen - Current Medicinal Chemistry - Eco-Vector Journals Portal.
- Smith, B., et al. (2019). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. MDPI.
- (2025, August 9). Analysis of several indole derivatives as p56Lck tyrosine kinase inhibitors based on docking studies. Request PDF. ResearchGate.
- Wang, Y., et al. (2014). Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors. MDPI.
- (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI.
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A Researcher's Guide to Evaluating the Anti-proliferative Activity of Indoline-5-carbonitrile Analogs
Introduction: The Promise of the Indoline Scaffold in Oncology
The indole nucleus and its reduced form, indoline, are privileged scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] In oncology, derivatives of these heterocyclic systems have been extensively explored for their potential to inhibit cancer cell proliferation through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways like the PI3K/Akt/mTOR and tyrosine kinase pathways.[1][3] This guide focuses on a specific subclass, indoline-5-carbonitrile analogs, providing a comparative framework and detailed experimental protocols for researchers investigating their anti-proliferative potential in cancer cell lines. Our objective is to equip drug development professionals with the rationale behind experimental choices and the robust methodologies required for a thorough and reliable evaluation.
Comparative Anti-proliferative Activity of Indoline Analogs
The initial evaluation of any potential anti-cancer compound involves screening its cytotoxic and anti-proliferative effects against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to express the potency of a compound in inhibiting a specific biological or biochemical function. The data below, synthesized from various studies, illustrates the activity of several indoline-based compounds across different cancer cell lines, demonstrating the importance of both the core scaffold and its substitutions in determining potency and selectivity.
| Compound/Analog | Cancer Cell Line | Assay Type | IC50 (µM) | Source |
| Indoline-5-sulfonamide 4f | MCF-7 (Breast) | MTT | 12.9 (Hypoxia) | [4] |
| Indolylisoxazoline 6c | C4-2 (Prostate) | Not Specified | 2.5 - 5.0 | [5] |
| Indolylisoxazoline 6i | C4-2 (Prostate) | Not Specified | 2.5 - 5.0 | [5] |
| Indole-aryl amide 5 | HT29 (Colon) | Not Specified | Low µM range | [6] |
| 5-chloro-indole 5f | Panel of 4 lines | Not Specified | 0.029 (Mean GI50) | [7] |
| Indole Derivative 13d | HepG2 (Liver) | MTT | 8.97 | [8] |
| Passerini Product 4f | HeLa (Cervical) | MTT | 17.71 | [9] |
| Passerini Product 4f | MCF-7 (Breast) | MTT | 19.92 | [9] |
Note: This table presents a selection of data for various indole and indoline derivatives to illustrate the range of activities and is not limited to 5-carbonitrile analogs due to the proprietary nature of specific drug development data. The principles and methods described are directly applicable.
Elucidating the Mechanism of Action
A potent anti-proliferative effect is the first step. Understanding how a compound works is critical for its development. Indole and indoline derivatives frequently exert their effects by inducing programmed cell death (apoptosis) or by halting the cell division cycle, preventing cancer cells from replicating.[6][9]
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Compounds that can arrest the cell cycle at specific checkpoints (e.g., G1, S, or G2/M) are valuable therapeutic candidates.[1] Flow cytometry with DNA staining dyes like Propidium Iodide (PI) is the gold standard for analyzing cell cycle distribution. By quantifying the DNA content in a population of cells, we can determine the percentage of cells in the G0/G1, S, and G2/M phases and identify perturbations caused by the test compound.[10]
Induction of Apoptosis
Apoptosis is a regulated process of cell suicide that is essential for normal tissue homeostasis. Many chemotherapeutic agents function by triggering this pathway in cancer cells.[11] The activation of a cascade of cysteine proteases called caspases is a hallmark of apoptosis.[11] Western blotting is a powerful technique to detect the cleavage (and thus activation) of key apoptotic proteins, such as initiator caspases (Caspase-8, Caspase-9), executioner caspases (Caspase-3), and their substrates like Poly (ADP-ribose) polymerase-1 (PARP-1).[11][12][13] An increase in the cleaved forms of these proteins provides strong evidence of apoptosis induction.[12]
Key Experimental Protocols
The following protocols are presented as self-validating systems, incorporating necessary controls and explaining the rationale behind critical steps to ensure trustworthy and reproducible data.
Protocol: In-Vitro Anti-proliferative Screening using Sulforhodamine B (SRB) Assay
The SRB assay is a robust, cost-effective colorimetric method that quantifies total cellular protein content, which serves as a proxy for cell number.[14][15] It is a preferred endpoint assay because the stained, fixed plates can be stored for long periods before analysis.[16]
Causality: The workflow is designed to first allow cells to adhere and enter a logarithmic growth phase before being exposed to the compound. Fixation with trichloroacetic acid (TCA) not only terminates the reaction but also precipitates and fixes cellular proteins to the plate.[15][17] The SRB dye then stoichiometrically binds to basic amino acid residues of these proteins under mildly acidic conditions.[16] Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (Tris base) for absorbance measurement.[17]
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[15][18]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells (negative control) and wells with a known cytotoxic drug (positive control). Incubate for the desired exposure time (typically 48-72 hours).[18]
-
Cell Fixation: Gently aspirate the culture medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[15][17]
-
Washing: Discard the TCA solution. Wash the plates four to five times with tap water to remove TCA, unbound dye, and media components. Allow the plates to air-dry completely.[15][17]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[15]
-
Removing Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[17]
-
Solubilization: Allow the plates to air-dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[15]
-
Data Acquisition: Shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance (Optical Density, OD) at 515-540 nm using a microplate reader.[16][18]
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization of this compound analogs as potential anti-cancer agents. By employing robust assays for anti-proliferative activity, cell cycle progression, and apoptosis, researchers can generate reliable and comparable data. The presented protocols, grounded in established scientific principles, are designed to yield high-quality results for informed decision-making in the drug discovery pipeline. Future work should focus on identifying the specific molecular targets of active compounds, exploring their efficacy in 3D culture models and in vivo systems, and further optimizing the scaffold to enhance potency and minimize off-target effects.
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A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Indole Derivatives
Introduction: The Enduring Significance of the Indole Scaffold and QSAR in Drug Discovery
The indole nucleus is a quintessential privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile structure are cornerstones in a vast array of pharmacologically active compounds, including notable drugs like the anticancer agents Vincristine and Vinblastine.[1] The traditional drug discovery pipeline, however, is often a costly and time-consuming endeavor.[1] To surmount these challenges, computational methods like the Quantitative Structure-Activity Relationship (QSAR) have become indispensable. QSAR modeling provides a mathematical bridge between a molecule's physicochemical characteristics and its biological activity, enabling the prediction of potency for novel compounds before their synthesis.[2][3]
This guide offers an in-depth comparison of various QSAR methodologies applied to indole derivatives across different therapeutic areas. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative research. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to effectively design and interpret QSAR studies for this vital class of compounds.
Pillar 1: The Foundations of a Robust QSAR Study
A successful QSAR model is built upon a logical and statistically validated workflow. The core principle is that variations in the structural or physicochemical properties of a series of compounds directly influence their biological activity.[2] The entire process is a self-validating system designed to ensure the final model is both descriptive and predictive.
The Universal QSAR Workflow
Every QSAR study, regardless of the specific algorithm, follows a fundamental sequence of steps. The integrity of the model is contingent on the rigor applied at each stage.
Caption: A generalized workflow for developing a predictive QSAR model.
The Organisation for Economic Co-operation and Development (OECD) has established five principles for the validation of QSAR models to ensure their reliability for regulatory purposes.[4] These principles emphasize a defined endpoint, an unambiguous algorithm, a defined applicability domain, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible.[4]
Pillar 2: Molecular Descriptors - The Language of QSAR
To build a mathematical model, the chemical structure must be translated into numerical values known as molecular descriptors.[5] These descriptors codify the physicochemical characteristics of a molecule and are the independent variables in a QSAR equation.[5][6] The choice of descriptors is critical and is often guided by the hypothesized mechanism of action.
Caption: Classification of molecular descriptors by their dimensionality.
For instance, if a drug is thought to bind within a tight enzymatic pocket, 3D descriptors related to molecular shape and steric bulk will be paramount. If its absorption is a key factor, descriptors like LogP (hydrophobicity) and polar surface area (PSA) become more relevant. Quantum chemical calculations can also provide electronic descriptors like HOMO and LUMO energies, which can describe a molecule's reactivity.[6]
Pillar 3: Comparative Analysis of QSAR Models for Indole Derivatives
The choice of modeling technique depends on the nature of the dataset and the complexity of the structure-activity relationship. Here, we compare several QSAR studies on indole derivatives, categorized by their therapeutic target.
Anticancer Activity
Indole derivatives have shown potent and broad-spectrum anticancer activity.[7] QSAR studies are crucial for optimizing their efficacy against various cancer cell lines.
| Study Focus | QSAR Method | Key Findings & Validation Metrics | Reference |
| Pyrido[3,4-b]indoles vs. Colon & Pancreatic Cancer | 2D-QSAR (KPLS) & 3D-QSAR (PHASE) | The KPLS model showed strong predictivity for HCT116 colon cancer cells (r²_pred = 0.70). The 3D-QSAR model for HCT116 (r²_pred = 0.562) highlighted the importance of a hydrogen bond donor and three ring features for activity.[7] | [7] |
| Indole-based Sulfonylhydrazones vs. Breast Cancer | 2D-QSAR | The model revealed that a non-substituted phenyl ring and specific substituents on the indole (5-methoxy, 1-acetyl, 5-chloro) enhanced cytotoxic activity against MCF-7 breast cancer cells.[8] | [8] |
| General Indole Derivatives vs. Prostate Cancer | Machine Learning (AdaBoost-ALO) | A highly predictive model (R² = 0.9852) was developed. SHAP analysis identified TopoPSA and electronic properties as critical descriptors for potent anticancer activity.[9] | [9] |
| Thiosemicarbazone-indoles vs. PC3 Cell Lines | 2D-QSAR | A 2D-QSAR model was successfully generated and used to design novel indole derivatives, which were then synthesized and validated in vitro.[1] The study combined ligand-based (QSAR) and structure-based (docking) approaches.[1] | [1] |
Insight: For anticancer indole derivatives, a combination of approaches often yields the most robust insights. 2D-QSAR can quickly identify key substituent effects, while 3D-QSAR provides a visual map of favorable and unfavorable steric and electronic interactions.[7] More recently, machine learning models have demonstrated superior predictive power, capable of handling complex, non-linear relationships.[9]
Antimicrobial Activity
With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. Indole-based compounds represent a promising class of candidates.
| Study Focus | QSAR Method | Key Findings & Validation Metrics | Reference |
| Indole-pyrimidine Hybrids vs. S. aureus | 3D-QSAR (CoMFA/CoMSIA) | The CoMFA (q² = 0.560, r² = 0.925) and CoMSIA (q² = 0.577, r² = 0.876) models provided statistically significant results.[10] The models were used to propose new molecules with potentially stronger antibacterial activity.[10] | [10] |
| Matrine-indole Derivatives vs. Multiple Strains | 3D-QSAR & Molecular Docking | The 3D-QSAR models revealed the critical influence of steric structure, charge distribution, and hydrogen bonding on antibacterial activity against strains like S. aureus.[11] Molecular docking helped elucidate the binding mechanism.[11] | [11] |
Insight: 3D-QSAR methods like CoMFA and CoMSIA are particularly powerful in the study of antimicrobial indoles. They generate intuitive 3D contour maps that visually guide chemists on where to add or remove steric bulk, positive/negative charges, or hydrophobic groups to enhance binding affinity and, consequently, antibacterial activity.
Antiviral Activity
The indole scaffold is present in several compounds with known antiviral properties, making it a key area for QSAR-driven drug discovery.
| Study Focus | QSAR Method | Key Findings & Validation Metrics | Reference |
| Isatin and Indole Derivatives vs. SARS 3CLpro | Monte Carlo optimization (CORAL software) | Validated QSAR models were developed to predict the inhibitory activity against the SARS CoV 3CLpro enzyme.[12] The models were built using SMILES-based descriptors and a specialized objective function.[12] | [12] |
| General Antivirals vs. Dengue Virus | Machine Learning (XGBoost) | A machine learning QSAR model was trained on a large dataset of compounds with anti-dengue activity, achieving robust predictive performance (ROC-AUC = 0.896) for virtual screening.[13] | [13] |
Insight: For antiviral research, especially in the context of rapidly emerging threats, the speed and predictive power of machine learning-based QSAR are invaluable.[13] These models can screen vast virtual libraries of compounds to identify promising hits for further experimental validation, significantly accelerating the discovery process.[14]
Pillar 4: A Self-Validating Experimental Protocol for QSAR Modeling
This section provides a detailed, step-by-step methodology for conducting a QSAR study. The emphasis is on rigorous validation to ensure the trustworthiness and predictive reliability of the final model.
Objective: To develop and validate a predictive QSAR model for a series of indole derivatives against a specific biological target.
Materials:
-
A dataset of at least 20-30 congeneric indole derivatives with experimentally determined biological activity (e.g., IC₅₀, EC₅₀). Activity data should span 2-3 orders of magnitude.
-
Software for molecular modeling and descriptor calculation (e.g., ChemAxon, MOE, Dragon, PaDEL-Descriptor).[15]
-
Software for statistical analysis and model building (e.g., QSARINS, R, Python with scikit-learn).[1]
Methodology:
-
Data Curation and Preparation: a. Compile the chemical structures and their corresponding biological activities into a single file. b. Convert activity data (e.g., IC₅₀ in µM) to a logarithmic scale (pIC₅₀ = -log(IC₅₀)) to ensure a more linear distribution.[1] c. Draw all molecules in 2D and convert them to 3D structures. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain stable conformations.
-
Dataset Splitting: a. Causality: To assess the true predictive power of a model, it must be tested on compounds it has never seen before.[16] This is the rationale for splitting the data. b. Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).[15] The training set is used to build the model, while the test set is used for external validation. c. The split should be done rationally (e.g., using the Kennard-Stone algorithm) to ensure that both the training and test sets span the entire descriptor space of the dataset.[2]
-
Descriptor Calculation and Selection: a. Calculate a wide range of molecular descriptors (0D, 1D, 2D, 3D) for all molecules in the dataset.[15] b. Causality: Using too many descriptors for a small dataset can lead to chance correlations and an overfitted model that performs poorly on new data. Feature selection is essential. c. Remove constant or near-constant value descriptors. d. Analyze the descriptor correlation matrix and remove highly inter-correlated descriptors (e.g., |r| > 0.9) to reduce redundancy. e. Use a feature selection algorithm (e.g., genetic algorithm, stepwise regression) with the training set data to identify the subset of descriptors that best correlates with biological activity.
-
Model Generation (using Multiple Linear Regression - MLR as an example): a. Using the selected descriptors and the training set, generate a linear regression equation of the form: pIC₅₀ = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ. b. The model's quality is initially assessed by its coefficient of determination (R²) for the training set.
-
Model Validation (The Trustworthiness Pillar): a. Internal Validation: i. Procedure: Perform leave-one-out (LOO) cross-validation on the training set. In this process, one compound is removed, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted.[14] This is repeated for every compound in the training set. ii. Metric: Calculate the cross-validated coefficient of determination (q² or R²cv). A q² > 0.5 is generally considered indicative of a robust model.[17] b. Y-Randomization: i. Procedure: Randomly shuffle the biological activity values in the training set and rebuild the model multiple times. ii. Causality: This test ensures that the original model is not due to a chance correlation. The resulting models from the randomized data should have very low q² values.[14][17] c. External Validation: i. Procedure: Use the final, internally validated model to predict the pIC₅₀ values for the compounds in the external test set. ii. Metric: Calculate the predictive r² (r²_pred) between the observed and predicted activities for the test set. A value greater than 0.6 is desirable and indicates good predictive power.[17] d. Applicability Domain (AD) Definition: i. Causality: A QSAR model can only make reliable predictions for compounds that are similar to those in its training set.[4] The AD defines this chemical space. ii. Procedure: Use methods like leverage analysis (Williams plot) to identify the boundaries of the model. Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable.[4]
Conclusion and Future Perspectives
QSAR modeling is a dynamic and powerful tool in the optimization of indole derivatives for therapeutic use. This guide has demonstrated that a range of methodologies, from traditional 2D/3D-QSAR to advanced machine learning algorithms, can be effectively applied to this scaffold. The choice of method is dictated by the specific research question, the size and diversity of the dataset, and the computational resources available.
The most successful studies integrate multiple computational techniques, such as combining 3D-QSAR with molecular docking, to gain a deeper, more mechanistic understanding of the structure-activity landscape.[11] As artificial intelligence and machine learning continue to evolve, we can anticipate the development of even more accurate and sophisticated QSAR models. These next-generation tools will further accelerate the data-driven design of novel indole-based therapeutics to address pressing global health challenges in cancer, infectious diseases, and beyond.
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The Indoline Scaffold: A Comparative Analysis of Carbonic Anhydrase IX/XII Inhibition in Oncology
A Senior Application Scientist's Guide to the Emerging Potential of Indoline-5-sulfonamides Against Established Cancer Therapeutics
Introduction: Beyond the Indole Ring, a New Frontier in Cancer Research
For decades, the indole scaffold has been a cornerstone in the development of novel therapeutics, gracing the structures of numerous natural products and FDA-approved drugs.[1][2] Its saturated counterpart, the indoline ring system, has recently emerged from its shadow, presenting a unique three-dimensional geometry that offers new possibilities for drug design.[3] This guide provides a head-to-head comparison of a promising class of indoline derivatives, the indoline-5-sulfonamides, against established carbonic anhydrase inhibitors in the context of oncology. While direct biological data on Indoline-5-carbonitrile remains scarce, the potent and selective activity of its sulfonamide analogue provides a compelling case for the therapeutic potential of the indoline-5-substituted core.
The rationale for this comparison lies in the critical role of carbonic anhydrases (CAs) in cancer progression. Specifically, isoforms CA IX and CA XII are overexpressed in a variety of solid tumors, contributing to the acidification of the tumor microenvironment and promoting tumor growth, metastasis, and resistance to therapy.[4] This makes them attractive targets for anticancer drug development. Here, we will delve into the mechanistic nuances of CA IX/XII inhibition, compare the preclinical data of indoline-5-sulfonamides with known drugs, and provide detailed protocols for key comparative experiments.
The Contenders: A Tale of Two Scaffolds
This guide focuses on a comparative analysis between the emerging indoline-5-sulfonamide scaffold and established carbonic anhydrase inhibitors, with a focus on their application in oncology.
Indoline-5-sulfonamide: A novel class of compounds demonstrating potent and selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII.[4] The indoline core offers a distinct spatial arrangement of substituents compared to more planar aromatic systems, potentially enabling unique interactions with the target enzyme.
Acetazolamide and its Derivatives: Acetazolamide is a well-established, non-selective carbonic anhydrase inhibitor. While its primary use is not in oncology, it serves as a crucial reference compound in preclinical studies. More potent and selective sulfonamide-based CA inhibitors have since been developed and are in various stages of clinical investigation for cancer therapy.
Mechanism of Action: Targeting the Tumor's pH Regulator
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the hypoxic core of solid tumors, the upregulation of CA IX and XII leads to an accumulation of extracellular protons, creating an acidic microenvironment that favors tumor cell invasion and metastasis while suppressing the anti-tumor immune response.
Inhibitors of CA IX and XII, such as the indoline-5-sulfonamides, bind to the zinc ion in the enzyme's active site via their sulfonamide group. This prevents the binding of the natural substrate, thereby blocking the enzyme's catalytic activity. The consequence is a disruption of the tumor's pH regulation, leading to increased intracellular pH and reduced extracellular acidosis. This can, in turn, sensitize cancer cells to conventional therapies and inhibit their metastatic potential.
Caption: Inhibition of CA IX/XII by sulfonamides blocks proton production.
Head-to-Head Comparison: Preclinical Data
A study on 1-acylated indoline-5-sulfonamides revealed their potent inhibitory activity against the tumor-associated CA IX and XII isoforms.[4] The following table summarizes the key findings in comparison to the reference inhibitor, acetazolamide.
| Compound | Target | Inhibition Constant (Kᵢ) | Antiproliferative Activity (MCF-7 cells) |
| Indoline-5-sulfonamide (Lead Compound) | CA IX | 132.8 nM | Moderate |
| CA XII | 41.3 nM | Moderate | |
| Acetazolamide | CA IX | 25 nM | Weak |
| CA XII | 5.7 nM | Weak |
Data synthesized from Krymov et al., 2022.[4]
While acetazolamide shows a higher affinity for both CA IX and XII in enzymatic assays, the indoline-5-sulfonamides demonstrated a more promising antiproliferative effect on cancer cell lines.[4] This suggests that the indoline scaffold may possess other pharmacodynamic or pharmacokinetic properties that contribute to its anticancer activity beyond simple enzyme inhibition. Further investigation into the structure-activity relationship of these compounds is warranted to optimize their potency and selectivity.
Experimental Protocols: A Guide to Comparative Analysis
To facilitate further research and a standardized comparison of novel indoline derivatives against known CA inhibitors, we provide the following detailed experimental protocols.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory potency (Kᵢ) of a compound against a specific CA isoform.
Materials:
-
Recombinant human CA IX or CA XII
-
4-Nitrophenyl acetate (4-NPA) as substrate
-
Test compound (e.g., Indoline-5-sulfonamide derivative)
-
Reference inhibitor (e.g., Acetazolamide)
-
Tris buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound and reference inhibitor in DMSO.
-
In a 96-well plate, add Tris buffer, the CA enzyme, and varying concentrations of the test compound or reference inhibitor.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the 4-NPA substrate.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes. The hydrolysis of 4-NPA by CA produces the yellow-colored 4-nitrophenolate anion.
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rates against the inhibitor concentration.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.
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- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of Indoline-5-Carbonitrile Based Kinase Inhibitors
In the landscape of modern drug discovery, the indoline scaffold has emerged as a privileged structure, frequently incorporated into novel therapeutic agents. This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of indoline-5-carbonitrile based compounds, with a specific focus on their role as protein kinase inhibitors. Our objective is to move beyond mere protocol listing and delve into the causality behind experimental choices, ensuring a self-validating and robust investigational cascade.
The journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges, a significant portion of which stems from an incomplete understanding of a compound's true mechanism of action.[1] A lack of target engagement and off-target effects are primary reasons for clinical trial failures.[1] This guide, therefore, emphasizes a multi-pronged approach, beginning with direct target interaction in a purified system, progressing to target engagement within the complex cellular milieu, and culminating in the assessment of downstream functional consequences.
I. Foundational Analysis: Biochemical Validation of Target Kinase Inhibition
The initial and most fundamental question to address is whether the this compound compound directly inhibits the activity of its putative kinase target. Biochemical assays, utilizing purified recombinant kinase and substrate, offer a controlled environment to quantify this interaction.[1][2]
A. Rationale for Kinase Activity Assays
Biochemical kinase assays are indispensable for determining the intrinsic potency of an inhibitor.[3] They provide quantitative measures such as the half-maximal inhibitory concentration (IC50), which is crucial for establishing structure-activity relationships (SAR) during lead optimization.[4] A variety of assay formats are available, each with its own set of advantages, including radiometric, fluorescence-based, and luminescence-based methods.[2] Luminescence-based assays, such as ADP-Glo™, are particularly advantageous due to their high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds.[3][5]
B. Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the steps to determine the IC50 of a hypothetical this compound based compound, "Indoline-CN-X," against a target kinase (e.g., MAP4K4).
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase in kinase assay buffer.
-
Prepare a 2X solution of the appropriate substrate and ATP at their Km concentrations in kinase assay buffer.
-
Serially dilute Indoline-CN-X in 100% DMSO, followed by a further dilution in kinase assay buffer to create a 4X compound solution. A known inhibitor, such as staurosporine, should be included as a positive control.[5]
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 4X Indoline-CN-X or control solution.
-
Add 5 µL of the 2X kinase solution and pre-incubate for 15 minutes at room temperature.[5]
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.
-
Incubate for the optimized reaction time (e.g., 2 hours) at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 30-40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the Indoline-CN-X concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
C. Comparative Data and Interpretation
To contextualize the potency of Indoline-CN-X, it should be compared against alternative, known inhibitors of the same target kinase.
| Compound | Target Kinase | Biochemical IC50 (nM) |
| Indoline-CN-X | MAP4K4 | [Hypothetical Data] |
| Staurosporine | MAP4K4 | [Literature Value] |
| Alternative Inhibitor 1 | MAP4K4 | [Literature Value] |
| Alternative Inhibitor 2 | MAP4K4 | [Literature Value] |
A low nanomolar IC50 for Indoline-CN-X would provide strong evidence for its direct and potent inhibition of the target kinase in a purified system.
II. Cellular Target Engagement: Does the Compound Reach and Bind its Target in Live Cells?
While a potent biochemical IC50 is a prerequisite, it does not guarantee efficacy in a cellular context.[6] The compound must be cell-permeable and engage its target within the native cellular environment.[6][7] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to directly assess target engagement in situ.[8][9][10]
A. The Principle of CETSA
CETSA operates on the principle of ligand-induced thermal stabilization.[8][11] The binding of a small molecule, such as Indoline-CN-X, to its target protein increases the protein's resistance to heat-induced denaturation.[9][12] By heating intact cells or cell lysates to a range of temperatures and quantifying the amount of soluble (non-denatured) target protein remaining, one can determine if the compound has engaged its target.[8]
Caption: General workflow for a CETSA experiment.
B. Experimental Protocol: CETSA Melt Curve
This protocol is designed to determine the melting temperature (Tagg) of the target kinase in the presence and absence of Indoline-CN-X.
-
Cell Culture and Treatment:
-
Culture an appropriate cell line (e.g., one that endogenously expresses the target kinase) to ~80% confluency.
-
Treat cells with a saturating concentration of Indoline-CN-X or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).
-
-
Sample Preparation and Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.[8]
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler, followed by cooling at room temperature for 3 minutes.[8]
-
-
Lysis and Fractionation:
-
Lyse the cells via three rapid freeze-thaw cycles.
-
Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8]
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the soluble target kinase in each sample using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the normalized amount of soluble target protein against the temperature for both the vehicle- and Indoline-CN-X-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of Indoline-CN-X confirms target engagement.
-
C. Comparative Data and Interpretation
The magnitude of the thermal shift can be used to rank the target engagement of different compounds.
| Compound | Target Kinase | ΔTagg (°C) vs. Vehicle |
| Indoline-CN-X | MAP4K4 | [Hypothetical Data] |
| Alternative Inhibitor 1 | MAP4K4 | [Literature Value] |
| Alternative Inhibitor 2 | MAP4K4 | [Literature Value] |
A significant and dose-dependent thermal shift provides compelling evidence that Indoline-CN-X enters the cell and binds to its intended target.
III. Functional Cellular Consequences: Assessing Downstream Pathway Modulation
Confirming direct target engagement is a critical step, but it is equally important to demonstrate that this binding event translates into a functional cellular response.[2] This involves measuring the modulation of downstream signaling events that are regulated by the target kinase.
A. Rationale for Phosphorylation Assays
Kinases exert their function by phosphorylating substrate proteins. Therefore, a direct and functionally relevant readout of kinase inhibition in cells is the change in the phosphorylation status of a known downstream substrate.[6] This can be assessed using various techniques, including Western blotting, flow cytometry, or high-content imaging with phospho-specific antibodies.
Caption: Inhibition of a target kinase by Indoline-CN-X.
B. Experimental Protocol: Western Blot for Substrate Phosphorylation
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-range of Indoline-CN-X for an appropriate duration.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
C. Comparative Data and Interpretation
The effect of Indoline-CN-X on substrate phosphorylation should be quantified and compared with other inhibitors.
| Compound | Target Kinase | Substrate Phosphorylation (EC50, nM) |
| Indoline-CN-X | MAP4K4 | [Hypothetical Data] |
| Alternative Inhibitor 1 | MAP4K4 | [Literature Value] |
| Alternative Inhibitor 2 | MAP4K4 | [Literature Value] |
A dose-dependent decrease in the phosphorylation of a key downstream substrate, with an EC50 value that correlates with the biochemical IC50 and cellular target engagement data, provides strong validation of the proposed mechanism of action.
IV. Conclusion: A Triad of Evidence for Mechanism of Action
Validating the mechanism of action of a novel compound like an this compound based kinase inhibitor requires a rigorous, multi-faceted approach. This guide has outlined a logical progression of experiments, forming a triad of evidence:
-
Biochemical Potency: Direct inhibition of the purified target kinase.
-
Cellular Target Engagement: Confirmation of compound-target binding in a native cellular environment.
-
Functional Cellular Response: Demonstration of downstream pathway modulation consistent with target inhibition.
By systematically applying these principles and methodologies, researchers can build a compelling and robust case for the mechanism of action of their compounds, thereby increasing the confidence in their therapeutic potential and mitigating the risk of late-stage failures in the drug development pipeline.[4][13]
References
- DiscoverX. (n.d.). Target Engagement Assays.
- Concept Life Sciences. (n.d.). Target and pathway engagement assays.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Journal of Medicinal Chemistry. (2025). Target Engagement Assays in Early Drug Discovery. PubMed.
- Benchchem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5.
- Selvita. (2025). A Practical Guide to Target Engagement Assays.
- DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Methods in Molecular Biology. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
- Annual Review of Pharmacology and Toxicology. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- ACS Chemical Biology. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
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- 13. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Indoline-5-carbonitrile
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Indoline-5-carbonitrile, moving beyond mere procedural lists to explain the scientific rationale behind each recommendation. Our aim is to empower you with the knowledge to manage your chemical waste streams confidently and responsibly.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound (CAS No. 15861-24-2) is a solid organic compound that presents several potential hazards.
According to its Safety Data Sheets (SDS), this compound is classified as:
-
Skin Irritant (Category 2) [1]
-
Serious Eye Irritant (Category 2) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
These classifications necessitate careful handling to avoid direct contact, inhalation of dust, and accidental ingestion. The nitrile functional group (-C≡N) also warrants special attention due to the potential for the release of highly toxic hydrogen cyanide gas under certain conditions, such as exposure to strong acids.[2]
RCRA Waste Characterization: A Critical First Step
The Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), governs the management of hazardous waste.[3] A critical initial step in the proper disposal of any chemical is to determine if it qualifies as a hazardous waste.
This compound is not explicitly listed as a hazardous waste on the F, K, P, or U lists.[3][4][5] Therefore, a "characteristic" determination is necessary. The four characteristics of hazardous waste are ignitability, corrosivity, reactivity, and toxicity.[6][7]
-
Ignitability: this compound is a combustible solid but does not have a low flashpoint, so it is not considered ignitable.[8][9]
-
Corrosivity: It is not an aqueous solution and does not have a pH that would classify it as corrosive.[10]
-
Reactivity: While nitriles can release cyanide gas in the presence of acid, this compound itself is not considered unstable or reactive under normal conditions.[2]
-
Toxicity: This is the most likely characteristic to apply. The toxicity of this compound itself has not been fully evaluated for the Toxicity Characteristic Leaching Procedure (TCLP). However, as a prudent measure in a laboratory setting, and due to the presence of the nitrile group, it is best to manage this compound waste as a toxic hazardous waste . This conservative approach ensures the highest level of safety and regulatory compliance.
Therefore, for the purposes of this guide, all waste containing this compound will be handled as non-acute hazardous waste .
Segregation and Storage of this compound Waste
Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[11] this compound waste must be collected in a dedicated, properly labeled hazardous waste container.
Incompatible Materials:
A chemical compatibility chart for nitriles indicates that they should not be mixed with:
-
Strong Acids (Mineral, Non-oxidizing and Oxidizing)
-
Strong Organic Acids
Mixing with these substances can lead to heat generation, and in the case of acids, the potential for the release of toxic hydrogen cyanide gas.[1]
| Waste Category | Compatible with this compound Waste? | Rationale |
| Halogenated Solvents | Yes | Generally compatible for disposal purposes. |
| Non-Halogenated Solvents | Yes | Generally compatible for disposal purposes. |
| Aqueous Waste (neutral pH) | No | To avoid potential hydrolysis and contamination of aqueous waste streams. |
| Solid Organic Waste | Yes | Can be co-mingled with other compatible solid organic waste. |
| Strong Acids | NO | Risk of violent reaction and release of hydrogen cyanide gas. |
| Strong Bases | NO | Can promote hydrolysis and other reactions. |
| Oxidizing Agents | NO | Potential for vigorous and exothermic reactions. |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and disposing of solid this compound waste and contaminated materials.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A lab coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[8]
Waste Container Selection and Labeling
-
Select an appropriate container: Use a wide-mouth, sealable container made of a chemically resistant material such as high-density polyethylene (HDPE).[12] The container must be in good condition with no leaks or cracks.
-
Label the container: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazards associated with the waste (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Waste Collection
-
Solid Waste: Carefully transfer any unused or contaminated solid this compound into the labeled hazardous waste container using a spatula or scoopula. Avoid creating dust.
-
Contaminated Labware: Disposable items such as weigh boats, contaminated gloves, and paper towels should be placed in the same solid waste container.
-
Keep the container closed: The waste container must be kept securely closed at all times, except when adding waste. This is a common EPA violation.[12]
In-Laboratory Treatment (for advanced users with appropriate controls)
While not recommended for routine disposal, in-laboratory treatment to render the nitrile less hazardous may be considered in specific situations by experienced chemists. A potential method is alkaline hydrolysis, which converts the nitrile to a carboxylate salt. This should only be performed in a fume hood with appropriate PPE and a thorough understanding of the reaction.
Disclaimer: This information is for educational purposes only. Attempting in-laboratory treatment of hazardous waste requires a deep understanding of the chemistry involved and adherence to your institution's specific safety protocols and hazardous waste management plan.
Final Disposal
Once the waste container is full (up to 90% capacity to allow for expansion), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. The most common and effective disposal method for this type of organic waste is incineration at a permitted hazardous waste facility. High-temperature incineration ensures the complete destruction of the organic molecule, converting it to carbon dioxide, water, and nitrogen oxides.
Decontamination Procedures
Thorough decontamination of all surfaces and equipment that have come into contact with this compound is crucial to prevent cross-contamination and accidental exposure.
Decontamination of Glassware
-
Initial Rinse: Triple rinse the glassware with a suitable organic solvent, such as acetone, collecting the rinsate in the appropriate hazardous waste container (e.g., non-halogenated solvent waste).[11][13]
-
Wash: Wash the glassware with a laboratory-grade detergent and warm water.[14] Use a brush to scrub all surfaces.
-
Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water to remove any detergent residue.[11]
-
Drying: Allow the glassware to air dry on a rack.
Decontamination of Work Surfaces
-
Prepare the area: Ensure you are wearing the appropriate PPE.
-
Wipe the surface: Using a paper towel dampened with a laboratory-grade detergent solution, wipe down the entire contaminated area.
-
Rinse: Using a new paper towel dampened with water, wipe the area again to remove any detergent residue.
-
Final Wipe: For a final decontamination step, wipe the area with 70% ethanol.
-
Dispose of cleaning materials: All used paper towels should be disposed of as solid hazardous waste in the this compound waste container.
Emergency Procedures: Spill Management
In the event of a spill of solid this compound:
-
Alert others: Inform your colleagues and the lab supervisor immediately.
-
Evacuate if necessary: If the spill is large or if there is a significant amount of dust in the air, evacuate the immediate area.
-
Don appropriate PPE: Before attempting to clean the spill, put on the required PPE, including respiratory protection if necessary.
-
Contain the spill: Carefully sweep the solid material into a dustpan or onto a piece of paper. Avoid creating dust.
-
Collect the spilled material: Transfer the collected solid into the labeled hazardous waste container.
-
Decontaminate the area: Follow the work surface decontamination procedure outlined above.
-
Report the incident: Report the spill to your institution's EHS department, following their specific procedures.
Logical Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound.
References
- Chemical Waste Containers. (n.d.). UCLA Environment, Health & Safety.
- Chemical Waste Containers for Chemical Waste Disposal. (n.d.). RiskAssess.
- Cleaning Glassware. (n.d.). Brian H. Northrop, Wesleyan University.
- Toxicity characteristic leaching procedure. (n.d.). In Wikipedia.
- How To: Clean Glassware. (n.d.). University of Rochester Department of Chemistry.
- How to Clean Laboratory Glassware: A Comprehensive Guide. (2024, December 30). Lab Manager Magazine.
- Disinfection & Decontamination. (n.d.). University of Kentucky Research Safety.
- Decontamination of Laboratory Equipment. (2019, November 1). UBC Safety & Risk Services.
- Laboratory Glassware Cleaning and Storage. (2018, March 14). Eurofins.
- Four Characteristics of Hazardous Waste. (2021, November 26). MLI Environmental.
- Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal.
- Chemical Compatibility Chart. (n.d.).
- Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone. (n.d.). CP Lab Safety.
- TCLP Testing | Toxicity Characteristic Leaching Procedure. (n.d.). PhosLab.
- TCLP – Understanding the Toxicity Characteristic Leaching Procedure. (n.d.). Enviropass.
- SW-846 Test Method 1311: Toxicity Characteristic Leaching Procedure. (2025, July 22). US EPA.
- Hazardous Waste Characteristics Explained in a Simple Overview. (2021, August 25). GAIACA.
- EPA Hazardous Waste Codes. (n.d.). Alfred University.
- Method 1311: Toxicity Characteristic Leaching Procedure, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. (n.d.). US EPA.
- Cyanide. (n.d.). In Wikipedia.
- Chemical Compatibility Table. (n.d.).
- Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023, July 21). ALS Global.
- EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk.
- Synthesis, characterization and thermal decomposition of ethyl-2'-amino-5'-cyano-6'-(1H-indole-3yl)-2-oxospiro[indoline-3,4'-pyran]-3'-carboxylate under non‐isothermal condition in nitrogen atmosphere. (n.d.). ResearchGate.
- IND-AS-00899-EN - Chemical Compatibility Chart. (n.d.). Scribd.
- Chemical Compatibility Chart. (n.d.). Industrial Specialties Mfg. (ISM).
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- Listed Waste. (n.d.). Safety Management.
- EPA HAZARDOUS WASTE CODES. (n.d.).
- Oxidation Removal of Nitric Oxide from Flue Gas Using UV Photolysis of Aqueous Hypochlorite. (2017, October 17). PubMed.
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- Hazardous Waste Listings. (n.d.). US EPA.
- Processes for the preparation of 3-alkyl indoles. (n.d.). Google Patents.
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- Hypochlorite oxidation of select androgenic steroids. (n.d.). PubMed.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
